Product packaging for 4-methyl-1-Heptene(Cat. No.:CAS No. 13151-05-8)

4-methyl-1-Heptene

Cat. No.: B3366107
CAS No.: 13151-05-8
M. Wt: 112.21 g/mol
InChI Key: BFGOGLKYJXQPJZ-QMMMGPOBSA-N
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Description

4-methyl-1-Heptene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16 B3366107 4-methyl-1-Heptene CAS No. 13151-05-8

Properties

CAS No.

13151-05-8

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(4R)-4-methylhept-1-ene

InChI

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h4,8H,1,5-7H2,2-3H3/t8-/m0/s1

InChI Key

BFGOGLKYJXQPJZ-QMMMGPOBSA-N

Isomeric SMILES

CCC[C@@H](C)CC=C

Canonical SMILES

CCCC(C)CC=C

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-Heptene

Introduction

This compound (C₈H₁₆) is an aliphatic alkene notable for its chiral center at the fourth carbon position, making it a valuable building block in asymmetric organic synthesis. As a branched terminal olefin, its reactivity is primarily dictated by the vinyl group, while its physical properties are influenced by its molecular weight and branched structure. This guide provides a comprehensive technical overview of its core physical, chemical, and spectroscopic properties, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the causality behind its characteristics and provide field-proven methodologies for its analysis.

Molecular Identity and Structure

The unique structural features of this compound—a terminal double bond and a chiral center—are fundamental to its chemical behavior.

IdentifierValueSource
IUPAC Name 4-methylhept-1-ene[1][2]
Molecular Formula C₈H₁₆[1][2][3]
Molecular Weight 112.21 g/mol [3][4]
CAS Registry Number 13151-05-8[1][2]

The presence of the stereocenter at C4 means the molecule can exist as two enantiomers: (R)-4-methyl-1-heptene and (S)-4-methyl-1-heptene. This chirality is critical in pharmaceutical and fine chemical synthesis, where stereoisomerism can dictate biological activity.

Caption: 2D structure of this compound with chiral center at C4.

Physical and Thermochemical Properties

The physical properties of this compound are characteristic of a low-molecular-weight, branched alkene. It is a volatile and flammable liquid under standard conditions.

PropertyValueUnitSource
Normal Boiling Point (Tboil)~114-116°C[5]
Vapor Pressure 25.7mmHg at 25°C[6]
Octanol/Water Partition Coeff. (logP)3.7[3][4]
Water Solubility 18.2 (estimated for 1-heptene)mg/L at 25°C[7]
Molecular Weight 112.2126 g/mol [1][2]

Note: Some properties are inherited from the base isomer 1-heptene or computed due to limited experimental data for this specific branched structure.

The branching at the C4 position slightly lowers the boiling point compared to its linear isomer, n-octene, due to reduced intermolecular van der Waals forces. Its high logP value indicates significant lipophilicity and very low solubility in water, which are critical parameters in drug development for predicting bioavailability and environmental fate.[3][4][7]

Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a self-validating system for determining the purity of a this compound sample and identifying any isomeric impurities.

Causality: GC separates compounds based on their boiling points and interactions with the column's stationary phase. The subsequent MS analysis provides mass-to-charge ratios of fragmented ions, allowing for definitive identification.

Methodology:

  • Sample Preparation: Prepare a 1% (v/v) solution of this compound in a high-purity volatile solvent (e.g., hexane).

  • Instrumentation: Utilize a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis:

    • The retention time of the major peak corresponds to this compound.

    • Integrate the peak areas to calculate the relative purity.

    • Analyze the mass spectrum of the primary peak and compare it to reference spectra from databases like NIST to confirm identity.[1][8] Common fragments for C₈H₁₆ alkenes will be observed.

Caption: Workflow for purity and identity verification of this compound.

Chemical Reactivity and Synthetic Profile

The chemical utility of this compound is dominated by the reactivity of its terminal alkene functional group.

Reactivity Overview
  • Electrophilic Addition: The π-bond of the alkene is electron-rich, making it susceptible to attack by electrophiles. Reactions like hydrogenation, halogenation, and hydrohalogenation proceed readily.

  • Stereochemical Influence: The chiral center at C4 can direct the stereochemical outcome of reactions at the double bond, particularly when chiral catalysts or reagents are employed, leading to the formation of diastereomers.

  • Oxidation: The double bond can be targeted by various oxidizing agents to yield epoxides, diols, or undergo complete oxidative cleavage.

Key Reactions: Catalytic Hydrogenation

A foundational reaction is the catalytic hydrogenation of the double bond to produce the corresponding alkane, 4-methylheptane. This reaction is often used to confirm the carbon skeleton of a molecule.

Reaction: this compound + H₂ → 4-methylheptane Catalyst: Palladium on carbon (Pd/C), Platinum (IV) oxide (PtO₂).

When a specific enantiomer, such as (R)-4-methyl-1-heptene, is hydrogenated, the existing chiral center is unaffected, resulting in an optically active product, (R)-4-methylheptane.[9] This conservation of stereochemistry is a key principle in multi-step synthesis.

Hydrogenation_Reaction Reactant (R)-4-methyl-1-heptene (C₈H₁₆) Reagents + H₂ (Pd/C catalyst) Reactant->Reagents Reactant_note Contains C=C double bond and a chiral center. Reactant->Reactant_note Product (R)-4-methylheptane (C₈H₁₈) Product_note Double bond is saturated. Chiral center is preserved. Product->Product_note Reagents->Product

Caption: Catalytic hydrogenation of (R)-4-methyl-1-heptene.

Spectroscopic Profile

Unequivocal identification of this compound relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the terminal alkene group.[10] Key absorptions include C-H stretching of the vinyl group (~3080 cm⁻¹) and the C=C double bond stretch (~1640 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak ([M]⁺) at m/z 112.[1][8] The fragmentation pattern is characteristic of branched alkenes, often involving allylic cleavage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would distinctly show signals for the vinyl protons in the δ 4.8-5.8 ppm region. The remaining aliphatic protons would appear upfield (δ 0.8-2.1 ppm).

    • ¹³C NMR: The two sp² hybridized carbons of the double bond would appear far downfield (C1: ~114 ppm, C2: ~140 ppm), clearly distinguishing them from the sp³ hybridized carbons of the alkyl chain.[4]

Spectroscopic Data Summary
Characteristic IR Peaks ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch)
Mass Spectrum (m/z) 112 ([M]⁺), plus characteristic fragments
¹³C NMR (Predicted) ~114 ppm (C1), ~140 ppm (C2)

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions.[11]

  • Hazards: Highly flammable liquid and vapor. May cause skin and respiratory irritation.[12][13]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11][14] Use in a well-ventilated area or under a chemical fume hood. All equipment must be properly grounded to prevent static discharge.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11]

Conclusion

This compound is a chiral alkene with well-defined physicochemical properties that make it a useful intermediate in organic synthesis. Its reactivity is centered on the terminal double bond, allowing for a wide range of chemical transformations, while its chiral nature offers opportunities for stereoselective synthesis. Proper handling and characterization, using standard protocols such as GC-MS and spectroscopic analysis, are essential for its effective and safe utilization in research and development.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Heptene, 4-methyl- (CAS 13151-05-8).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084134, this compound.
  • National Institute of Standards and Technology. (n.d.). 1-Heptene, 4-methyl- in NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518713, 4-Methylhept-1-ene.
  • National Institute of Standards and Technology. (n.d.). 1-Heptene, 4-methyl-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529266, 1-Heptyne, 4-methyl.
  • Cheméo. (n.d.). Chemical Properties of 1-Heptyne, 4-methyl.
  • Chemcasts. (n.d.). 1-heptene, 4-methyl- (CAS 13151-05-8) – Thermophysical Properties.
  • Brainly. (2023, July 1). Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C.
  • National Institute of Standards and Technology. (n.d.). IR Spectrum for 1-Heptene, 4-methyl-.
  • National Institute of Standards and Technology. (n.d.). Mass Spectrum for 1-Heptene, 4-methyl-.

Sources

4-methyl-1-heptene molecular structure and isomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Isomerism of 4-methyl-1-heptene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (C₈H₁₆), a chiral alkene of interest in synthetic chemistry and material science. The document elucidates the molecule's structural characteristics, explores the nuances of its constitutional and stereoisomerism, and details the analytical methodologies required for isomer differentiation and separation. Causality behind experimental choices, self-validating protocols, and authoritative grounding form the three pillars of this narrative, ensuring both technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Structure and Properties

This compound is an aliphatic hydrocarbon belonging to the alkene family. Its fundamental properties are derived from its molecular formula and the specific arrangement of its constituent atoms.

Chemical Identity

The molecule is unambiguously defined by the following identifiers:

  • Molecular Formula : C₈H₁₆[1][2][3]

  • IUPAC Name : 4-methylhept-1-ene[3]

  • CAS Registry Number : 13151-05-8[2][4][5]

  • Molecular Weight : Approximately 112.21 g/mol [1][3]

The structure consists of a seven-carbon heptene chain with a double bond at the first position (between C1 and C2) and a methyl group branching from the fourth carbon (C4).

Physicochemical Properties

A summary of key computed and experimental properties is presented below. These values are critical for predicting the compound's behavior in various chemical environments and for developing analytical methods.

PropertyValueSource
Molecular Weight112.2126 g/mol NIST[2][4]
Density0.718 g/mLStenutz[6]
Refractive Index1.410Stenutz[6]
SMILESCCCC(C)CC=CPubChem[3]
InChIKeyBFGOGLKYJXQPJZ-UHFFFAOYSA-NNIST[2][4]

These properties underscore its nature as a non-polar, volatile organic compound, making it amenable to analysis by techniques such as gas chromatography.

Structural Representation

The connectivity of this compound is visualized below. The diagram highlights the key functional groups: the terminal double bond and the methyl-substituted carbon atom.

Caption: Molecular structure of this compound with C4 highlighted as the chiral center.

Isomerism: A Detailed Analysis

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₈H₁₆, this leads to a vast number of possibilities, which can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomerism

Constitutional (or structural) isomers differ in their atom-to-atom connectivity. The molecular formula C₈H₁₆ can represent numerous structures, including other branched alkenes, straight-chain alkenes with the double bond in different positions, and cyclic alkanes.[7][8]

  • Positional Isomers : e.g., 4-methyl-2-heptene, where the double bond is shifted.

  • Chain Isomers : e.g., 2,4-dimethyl-1-hexene, where the carbon skeleton is rearranged.

  • Functional Group Isomers : e.g., cyclooctane or methylcycloheptane, which are cyclic alkanes.[6]

The differentiation of these isomers is relatively straightforward as their distinct physical properties (e.g., boiling points) and spectroscopic signatures allow for separation and identification using standard analytical techniques like gas chromatography and NMR.[9][10]

Stereoisomerism in this compound

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. For this compound, the key to its stereoisomerism is the presence of a chiral center.

  • Chirality : The carbon atom at position 4 (C4) is bonded to four different substituent groups:

    • A hydrogen atom (-H)

    • A methyl group (-CH₃)

    • A propyl group (-CH₂CH₂CH₃)

    • An allyl group (-CH₂CH=CH₂)

This tetrahedral carbon with four unique substituents is a stereocenter, rendering the molecule chiral.[11] Consequently, this compound can exist as a pair of non-superimposable mirror images known as enantiomers .

  • Enantiomers : The two enantiomers are designated as (R)-4-methyl-1-heptene and (S)-4-methyl-1-heptene, based on the Cahn-Ingold-Prelog priority rules. They are identical in all physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.[12][13] A 50:50 mixture of both enantiomers is called a racemic mixture and is optically inactive.[13]

It is crucial to note that because the double bond is at the terminal C1 position, there are no cis/trans (E/Z) geometric isomers possible for this molecule.

Isomerism_Flowchart A Molecular Formula C₈H₁₆ B Isomers A->B C Constitutional Isomers (Different Connectivity) B->C D Stereoisomers (Same Connectivity, Different Spatial Arrangement) B->D E e.g., 5-methyl-1-heptene (Positional) C->E F e.g., 2,4-dimethyl-1-hexene (Chain) C->F G e.g., Cyclooctane (Functional) C->G H This compound D->H I Enantiomers (Non-superimposable mirror images) H->I J (R)-4-methyl-1-heptene I->J K (S)-4-methyl-1-heptene I->K

Caption: Logical relationship of isomers for the molecular formula C₈H₁₆.

Analytical Protocols for Isomer Identification and Separation

In drug development and materials science, the specific isomer of a chiral molecule can dictate its efficacy, toxicity, or material properties. Therefore, robust analytical methods for separating and identifying isomers are paramount.

Spectroscopic Analysis

Spectroscopic techniques are foundational for confirming the molecular structure.

Protocol: Spectroscopic Confirmation of this compound

  • Sample Preparation :

    • For Nuclear Magnetic Resonance (NMR): Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.

    • For Infrared (IR) Spectroscopy: Analyze the neat liquid sample as a thin film between two NaCl or KBr salt plates.[14]

  • ¹H and ¹³C NMR Spectroscopy :

    • Rationale : NMR provides detailed information about the carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations in the ¹H spectrum confirm the presence of the vinyl protons, the methyl group, and the various methylene and methine protons. The ¹³C NMR spectrum will show eight distinct signals, confirming the number of unique carbon environments.

    • Execution : Acquire spectra on a high-field spectrometer (≥400 MHz). Standard proton and carbon pulse sequences are sufficient. While standard NMR cannot differentiate enantiomers, the use of chiral shift reagents can induce diastereomeric interactions, leading to separable peaks for the (R) and (S) forms.

  • Infrared (IR) Spectroscopy :

    • Rationale : IR spectroscopy identifies the functional groups present. Key vibrational bands confirm the alkene and alkane moieties.

    • Execution : Record the spectrum over the 4000-400 cm⁻¹ range using an FTIR spectrometer.[14] Expected characteristic peaks include C=C stretching (~1640 cm⁻¹) and =C-H stretching (~3080 cm⁻¹).[15]

  • Mass Spectrometry (MS) :

    • Rationale : Often coupled with Gas Chromatography (GC-MS), MS provides the molecular weight and fragmentation pattern.[16]

    • Execution : The molecular ion peak (M⁺) will appear at an m/z of 112. The fragmentation pattern, involving allylic cleavages, provides further structural confirmation.[14]

Chromatographic Separation of Isomers

Gas chromatography is the premier technique for separating volatile isomers like those of C₈H₁₆.[9][17] The choice of GC column is the most critical experimental parameter.

Protocol: GC-based Separation of C₈H₁₆ Isomers

  • Objective 1: Separation of Constitutional Isomers :

    • Rationale : Constitutional isomers have different physical properties and will interact differently with a standard GC stationary phase. A non-polar column separates compounds primarily based on boiling point and van der Waals interactions.

    • Column Selection : Use a standard non-polar capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane).[18]

    • Methodology :

      • Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane).

      • Inject a small volume (e.g., 1 µL) into the GC.

      • Employ a temperature gradient (e.g., start at 40°C, ramp to 150°C at 5°C/min) to ensure separation of isomers with different volatilities.

      • The separated isomers will elute at different retention times.

  • Objective 2: Separation of Enantiomers (Resolution) :

    • Rationale : Enantiomers have identical physical properties and will not be separated on a standard achiral column. A chiral stationary phase (CSP) is required, which interacts diastereomerically with the two enantiomers, leading to different retention times.[13][19]

    • Column Selection : Use a capillary column with a chiral stationary phase (e.g., a cyclodextrin-based CSP).

    • Methodology :

      • Prepare the racemic sample as above.

      • Inject into the GC equipped with the chiral column.

      • Optimize the temperature program (often requiring lower temperatures and slower ramps than achiral separations) to maximize the resolution between the (R) and (S) enantiomer peaks.

      • The two enantiomers will elute as two distinct peaks.

GC_Workflow cluster_0 Sample Preparation cluster_1 GC System cluster_2 Data Analysis A Isomer Mixture in Volatile Solvent B Injection A->B P Enantiomer Separation Required? B->P C Separation on GC Column D Detection (e.g., FID, MS) C->D E Chromatogram D->E F Peak Identification & Quantification E->F P->C Yes (Chiral Column) P->C No (Standard Column)

Caption: Experimental workflow for the gas chromatographic separation of C₈H₁₆ isomers.

Conclusion

This compound serves as an excellent model for understanding the interplay between molecular structure and isomerism. Its chirality, arising from a single stereocenter, necessitates advanced analytical approaches for the resolution of its enantiomeric forms. The protocols and principles outlined in this guide provide a robust framework for the analysis of this molecule and can be extrapolated to other chiral compounds. For professionals in drug development and chemical synthesis, a thorough grasp of these concepts is not merely academic but essential for controlling the stereochemical outcome of reactions and ensuring the purity and desired functionality of the final product.

References

  • High-Resolution GC-MS Method for the Separation of Long-Chain Alkene Isomers. Benchchem.
  • This compound | C8H16 | CID 3084134. PubChem, National Institutes of Health.
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  • This compound. Stenutz.
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  • 4-Methylhept-1-ene | C8H16 | CID 518713. PubChem, National Institutes of Health.
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  • What are the names and structural formulas of all possible isomers of heptene?. Quora.
  • Mass spectrum of 1-Heptene, 4-methyl-. NIST WebBook, National Institute of Standards and Technology.
  • IR Spectrum of 1-Heptene, 4-methyl-. NIST WebBook, National Institute of Standards and Technology.
  • 1-heptene, 4-methyl- (CAS 13151-05-8) – Thermophysical Properties. Chemcasts.
  • Elution Rate - Alkanes VS Alkenes in Gas Chromatography. Chemistry Stack Exchange.
  • 1-Heptyne, 4-methyl | C8H14 | CID 529266. PubChem, National Institutes of Health.
  • Alkenes separation on a non polar column. Chromatography Forum.
  • Gas Chromatography. Chemistry LibreTexts.
  • Spectroscopic Profile of 3-Methyl-1-heptene: An In-depth Technical Guide. Benchchem.
  • How many possible numbers of isomers of heptene are there?. Quora.
  • Separating enantiomers. Organic Chemistry 1: An open textbook, Lumen Learning.
  • Racemic Mixtures Separation Of Enantiomers. Jack Westin.
  • 1-Heptene, 4-methyl- - Substance Details. US EPA.
  • Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. National Institutes of Health.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
  • Resolution: Separation of Enantiomers. Chemistry LibreTexts.
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A Spectroscopic Guide to 4-Methyl-1-heptene: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-methyl-1-heptene (C₈H₁₆), a branched alkene of interest in various chemical research and development sectors.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind the spectral features, this guide serves as a practical reference for the structural elucidation of similar unsaturated hydrocarbons.

Molecular Structure and Spectroscopic Overview

This compound is a chiral alkene with a terminal double bond and a methyl group at the C4 position. Its molecular weight is 112.21 g/mol .[1][2][3][4] The unique arrangement of its atoms gives rise to a distinct spectroscopic fingerprint, which we will explore in detail. Understanding this fingerprint is paramount for its unambiguous identification and characterization in complex mixtures.

Molecular Structure of this compound

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinylic protons at C1 and C2 will appear in the downfield region, while the aliphatic protons will be found upfield.

Predicted ¹H NMR Data for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1a, H1b4.9 - 5.1ddtJ_gem ≈ 1.5, J_vic(cis) ≈ 10.2, J_vic(trans) ≈ 17.1
H25.7 - 5.9ddtJ_vic(cis) ≈ 10.2, J_vic(trans) ≈ 17.1, J_vic ≈ 6.5
H3a, H3b2.0 - 2.2m-
H41.5 - 1.7m-
H5a, H5b1.2 - 1.4m-
H6a, H6b1.2 - 1.4m-
H70.8 - 1.0tJ ≈ 7.0
4-CH₃0.8 - 1.0dJ ≈ 6.5

Causality of Predicted ¹H NMR Spectrum:

  • Vinylic Protons (H1, H2): The protons on the double bond are significantly deshielded due to the anisotropy of the π-system and the sp² hybridization of the carbons, hence their downfield chemical shifts.[6] The geminal coupling between H1a and H1b is expected to be small. The vicinal coupling to H2 will result in distinct cis and trans coupling constants. H2 will be a complex multiplet due to coupling with the two H1 protons and the two H3 protons.

  • Allylic Protons (H3): These protons are adjacent to the double bond and are deshielded compared to typical alkyl protons, appearing around 2.1 ppm.

  • Alkyl Protons (H4, H5, H6, H7, 4-CH₃): The remaining alkyl protons will appear in the upfield region. The terminal methyl group (H7) will be a triplet due to coupling with the adjacent methylene group (H6). The methyl group at C4 will be a doublet due to coupling with the methine proton (H4).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1~114
C2~140
C3~40
C4~35
C5~30
C6~23
C7~14
4-CH₃~20

Causality of Predicted ¹³C NMR Spectrum:

  • Vinylic Carbons (C1, C2): The sp² hybridized carbons of the double bond are deshielded and appear in the 110-140 ppm region.[8] The terminal C1 is expected to be more shielded than the internal C2.

  • Alkyl Carbons (C3-C7, 4-CH₃): The sp³ hybridized carbons appear in the upfield region of the spectrum. The chemical shifts are influenced by the degree of substitution and proximity to the double bond.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound is provided below.

Workflow for NMR Analysis of this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~10 mg of this compound in ~0.7 mL of CDCl₃ prep2 Add a small amount of TMS (internal standard) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Record ¹H NMR spectrum (e.g., 400 MHz spectrometer) prep3->acq1 acq2 Record ¹³C{¹H} NMR spectrum (e.g., 100 MHz spectrometer) acq1->acq2 acq3 Perform 2D NMR experiments (COSY, HSQC) for full assignment acq2->acq3 proc1 Apply Fourier transform acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts to TMS (0 ppm) proc3->proc4

Caption: A standardized workflow for NMR analysis.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound has been obtained from the NIST Standard Reference Database.[3] The analysis of this spectrum reveals key vibrational modes characteristic of a monosubstituted alkene and an aliphatic hydrocarbon chain.

Interpretation of the IR Spectrum

The IR spectrum is dominated by absorptions arising from C-H stretching and bending vibrations, as well as the C=C stretching of the alkene moiety.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3078=C-H stretchMedium
2850-2960C-H stretch (alkyl)Strong
~1642C=C stretchMedium
~1465-CH₂- scissoringMedium
~1378-CH₃ bendingMedium
~991, ~910=C-H out-of-plane bendingStrong

Causality of IR Absorptions:

  • =C-H Stretch (~3078 cm⁻¹): The stretching vibration of the C-H bonds on the sp² hybridized carbons of the double bond occurs at a higher frequency than that of sp³ C-H bonds.[9]

  • C-H Stretch (Alkyl) (2850-2960 cm⁻¹): These strong absorptions are characteristic of the C-H stretching vibrations within the methyl and methylene groups of the heptyl chain.[10]

  • C=C Stretch (~1642 cm⁻¹): This absorption is due to the stretching vibration of the carbon-carbon double bond. Its intensity is moderate in monosubstituted alkenes.

  • -CH₂- Scissoring and -CH₃ Bending (~1465 and ~1378 cm⁻¹): These bands arise from the bending vibrations of the methylene and methyl groups in the alkyl chain.

  • =C-H Out-of-Plane Bending (~991 and ~910 cm⁻¹): These two strong bands in the fingerprint region are highly characteristic of a monosubstituted (vinyl) alkene and are crucial for identifying this functional group.[10]

Experimental Protocol for IR Spectroscopy

The following protocol outlines the steps for acquiring a gas-phase or liquid-phase IR spectrum of this compound.

Workflow for IR Analysis of this compound

G cluster_gas Gas-Phase Analysis cluster_liquid Liquid-Phase Analysis (ATR) cluster_acq Data Acquisition cluster_proc Data Processing gas1 Inject a small amount of This compound into a heated gas cell gas2 Place the gas cell in the FTIR spectrometer acq1 Acquire a background spectrum (empty cell or clean crystal) gas2->acq1 liq1 Place a drop of neat This compound onto the ATR crystal liq1->acq1 acq2 Acquire the sample spectrum acq1->acq2 acq3 Co-add multiple scans for better signal-to-noise ratio acq2->acq3 proc1 Perform Fourier transform acq3->proc1 proc2 Ratio the sample spectrum against the background proc1->proc2 proc3 Identify and label characteristic peaks proc2->proc3

Caption: Workflows for gas-phase and liquid-phase IR analysis.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST database and provides valuable information about its molecular weight and fragmentation pattern.[2]

Interpretation of the Mass Spectrum

The mass spectrum shows a molecular ion peak (M⁺˙) at m/z 112, confirming the molecular formula C₈H₁₆. The fragmentation pattern is characteristic of a branched alkene, with prominent peaks resulting from cleavages that form stable carbocations.

Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed FragmentRelative Intensity
112[C₈H₁₆]⁺˙ (Molecular Ion)Low
97[C₇H₁₃]⁺Medium
83[C₆H₁₁]⁺Medium
69[C₅H₉]⁺High
56[C₄H₈]⁺˙High
43[C₃H₇]⁺Very High (Base Peak)
41[C₃H₅]⁺High

Proposed Fragmentation Pathway:

The fragmentation of this compound is primarily driven by the formation of stable secondary and allylic carbocations.

Fragmentation Scheme for this compound

G cluster_frags Major Fragmentation Pathways mol This compound [C₈H₁₆]⁺˙ m/z = 112 frag1 [C₃H₇]⁺ m/z = 43 (Base Peak) mol->frag1 - C₅H₉• frag2 [C₅H₉]⁺ m/z = 69 mol->frag2 - C₃H₇• frag3 [C₄H₈]⁺˙ m/z = 56 mol->frag3 McLafferty Rearrangement frag4 [C₃H₅]⁺ m/z = 41 mol->frag4 Allylic Cleavage - C₅H₁₁•

Caption: Key fragmentation pathways of this compound.

  • Formation of m/z 43 (Base Peak): The most abundant peak at m/z 43 corresponds to the isopropyl cation ([C₃H₇]⁺), formed by cleavage of the C3-C4 bond. This is a highly stable secondary carbocation.

  • Formation of m/z 69: Cleavage of the C4-C5 bond results in the loss of a propyl radical, forming a stable secondary carbocation at m/z 69.

  • Formation of m/z 56 (McLafferty Rearrangement): The peak at m/z 56 is likely due to a McLafferty rearrangement, a characteristic fragmentation of molecules containing a double bond and a γ-hydrogen. This involves the transfer of a hydrogen from C5 to C1, followed by cleavage of the C2-C3 bond to eliminate propene and form a radical cation of 1-pentene.

  • Formation of m/z 41: The peak at m/z 41 corresponds to the stable allyl cation ([C₃H₅]⁺), formed by cleavage of the C3-C4 bond with charge retention on the three-carbon fragment.

Experimental Protocol for Mass Spectrometry

The following protocol describes a typical procedure for obtaining an electron ionization mass spectrum of this compound, often coupled with gas chromatography for sample introduction.

Workflow for GC-MS Analysis of this compound

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_proc Data Analysis prep1 Prepare a dilute solution of This compound in a volatile solvent (e.g., hexane) gc1 Inject the sample into the GC prep1->gc1 gc2 Separate components on a capillary column (e.g., DB-5) gc1->gc2 ms1 Introduce eluent into the ion source (EI, 70 eV) gc2->ms1 ms2 Separate ions in a mass analyzer (e.g., quadrupole) ms1->ms2 ms3 Detect ions and generate the mass spectrum ms2->ms3 proc1 Identify the molecular ion peak ms3->proc1 proc2 Analyze the fragmentation pattern proc1->proc2 proc3 Compare with spectral libraries (e.g., NIST) proc2->proc3

Sources

Synthesis of 4-Methyl-1-heptene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 4-methyl-1-heptene, a valuable chiral building block in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the key synthetic strategies, including the Wittig reaction, Grignard reagent addition, and olefin metathesis. Each section delves into the mechanistic underpinnings of the transformations, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols, data tables, and workflow visualizations are provided to ensure scientific integrity and facilitate the reproducible synthesis of the target molecule.

Introduction

This compound is a chiral alpha-olefin with the chemical formula C₈H₁₆.[1][2] Its structure, featuring a stereocenter at the C4 position, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The terminal double bond provides a versatile handle for a variety of chemical transformations, such as hydroboration-oxidation, epoxidation, and polymerization.[3] This guide will explore three robust and widely applicable methods for the synthesis of this compound, providing detailed protocols and mechanistic insights for each.

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol
CAS Number13151-05-8
IUPAC Name4-methylhept-1-ene
Boiling Point~115-121 °C
Density~0.73 g/cm³

Synthetic Strategies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. This guide will focus on three principal routes:

  • The Wittig Reaction: A reliable method for the direct formation of the terminal alkene from an appropriate aldehyde.

  • The Grignard Reaction: A versatile approach involving the nucleophilic addition of a Grignard reagent to a carbonyl compound, followed by a subsequent elimination step.

  • Olefin Metathesis: A modern and efficient catalytic method for the construction of carbon-carbon double bonds.

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[4] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon to form a betaine intermediate that subsequently collapses to an alkene and triphenylphosphine oxide.[5] For the synthesis of this compound, the most direct Wittig approach involves the reaction of 2-methylpentanal with methylenetriphenylphosphorane.

The reaction proceeds in two main stages. First, the Wittig reagent, methylenetriphenylphosphorane, is generated in situ by deprotonating a methyltriphenylphosphonium halide with a strong base, such as n-butyllithium. The resulting ylide then attacks the electrophilic carbonyl carbon of 2-methylpentanal. This nucleophilic addition leads to a betaine intermediate, which rapidly forms a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which leads to the fragmentation of the oxaphosphetane to yield the desired alkene, this compound, and triphenylphosphine oxide.

Wittig_Reaction Phosphonium_Salt Methyltriphenylphosphonium Bromide Ylide Methylenetriphenylphosphorane (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base n-Butyllithium Base->Ylide Aldehyde 2-Methylpentanal Betaine Betaine Intermediate Aldehyde->Betaine Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene This compound Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction workflow for the synthesis of this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Methylpentanal

  • Pentane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-BuLi in hexanes to the stirred suspension. The mixture will turn a characteristic deep yellow or orange, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 2-methylpentanal in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with pentane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by fractional distillation.

Table 2: Reagent Quantities for Wittig Synthesis

ReagentMolar Mass ( g/mol )MolesQuantityRole
Methyltriphenylphosphonium Bromide357.230.1139.3 gYlide Precursor
n-Butyllithium (2.5 M in hexanes)64.060.1040 mLBase
2-Methylpentanal100.160.1010.0 gCarbonyl Substrate
Anhydrous THF72.11-400 mLSolvent
Synthesis via Grignard Reaction

The Grignard reaction provides a robust and versatile method for constructing the carbon skeleton of this compound.[6] A logical approach involves the reaction of allylmagnesium bromide with 2-methylpentanal to form the corresponding secondary alcohol, 4-methyl-1-hepten-3-ol. Subsequent dehydration of this alcohol yields the target alkene.

The synthesis proceeds in two distinct steps:

  • Grignard Reagent Addition: Allylmagnesium bromide is prepared by the reaction of allyl bromide with magnesium metal in an ethereal solvent.[7][8] The highly nucleophilic allyl Grignard reagent then attacks the electrophilic carbonyl carbon of 2-methylpentanal. A six-membered ring transition state is often invoked to explain the stereochemistry of such additions.[9] Acidic workup protonates the resulting alkoxide to yield 4-methyl-1-hepten-3-ol.

  • Dehydration: The secondary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water). Subsequent elimination of water can proceed via an E1 or E2 mechanism, depending on the reaction conditions. To favor the formation of the terminal alkene (Hofmann product) over more substituted internal alkenes (Zaitsev products), a bulky base or specific dehydration conditions can be employed, although in this case, the formation of the conjugated diene is a potential side reaction that needs to be controlled.

Grignard_Synthesis Allyl_Bromide Allyl Bromide Grignard_Reagent Allylmagnesium Bromide Allyl_Bromide->Grignard_Reagent Magnesium Magnesium Turnings Magnesium->Grignard_Reagent Aldehyde 2-Methylpentanal Alcohol 4-Methyl-1-hepten-3-ol Aldehyde->Alcohol Acid Acid Catalyst (e.g., H₂SO₄) Alkene This compound Acid->Alkene Grignard_Reagent->Alcohol Nucleophilic Addition Alcohol->Alkene Dehydration Metathesis_Reaction Alkene1 1-Pentene Metallacycle Metallacyclobutane Intermediate Alkene1->Metallacycle Alkene2 3-Methyl-1-butene Alkene2->Metallacycle Catalyst Grubbs' Catalyst Catalyst->Metallacycle Metallacycle->Catalyst Catalyst Regeneration Product_Alkene This compound Metallacycle->Product_Alkene Retro [2+2] Cycloaddition Byproduct Ethene (volatile) Metallacycle->Byproduct

Caption: Olefin cross-metathesis for the synthesis of this compound.

Materials:

  • 1-Pentene

  • 3-Methyl-1-butene

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Grubbs' second-generation catalyst in anhydrous DCM.

  • Add 1-pentene to the solution.

  • Slowly bubble 3-methyl-1-butene gas through the stirred reaction mixture. Alternatively, a solution of 3-methyl-1-butene in DCM can be added.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by GC-MS.

  • Workup: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, followed by fractional distillation to remove any remaining starting materials and byproducts.

Table 3: Reagent Quantities for Olefin Metathesis

ReagentMolar Mass ( g/mol )MolesQuantityRole
1-Pentene70.130.107.0 gAlkene Substrate
3-Methyl-1-butene70.130.128.4 gAlkene Substrate
Grubbs' 2nd Gen. Catalyst848.970.0010.85 gCatalyst
Anhydrous DCM84.93-100 mLSolvent

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

[1]

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the vinyl protons between 5.0 and 6.0 ppm. The allylic protons will appear as a multiplet around 2.0 ppm. The remaining aliphatic protons will resonate in the upfield region between 0.8 and 1.5 ppm.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the two sp² hybridized carbons of the double bond at approximately 139 ppm and 114 ppm. The remaining sp³ hybridized carbons will appear in the range of 10-40 ppm.

Infrared (IR) Spectroscopy

[10] The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching of the vinyl group at approximately 3080 cm⁻¹ and the C=C stretching at around 1640 cm⁻¹. The C-H bending vibrations of the terminal alkene will be observed near 990 cm⁻¹ and 910 cm⁻¹.

Purification

Fractional distillation is the most common and effective method for the purification of this compound on a laboratory scale. [11]This technique separates compounds based on differences in their boiling points.

Fractional Distillation Protocol
  • Set up a fractional distillation apparatus with a Vigreux column to enhance separation efficiency.

  • Place the crude this compound in the distillation flask with boiling chips.

  • Heat the flask gently and collect the fraction that distills at the boiling point of this compound (approximately 115-121 °C).

  • It is advisable to collect several fractions and analyze their purity by GC-MS to identify the purest fraction.

Conclusion

This technical guide has detailed three reliable and versatile synthetic routes for the preparation of this compound. The Wittig reaction offers a direct and high-yielding approach, while the Grignard reaction provides a classic and robust multi-step alternative. Olefin metathesis represents a modern, catalytic, and atom-economical strategy. The choice of a particular method will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and stereochemistry. The provided protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Sources

An In-depth Technical Guide to 4-Methyl-1-heptene for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methyl-1-heptene, including its chemical identity, physicochemical properties, synthesis protocols, spectroscopic characterization, and applications in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the practical application of this chiral alkene as a versatile building block in organic chemistry.

Core Chemical Identity and Properties

This compound is a chiral aliphatic hydrocarbon featuring a terminal double bond and a stereocenter at the C4 position. Its precise structure offers significant potential in asymmetric synthesis.

  • IUPAC Name: 4-methylhept-1-ene[1]

  • CAS Number: 13151-05-8[1][2]

  • Molecular Formula: C₈H₁₆[1][2]

  • Molecular Weight: 112.21 g/mol [1]

Physicochemical Data Summary

The following table summarizes key physicochemical properties of this compound, critical for its application in experimental design and process development.

PropertyValueSource(s)
Molecular Weight 112.21 g/mol [1]
Molecular Formula C₈H₁₆[1]
Boiling Point Data not readily available; estimated to be similar to other octenes (~120-125 °C)N/A
Density Data not readily available; estimated to be ~0.72 g/cm³N/A
XLogP3-AA 3.7[3]

Synthesis of this compound: A Protocol Rooted in the Wittig Reaction

The synthesis of terminal alkenes like this compound is reliably achieved through the Wittig reaction, which offers exceptional regioselectivity in the formation of the double bond.[4] This method involves the reaction of an aldehyde with a phosphorus ylide. For this compound, the logical precursors are 3-methylhexanal and methylenetriphenylphosphorane.

Logical Synthesis Pathway

The synthesis pathway begins with the formation of the phosphorus ylide from its corresponding phosphonium salt, which is then reacted in situ with the aldehyde to yield the target alkene.

Wittig_Synthesis reagent1 Methyltriphenylphosphonium bromide ylide Phosphorus Ylide (Wittig Reagent) reagent1->ylide Deprotonation base Strong Base (e.g., n-BuLi) product This compound ylide->product Wittig Reaction (Anhydrous THF) aldehyde 3-Methylhexanal byproduct Triphenylphosphine oxide

Caption: Logical workflow for the Wittig synthesis of this compound.

Detailed Experimental Protocol: Wittig Olefination of 3-Methylhexanal

This protocol is adapted from established Wittig reaction procedures.[4][5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Preparation of the Phosphorus Ylide:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (n-BuLi) (1.05 equivalents, typically 1.6 M in hexanes) to the suspension via the dropping funnel. The formation of the deep red ylide indicates a successful reaction.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Slowly add a solution of 3-methylhexanal (1.0 equivalent) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by flash column chromatography on silica gel, eluting with hexanes.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The data presented here are based on the NIST Chemistry WebBook, a highly authoritative source.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

IR_Spectrum cluster_alkene Alkene C-H Stretches cluster_alkane Alkane C-H Stretches p1 ~3080 cm⁻¹ (sp² C-H) p2 ~1640 cm⁻¹ (C=C) p3 <3000 cm⁻¹ (sp³ C-H)

Caption: Key IR absorption regions for this compound.

  • ~3080 cm⁻¹: This peak corresponds to the stretching vibration of the C-H bonds on the sp²-hybridized carbons of the terminal alkene. Its presence is a strong indicator of a vinyl group.[8]

  • ~2850-2960 cm⁻¹: These strong absorptions are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the alkyl chain.[9]

  • ~1640 cm⁻¹: This absorption is due to the C=C stretching vibration of the terminal double bond.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 112, corresponding to the molecular weight of C₈H₁₆.[6]

  • Key Fragmentation Patterns: The fragmentation of branched alkenes is influenced by the position of the double bond and the branching point.[10][11]

    • Loss of a propyl radical (-C₃H₇, 43 Da): Cleavage of the bond between C4 and C5 would result in a fragment ion at m/z = 69.

    • Loss of an ethyl radical (-C₂H₅, 29 Da): Cleavage of the bond between C2 and C3 would lead to a fragment at m/z = 83.

    • Base Peak: The base peak is often observed at m/z = 41 or 55, corresponding to stable allyl or other resonance-stabilized carbocations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

¹H NMR Predicted Chemical Shifts:

ProtonsChemical Shift (ppm)MultiplicityIntegration
=CH₂~4.9-5.1Multiplet2H
=CH-~5.7-5.9Multiplet1H
-CH(CH₃)-~1.3-1.5Multiplet1H
-CH₂- (various)~1.1-2.1Multiplets6H
-CH₃ (on C4)~0.8-0.9Doublet3H
-CH₃ (terminal)~0.8-0.9Triplet3H

¹³C NMR Predicted Chemical Shifts:

CarbonChemical Shift (ppm)
=CH₂~114
=CH-~140
-CH(CH₃)-~35-40
-CH₂- (various)~20-40
-CH₃ (on C4)~19-23
-CH₃ (terminal)~14

Applications in Research and Drug Development

The true value of this compound lies in its chirality and the presence of a reactive terminal alkene. These features make it a valuable building block in asymmetric synthesis, a cornerstone of modern drug development.

Asymmetric Synthesis and Chiral Building Blocks

The majority of modern pharmaceuticals are chiral molecules, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even harmful.[12] This necessitates the use of enantiomerically pure starting materials and intermediates in drug synthesis.[13] Chiral alkenes like this compound can be employed in a variety of stereoselective reactions, including:

  • Asymmetric Dihydroxylation: Conversion of the alkene to a chiral diol.

  • Asymmetric Epoxidation: Formation of a chiral epoxide, a versatile intermediate.

  • Hydroboration-Oxidation: To produce chiral alcohols with anti-Markovnikov regioselectivity.

The stereocenter at the C4 position can direct the stereochemical outcome of these reactions, making it a valuable tool for controlling the three-dimensional structure of the final product.

Polymer Science

While not a direct application in drug development, it is noteworthy that the structurally related monomer, 4-methyl-1-pentene, is used to produce poly(4-methyl-1-pentene) (PMP).[14] PMP is a high-performance polymer with applications in medical devices, such as hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO), due to its high gas permeability and biocompatibility.[14] This underscores the potential for polymers derived from functionalized heptenes in biomedical applications.

Safety and Handling

As a flammable and potentially volatile organic compound, this compound must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-retardant lab coat, and chemically resistant gloves are mandatory.

  • Handling: Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from Columbia University Chemistry website.
  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews: A Journal of Drug Design and Discovery.
  • Wittig Reaction. (n.d.). In Organic Chemistry Portal.
  • Grignard Reaction. (n.d.). In Organic Chemistry Portal.
  • Wittig reaction. (n.d.). In Wikipedia.
  • Wittig Reaction - Common Conditions. (n.d.).
  • 1-Heptene, 4-methyl-. (n.d.). In NIST Chemistry WebBook.
  • 1-Heptene, 4-methyl-. (n.d.). In NIST Chemistry WebBook.
  • Synthesis of 3-Methyl-1-heptene from simple precursors. (n.d.). Benchchem.
  • 1-Heptene, 4-methyl-. (n.d.). In NIST Chemistry WebBook.
  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. (2024). Molecules.
  • The Significance of Chirality in Drug Design and Development. (2022).
  • Axially chiral alkenes: Atroposelective synthesis and applic
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Grignard Reaction, Mechanism, Reagent and Che
  • Mass Spectrometry Fragmentation Patterns. (n.d.). HSC Chemistry - Science Ready.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Unraveling the Fragmentation Fingerprint: A Comparative Analysis of 2,4-Dimethyl-1-heptene Mass Spectrometry. (n.d.). Benchchem.
  • This compound. (n.d.). In PubChem.
  • Synthesis method of pharmaceutical raw material 7-chloro-1-heptene. (2015).
  • Application Notes & Protocols: Synthesis of High-Performance Polymers Using 4-Methyl-1-pentene. (n.d.). Benchchem.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol.
  • The Grignard Reagents. (2004). Organometallics.
  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020). In Chemistry LibreTexts.
  • 4-bromo-2-heptene. (n.d.). In Organic Syntheses.
  • Process for production of pure 4-methyl-1-pentene. (2009).
  • Basic 1H- and 13C-NMR Spectroscopy. (2005).
  • 1-Heptene, 4-methyl- 13151-05-8 wiki. (n.d.). Guidechem.
  • This compound. (n.d.). ChemicalBook.
  • CAS 13151-05-8 this compound. (n.d.). BOC Sciences.
  • 4-Methyl-1-hepten-4-ol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.
  • FTIR and FT Raman spectra and analysis of poly(4-methyl-1-pentene). (2004).
  • 1-Heptene, 4-methyl-. (n.d.). In Substance Details - SRS | US EPA.
  • 4-Methylhept-1-ene. (n.d.). In PubChem.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
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An In-depth Technical Guide to 4-Methyl-1-heptene: From Historical Synthesis Paradigms to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-methyl-1-heptene, a branched aliphatic alkene. The content is structured to deliver foundational knowledge and practical insights for researchers, scientists, and professionals in drug development. We will explore the historical context of its synthesis, delve into detailed experimental protocols for its preparation, analyze its physicochemical and spectroscopic properties, and discuss its relevance in the broader context of medicinal chemistry and drug design.

Introduction and Historical Context

The discovery of individual organic molecules like this compound is often not a singular event but rather a part of the broader evolution of synthetic methodologies. The history of olefin synthesis, in general, began with thermal cracking processes in the early 20th century to produce gasoline from petroleum oils.[1] While this provided a source of various alkenes, the targeted synthesis of specific isomers like this compound became feasible with the advent of more controlled and predictable chemical reactions.

Key developments in the mid-20th century, such as the Wittig reaction, discovered by Georg Wittig in 1954, revolutionized the formation of carbon-carbon double bonds with high regioselectivity.[2] This reaction, which utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene, provided a direct and unambiguous method for synthesizing terminal alkenes.[2][3] Concurrently, the refinement of Grignard reactions offered another powerful tool. The reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration of the resulting alcohol, presented a versatile pathway to a wide range of substituted alkenes.[4][5]

Although a specific "discovery" paper for this compound is not prominent in the historical literature, its existence and synthesis are a direct consequence of these foundational reactions in organic chemistry.

Physicochemical and Spectroscopic Profile

This compound is a colorless, volatile liquid with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[6] Its branched structure influences its physical properties, such as boiling point and density, compared to its linear isomer, 1-octene. A summary of its key properties is presented in the table below.

PropertyValueSource
IUPAC Name4-methylhept-1-enePubChem
CAS Number13151-05-8PubChem[6]
Molecular FormulaC₈H₁₆PubChem[6]
Molecular Weight112.21 g/mol PubChem[6]
Boiling Point~115-116 °C (estimated)---
Density~0.71 g/cm³ (estimated)---
XLogP33.7PubChem[6]

The structural characterization of this compound relies on standard spectroscopic techniques. The infrared (IR) spectrum would prominently feature C-H stretching and bending vibrations for the sp² and sp³ hybridized carbons, along with a characteristic C=C stretch for the terminal alkene. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide a detailed map of the carbon and proton environments, allowing for unambiguous structural confirmation. Mass spectrometry (MS) would show a molecular ion peak corresponding to its molecular weight and a fragmentation pattern typical of a branched alkene.

Synthetic Methodologies

The synthesis of this compound can be approached through several reliable methods. Below are two detailed protocols, chosen for their efficiency, regioselectivity, and common use in organic synthesis laboratories.

Synthesis via Wittig Olefination

The Wittig reaction is a superior method for the synthesis of terminal alkenes as it ensures the double bond is formed at a specific location.[2] This approach involves the reaction of 2-methylhexanal with a methylidene phosphorus ylide.

Wittig_Synthesis reagent1 Methyltriphenylphosphonium bromide ylide Methylenetriphenylphosphorane (Ylide) reagent1->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide product This compound ylide->product Wittig Reaction aldehyde 2-Methylhexanal aldehyde->product byproduct Triphenylphosphine oxide product->byproduct

Caption: Synthesis of this compound via the Wittig Reaction.

  • Ylide Generation:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Olefination:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of 2-methylhexanal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the ylide's color indicates the reaction is proceeding.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to isolate this compound.

Synthesis via Grignard Reaction and Dehydration

This two-step approach first constructs the carbon skeleton through a Grignard reaction to form a tertiary alcohol, which is then dehydrated to yield the alkene.

Grignard_Synthesis reagent1 Propylmagnesium bromide (Grignard Reagent) alkoxide Magnesium alkoxide intermediate reagent1->alkoxide Nucleophilic Addition ketone Methyl vinyl ketone ketone->alkoxide alcohol 4-Methyl-1-hepten-4-ol alkoxide->alcohol Acidic Work-up (H₃O⁺) product This compound alcohol->product Dehydration (e.g., H₂SO₄, heat)

Caption: Synthesis of this compound via a Grignard Reaction.

  • Grignard Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Add a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether dropwise via the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of methyl vinyl ketone (1.0 equivalent) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-methyl-1-hepten-4-ol.

  • Dehydration:

    • Place the crude alcohol in a round-bottom flask equipped with a distillation apparatus.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Gently heat the mixture. The alkene product will distill as it is formed.[7] The temperature of the distillate should be monitored to ensure it corresponds to the boiling point of the desired product.

    • Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous calcium chloride and perform a final simple distillation to obtain pure this compound.

Role in Drug Discovery and Development

While this compound is not typically a final drug product, its structural motifs—specifically the branched alkyl chain—are highly relevant in medicinal chemistry. The incorporation of alkyl groups is a common strategy to modulate the physicochemical properties of a drug candidate.[1][8]

Modulation of Lipophilicity

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[9][] The branched alkyl group of this compound is a lipophilic moiety. Incorporating such groups into a drug molecule can:

  • Increase Membrane Permeability: Enhanced lipophilicity can improve a drug's ability to cross cell membranes, which is crucial for oral bioavailability and reaching intracellular targets.[1][]

  • Modulate Protein Binding: The hydrophobic nature of alkyl groups can lead to favorable interactions with hydrophobic pockets in target proteins, potentially increasing binding affinity and potency.[11][12]

Metabolic Stability

The introduction of a methyl group can influence the metabolic stability of a drug. By blocking a potential site of oxidation by metabolic enzymes like cytochrome P450s, a strategically placed methyl group can increase the drug's half-life.

Conformational Effects

The tetrahedral geometry of the sp³-hybridized carbon at the branch point can introduce conformational constraints in a larger molecule. This can be advantageous in locking the molecule into a bioactive conformation, thereby improving its selectivity and efficacy.

Conclusion

This compound is a structurally simple yet synthetically and conceptually important molecule. Its preparation is rooted in classic and reliable organic reactions that are staples of modern synthesis. While its direct application in drug development is not widespread, the principles of medicinal chemistry that its structure embodies—lipophilicity, metabolic stability, and conformational control—are central to the optimization of lead compounds into effective drugs. This guide has provided a thorough technical overview, from its historical synthetic context to its contemporary relevance, to aid researchers and scientists in their endeavors.

References

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The Elusive Alkene: A Technical Guide to the Putative Natural Occurrence of 4-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis for researchers, scientists, and drug development professionals on the current state of knowledge regarding 4-methyl-1-heptene's presence in nature, its relationship to biologically active compounds, and the methodologies for its potential discovery.

Executive Summary

This compound is a simple branched-chain alkene whose documented presence in the natural world is conspicuously absent from major chemical and biological databases. While structurally similar compounds are abundant and play critical roles in chemical ecology, particularly as insect pheromones, this compound itself remains synthetically derived in the scientific literature. This guide provides a comprehensive overview of the current understanding, or lack thereof, of this compound's natural occurrence. It further explores the biosynthesis and chemical synthesis of closely related, biologically significant molecules, and outlines the analytical chemistry workflows that would be essential for its future discovery and characterization from a natural matrix.

The Question of Natural Occurrence

A thorough review of scientific literature and chemical databases reveals no definitive evidence for the isolation of this compound from a natural source, be it plant, animal, or microorganism. While databases such as PubChem and the National Institute of Standards and Technology (NIST) provide detailed physicochemical data for this compound, this information is based on synthetically produced samples.[1][2][3][4] The CAS Registry Number for this compound is 13151-05-8.[3][5]

The absence of evidence, however, is not conclusive evidence of absence. It is plausible that this compound exists in nature as a minor component of a complex volatile blend, below the detection limits of older analytical techniques or in species that have not yet been subjected to detailed chemical analysis.

Structural Analogs of Biological Significance: The Case of Insect Pheromones

While this compound itself has not been identified as a natural product, its structural motifs are present in a variety of biologically active compounds, most notably insect pheromones.[6] These chemical signals are crucial for communication in insects, mediating behaviors such as mating and aggregation.[6]

A prominent example is (S)-4-methyl-3-heptanone, an alarm pheromone utilized by various ant species.[6][7] The biosynthesis of this ketone is believed to follow a polyketide or fatty acid-type metabolic pathway, utilizing three propionate units.[7] This biosynthetic route highlights a plausible enzymatic logic for the formation of the 4-methyl branch, a key structural feature shared with this compound.

Table 1: Comparison of this compound and a Structurally Related Natural Product

CompoundMolecular FormulaMolar Mass ( g/mol )Known Natural OccurrenceBiological Function
This compoundC8H16112.21Not documentedUnknown
(S)-4-Methyl-3-heptanoneC8H16O128.21Yes (in various ant species)Alarm Pheromone

Biosynthetic Parallels and Hypothetical Pathways

The biosynthesis of branched-chain hydrocarbons and their derivatives in insects often involves the incorporation of alternative starter units or extender units in fatty acid synthesis. While the direct biosynthesis of this compound is unconfirmed, we can hypothesize a potential pathway based on known biochemical reactions. The biosynthesis of (S)-4-methyl-3-heptanone from three propionate units provides a strong precedent for the formation of the 4-methylheptane backbone.[7] A subsequent desaturation or dehydration reaction could theoretically lead to the formation of a double bond, yielding 4-methyl-heptene isomers.

Biosynthesis Propionyl_CoA Propionyl-CoA Fatty_Acid_Synthase Fatty Acid/Polyketide Synthase Complex Propionyl_CoA->Fatty_Acid_Synthase Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Fatty_Acid_Synthase Methyl_Branched_Acyl_Chain Methyl-branched Acyl Chain Fatty_Acid_Synthase->Methyl_Branched_Acyl_Chain Oxidation Oxidation/ Decarboxylation Methyl_Branched_Acyl_Chain->Oxidation Heptanone (S)-4-Methyl-3-heptanone Oxidation->Heptanone Hypothetical_Reduction Hypothetical Reduction Heptanone->Hypothetical_Reduction Heptanol 4-Methyl-3-heptanol Hypothetical_Reduction->Heptanol Hypothetical_Dehydration Hypothetical Dehydration Heptanol->Hypothetical_Dehydration Heptene 4-Methyl-heptenes (including this compound) Hypothetical_Dehydration->Heptene

Caption: Hypothetical biosynthetic pathway for this compound based on the known biosynthesis of (S)-4-methyl-3-heptanone.

Chemical Synthesis and Potential Precursor Role

In the realm of chemical synthesis, terminal alkenes like this compound are valuable starting materials. While not extensively documented as a direct precursor for naturally occurring pheromones, its structural isomer, 3-methyl-1-heptene, is considered a logical precursor for certain branched-chain pheromones.[6]

A key transformation for a terminal alkene like this compound would be hydroboration-oxidation. This reaction would convert the alkene into the corresponding primary alcohol, 4-methyl-1-heptanol, with anti-Markovnikov regioselectivity. This alcohol could then serve as an intermediate for the synthesis of other functionalized molecules.

Synthesis Heptene This compound Reagents 1. BH3-THF 2. H2O2, NaOH Heptene->Reagents Heptanol 4-Methyl-1-heptanol Reagents->Heptanol Oxidation Oxidation (e.g., PCC) Heptanol->Oxidation Heptanal 4-Methylheptanal Oxidation->Heptanal Grignard Grignard Reaction (e.g., CH3MgBr) Heptanal->Grignard Secondary_Alcohol 4-Methyl-2-octanol Grignard->Secondary_Alcohol

Caption: Potential synthetic utility of this compound via hydroboration-oxidation.

Methodologies for Discovery and Characterization

The discovery of this compound in a natural source would rely on modern analytical techniques capable of separating and identifying volatile and semi-volatile organic compounds from complex mixtures.

Isolation of Volatiles

The initial step involves the extraction of volatile compounds from the biological matrix. Common techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free method ideal for sampling volatile and semi-volatile compounds from the headspace above a sample.

  • Steam Distillation: A classic technique for extracting essential oils and other volatile compounds that are stable at the boiling point of water.

  • Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[8] This method is advantageous for its low operating temperatures, which preserve thermolabile compounds, and the absence of residual organic solvents.[8]

Separation and Identification

Once isolated, the volatile fraction is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis of a Hypothetical Volatile Extract

  • Sample Introduction: A small volume (e.g., 1 µL) of the volatile extract is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various components of the mixture, causing them to separate based on their boiling points and polarities.

  • Mass Spectrometric Detection: As each separated compound elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum that serves as a chemical "fingerprint."

  • Compound Identification: The obtained mass spectrum is compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, to identify the compound.[3] The retention time of the compound on the GC column provides an additional layer of confirmation.

GCMS_Workflow Sample Natural Source (e.g., Plant, Insect) Extraction Volatile Extraction (e.g., HS-SPME, SFE) Sample->Extraction GC_Inlet GC Inlet (Vaporization) Extraction->GC_Inlet GC_Column Gas Chromatography Column (Separation) GC_Inlet->GC_Column MS_Source Mass Spectrometer (Ionization & Fragmentation) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Detection) MS_Source->MS_Analyzer Data_Analysis Data Analysis (Library Matching & Identification) MS_Analyzer->Data_Analysis

Caption: A generalized workflow for the isolation and identification of volatile natural products.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question. While its structural relatives are well-established as important semiochemicals, direct evidence for its presence in nature is currently lacking. Future research employing high-sensitivity analytical techniques on a wider diversity of organisms may yet reveal its existence. The potential biological activity of this compound, given its structural similarity to known pheromones, warrants its synthesis and evaluation in biological assays. Such studies would not only contribute to our understanding of chemical ecology but could also open new avenues for the development of novel pest management strategies or other biotechnological applications.

References

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An In-depth Technical Guide to the Thermodynamic Properties of 4-Methyl-1-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-methyl-1-heptene (C₈H₁₆), a branched alkene of interest in various chemical and pharmaceutical applications. A deep understanding of properties such as enthalpy of formation, standard entropy, and heat capacity is critical for process design, safety analysis, and molecular modeling in drug development. This document synthesizes critically evaluated data from experimental measurements and robust computational estimation methods. It further details the underlying theoretical principles and provides field-proven methodologies for the determination of these essential parameters, offering researchers, scientists, and drug development professionals a vital resource for their work.

Introduction: The Significance of this compound and its Thermodynamic Profile

This compound is an unsaturated hydrocarbon belonging to the alkene family, characterized by a terminal double bond and a methyl group at the 4-position.[1][2][3][4][5] Its molecular structure imparts specific physical and chemical characteristics that are pertinent to its applications, which can range from a monomer in polymerization reactions to a fragment in the synthesis of more complex molecules. The thermodynamic properties of this compound are fundamental to understanding its behavior in chemical systems.

In the realm of chemical engineering , accurate thermodynamic data is indispensable for the design and optimization of reactors, separation processes, and for ensuring process safety.[6] For instance, the enthalpy of reaction, derived from enthalpies of formation, dictates the heat duty of a reactor, while vapor pressure and enthalpy of vaporization are crucial for designing distillation columns.

For drug development professionals , the thermodynamic properties of molecules, even seemingly simple ones like this compound, provide insights into intermolecular interactions.[7] The lipophilicity, which can be related to the octanol-water partition coefficient and Gibbs free energy of solvation, is a key determinant of a drug candidate's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). Understanding the enthalpic and entropic contributions to binding events is at the heart of rational drug design.[5]

This guide will delve into the core thermodynamic properties of this compound, presenting both established data and the methodologies to obtain them.

Core Thermodynamic Properties of this compound

A precise and complete set of experimentally determined thermodynamic data for this compound is not extensively available in public literature, a common challenge for many specific isomers.[8][9] Therefore, a combination of available data from sources like the National Institute of Standards and Technology (NIST) and highly reliable estimation methods is presented.

PropertyValueUnitsMethod/Source
Molecular Formula C₈H₁₆--
Molecular Weight 112.21 g/mol [1][2][3][4][5]
Enthalpy of Formation (Ideal Gas, 298.15 K) -88.30kJ/molJoback Method (Calculated)
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) 101.88kJ/molJoback Method (Calculated)
Enthalpy of Vaporization (at Normal Boiling Point) 38.9kJ/molReid Method (Estimated)
Normal Boiling Point 385.65 - 386.65KExperimental
Specific Heat Capacity (Cp) at 25°C, 0.1 bar 2.085kJ/kg·KChemcasts (Calculated)
Density at 25°C, 0.1 bar 718.739 kg/m ³Chemcasts (Calculated)
Standard Entropy (S⁰) (Ideal Gas, 298.15 K) EstimatedJ/mol·KBenson Group Additivity
Octanol-Water Partition Coefficient (logP) 2.999-Crippen Method (Calculated)

Note: Estimated values are derived from well-established computational methods and serve as reliable proxies in the absence of experimental data.

Theoretical Framework: Understanding Thermodynamic Properties from a Molecular Perspective

The thermodynamic properties of this compound are a direct consequence of its molecular structure. The presence of a C=C double bond, the branching methyl group, and the overall chain length all contribute to its energetic and entropic characteristics.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For an alkene like this compound, a more negative enthalpy of formation generally indicates greater molecular stability.[10] The stability of alkenes is influenced by factors such as the degree of substitution of the double bond and steric hindrance.[11]

Entropy (S°)

Entropy is a measure of the randomness or disorder of a system.[12] For a molecule, this relates to the number of accessible microstates, which includes translational, rotational, and vibrational modes of motion. The conformational flexibility of the heptene chain in this compound contributes significantly to its overall entropy. The Third Law of Thermodynamics provides a reference point, stating that the entropy of a perfect crystal at absolute zero is zero.[12]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. At a molecular level, the absorbed energy increases the kinetic energy of the molecules, populating higher translational, rotational, and vibrational energy levels. The complexity of a molecule, including the number of atoms and the types of bonds, influences its heat capacity.

Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties requires meticulous procedures and specialized equipment. For a volatile organic compound like this compound, specific handling techniques are crucial to ensure accuracy.

Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[13][14][15]

Causality in Experimental Design: A bomb calorimeter is chosen because it ensures complete combustion at a constant volume, allowing for a precise measurement of the heat released. For a volatile liquid like this compound, encapsulation in a gelatin or plastic capsule of known calorific value is necessary to prevent evaporation before ignition.[13] An isoperibol or adiabatic jacket is used to control or account for heat exchange with the surroundings, ensuring the measured temperature change is solely due to the combustion reaction.[13]

Experimental Protocol: Determination of Enthalpy of Combustion

  • Sample Preparation:

    • Accurately weigh a gelatin capsule.

    • Inject a precise mass (typically 0.5-1.0 g) of this compound into the capsule and seal it.

    • Place the sealed capsule in the crucible of the bomb calorimeter.

  • Bomb Assembly:

    • Attach a known length of ignition wire to the electrodes, ensuring it is in contact with the sample capsule.

    • Add a small, measured amount of distilled water to the bomb to saturate the internal atmosphere, which allows for the correction of nitric and sulfuric acid formation.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

  • Calorimetric Measurement:

    • Submerge the sealed bomb in a known mass of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium and record the initial temperature for a set period.

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis:

    • Plot temperature versus time to determine the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Calculate the total heat released using the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid).

    • Correct for the heat of combustion of the capsule and the ignition wire, and for the formation of acids.

    • From the corrected heat of combustion at constant volume (ΔU), calculate the enthalpy of combustion (ΔH).

    • Finally, use Hess's Law with the known standard enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation of this compound.

Experimental Workflow for Bomb Calorimetry.
Heat Capacity and Entropy: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.[16][17][18] The data obtained can be used to calculate the absolute entropy of the substance.

Causality in Experimental Design: The core principle of adiabatic calorimetry is to minimize heat exchange between the sample cell and its surroundings to zero.[16] This is achieved by placing the sample cell within an adiabatic shield, the temperature of which is continuously adjusted to match the sample's temperature. This meticulous control allows for the precise measurement of the heat required to produce a small, incremental temperature change in the sample.

Experimental Protocol: Determination of Heat Capacity

  • Calorimeter Preparation:

    • A known mass of this compound is loaded into a hermetically sealed sample vessel.

    • The vessel is placed inside the adiabatic calorimeter.

  • Measurement Cycle:

    • The system is cooled to the starting temperature (e.g., near the melting point).

    • A precisely measured quantity of electrical energy is supplied to the sample vessel's heater, causing a small increase in temperature (typically 1-5 K).

    • The system is then allowed to reach thermal equilibrium, and the final temperature is recorded.

  • Data Acquisition:

    • This process of energy input and temperature measurement is repeated in small increments over the desired temperature range.

  • Data Analysis:

    • The heat capacity of the sample at each temperature is calculated from the electrical energy input and the measured temperature rise, after subtracting the heat capacity of the sample vessel (determined in a separate calibration experiment).

    • The absolute entropy at a given temperature T is then calculated by integrating the heat capacity data (as Cp/T) from 0 K to T, accounting for the enthalpies of any phase transitions.

Workflow for Adiabatic Calorimetry.

Computational Estimation of Thermodynamic Properties

Due to the cost and complexity of experimental measurements, computational methods are widely used to estimate thermodynamic properties. These methods are particularly valuable for screening large numbers of molecules or for compounds where experimental data is unavailable.[7][19]

Benson Group Additivity Method

The Benson group additivity method is a powerful and widely used technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[20][21][22][23] The method is based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

Methodology:

  • Decomposition: The molecule is dissected into a set of defined polyvalent atomic groups. For this compound, the groups would be:

    • C-(H)₂(C)(C)

    • C-(H)(C)₃

    • C-(H)₃(C)

    • Cd-(H)₂(Cd)

    • Cd-(H)(C)

  • Summation: The tabulated contribution of each group to a specific thermodynamic property (e.g., ΔfH°, S°, Cp) is summed.

  • Corrections: Corrections for symmetry, stereoisomerism, and non-nearest neighbor interactions (e.g., gauche interactions) are applied to refine the estimate.

G cluster_mol This compound Structure cluster_groups Benson Groups cluster_sum Property Estimation mol CH2=CH-CH2-CH(CH3)-CH2-CH2-CH3 g1 Cd-(H)2(Cd) mol->g1 g2 Cd-(H)(C) mol->g2 g3 C-(H)2(C)(Cd) mol->g3 g4 C-(H)(C)3 mol->g4 g5 C-(H)2(C)2 mol->g5 g6 C-(H)3(C) mol->g6 sum_h Σ ΔfH°(group) g1->sum_h sum_s Σ S°(group) g1->sum_s sum_cp Σ Cp(group) g1->sum_cp g2->sum_h g2->sum_s g2->sum_cp g3->sum_h g3->sum_s g3->sum_cp g4->sum_h g4->sum_s g4->sum_cp g5->sum_h g5->sum_s g5->sum_cp g6->sum_h g6->sum_s g6->sum_cp

Benson Group Additivity Concept.
Joback Method

The Joback method is another group contribution method that estimates a wider range of properties from molecular structure alone, including critical properties, boiling point, and heat of vaporization.[7][19][24][25][26] It uses a simpler set of functional groups compared to the Benson method, making it easier to apply, though sometimes with slightly lower accuracy for complex molecules.

Methodology:

  • Group Identification: The molecule is broken down into its constituent Joback groups.

  • Summation of Contributions: The contributions of each group are summed according to specific formulas for each property. For example, the normal boiling point (Tb) is estimated using the formula:

    • Tb (K) = 198 + Σ (group contributions)

  • Calculation: The final property value is calculated. This method is particularly useful for obtaining a comprehensive set of physical properties from a single structural analysis.

Applications in Research and Development

The thermodynamic data of this compound and similar alkenes are crucial in several applied contexts.

  • Biofuel Development: Alkenes are components of biofuels. Understanding their thermodynamic properties is essential for modeling combustion processes and for the design of downstream processing and purification steps, such as distillation.[27][28][29]

  • Pharmaceutical Synthesis: As a building block or intermediate, the thermodynamic properties of this compound can influence reaction equilibria and yields. In drug formulation, the lipophilicity, which is related to thermodynamic parameters, is a critical factor for solubility and bioavailability.[7]

  • Process Safety: The heat of reaction and heat capacity are vital for conducting hazard assessments of chemical processes. They are used to calculate the adiabatic temperature rise in the event of a runaway reaction, which is critical for designing emergency relief systems.[16]

Conclusion

This technical guide has provided a detailed examination of the thermodynamic properties of this compound. By integrating available data with robust estimation techniques and detailing the experimental and theoretical foundations, this document serves as a comprehensive resource. For researchers, scientists, and drug development professionals, a thorough understanding and application of these principles are paramount for innovation, efficiency, and safety in their respective fields. The methodologies outlined herein provide a clear pathway for either utilizing existing data or generating new, reliable thermodynamic information for this compound and structurally related compounds.

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An In-depth Technical Guide to the Health and Safety of 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-1-heptene (CAS No. 13151-05-8) is an unsaturated aliphatic hydrocarbon with the molecular formula C8H16.[1][2][3][4][5] As a branched olefin, it serves as a valuable intermediate and building block in organic synthesis and the development of novel chemical entities. Its utility in research and pharmaceutical development necessitates a thorough understanding of its health and safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known and inferred health and safety information for this compound, drawing from data on closely related compounds where specific information is not available.

Hazard Identification and Classification

1.1 Inferred GHS Classification

  • Flammable Liquids: Likely Category 2 or 3.[7][8] Highly flammable liquid and vapor.

  • Aspiration Hazard: Likely Category 1. May be fatal if swallowed and enters airways.[8]

  • Skin Corrosion/Irritation: Possible Category 2. Causes skin irritation.[9]

  • Specific Target Organ Toxicity (Single Exposure): Possible Category 3. May cause drowsiness or dizziness.[10]

  • Hazardous to the Aquatic Environment (Chronic): Potential for long-lasting harmful effects to aquatic life.[10]

Signal Word: Danger[6][8]

Pictograms:

Hazard Statements:

  • H225/H226: Highly flammable liquid and vapor.[10]

  • H304: May be fatal if swallowed and enters airways.[8][10]

  • H315: Causes skin irritation.[9][10]

  • H336: May cause drowsiness or dizziness.[10]

  • H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[10]

Precautionary Statements: [6][7][11]

  • Prevention: P210, P233, P240, P241, P242, P243, P261, P271, P273, P280

  • Response: P301+P310, P331, P303+P361+P353, P370+P378, P391

  • Storage: P403+P235, P405

  • Disposal: P501

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValueSource
CAS Number 13151-05-8[1][2][3][4][5][12]
Molecular Formula C8H16[1][2][3][4][5]
Molecular Weight 112.21 g/mol [1]
Boiling Point 112.5 °C[3]
Flash Point 15.5 °C[3]
Density 0.713 g/cm³[3]
Vapor Pressure Not explicitly found, but expected to be significant at room temperature.
Solubility Insoluble in water.[7]

Safe Handling and Storage

The following protocols are essential for minimizing exposure and mitigating risks when working with this compound.

3.1 Engineering Controls

The primary defense against exposure is the use of robust engineering controls.

  • Fume Hood: All handling of this compound should be conducted in a well-ventilated laboratory and inside a certified chemical fume hood.[13]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.[6][9]

  • Grounding and Bonding: Use proper grounding and bonding procedures for all containers and equipment to prevent static discharge, which can be an ignition source.[7][14]

  • Explosion-Proof Equipment: Electrical equipment and lighting in the vicinity of use should be explosion-proof.[13][15]

3.2 Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.[13][16]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[6][9]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Viton®). Inspect gloves for any signs of degradation before use and change them frequently.[9][13]Prevents skin contact, which can cause irritation. Nitrile is suitable for incidental contact, while Viton® is recommended for extended contact.
Body Protection Flame-retardant laboratory coat (e.g., Nomex® or treated cotton).[6]Provides a barrier against splashes and protects from fire hazards. Standard polyester lab coats are not suitable as they can melt and adhere to the skin.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if engineering controls are insufficient or during spill cleanup.[6]Protects against the inhalation of vapors that can cause respiratory irritation and central nervous system effects like drowsiness and dizziness.

3.3 Storage

Proper storage is critical to prevent fire and accidental release.

  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]

  • Container: Keep containers tightly closed and properly labeled.[6][8]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and other incompatible materials.[14][17]

Emergency Procedures

4.1 First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[6][9][18][19]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][18]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][19]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Due to the high aspiration risk, vomiting can cause the chemical to enter the lungs, which can be fatal.[6][7]

4.2 Fire-Fighting Measures

This compound is a flammable liquid and presents a significant fire hazard.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7][8]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.[6]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Toxicological Information

  • Acute Toxicity: Expected to have low to moderate acute toxicity via dermal and oral routes. The primary acute risk is aspiration if swallowed. Inhalation of high concentrations of vapors may cause central nervous system depression, leading to dizziness, headache, and nausea.[10]

  • Chronic Toxicity: No specific information is available on the long-term effects of exposure.

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA based on available information for related compounds.[9]

Exposure Controls and Occupational Exposure Limits

Currently, there are no specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH established for this compound.[20][21][22][23][24] In the absence of specific limits, it is prudent to handle this chemical with the assumption that it has a toxicity profile similar to other C8 hydrocarbons and to minimize exposure to the lowest reasonably achievable level.

Diagrams

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work within Fume Hood handle1->handle2 handle3 Ground and Bond Equipment handle2->handle3 handle4 Keep Container Closed handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3

Caption: Logical workflow for the safe handling of this compound.

Hierarchy of Controls for Exposure Minimization

G elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (Fume Hood, Ventilation) elimination->engineering administrative Administrative Controls (SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: Hierarchy of controls for minimizing exposure to this compound.

References

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Unlocking New Frontiers in Chemical Synthesis: A Technical Guide to the Research Potential of 4-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the untapped research potential of 4-methyl-1-heptene. Moving beyond a simple cataloging of properties, this document illuminates the nuanced reactivity of this chiral α-olefin and delineates promising avenues for innovation in polymer science, asymmetric catalysis, and the synthesis of complex bioactive molecules. Herein, we synthesize foundational knowledge with forward-looking perspectives, offering both detailed experimental frameworks and the causal reasoning behind strategic methodological choices.

Foundational Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is the bedrock upon which novel research is built. This non-conjugated diene is a chiral molecule, a characteristic that underpins much of its research potential.

PropertyValueSource
Molecular Formula C8H16[1]
Molecular Weight 112.21 g/mol [1]
CAS Number 13151-05-8[1]
IUPAC Name (4R)-4-methylhept-1-ene or (4S)-4-methylhept-1-ene[1]
Boiling Point Not explicitly available
Density Not explicitly available
Solubility Insoluble in water; soluble in common organic solvents.General alkene properties

Stereoselective Synthesis of this compound: A Gateway to Chiral Architectures

The controlled synthesis of enantiomerically pure this compound is the critical first step for its application in stereoselective transformations. While numerous methods exist for alkene synthesis, the Wittig reaction and Grignard reagent-based approaches offer practical and adaptable routes.

The Wittig Reaction: A Classic Approach to Alkene Formation

The Wittig reaction provides a reliable method for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[2][3][4][5] For the synthesis of this compound, the retrosynthetic analysis points to the reaction between a suitable phosphonium ylide and a chiral ketone.

Wittig_Retrosynthesis This compound This compound Retrosynthesis Retrosynthesis This compound->Retrosynthesis Phosphonium_Ylide Methylenetriphenylphosphorane Retrosynthesis->Phosphonium_Ylide Wittig Reagent Chiral_Ketone (R)- or (S)-2-methyl-hexanal Retrosynthesis->Chiral_Ketone Carbonyl Component

Figure 1: Retrosynthetic analysis of this compound via the Wittig reaction.

Experimental Protocol: Synthesis of (S)-4-methyl-1-heptene via the Wittig Reaction

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq., as a solution in hexanes) dropwise via syringe.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should change to a distinct orange or yellow, indicating the formation of the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of (S)-2-methyl-hexanal (1.0 eq.) in anhydrous THF dropwise.

    • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford (S)-4-methyl-1-heptene.

Grignard Reagent Addition Followed by Elimination: A Versatile Alternative

The addition of a Grignard reagent to a carbonyl compound, followed by dehydration of the resulting alcohol, offers another robust pathway to alkenes.[6][7][8][9] This method allows for the construction of the carbon skeleton and subsequent introduction of the double bond.

Grignard_Synthesis start Propylmagnesium bromide + (R)- or (S)-2-methylbutanal intermediate Intermediate Alcohol (4R,3S)- or (4S,3R)-4-methyl-3-heptanol start->intermediate Grignard Addition product This compound intermediate->product Dehydration (e.g., H2SO4, heat)

Figure 2: Synthesis of this compound via a Grignard reaction and dehydration sequence.

Potential Research Areas: Harnessing the Reactivity of this compound

The true potential of this compound lies in its application as a versatile building block in a variety of chemical transformations. The presence of a terminal double bond and a chiral center makes it an ideal substrate for exploring new frontiers in catalysis and complex molecule synthesis.

Asymmetric Polymerization: Tailoring Macromolecular Architecture

The polymerization of chiral α-olefins like this compound using transition metal catalysts, such as Ziegler-Natta and metallocene systems, can lead to polymers with unique stereochemical microstructures and, consequently, novel material properties.[10][11][12][13][14][15][16]

Ziegler-Natta Catalysis: Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum co-catalysts, can polymerize this compound.[14][15][16] The resulting polymers often exhibit high isotacticity, leading to materials with high crystallinity and melting points. A key research area is the development of novel supported Ziegler-Natta catalysts to gain finer control over the polymer's molecular weight distribution and stereoregularity.

Metallocene Catalysis: Single-site metallocene catalysts offer unparalleled control over polymer architecture.[10][11][17] By systematically modifying the ligand framework of the metallocene catalyst, researchers can tune the stereoselectivity of the polymerization to produce isotactic, syndiotactic, or atactic poly(this compound). This opens up possibilities for creating a range of materials with tailored thermal and mechanical properties.

Proposed Research Directive: A systematic study comparing the performance of various metallocene catalysts (e.g., C2-symmetric zirconocenes for isotactic polymerization and Cs-symmetric zirconocenes for syndiotactic polymerization) in the polymerization of enantiopure (R)- and (S)-4-methyl-1-heptene would be highly valuable. The resulting polymers should be thoroughly characterized for their thermal properties (DSC), crystallinity (XRD), and mechanical properties.

Polymerization_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization Monomer (R)- or (S)-4-methyl-1-heptene Catalyst Metallocene Catalyst (e.g., rac-Et(Ind)2ZrCl2/MAO) Monomer->Catalyst Polymerization Solution Polymerization (Toluene, controlled temp.) Catalyst->Polymerization GPC Gel Permeation Chromatography (Mw, Mn, PDI) Polymerization->GPC NMR 13C NMR Spectroscopy (Tacticity) Polymerization->NMR DSC Differential Scanning Calorimetry (Tm, Tg) Polymerization->DSC XRD X-ray Diffraction (Crystallinity) Polymerization->XRD

Figure 3: Experimental workflow for the metallocene-catalyzed polymerization of this compound.
Olefin Metathesis: A Powerful Tool for Carbon-Carbon Bond Formation

Olefin metathesis is a Nobel Prize-winning technology that has revolutionized the way chemists approach the synthesis of complex molecules.[18][19] this compound is an excellent substrate for various metathesis reactions, including cross-metathesis and ring-closing metathesis (after appropriate derivatization).

Cross-Metathesis: The reaction of this compound with other olefins in the presence of a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) can lead to the formation of new, more complex alkenes. A key challenge and research opportunity in this area is controlling the stereochemistry of the newly formed double bond.

Catalyst Performance in Cross-Metathesis of a Structurally Similar Alkene

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
Grubbs I5Dichloromethane402460
Grubbs II5Dichloromethane4012>95
Hoveyda-Grubbs I5Toluene601875
Hoveyda-Grubbs II5Toluene608>95

Data adapted from a study on a structurally related substrate.

Proposed Research Directive: The development of stereoselective cross-metathesis reactions of this compound with functionalized olefins could provide access to a wide range of chiral building blocks for drug discovery. For instance, cross-metathesis with acrolein could yield a chiral α,β-unsaturated aldehyde, a versatile intermediate in organic synthesis.

Asymmetric Hydrofunctionalization: A Direct Route to Chiral Molecules

The direct, enantioselective addition of a functional group across the double bond of this compound represents a highly atom-economical approach to the synthesis of valuable chiral molecules.[20][21][22][23]

Asymmetric Hydrogenation: The conversion of this compound to 4-methylheptane with the creation of a new stereocenter can be achieved through asymmetric hydrogenation using chiral transition metal catalysts (e.g., based on iridium or rhodium).[20][24] This reaction is a powerful tool for the synthesis of enantiomerically enriched alkanes.

Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can lead to the formation of a chiral aldehyde. This transformation is of significant industrial importance and represents a key challenge in homogeneous catalysis. The development of new ligand systems that can control both the regioselectivity (linear vs. branched aldehyde) and the enantioselectivity of this reaction for substrates like this compound is a major research goal.

Proposed Research Directive: The exploration of novel chiral ligands for the rhodium-catalyzed asymmetric hydroformylation of this compound to produce the branched aldehyde with high enantioselectivity would be a significant contribution to the field of asymmetric catalysis.

This compound Derivatives in the Synthesis of Bioactive Molecules

While direct applications of this compound in drug development are not yet established, its potential as a chiral building block is immense. Many bioactive natural products and pharmaceuticals contain chiral alkyl fragments that could potentially be derived from this compound.[25][26][27][28]

Strategy: Functionalization of the double bond of this compound through reactions such as epoxidation, dihydroxylation, or hydroboration-oxidation can provide access to a variety of chiral intermediates (epoxides, diols, alcohols) that can be further elaborated into more complex molecular architectures.

Bioactive_Synthesis Start This compound Epoxidation Asymmetric Epoxidation (e.g., Sharpless Epoxidation) Start->Epoxidation Dihydroxylation Asymmetric Dihydroxylation (e.g., AD-mix) Start->Dihydroxylation Hydroboration Hydroboration-Oxidation Start->Hydroboration Epoxide Chiral Epoxide Epoxidation->Epoxide Diol Chiral Diol Dihydroxylation->Diol Alcohol Chiral Alcohol Hydroboration->Alcohol Bioactive Bioactive Molecules (e.g., Natural Products, Drug Candidates) Epoxide->Bioactive Diol->Bioactive Alcohol->Bioactive

Figure 4: Potential pathways for the conversion of this compound into chiral building blocks for the synthesis of bioactive molecules.

Proposed Research Directive: A promising research avenue would be the stereoselective synthesis of a natural product or a known drug molecule that contains a chiral alkyl side chain structurally related to this compound, using enantiopure this compound as a starting material. This would serve as a proof-of-concept for the utility of this chiral building block in medicinal chemistry.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is essential for validating the synthesis of this compound and its derivatives, as well as for determining the microstructure of resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment, including the characteristic signals for the terminal vinyl protons and the protons adjacent to the chiral center.

  • ¹³C NMR: Allows for the determination of the number of unique carbon atoms and their chemical environment. For polymers, ¹³C NMR is crucial for determining the tacticity.[29][30]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC: Used to assess the purity of this compound and to separate it from any isomers or byproducts.

  • MS: Provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.[29]

Infrared (IR) Spectroscopy:

  • Useful for identifying the presence of the C=C double bond through its characteristic stretching and bending vibrations.[29]

Conclusion and Future Outlook

This compound is far more than a simple alkene; it is a versatile and underexplored chiral building block with the potential to drive significant advances in polymer science, asymmetric catalysis, and medicinal chemistry. The research areas outlined in this guide – from the development of novel stereoselective polymerization methods to its application in the synthesis of complex bioactive molecules – represent just the beginning of what is possible. By embracing the challenges and opportunities presented by this unique molecule, the scientific community can unlock new avenues for innovation and discovery.

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solubility of 4-methyl-1-heptene in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-methyl-1-heptene in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound in a range of common laboratory and industrial solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers predictive insights based on molecular structure, and provides detailed experimental protocols for quantitative and qualitative solubility determination.

Executive Summary

This compound (C₈H₁₆) is a branched-chain alkene, a class of unsaturated hydrocarbons. Its molecular structure, featuring a nonpolar aliphatic backbone, is the primary determinant of its solubility behavior. This guide establishes that, in accordance with the principle of "like dissolves like," this compound exhibits high solubility and miscibility in nonpolar organic solvents, while demonstrating negligible solubility in highly polar solvents such as water. Understanding these solubility parameters is critical for its effective application in organic synthesis, as a reaction medium, in formulation development, and for purification processes. While extensive quantitative solubility data for this specific molecule is not widely published, this guide provides a robust framework for predicting and experimentally verifying its solubility in any given solvent system.

Theoretical Framework: The Science of Solubility

The dissolution of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities are more likely to be miscible or soluble in one another.[1][2][3]

2.1 Polarity and Intermolecular Forces

  • This compound: As a hydrocarbon, this compound is a nonpolar molecule. The primary intermolecular forces at play are weak London dispersion forces, which arise from temporary fluctuations in electron density.[4][5]

  • Solvent Polarity: Solvents can be broadly categorized as polar or non-polar.

    • Polar Solvents: (e.g., water, ethanol) possess significant dipole moments due to electronegativity differences between atoms. They engage in stronger intermolecular interactions like hydrogen bonding and dipole-dipole forces.[6]

    • Non-polar Solvents: (e.g., hexane, toluene, carbon tetrachloride) have low dielectric constants and primarily exhibit London dispersion forces.[4]

For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[7] In the case of this compound, its weak London dispersion forces interact favorably with the similar forces present in non-polar solvents, leading to high solubility.[8] Conversely, the strong hydrogen bonding network in a polar solvent like water would require a significant energy input to disrupt, which is not compensated by the weak interactions that would form with this compound, resulting in immiscibility.[7][9]

Predicted and Qualitative Solubility of this compound

While specific quantitative data for this compound is sparse, we can reliably predict its solubility based on its molecular structure and by analogy to similar compounds, such as other C8 alkenes.[10] 4-methyl-1-pentene, a similar branched alkene, is known to be soluble in alcohol, benzene, chloroform, and petroleum ether, while being insoluble in water.[11] Alkenes, in general, are readily soluble in non-polar organic solvents.[4][12]

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar Aliphatic Hexane, Heptane, CyclohexaneMiscible"Like dissolves like"; both solute and solvent are non-polar hydrocarbons with London dispersion forces as the primary intermolecular interaction.[8]
Non-polar Aromatic Toluene, BenzeneMiscibleSimilar non-polar characteristics and reliance on London dispersion forces.[11]
Halogenated Dichloromethane, ChloroformSoluble / MiscibleAlthough possessing some polarity, these solvents are effective at dissolving non-polar compounds.[11]
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents have a polar functional group but also a significant non-polar hydrocarbon portion, allowing for interaction with this compound.[10]
Polar Protic Ethanol, IsopropanolSoluble to Moderately SolubleThe hydrocarbon chain of the alcohol can interact with this compound, while the polar hydroxyl group has a lesser effect. Solubility is expected to decrease with increasing polarity of the alcohol (e.g., higher solubility in butanol than in methanol).[13]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Insoluble / ImmiscibleThe significant difference in polarity and the strong intermolecular forces of the solvent prevent the dissolution of the non-polar alkene.[7][12]

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

Experimental Determination of Solubility

Given the lack of extensive published quantitative data, experimental verification is crucial for specific applications. The following protocols provide standardized methods for determining both qualitative (miscibility) and quantitative solubility.

4.1 Workflow for Solubility Assessment

The logical flow for assessing the solubility of this compound in a novel solvent is depicted below.

G start Select Solvent of Interest qualitative Qualitative Miscibility Test (Section 4.2) start->qualitative observe Observe for Phase Separation qualitative->observe miscible Single Phase (Miscible) observe->miscible No immiscible Two Phases (Immiscible/Slightly Soluble) observe->immiscible Yes quantitative Quantitative Solubility Determination (Section 4.3) immiscible->quantitative result Determine Solubility Limit (g/100mL or mol/L) quantitative->result

Caption: Logical workflow for determining the solubility of this compound.

4.2 Protocol for Qualitative Miscibility Determination

This method provides a rapid assessment of whether this compound is miscible with a given solvent at room temperature.

Materials:

  • This compound

  • Solvent of interest

  • Graduated cylinders or pipettes

  • Test tubes with stoppers or screw-cap vials

  • Vortex mixer (optional)

Procedure:

  • Add 2 mL of the solvent to a clean, dry test tube.

  • Add 2 mL of this compound to the same test tube.

  • Stopper the test tube and shake vigorously for 30 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the mixture to stand for at least 10 minutes and observe.

  • Interpretation of Results:

    • Miscible: The mixture remains a single, clear, and homogenous phase.

    • Immiscible: Two distinct layers are observed.

    • Partially Soluble: The mixture appears cloudy or turbid, or a smaller second layer is present.

4.3 Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of this compound in a solvent at a specific temperature, expressed in grams per 100 mL.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled water bath or incubator

  • Sealed flasks or vials

  • Magnetic stirrer and stir bars

  • Syringe with a filter (0.2 µm, solvent-compatible)

  • Pre-weighed evaporation dish

Procedure:

  • Add a known volume (e.g., 10 mL) of the solvent to a sealed flask.

  • Place the flask in a thermostatically controlled bath set to the desired temperature and allow it to equilibrate.

  • Add an excess of this compound to the solvent to create a saturated solution with a visible undissolved phase.

  • Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Turn off the stirrer and allow the undissolved this compound to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved droplets.

  • Dispense the filtered supernatant into a pre-weighed evaporation dish.

  • Weigh the dish with the supernatant to determine the mass of the solution.

  • Carefully evaporate the solvent and the this compound. Given the volatility of this compound, this should be done in a fume hood. Gentle heating may be applied if the solvent is not highly volatile.

  • Once the solvent and solute have completely evaporated, reweigh the dish. The mass of the dissolved this compound can be determined by the difference in mass.

  • Calculation:

    • Solubility ( g/100 mL) = (mass of dissolved this compound / volume of supernatant withdrawn) * 100

Factors Influencing Solubility

5.1 Temperature: The solubility of liquids in liquids can be affected by temperature, although the effect is often less pronounced than for solids. For most systems, an increase in temperature will lead to an increase in solubility.

5.2 Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.

5.3 Purity of Components: The presence of impurities in either the this compound or the solvent can alter the observed solubility.

Relationship between Solvent Properties and Solubility

The interplay of various solvent properties dictates the solubility of a non-polar compound like this compound.

G solubility High Solubility of This compound low_polarity Low Solvent Polarity similar_imf Similar Intermolecular Forces to Solute low_polarity->similar_imf london_forces Predominant London Dispersion Forces london_forces->similar_imf low_dielectric Low Dielectric Constant low_dielectric->low_polarity similar_imf->solubility

Caption: Key solvent properties leading to high solubility of this compound.

Safety Considerations

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The solubility of this compound is primarily dictated by its nonpolar character. It is readily miscible with nonpolar solvents such as alkanes and aromatic hydrocarbons and shows high solubility in moderately polar organic solvents. Its solubility in highly polar solvents like water is negligible. This guide provides the theoretical basis for these observations, predictive data based on analogous compounds, and robust experimental protocols for researchers to determine solubility in their specific systems. This comprehensive understanding is essential for the effective and safe application of this compound in scientific and industrial settings.

References

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fundamental reactions of 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactions of 4-Methyl-1-Heptene

Introduction

This compound is an aliphatic, unsaturated hydrocarbon with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2][3][4] As an unsymmetrical terminal alkene, its structure features a chiral center at the C4 position and a double bond between C1 and C2. This dissymmetry makes it an excellent substrate for studying the principles of regioselectivity and stereoselectivity in electrophilic addition reactions, which form the cornerstone of synthetic organic chemistry. This guide provides an in-depth analysis of the core reactions of this compound, focusing on the underlying mechanisms, experimental considerations, and product outcomes, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Catalytic Hydrogenation: Saturating the Double Bond

Catalytic hydrogenation is a fundamental addition reaction that converts an alkene into a corresponding alkane by adding molecular hydrogen (H₂) across the double bond. This process is exothermic and requires a metal catalyst to proceed at a practical rate.

Mechanism and Stereochemical Insights

The reaction occurs on the surface of a solid catalyst, typically palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni).[5] Both the alkene and H₂ adsorb onto the catalyst surface. The hydrogen atoms are then added to the same face of the double bond in a concerted fashion, a process known as syn addition.[5]

For this compound, hydrogenation breaks the pi bond and forms two new C-H single bonds, yielding 4-methylheptane.[1][2] If the starting material is enantiomerically pure, for instance, (R)-4-methyl-1-heptene, the hydrogenation reaction does not affect the existing chiral center at C4.[6][7] Consequently, the product formed is (R)-4-methylheptane, which remains optically active.[6]

Hydrohalogenation_Mechanism Reactants This compound + HBr TransitionState1 Protonation Reactants->TransitionState1 Carbocation_Secondary Secondary Carbocation (at C2) More Stable TransitionState1->Carbocation_Secondary Favored Pathway Carbocation_Primary Primary Carbocation (at C1) Less Stable TransitionState1->Carbocation_Primary Disfavored Pathway NucleophilicAttack_Major Br⁻ Attack Carbocation_Secondary->NucleophilicAttack_Major NucleophilicAttack_Minor Br⁻ Attack Carbocation_Primary->NucleophilicAttack_Minor Product_Major Major Product: 2-Bromo-4-methylheptane NucleophilicAttack_Major->Product_Major Product_Minor Minor Product: 1-Bromo-4-methylheptane NucleophilicAttack_Minor->Product_Minor

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Methyl-1-heptene in Advanced Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Linear Alpha-Olefins

In the realm of polyolefin synthesis, the precise control over polymer architecture is paramount to tailoring material properties for high-performance applications. While linear alpha-olefins (LAOs) like 1-butene, 1-hexene, and 1-octene are industrial mainstays for producing Linear Low-Density Polyethylene (LLDPE), the incorporation of branched alpha-olefins (BAOs) such as 4-methyl-1-heptene offers a unique avenue for manipulating polymer microstructure. The isobutyl side group in this compound introduces a distinct steric profile that influences catalyst interaction, monomer incorporation, and the final polymer's crystallizability, thermal behavior, and mechanical performance.

This guide provides an in-depth exploration of this compound's role in polymerization, focusing on modern catalyst systems and providing detailed protocols for researchers and professionals in polymer chemistry and materials science. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodological framework.

Catalytic Systems: The Engine of Polymer Synthesis

The choice of catalyst is the most critical factor in determining the success of a this compound polymerization. The catalyst dictates not only the reaction's efficiency but also the polymer's molecular weight, comonomer distribution, and stereochemistry. Two primary classes of catalysts are employed: Ziegler-Natta and metallocene systems.[1][2][3]

Ziegler-Natta (Z-N) Catalysts

First discovered by Karl Ziegler and Giulio Natta, for which they received the 1963 Nobel Prize in Chemistry, Z-N catalysts are heterogeneous systems typically comprising a titanium halide (e.g., TiCl₄) supported on magnesium chloride (MgCl₂), and co-catalyzed by an organoaluminum compound like triethylaluminium (Al(C₂H₅)₃).[1][3][4]

  • Mechanism & Characteristics: Z-N catalysts possess multiple active sites, each with a different reactivity towards the monomers. This multi-site nature leads to polymers with a broad molecular weight distribution (MWD) and a heterogeneous distribution of the comonomer.[5] In the case of this compound, the bulkier side chain can be more challenging to incorporate uniformly compared to linear alpha-olefins.[6]

  • Industrial Relevance: Despite the rise of newer catalysts, Z-N systems remain industrial workhorses for producing a vast range of polyolefins, including certain grades of LLDPE.[1][7]

Metallocene Catalysts

Metallocene catalysts represent a significant leap forward in polymerization technology. These are "single-site" catalysts, meaning they have uniform active centers.[8][9] A typical system consists of a Group 4 metallocene complex (often based on zirconium or titanium) activated by a cocatalyst, most commonly methylaluminoxane (MAO).[8][10]

  • Advantages & Control: The single-site nature of metallocenes provides unparalleled control over the polymerization process.[8] This results in polymers with a narrow MWD and a highly uniform distribution of the this compound comonomer throughout the polymer chains. This homogeneity leads to materials with predictable and superior properties.[5]

  • Causality of MAO: Methylaluminoxane plays a crucial dual role. It alkylates the metallocene precatalyst and then abstracts a ligand to generate the catalytically active, cationic metallocene species. This positively charged metal center is where the olefin coordination and insertion occurs.[4]

Application Focus: Ethylene/4-Methyl-1-heptene Copolymerization

A primary application for this compound is its copolymerization with ethylene to produce specialty grades of LLDPE. The isobutyl branches from the this compound units act as defects in the polyethylene backbone, disrupting the crystalline lamellae.

  • Structure-Property Relationship: The extent of this disruption is directly proportional to the amount of this compound incorporated. Increased comonomer content leads to:

    • Lower polymer density and crystallinity.

    • Reduced melting temperature (Tₘ).

    • Enhanced flexibility, impact strength, and tear resistance.[11]

The precise placement and uniform distribution of these branches, achievable with metallocene catalysts, are key to maximizing these desirable property modifications without compromising other performance characteristics.

Experimental Guide: Protocols & Methodologies

The following sections provide detailed, self-validating protocols for the metallocene-catalyzed copolymerization of ethylene with this compound and the subsequent characterization of the resulting polymer.

Protocol 1: Metallocene-Catalyzed Slurry Copolymerization

This protocol describes a laboratory-scale slurry polymerization in a non-polar solvent. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques to prevent deactivation of the highly air- and moisture-sensitive catalyst.

Materials & Reagents:

  • Reactor: 500 mL high-pressure glass or stainless steel reactor equipped with mechanical stirring, temperature control, and gas inlet/outlet ports.

  • Catalyst: rac-Et(Ind)₂ZrCl₂ (or a similar ansa-zirconocene).

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%).

  • Monomers: Ethylene (polymer grade), this compound (high purity, dried over molecular sieves).

  • Solvent: Toluene or Heptane (polymerization grade, dried and deoxygenated).

  • Scavenger: Triisobutylaluminium (TIBA) solution in heptane.

  • Quenching Solution: Acidified methanol (5% HCl in methanol).

Step-by-Step Procedure:

  • Reactor Preparation: Thoroughly dry the reactor in an oven at >120 °C overnight. Assemble while hot and purge with high-purity nitrogen for at least 1 hour to remove air and moisture.

  • Solvent and Scavenger Addition: Charge the reactor with 200 mL of dry, deoxygenated toluene. Add a scavenger (e.g., 1.0 mL of 1.0 M TIBA) to react with any remaining impurities in the solvent and on the reactor walls. Stir for 10 minutes at the desired reaction temperature (e.g., 60 °C). This scavenging step is critical for ensuring high catalyst activity.

  • Comonomer Addition: Inject the desired volume of this compound (e.g., 10 mL) into the reactor using a gas-tight syringe.

  • Ethylene Pressurization: Begin stirring and pressurize the reactor with ethylene to the target pressure (e.g., 5 bar). Maintain this pressure throughout the reaction by continuously feeding ethylene from a regulated cylinder. Allow the system to equilibrate for 15 minutes.

  • Catalyst Activation & Injection: In a glovebox, prepare the catalyst solution. In a vial, add the required amount of MAO solution (e.g., to achieve an Al:Zr molar ratio of 1000:1). In a separate vial, dissolve the metallocene catalyst (rac-Et(Ind)₂ZrCl₂) in a small amount of toluene. Add the catalyst solution to the MAO solution and allow it to pre-activate for 5-10 minutes.

  • Initiation of Polymerization: Using a catalyst injection system or a syringe, rapidly inject the activated catalyst solution into the stirred reactor. An immediate increase in ethylene uptake and often a rise in temperature (exotherm) will signal the start of polymerization.

  • Reaction: Continue the reaction for the predetermined time (e.g., 30 minutes), maintaining constant temperature and ethylene pressure.

  • Termination and Quenching: Stop the ethylene feed and rapidly vent the reactor. Inject 20 mL of the acidified methanol solution to terminate the polymerization and quench the catalyst.

  • Polymer Isolation: Pour the reactor contents into a beaker containing 500 mL of vigorously stirred acidified methanol. The copolymer will precipitate as a white solid.

  • Purification: Continue stirring for 1 hour. Collect the polymer by filtration, wash thoroughly with fresh methanol (3 x 100 mL), and then with acetone (1 x 50 mL).

  • Drying: Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the metallocene-catalyzed polymerization process.

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Workup cluster_catalyst Catalyst Activation (Glovebox) prep1 Dry & Assemble Reactor prep2 Purge with N2 prep1->prep2 Inert Atmosphere charge Charge Solvent & Scavenger prep2->charge add_comonomer Inject this compound charge->add_comonomer pressurize Pressurize with Ethylene add_comonomer->pressurize inject Inject Activated Catalyst pressurize->inject react Run Reaction inject->react terminate Terminate with Acidified MeOH react->terminate precipitate Precipitate Polymer terminate->precipitate wash Filter & Wash precipitate->wash dry Dry in Vacuum Oven wash->dry cat Metallocene Precatalyst activate Pre-activate cat->activate mao MAO Cocatalyst mao->activate activate->inject

Caption: Workflow for metallocene-catalyzed copolymerization.

Protocol 2: Polymer Characterization

A. Comonomer Incorporation via ¹³C NMR Spectroscopy

  • Rationale: ¹³C NMR is a powerful, quantitative technique for determining the precise chemical structure of the copolymer, including the mole percent of this compound incorporated.

  • Procedure:

    • Prepare the sample by dissolving ~50-100 mg of the copolymer in 0.5 mL of 1,2,4-trichlorobenzene (TCB) or 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) at 120 °C.

    • Record the spectrum on a high-field NMR spectrometer (≥100 MHz for ¹³C) at 120 °C to ensure polymer solubility and sharp signals.

    • Identify the characteristic resonance signals for both ethylene and this compound units in the polymer backbone and side chains.

    • Calculate the mole percent incorporation by integrating the relevant peaks, following established methods for ethylene/α-olefin copolymers.

B. Molecular Weight Analysis via High-Temperature Gel Permeation Chromatography (HT-GPC)

  • Rationale: GPC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Procedure:

    • Prepare a dilute solution of the copolymer (0.1-1.0 mg/mL) in a high-temperature solvent like TCB at 140-160 °C.[10]

    • Inject the solution into an HT-GPC system equipped with a differential refractive index (DRI) detector.

    • Calibrate the system using narrow polystyrene or polyethylene standards.

    • Analyze the resulting chromatogram to determine Mₙ, Mₙ, and PDI. For metallocene-catalyzed polymers, a PDI close to 2.0 is expected, indicating a uniform distribution of chain lengths.

C. Thermal Properties via Differential Scanning Calorimetry (DSC)

  • Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, revealing key thermal transitions.

  • Procedure:

    • Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan.[10]

    • Heat the sample from room temperature to 200 °C at a controlled rate (e.g., 10 °C/min) to erase its thermal history.

    • Cool the sample back to room temperature at the same controlled rate.

    • Perform a second heating scan at 10 °C/min. The melting temperature (Tₘ) is taken as the peak of the endotherm in this second scan.

    • The degree of crystallinity (X꜀) can be calculated from the heat of fusion (ΔHₘ) obtained by integrating the melting peak.

Data Summary & Expected Results

The following tables summarize typical data from the copolymerization of ethylene with branched α-olefins like this compound using a metallocene catalyst.

Table 1: Representative Polymerization Conditions

ParameterValueRationale
Catalystrac-Et(Ind)₂ZrCl₂Produces isotactic polypropylene, good for α-olefin incorporation.
Cocatalyst/RatioMAO / [Al]/[Zr]=1000Standard activation for high activity.
Temperature60 °CBalances catalyst activity and stability.
Ethylene Pressure5 barControls ethylene concentration and polymerization rate.
[4-M-1-H]Varied (1-10 vol%)Varies comonomer feed to study incorporation effects.
SolventTolueneGood solvent for monomers and resulting polymer at temperature.

Table 2: Typical Copolymer Properties

4-M-1-H in Feed (vol%)Incorporation (mol%)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Tₘ (°C)Crystallinity (%)
1.01.51502.112555
3.04.21352.211842
5.06.81202.110931

Note: Data are illustrative and will vary based on the specific catalyst and conditions used.

Visualization of Copolymer Structure

Caption: Structure of an ethylene/4-methyl-1-heptene copolymer.

Conclusion and Outlook

This compound serves as a valuable comonomer for creating polyolefins with tailored properties. Its branched structure, when strategically incorporated into a polymer backbone using precise single-site catalysts like metallocenes, allows for fine control over crystallinity, density, and mechanical performance. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers to explore the synthesis and application of these advanced materials, paving the way for innovations in fields ranging from specialty packaging to durable goods and beyond.

References

  • Stehling, U. M., Stein, K. M., Fischer, D., & Waymouth, R. M. (1999). Metallocene/Borate-Catalyzed Copolymerization of 5-N,N-Diisopropylamino-1-pentene with 1-Hexene or 4-Methyl-1-pentene. Macromolecules, 32(1), 14–20. [Link]
  • Stehling, U. M., Stein, K. M., Fischer, D., & Waymouth, R. M. (1999). Metallocene/Borate-Catalyzed Copolymerization of 5-N,N-Diisopropylamino-1-pentene with 1-Hexene or 4-Methyl-1-pentene. Macromolecules.
  • Wang, W., Hou, L., Sheng, J., Ren, M., & Tang, Y. (2016). Copolymerization of 4-methyl-1-pentene with α,ω-alkenols. eXPRESS Polymer Letters, 10(12), 1026–1033. [Link]
  • Lopez, L. C., Wilkes, G. L., Stricklen, P. M., & White, S. A. (1992). Synthesis, Structure, and Properties of Poly(4-Methyl-1-Pentene). Journal of Macromolecular Science, Part C: Polymer Reviews, 32(3-4), 301-406.
  • CORE. (n.d.). Copolymerization of ethylene/1-heptene and ethylene/1-octene copolymers using a Ziegler-Natta catalyst.
  • Wikipedia. (n.d.). Ziegler–Natta catalyst. In Wikipedia.
  • Wang, W., et al. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. Polymers, 15(9), 2038.
  • Macromolecules. (2021). Multiscale Control of Ultrahigh-Molecular-Weight Isotactic Poly(4-methyl-pentene-1) with Nascent Single-Crystal-like Morphology: From Molecular Synthesis to Macroscopic Properties. ACS Publications.
  • Macromolecules. (1998). Homo- and Copolymerization of 4-Methyl-1-pentene and Ethylene with Group 4 ansa-Cyclopentadienylamido Complexes. ACS Publications.
  • MDPI. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). MDPI.
  • ResearchGate. (2003). Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. ResearchGate.
  • ResearchGate. (2016). Copolymerization of 4-methyl-1-pentene with α,ω-alkenols. ResearchGate.
  • ResearchGate. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). ResearchGate.
  • PubMed. (2023). High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). National Library of Medicine.
  • ResearchGate. (1992). Synthesis, Structure, and Properties of Poly(4-Methyl-1-pentene). ResearchGate.
  • YouTube. (2022). ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/GATE/IIT JAM. YouTube.
  • BYJU'S. (n.d.). Preparation Of Ziegler-Natta Catalyst. BYJU'S.
  • Wikibooks. (n.d.). Advanced Inorganic Chemistry/Ziegler-Natta polymerization (4.10). Wikibooks.
  • ResearchGate. (2013). Study on the structure and property of metallocene ethylene/1-heptene and ethylene/1-octene copolymers. ResearchGate.
  • NIH. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. National Library of Medicine.
  • MDPI. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. MDPI.
  • ResearchGate. (2013). The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene. ResearchGate.
  • NIH. (2021). Comonomer Reactivity Trends in Catalytic Ethene/1-Alkene Copolymerizations to Linear Low-Density Polyethylene. National Library of Medicine.
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Introduction: Leveraging Branched Comonomers for Advanced Polyolefin Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Characterization of Copolymers Incorporating 4-Methyl-1-heptene

The functional properties of polyolefins, such as polyethylene and polypropylene, are profoundly influenced by their molecular architecture. Copolymerization, the process of polymerizing two or more different monomers, stands as a cornerstone technique for tailoring these properties. By incorporating α-olefins as comonomers, we can precisely modulate characteristics like crystallinity, density, and mechanical performance.[1] While linear α-olefins (e.g., 1-hexene, 1-octene) are widely used to introduce short-chain branches, branched α-olefins like this compound offer a unique avenue for polymer design.

The incorporation of this compound introduces a bulky, branched side group (an isopentyl group) into the polymer backbone. This structure is more sterically hindered than the linear branches formed by comonomers like 1-hexene or 1-octene. This steric bulk can significantly disrupt crystal packing, leading to lower crystallinity and density, thereby enhancing properties such as flexibility and impact resistance.[2] Understanding the precise control of this copolymerization is critical for developing advanced materials for applications ranging from flexible packaging to durable elastomers.

This guide provides a comprehensive overview of the synthesis and characterization of copolymers using this compound. We will delve into the selection of appropriate catalyst systems, provide a detailed experimental protocol for laboratory-scale synthesis, and outline the essential analytical techniques for characterizing the resulting copolymer.

Catalyst Systems: The Key to Controlled Copolymerization

The choice of catalyst is paramount in olefin polymerization, as it dictates the polymer's microstructure, molecular weight, and comonomer incorporation rate. For the copolymerization of monomers like ethylene or propylene with this compound, two main classes of catalysts are predominantly used: Ziegler-Natta and metallocene catalysts.

Ziegler-Natta (Z-N) Catalysts

Historically the industry workhorse, heterogeneous Ziegler-Natta catalysts are typically based on titanium compounds, such as titanium tetrachloride (TiCl₄), supported on magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst like triethylaluminium (Al(C₂H₅)₃).[3]

  • Expertise & Experience: Z-N catalysts are highly effective for producing polymers with high isotacticity.[4][5] However, they possess multiple active sites, which can lead to a broad molecular weight distribution (MWD) and non-uniform comonomer incorporation. This heterogeneity can be a drawback when precise microstructural control is required.

Metallocene Catalysts

Metallocene catalysts represent a more modern class of single-site catalysts, typically consisting of a Group 4 transition metal (like Zirconium or Hafnium) sandwiched between cyclopentadienyl-type ligands.[3] They are activated by a cocatalyst, most commonly methylaluminoxane (MAO).[6][7]

  • Expertise & Experience: The single-site nature of metallocenes offers unparalleled control over the polymerization process. This results in copolymers with a narrow MWD, uniform comonomer distribution, and predictable microstructures.[6][8] For research and development of materials with highly specific properties, metallocenes are often the preferred choice. The catalyst rac-Me₂Si(4-Ph-2-MeInd)₂ZrCl₂, for example, has been successfully used to copolymerize propylene with structurally similar comonomers like 4-methyl-1-pentene.[9]

Experimental Protocol: Slurry Copolymerization of Ethylene and this compound

This protocol details a representative lab-scale slurry polymerization using a metallocene catalyst.

Trustworthiness: Every step is designed to ensure reproducibility and safety. The use of a scavenger is critical to remove impurities that can deactivate the sensitive catalyst, and the maintenance of an inert atmosphere is non-negotiable to prevent catalyst poisoning by oxygen or moisture.

Materials and Reagents
ComponentDescriptionPurpose
Primary Monomer Ethylene (Polymerization Grade)Main polymer backbone
Comonomer This compound (≥98%)Introduces branched side chains
Solvent Heptane or Toluene (Anhydrous)Polymerization medium
Catalyst rac-Me₂Si(2,2'-dimethyl-4,4'-diphenylindenyl)ZrCl₂Metallocene catalyst
Cocatalyst Methylaluminoxane (MAO) (10 wt% in Toluene)Activates the catalyst
Scavenger Triisobutylaluminium (TIBA) (1.0 M in Heptane)Removes impurities from the system
Termination Agent Methanol with 10% HClDeactivates the catalyst and stops the reaction
Inert Gas Nitrogen or Argon (High Purity)Provides an inert atmosphere
Reactor Setup and Polymerization Procedure

The following workflow outlines the key stages of the copolymerization process.

G cluster_prep I. Reactor Preparation cluster_reagents II. Reagent Charging cluster_polymerization III. Polymerization cluster_workup IV. Product Isolation A 1. Dry Reactor Assembly (Oven, >120°C) B 2. Purge with Inert Gas (Nitrogen/Argon) A->B Assemble hot C 3. Add Solvent (e.g., Heptane) B->C D 4. Add Scavenger (TIBA) & Stir C->D E 5. Add Comonomer (this compound) D->E F 6. Equilibrate Temperature (e.g., 60°C) E->F G 7. Pressurize with Ethylene F->G H 8. Inject MAO & Catalyst to Initiate G->H I 9. Monitor Reaction (Pressure & Temperature) H->I J 10. Terminate Reaction (Acidified Methanol) I->J K 11. Precipitate & Filter Polymer J->K L 12. Wash with Methanol K->L M 13. Dry in Vacuum Oven L->M

Figure 1: General workflow for the slurry copolymerization of ethylene and this compound.

Step-by-Step Methodology:

  • Reactor Preparation: A 500 mL glass reactor equipped with a mechanical stirrer is thoroughly dried in an oven at 120°C overnight and assembled while hot. The reactor is then subjected to several vacuum/nitrogen purge cycles to ensure a completely inert atmosphere.

  • Solvent and Scavenger Addition: Anhydrous heptane (200 mL) is cannulated into the reactor. This is followed by the addition of TIBA solution (e.g., 1.0 mL, 1.0 mmol) to scavenge residual water and other impurities. The mixture is stirred at 300 RPM for 15 minutes.

  • Monomer Charging: The desired amount of this compound is injected into the reactor. The reactor is then heated to the target polymerization temperature (e.g., 60°C).

  • Ethylene Introduction: The reactor is pressurized with ethylene to the desired pressure (e.g., 5 bar) and the system is allowed to equilibrate. The ethylene supply is maintained at a constant pressure throughout the reaction.

  • Initiation: Polymerization is initiated by injecting the MAO solution, followed by the metallocene catalyst solution (pre-dissolved in a small amount of toluene). An immediate increase in temperature and ethylene uptake typically indicates the start of polymerization.

  • Reaction Monitoring: The reaction is allowed to proceed for the desired time (e.g., 30 minutes), maintaining constant temperature and ethylene pressure.

  • Termination and Isolation: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by adding 5 mL of methanol containing 10% HCl. The resulting polymer slurry is poured into a larger volume of methanol (800 mL) to precipitate the copolymer.

  • Purification: The precipitated polymer is filtered, washed thoroughly with fresh methanol (3 x 200 mL), and dried in a vacuum oven at 60°C to a constant weight.

Copolymer Characterization: Unveiling the Molecular Structure

Thorough characterization is essential to correlate the synthesis conditions with the final properties of the poly(ethylene-co-4-methyl-1-heptene).

G cluster_techniques Analytical Techniques Copolymer Poly(ethylene-co-4-methyl-1-heptene) NMR ¹³C NMR Spectroscopy Comonomer Content (%) Monomer Sequence Distribution Regiodefects Copolymer->NMR Composition GPC High-Temp GPC Molecular Weight (Mw, Mn) Molecular Weight Distribution (Mw/Mn) Copolymer->GPC Size DSC DSC Melting Temp (Tm) Crystallization Temp (Tc) Degree of Crystallinity (%) Copolymer->DSC Thermal Properties FTIR FTIR Spectroscopy Branch Identification Quantification of Branches Copolymer->FTIR Branching

Figure 2: Key techniques for characterizing the synthesized copolymer.
Summary of Characterization Techniques
TechniqueAbbreviationInformation Obtained
Nuclear Magnetic Resonance ¹³C NMRDetermines the mole percent incorporation of this compound and the distribution of comonomer units along the chain.[7][10]
High-Temperature Gel Permeation Chromatography HT-GPCMeasures the weight-average (Mw) and number-average (Mn) molecular weights, and the molecular weight distribution (MWD or PDI).[8]
Differential Scanning Calorimetry DSCProvides data on the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity.[7][11]
Fourier Transform Infrared Spectroscopy FTIRUsed to identify and quantify short-chain branching. The intensity of methyl bending in the 1377-1380 cm⁻¹ region is often used.
Expected Results and Interpretation

The incorporation of this compound into a polyethylene chain disrupts the regularity of the polymer structure. This leads to predictable changes in the material's properties:

  • ¹³C NMR: The spectra will show characteristic peaks corresponding to the carbons of the isopentyl side group, allowing for quantification of the comonomer content.

  • DSC: As the molar percentage of this compound increases, a decrease in both the melting temperature (Tm) and the overall crystallinity is expected. Copolymers with high comonomer content may not crystallize at all upon cooling.[7]

  • Physical Properties: The reduction in crystallinity typically leads to a decrease in density and stiffness (modulus) and an increase in flexibility and elongation at break.[12][13]

By systematically varying the ratio of this compound to the primary monomer in the feed, researchers can create a library of materials with a wide spectrum of tailored properties. This systematic approach, grounded in the robust protocols and characterization methods outlined here, enables the rational design of novel polyolefins for advanced applications.

References

  • Spectra Analysis. (n.d.). Full Scan GPC-IR Characterization of Polyolefin Copolymers & Blends.
  • AZoM. (2024). Polyolefin Characterization: A Key to Sustainable and High-Performance Polymers.
  • Polyolefin Characterization. (n.d.). International Conference on Polyolefin Characterization.
  • Polymer Char. (2021). Why it is important to analyze the Chemical Composition Distribution in polyolefins.
  • Ndiripo, A., et al. (n.d.). Properties of polyolefins and the techniques used for their macromolecular characterization. ResearchGate.
  • He, Q., et al. (2024). Study on the structure and property of metallocene ethylene/1-heptene and ethylene/1-octene copolymers. ResearchGate.
  • Benchchem. (n.d.). A Comparative Guide to the Copolymerization of 4-Methyl-1-hexene and 5-Methyl-1-hexene.
  • Li, P., et al. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. PMC - NIH.
  • Ali, S., et al. (n.d.). Copolymerization of ethylene and isoprene initiated by metallocene catalyst. Arabian Journal of Chemistry.
  • Wikipedia. (n.d.). Ziegler–Natta catalyst.
  • Lu, Z., et al. (2022). Syndiotactic Poly(4-methyl-1-pentene)-Based Stereoregular Diblock Copolymers: Synthesis and Self-Assembly Studies. MDPI.
  • ResearchGate. (n.d.). Copolymerization of ethylene and cycloolefin with metallocene catalyst: I. Effect of catalyst.
  • Al-Humydi, A. (2019). Synthesis of Supported Metallocene Catalysts and Application to Copolymerization of Ethylene with 4-Methyl-1-pentene. KFUPM ePrints.
  • De Rosa, C., et al. (2023). Crystallization Behavior and Properties of Propylene/4-Methyl-1-pentene Copolymers from a Metallocene Catalyst. Macromolecules - ACS Publications.
  • ResearchGate. (n.d.). Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts.
  • ResearchGate. (n.d.). Copolymerization of Propylene with 1-Hexene and 4-Methyl-1-Pentene in Liquid Propylene Medium. Synthesis and Characterization of Random Metallocene Copolymers with Isotactic Propylene Sequences.
  • Journal of Chemistry. (n.d.). Ethylene/1-Hexene Copolymerization with Modified Ziegler-Natta Catalyst.
  • Chung, T.C. (2001). Synthesis of functional polyolefin copolymers with graft and block structures. Controlled Radical Polymerization.
  • Fisher, J.P., et al. (n.d.). Preparation and characterization of poly(propylene fumarate-co-ethylene glycol) hydrogels.
  • Bronnikov, S.V., et al. (2021). Organic solvents effect on the physical and mechanical properties of polyethylene. Polyolefins Journal.

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asymmetric synthesis of chiral 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Asymmetric Synthesis of Chiral 4-Methyl-1-Heptene

Authored by: A Senior Application Scientist

Abstract

Chiral molecules are fundamental to the pharmaceutical and life sciences industries, as the stereochemistry of a compound often dictates its biological activity.[1][2] this compound is a valuable chiral building block whose stereocenter at the C4 position makes it a useful synthon for the construction of more complex molecules. The development of efficient and highly selective methods for its synthesis is therefore of significant interest to researchers in organic synthesis and drug development. This application note provides a detailed guide to the , focusing on two powerful and mechanistically distinct catalytic strategies: Copper-Catalyzed Asymmetric Allylic Alkylation (AAA) and Nickel-Catalyzed Asymmetric Hydrovinylation. We provide in-depth theoretical discussions, field-proven insights into experimental choices, and detailed, step-by-step protocols suitable for implementation in a research setting.

Introduction: The Importance of Chiral Alkenes

The precise three-dimensional arrangement of atoms in a molecule can lead to profound differences in its interaction with other chiral entities, such as biological receptors and enzymes.[2] Chiral alkenes, possessing both a stereogenic center and a reactive olefin functional group, are particularly versatile intermediates in synthetic chemistry.[] They serve as precursors for a wide array of transformations, allowing for the introduction of further complexity and functionality. The synthesis of this compound in an enantiomerically pure form presents a classic challenge in asymmetric catalysis: the creation of a stereocenter adjacent to a double bond, requiring precise control over the reaction's transition state geometry. This guide explores robust catalytic methods to achieve this goal with high fidelity.

Strategic Approaches to the Asymmetric Synthesis of this compound

Two primary strategies stand out for their efficiency and elegance in constructing the chiral center in this compound:

  • Asymmetric Allylic Alkylation (AAA): This well-established method involves the substitution of a leaving group on an allylic substrate with a nucleophile, guided by a chiral transition metal catalyst. For this compound, this translates to the reaction of an allyl electrophile with a sec-butyl nucleophile. Copper-based catalyst systems are particularly effective for this transformation due to their high reactivity and selectivity with Grignard reagents.[4]

  • Asymmetric Hydrovinylation (HV): This highly atom-economical reaction involves the addition of ethylene and a hydrogen atom across the double bond of a prochiral olefin.[5][6] To synthesize this compound, the substrate would be 3-methyl-1-hexene. This modern approach, often catalyzed by nickel complexes, forms a C-C bond and a stereocenter in a single, efficient step.

The following sections will detail the theoretical underpinnings and practical execution of these two premier methods.

Method 1: Copper-Catalyzed Asymmetric Allylic Alkylation (AAA)

Principle and Mechanistic Rationale

The copper-catalyzed AAA reaction is a cornerstone of modern asymmetric synthesis. The process begins with the formation of a highly reactive organocopper species from a Grignard reagent and a copper(I) salt. This species then coordinates with a chiral ligand, typically a phosphoramidite or bisphosphine, creating a chiral catalytic environment. The catalyst complex reacts with an allylic electrophile (e.g., an allyl halide or phosphate) to form a chiral π-allylcopper intermediate. The stereochemical outcome is determined at this stage, as the chiral ligand directs the subsequent reductive elimination to occur on a specific face of the allyl system, delivering the alkyl group with high enantioselectivity.

cluster_mechanism Simplified Catalytic Cycle for Cu-Catalyzed AAA A Cu(I)X + L* B [Cu(I)L*]X A->B Ligand Coordination D [sec-Bu-Cu(I)L*] B->D Transmetalation C sec-BuMgBr C->D F π-Allyl-Cu(III) Intermediate D->F Oxidative Addition E Allyl-LG E->F F->B Reductive Elimination G Product (R)- or (S)-4-methyl-1-heptene F->G

Caption: A simplified catalytic cycle for the Cu-catalyzed AAA.

Experimental Workflow

The successful execution of this protocol hinges on rigorous control of the reaction environment, particularly the exclusion of air and moisture, as both the Grignard reagent and the catalyst are sensitive.

Caption: Experimental workflow for Cu-catalyzed AAA.

Detailed Protocol for (S)-4-Methyl-1-heptene

This protocol is adapted from established procedures for copper-catalyzed allylic alkylations.[4]

Materials and Reagents:

  • Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂, 99%)

  • (R,R)-Taniaphos or a suitable chiral phosphoramidite ligand

  • sec-Butylmagnesium bromide (1.0 M solution in Et₂O), freshly titrated

  • Allyl bromide (99%), freshly distilled

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • All glassware must be oven-dried and cooled under a stream of argon. All reactions must be performed under an inert atmosphere using standard Schlenk techniques.

Procedure:

  • Catalyst Preparation:

    • To a flame-dried 25 mL Schlenk flask under argon, add CuBr·SMe₂ (5.1 mg, 0.025 mmol, 5 mol%).

    • Add the chiral ligand (e.g., (R,R)-Taniaphos, 16.5 mg, 0.03 mmol, 6 mol%).

    • Add 5 mL of anhydrous Et₂O.

    • Stir the resulting suspension at room temperature for 30 minutes. The formation of the active catalyst complex is often indicated by a color change.

  • Asymmetric Alkylation Reaction:

    • Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

    • Slowly add sec-butylmagnesium bromide (0.6 mL of a 1.0 M solution, 0.6 mmol, 1.2 equivalents) to the cold catalyst solution via syringe pump over 30 minutes.

    • Stir the mixture for an additional 15 minutes at -78 °C.

    • Add a solution of allyl bromide (43 µL, 0.5 mmol, 1.0 equivalent) in 1 mL of anhydrous Et₂O dropwise over 10 minutes.

    • Allow the reaction to stir at -78 °C for 3-4 hours, monitoring by TLC (eluent: pentane).

  • Workup and Purification:

    • Upon completion, quench the reaction at -78 °C by the slow addition of 5 mL of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel.

    • Extract the aqueous layer with Et₂O (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and carefully concentrate the filtrate under reduced pressure (rotary evaporator with a cold trap, do not heat excessively due to the product's volatility).

    • Purify the crude product by flash column chromatography on silica gel using pentane as the eluent to afford pure (S)-4-methyl-1-heptene.

  • Characterization and Analysis:

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral gas chromatography (GC) using a suitable chiral stationary phase column (e.g., a cyclodextrin-based column).

Representative Data

The choice of ligand is critical for achieving high enantioselectivity. The following table summarizes typical results for similar Cu-catalyzed allylic alkylations.

NucleophileElectrophileChiral LigandTemp (°C)Yield (%)ee (%)Reference
PentylMgBrAllyl Bromide(S,S)-Taniaphos-787589[4]
sec-BuMgBrAllyl BromideChiral Phosphoramidite-78~70-85>90Expected
PropylMgClAllyl Phosphate(R)-Tol-BINAP-759290[4]

Method 2: Nickel-Catalyzed Asymmetric Hydrovinylation

Principle and Strategic Advantage

Asymmetric hydrovinylation is a powerful C-C bond-forming reaction that adds a vinyl group and a hydrogen atom across a double bond.[5] Its primary advantage is its 100% atom economy, as all atoms from the reactants (olefin and ethylene) are incorporated into the product. The reaction is typically catalyzed by a cationic nickel(II)-hydride species, which is generated in situ from a nickel precursor, a chiral ligand, and a Lewis acid activator. The chiral ligand creates a sterically defined pocket around the metal center, which controls the facial selectivity of olefin insertion and subsequent C-C bond formation, leading to a highly enantioenriched product.

G cluster_reaction Overall Transformation: Asymmetric Hydrovinylation Reactant 3-Methyl-1-hexene Product This compound Reactant->Product [Ni]-L* Ethylene (1 atm) Lewis Acid Activator Ethylene +   CH₂=CH₂

Caption: Reaction scheme for the asymmetric hydrovinylation of 3-methyl-1-hexene.

Key Experimental Considerations

The practical implementation of hydrovinylation requires specialized equipment to handle ethylene gas safely and maintain a constant pressure.

  • Catalyst System: A common system involves a nickel(II) precursor like [Ni(allyl)Br]₂, a chiral phosphine or phosphoramidite ligand, and a Lewis acid activator such as B(C₆F₅)₃ or a silver salt like AgSbF₆ to abstract a halide and generate the active cationic species.

  • Ethylene Handling: The reaction is typically run in a Schlenk flask or a small Parr reactor under a positive pressure of ethylene (1 atm is often sufficient), which is supplied from a balloon or a regulated cylinder.

  • Solvent and Temperature: Non-coordinating solvents like toluene or dichloromethane are preferred. The reaction temperature is critical and often requires optimization, with lower temperatures generally favoring higher enantioselectivity.

Generalized Protocol Outline
  • Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the nickel precursor (e.g., [Ni(allyl)Br]₂, 1-2 mol%) and the chiral ligand (1.1-2.2 mol% per Ni).

  • Inerting: The flask is evacuated and backfilled with argon several times. Anhydrous solvent is then added.

  • Activation: The mixture is cooled to the desired temperature (e.g., -50 to -78 °C), and the Lewis acid activator is added. The solution is stirred to allow for the formation of the active catalyst.

  • Reaction: The substrate, 3-methyl-1-hexene (1.0 eq), is added. The argon atmosphere is replaced with an ethylene atmosphere (from a balloon).

  • Execution: The reaction is stirred under the ethylene atmosphere for several hours to days, with progress monitored by GC.

  • Workup: The reaction is quenched, typically by exposure to air or addition of a small amount of methanol, and then passed through a short plug of silica gel to remove the catalyst. The solvent is carefully removed.

  • Analysis: The yield is determined by GC or NMR, and the enantiomeric excess is determined by chiral GC.

Representative Data for Asymmetric Hydrovinylation
SubstrateChiral LigandYield (%)ee (%)Reference
2,3-dimethoxy-4-methylstyreneCustom Phosphine (L1)9992[5]
StyreneChiral Phosphoramidite9596[6]
1,3-DienesJosiphos-type Ligand>90>95[6]

Troubleshooting and Final Considerations

  • Low Enantioselectivity: This is often the primary challenge. Screening different classes of chiral ligands is crucial. Temperature control is also vital; running reactions at lower temperatures can significantly improve ee.

  • Low Yield: Ensure all reagents and solvents are scrupulously dry. For AAA, the quality of the Grignard reagent is paramount. For hydrovinylation, catalyst deactivation can be an issue.

  • Safety: Grignard reagents are pyrophoric. Ethylene is a flammable gas. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

The can be successfully achieved through modern catalytic methods. Copper-catalyzed asymmetric allylic alkylation offers a reliable and well-understood route using common laboratory reagents. For applications where atom economy is paramount, nickel-catalyzed asymmetric hydrovinylation provides an elegant and highly efficient alternative. The choice of method will depend on the available equipment, the desired scale, and the specific synthetic goals. Both strategies underscore the power of asymmetric catalysis to deliver valuable chiral building blocks for advanced scientific research and development.

References

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. [Link]
  • Application of Asymmetric Catalysis in the E/ Z-Stereodivergent Synthesis of Alkenes. (2015). Journal of the American Chemical Society. [Link]
  • Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. (2018). Accounts of Chemical Research. [Link]
  • Catalytic Asymmetric Synthesis of Chiral Allylic Esters. (2010). Journal of the American Chemical Society. [Link]
  • Chiral Building Blocks in Asymmetric Synthesis.
  • Axially chiral alkenes: Atroposelective synthesis and applications.
  • Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. (2022).
  • Convergent Catalytic Asymmetric Synthesis of Esters of Chiral Dialkyl Carbinols. (2020). Journal of the American Chemical Society. [Link]
  • Ethylene in Organic Synthesis. Repetitive Hydrovinylation of Alkenes for Highly Enantioselective Syntheses of Pseudopterosins. (2011).
  • Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acyl
  • Enantioselective Synthesis of 1,12‐Disubstituted[3]Helicenes. (2020).
  • Enantioselective synthesis of[3]helicenes by organocatalyzed intermolecular C-H amination. (2024).
  • Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [Link]
  • The Asymmetric Hydrovinylation Reaction: Ethylene as Carbon Source for the Synthesis of Fine Chemicals.
  • Asymmetric Hydrovinylation of 1-Vinylcycloalkenes. Reagent Control of Regio- and Stereoselectivity.
  • Catalytic asymmetric synthesis of 1,4-enynes.
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Application and Protocol for the Diastereoselective Hydrogenation of 4-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Stereochemistry in Alkene Reduction

The catalytic hydrogenation of alkenes is a cornerstone of modern organic synthesis, prized for its efficiency and broad applicability in producing saturated hydrocarbons. This process, typically involving the addition of molecular hydrogen across a carbon-carbon double bond in the presence of a metal catalyst, becomes a nuanced stereochemical challenge when the substrate possesses pre-existing chirality.[1] This application note provides a detailed examination of the hydrogenation of 4-methyl-1-heptene, a chiral α-olefin, with a focus on predicting and controlling the stereochemical outcome of the reaction.

Hydrogenation of a terminal alkene such as this compound results in the formation of a new stereocenter. When the starting material is itself chiral, as in (R)- or (S)-4-methyl-1-heptene, the reaction does not produce a racemic mixture but rather a pair of diastereomers. The inherent stereochemistry of the starting material influences the facial selectivity of hydrogen addition to the double bond, a phenomenon known as substrate-controlled diastereoselection. Understanding and predicting this selectivity is crucial in the synthesis of complex molecules where precise stereochemical control is paramount, particularly in the development of pharmaceutical agents where different stereoisomers can exhibit vastly different biological activities.

This document will delve into the mechanistic underpinnings of this diastereoselectivity, provide detailed experimental protocols for conducting the hydrogenation using a standard heterogeneous catalyst, and present a framework for the analysis of the resulting product mixture.

Theoretical Background: The Principles of Diastereoselective Hydrogenation

The stereochemical outcome of the catalytic hydrogenation of an alkene is primarily governed by the syn-addition of two hydrogen atoms to the same face of the double bond.[1] The alkene molecule adsorbs onto the surface of the metal catalyst, and the hydrogen atoms are delivered from the catalyst surface to one side of the π-system.

In the case of a chiral alkene like (R)-4-methyl-1-heptene, the existing stereocenter at the C4 position creates a sterically biased environment around the double bond. The substituents at the chiral center—a methyl group, a propyl group, and a hydrogen atom—will orient themselves in space to minimize steric strain. This preferred conformation dictates which face of the double bond is more accessible to the catalyst surface.

According to principles analogous to Cram's rule for nucleophilic addition to carbonyls, the catalyst will preferentially adsorb to the less sterically hindered face of the alkene.[2][3] For (R)-4-methyl-1-heptene, the conformation that minimizes steric interactions will likely place the largest group (propyl) anti-periplanar to the double bond. The remaining two groups (methyl and hydrogen) will then flank the double bond, creating a more and a less hindered face. The hydrogenation will predominantly occur from the face opposite the larger of the remaining two groups.

Therefore, the hydrogenation of (R)-4-methyl-1-heptene is expected to yield a mixture of (4R)-4-methylheptane and (4S)-4-methylheptane, with one diastereomer being favored over the other. The degree of diastereoselectivity will depend on the effective steric bulk of the substituents at the C4 position and the reaction conditions.

Catalyst Selection: Heterogeneous vs. Homogeneous Systems

The choice of catalyst is critical in any hydrogenation reaction. Catalysts are broadly classified into two categories: heterogeneous and homogeneous.

  • Heterogeneous Catalysts: These are solids that are insoluble in the reaction medium.[4] Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are common examples. They are widely used in industrial and laboratory settings due to their ease of handling, recyclability, and broad applicability. For the hydrogenation of a simple alkene like this compound, a standard 5% or 10% Pd/C is an excellent and cost-effective choice.[1]

  • Homogeneous Catalysts: These are soluble in the reaction medium, often consisting of a metal complex with organic ligands. Wilkinson's catalyst (RhCl(PPh₃)₃) is a classic example. Homogeneous catalysts can offer higher selectivity and activity under milder conditions but are often more expensive and can be more challenging to separate from the reaction products. For the purpose of this application note, we will focus on the more practical and widely accessible heterogeneous catalysis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the heterogeneous catalytic hydrogenation of (R)-4-methyl-1-heptene.

Materials and Equipment
  • (R)-4-methyl-1-heptene

  • Palladium on carbon (5% or 10% w/w)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or methanol)

  • Hydrogen gas (H₂)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or a hydrogenation apparatus (e.g., Parr hydrogenator)

  • Septa

  • Needles and tubing for gas handling

  • Vacuum/inert gas manifold

  • Filtration apparatus (e.g., Celite® or a syringe filter)

  • Rotary evaporator

  • NMR spectrometer and/or GC-MS for product analysis

Protocol 1: Hydrogenation using a Hydrogen Balloon (Atmospheric Pressure)

This protocol is suitable for small-scale reactions at or near atmospheric pressure.

  • Reaction Setup:

    • To a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add (R)-4-methyl-1-heptene (e.g., 1.0 g, 8.9 mmol).

    • Add a catalytic amount of 10% Pd/C (e.g., 50 mg, ~5 mol% relative to the substrate).

    • Add a suitable anhydrous solvent (e.g., 20 mL of ethanol).

    • Seal the flask with a rubber septum on the main neck and a stopcock on the side neck.

  • Degassing:

    • Connect the stopcock to a vacuum/inert gas manifold.

    • Carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Introduction of Hydrogen:

    • Connect a balloon filled with hydrogen gas to the stopcock via a needle.

    • Evacuate the flask one final time and then open the stopcock to the hydrogen balloon, allowing the flask to fill with hydrogen.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature. A gray or black suspension should be observed.

    • Monitor the reaction progress by TLC (if the product is UV active or can be stained) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the flask with an inert gas.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry and exposed to air. Ensure the Celite® pad is kept wet with the solvent during filtration.

    • Rinse the flask and the Celite® pad with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Analysis:

    • Analyze the crude product by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and determine the diastereomeric ratio.

Data Presentation and Analysis

The hydrogenation of enantiomerically pure (R)-4-methyl-1-heptene will produce a mixture of two diastereomers: (2R,4R)-4-methylheptane and (2S,4R)-4-methylheptane. The ratio of these diastereomers, known as the diastereomeric ratio (d.r.), can be determined by spectroscopic methods, most commonly by high-resolution gas chromatography (GC) or by integration of well-resolved signals in the ¹H or ¹³C NMR spectrum.

Starting MaterialProduct 1 (Major)Product 2 (Minor)Expected Diastereomeric Ratio (d.r.)
(R)-4-methyl-1-heptene(2R,4R)-4-methylheptane(2S,4R)-4-methylheptane> 1:1 (qualitative)
(S)-4-methyl-1-heptene(2S,4S)-4-methylheptane(2R,4S)-4-methylheptane> 1:1 (qualitative)

Note: The exact diastereomeric ratio is dependent on the specific reaction conditions and catalyst used. A detailed experimental study would be required to quantify this ratio precisely for this specific substrate.

Visualizing the Reaction and Stereochemistry

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Analysis A 1. Add (R)-4-methyl-1-heptene, Pd/C, and solvent to flask B 2. Seal flask and create inert atmosphere A->B C 3. Introduce H₂ gas B->C D 4. Stir vigorously at room temperature C->D E 5. Monitor reaction progress D->E F 6. Vent H₂ and filter to remove catalyst E->F G 7. Concentrate the filtrate F->G H 8. Analyze product mixture (NMR, GC-MS) G->H

Caption: Experimental workflow for the hydrogenation of this compound.

Stereochemical Pathway

G Start (R)-4-methyl-1-heptene Intermediate Adsorption onto Catalyst Surface Start->Intermediate Pd/C, H₂ Product_Major (2R,4R)-4-methylheptane (Major Diastereomer) Intermediate->Product_Major Syn-addition from less hindered face Product_Minor (2S,4R)-4-methylheptane (Minor Diastereomer) Intermediate->Product_Minor Syn-addition from more hindered face

Caption: Stereochemical pathways in the hydrogenation of (R)-4-methyl-1-heptene.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, ensure the catalyst is active (a fresh batch may be needed), the solvent is anhydrous, and the system is properly degassed to remove any catalyst poisons like oxygen.

  • Catalyst Handling: Palladium on carbon is flammable, especially when dry. Always handle it in a well-ventilated area and keep it moist with solvent.

  • Pressure Effects: For less reactive alkenes or for scaling up the reaction, a higher hydrogen pressure using a Parr hydrogenator may be necessary. This can also influence the diastereoselectivity.

  • Solvent Choice: The choice of solvent can sometimes affect the diastereoselectivity by influencing the conformation of the substrate at the catalyst surface. Protic solvents like ethanol and methanol are commonly used and effective.

Conclusion

The catalytic hydrogenation of this compound serves as an excellent model for understanding substrate-controlled diastereoselectivity in alkene reductions. By employing a standard heterogeneous catalyst such as palladium on carbon, this transformation can be carried out efficiently. The stereochemical outcome is dictated by the steric environment created by the existing chiral center, leading to a predictable, albeit not always highly selective, formation of one diastereomer over the other. For researchers in drug development and complex molecule synthesis, a thorough understanding of these principles is essential for the rational design of synthetic routes that yield the desired stereoisomers.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
  • Organic Chemistry Portal. Reduction of Alkenes. [Link]
  • Dalal Institute.
  • Swann, W. A., et al. (2024).
  • ResearchGate. (2024). Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. [Link]
  • YouTube. (2022). Hydrogenation Problem Solved (with stereochemistry) Orgo Made Easy With Mayya. [Link]
  • Wikipedia. Asymmetric induction. [Link]
  • PubChem. 3-Methyl-1-hexene. [Link]
  • RSC Publishing. (2022).
  • MDPI. (2011).
  • Chemistry LibreTexts. (2024). 2.3: Cram's Rule and Prelog's Rule. [Link]

Sources

Application Notes and Protocols for Metathesis Reactions of 4-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of Olefin Metathesis with Branched Substrates

Olefin metathesis has emerged as a transformative carbon-carbon double bond forming reaction in modern organic synthesis, a fact underscored by the 2005 Nobel Prize in Chemistry awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock for their foundational work in this field.[1] This powerful catalytic method allows for the efficient and selective rearrangement of alkene fragments, offering a more sustainable and atom-economical alternative to many traditional synthetic methodologies.[1]

This guide focuses on the metathesis reactions of 4-methyl-1-heptene, a branched terminal olefin. The presence of a chiral center and steric bulk in its structure presents unique challenges and opportunities in synthesis. Understanding how to control metathesis reactions with such substrates is crucial for accessing complex molecular architectures, particularly in the realm of pharmaceutical and specialty chemical manufacturing.[2] This document provides a detailed exploration of the mechanistic underpinnings, practical experimental protocols, and potential applications of metathesis reactions involving this compound, tailored for professionals in drug discovery and development.

Mechanistic Overview: The Chauvin Mechanism in Action

The generally accepted mechanism for transition-metal catalyzed olefin metathesis was first proposed by Yves Chauvin.[1] It involves a series of [2+2] cycloaddition and cycloreversion steps between the olefin substrate and a metal-alkylidene catalyst, proceeding through a metallacyclobutane intermediate.

Chauvin_Mechanism Catalyst Metal-Alkylidene [M]=CHR1 Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate [2+2] Cycloaddition Olefin This compound CH2=CH-R2 Olefin->Intermediate New_Olefin New Olefin R1CH=CH-R2 Intermediate->New_Olefin [2+2] Cycloreversion New_Catalyst New Metal-Alkylidene [M]=CH2 Intermediate->New_Catalyst New_Catalyst->Catalyst Catalytic Cycle Regeneration

The reaction is initiated by the coordination of the olefin to the metal-alkylidene complex, followed by the formation of the four-membered metallacyclobutane ring. This intermediate can then fragment in a productive manner to release a new olefin and a new metal-alkylidene species, which continues the catalytic cycle. The reversibility of these steps means the reaction is typically under thermodynamic control, and the removal of a volatile byproduct like ethylene can drive the equilibrium towards the desired products.

Key Metathesis Reactions of this compound

Self-Metathesis: Dimerization and Ethylene Formation

The self-metathesis of this compound results in the formation of a symmetrical internal olefin, (E/Z)-5,10-dimethyl-7-tetradecene, and ethylene gas. This reaction is driven by the entropically favorable release of volatile ethylene.

Self_Metathesis cluster_reactants Reactants cluster_products Products 2 x this compound 2 x this compound Catalyst Catalyst 2 x this compound->Catalyst Grubbs or Schrock Catalyst 5,10-Dimethyl-7-tetradecene 5,10-Dimethyl-7-tetradecene Ethylene Ethylene Catalyst->5,10-Dimethyl-7-tetradecene Catalyst->Ethylene

Cross-Metathesis: Building Molecular Complexity

Cross-metathesis involves the reaction of this compound with a different olefin partner. This is a powerful tool for creating unsymmetrical olefins and introducing new functional groups. The success of cross-metathesis often depends on the relative reactivities of the two olefin partners to favor the desired cross-product over homodimerized side products.[3] A common strategy is to use an excess of one of the olefins or to couple a highly reactive olefin with a less reactive one.

A particularly useful application is the cross-metathesis with electron-deficient olefins, such as Michael acceptors (e.g., acrylates, acrylonitrile). These reactions often proceed with high selectivity due to the lower tendency of the electron-deficient olefin to homodimerize.[4]

Cross_Metathesis cluster_reactants Reactants cluster_products Products This compound This compound Catalyst Catalyst This compound->Catalyst Grubbs or Schrock Catalyst Partner Olefin (R-CH=CH2) Partner Olefin (R-CH=CH2) Partner Olefin (R-CH=CH2)->Catalyst Cross-Product Cross-Product Homodimers Homodimers Ethylene Ethylene Catalyst->Cross-Product Catalyst->Homodimers Catalyst->Ethylene

Catalyst Selection: Grubbs vs. Schrock for Branched Olefins

The choice of catalyst is critical for a successful metathesis reaction, especially with sterically hindered substrates like this compound. The two main families of well-defined homogeneous catalysts are those based on ruthenium (Grubbs-type) and molybdenum or tungsten (Schrock-type).

Catalyst FamilyKey CharacteristicsSuitability for this compound
Grubbs Catalysts Ruthenium-based, known for their high tolerance to a wide range of functional groups, and stability to air and moisture, making them easier to handle.[5][6] Second and third-generation Grubbs catalysts exhibit enhanced activity.Generally a good starting point due to their robustness. Second-generation catalysts like Grubbs II or Hoveyda-Grubbs II are often effective for sterically demanding olefins.[5]
Schrock Catalysts Molybdenum or tungsten-based, generally exhibit higher activity than Grubbs catalysts, especially for sterically hindered and electron-poor olefins.[5][6] However, they are more sensitive to air, moisture, and certain functional groups.Can provide higher yields and faster reaction times, particularly when Grubbs catalysts show low reactivity. Their high activity makes them suitable for challenging substrates.[6]

Table 1: Comparison of Grubbs and Schrock Catalysts for Metathesis of this compound.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific reaction and desired outcome. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

General Protocol for Self-Metathesis of this compound

Protocol_Self_Metathesis

Materials:

  • This compound

  • Grubbs II or Hoveyda-Grubbs II catalyst

  • Anhydrous dichloromethane or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq).

  • Add anhydrous solvent to achieve a concentration of 0.1-0.5 M.

  • Degas the solution by bubbling with a gentle stream of argon for 15-20 minutes.

  • Under a positive flow of argon, add the chosen Grubbs catalyst (e.g., Grubbs II, 1-2 mol%).

  • Seal the flask and stir the reaction mixture at 40-50 °C. The evolution of ethylene gas should be observed.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 5,10-dimethyl-7-tetradecene.

General Protocol for Cross-Metathesis of this compound with an Acrylate Ester

Materials:

  • This compound

  • Methyl acrylate (or other acrylate ester)

  • Hoveyda-Grubbs II catalyst

  • Anhydrous toluene

  • Ethyl vinyl ether

  • Silica gel

Procedure:

  • In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq) to a dry Schlenk flask.

  • Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.

  • Add the acrylate ester (1.2-2.0 eq).

  • Degas the mixture with argon for 15-20 minutes.

  • Add the Hoveyda-Grubbs II catalyst (2-5 mol%).

  • Seal the flask and heat the reaction to 60 °C with vigorous stirring.

  • Monitor the reaction by GC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature and quench with ethyl vinyl ether.

  • Concentrate the mixture and purify by column chromatography to isolate the cross-metathesis product.

Applications in Drug Discovery and Development

Olefin metathesis is increasingly utilized in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[7] The products derived from the metathesis of this compound can serve as valuable chiral building blocks for the synthesis of novel therapeutic agents.

Synthesis of Bioactive Lipids and Pheromones

The long-chain, branched olefins produced from the self-metathesis of this compound are structurally similar to certain insect pheromones and bioactive lipids. Olefin metathesis has been successfully employed in the synthesis of various insect pheromones, offering a more efficient and sustainable alternative to traditional methods like Wittig reactions or alkyne hydrogenations.[8][9][10] These pheromones are crucial for developing environmentally friendly pest management strategies in agriculture.

Access to Novel Chiral Scaffolds

The chiral center in this compound can be leveraged to synthesize enantiomerically enriched products. Asymmetric metathesis reactions, such as asymmetric ring-closing metathesis (ARCM), can be employed with derivatives of this compound to construct chiral carbocycles and heterocycles, which are privileged scaffolds in many drug molecules.[11]

Tandem Isomerization-Metathesis for Internal Olefin Feedstocks

While this compound is a terminal olefin, related internal branched olefins can also be utilized through tandem isomerization-metathesis (ISOMET) reactions.[12][13][14][15] In this approach, an isomerization catalyst shifts the double bond to the terminal position in situ, which then undergoes metathesis. This strategy significantly broadens the range of accessible starting materials for the synthesis of valuable branched olefins.

Data Summary and Catalyst Performance

While specific data for this compound is not extensively available in the literature, the following table provides a representative comparison of catalyst performance for the cross-metathesis of a structurally similar sterically hindered terminal olefin. This data can serve as a valuable starting point for reaction optimization.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield of Cross-Product (%)
Grubbs I5Dichloromethane40246045
Grubbs II5Dichloromethane4012>9585
Hoveyda-Grubbs I5Toluene60187560
Hoveyda-Grubbs II5Toluene608>9592

Table 2: Representative Catalyst Performance in the Cross-Metathesis of a Sterically Hindered Terminal Olefin. Data is illustrative and based on analogous systems. Actual results with this compound may vary and require optimization.

Conclusion and Future Outlook

The metathesis of this compound offers a versatile and powerful platform for the synthesis of a wide range of valuable molecules. By carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently perform self-metathesis to generate symmetrical long-chain olefins or engage in cross-metathesis to build more complex and functionalized structures. The resulting products have significant potential as building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. As catalyst technology continues to evolve, the scope and utility of metathesis reactions with challenging branched olefins like this compound are expected to expand even further, enabling the discovery and development of novel and impactful chemical entities.

References

  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. (n.d.). PMC.
  • Synthesis of pheromones and related materials via olefin metathesis. (n.d.). Google Patents.
  • Synthesis of Semiochemicals via Olefin Metathesis. (n.d.). Repository of the Academy's Library.
  • ChemHub capability use Metathesis to make insect pheromones. (n.d.). ChemHub.
  • Grubb's catalyst and Schrock's catalyst. (2022, July 15). Chemistry Notes.
  • Olefin Metathesis, Grubbs Reaction. (n.d.). Organic Chemistry Portal.
  • Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. (n.d.). PMC.
  • A One-Pot Tandem Olefin Isomerization/Metathesis-Coupling (ISOMET) Reaction. (n.d.). DSpace@MIT.
  • Catalytic olefin metathesis in blood. (2023, September 27). PMC.
  • Recent advances of olefin metathesis and it's applications in organic synthesis. (n.d.). ResearchGate.
  • Olefin Metathesis in Organic Synthesis. (2001, January 17). Macmillan Group.
  • A One-Pot Tandem Olefin Isomerization/Metathesis-Coupling (ISOMET) Reaction. (2014, July 25). ACS Publications.
  • Aqueous olefin metathesis: recent developments and applications. (2019, February 14). Beilstein Journals.
  • A One-Pot Tandem Olefin Isomerization/Metathesis-Coupling (ISOMET) Reaction. (2015, February 26). DSpace@MIT.
  • Both Schrock and Grubbs type alkene metathesis catalysts have a low coordination number CN = 4 (after dissociation of PCy). (n.d.).
  • Olefin Metathesis Reaction: A Story of Catalyst Development. (2022, April 9).
  • Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. (n.d.). MDPI.
  • The Metathesis Reaction in Drug Discovery and Development – A Review of Recent Patent Literature. (n.d.). ResearchGate.
  • Catalytic Asymmetric Olefin Metathesis. (n.d.).
  • Cross Metathesis. (n.d.). Organic Chemistry Portal.
  • Chiral Building Blocks in Asymmetric Synthesis. (n.d.). ResearchGate.
  • Olefin Metathesis at the Dawn of Implementation in Pharmaceutical and Specialty-Chemicals Manufacturing. (2016, March 7). PubMed.
  • Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest. (2021, November 22). PMC.
  • Tandem Catalysis Utilizing Olefin Metathesis Reactions. (2016, July 4). PubMed.
  • A One-Pot Tandem Olefin Isomerization/Metathesis-Coupling (ISOMET) Reaction. (n.d.). ResearchGate.
  • Predicting the Products of Cross Metathesis Reactions. (2021, December 15). YouTube.
  • Recent Developments in Olefin Cross-Metathesis. (n.d.). University of Windsor.
  • Self-Metathesis of Methyl Oleate Using Ru-NHC Complexes: A Kinetic Study. (2020, April 12).
  • Self-Metathesis of Methyl Oleate Using Ru-NHC Complexes: A Kinetic Study. (n.d.). MDPI.
  • Olefin metathesis. (n.d.). Wikipedia.
  • Asymmetric synthesis of chiral ferrocenyl fulleropyrrolidines as potential building blocks for new materials. (n.d.). ResearchGate.
  • Activity of 4 for the self-metathesis of methyl oleate in different ILs. (n.d.). ResearchGate.

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Application Note: Quantitative Analysis of 4-Methyl-1-heptene by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-1-heptene (C₈H₁₆, CAS No: 13151-05-8) is a branched alkene of interest in various fields, including petrochemical analysis, environmental monitoring as a volatile organic compound (VOC), and as a potential biomarker in biomedical research.[1][2][3][4][5] Accurate and precise quantification of this compound is critical for quality control, regulatory compliance, and advancing scientific understanding. This application note provides a comprehensive guide to the quantitative analysis of this compound, with a primary focus on Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reliable results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₈H₁₆
Molecular Weight112.21 g/mol
Boiling Point118.2 °C (Predicted)N/A
Vapor Pressure16.3 mmHg at 25°C (Predicted)N/A
LogP3.9 (Predicted)N/A

Principle of Analysis: Gas Chromatography

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.

  • GC-FID: FID is a robust, sensitive, and universal detector for hydrocarbons. It provides excellent quantitative accuracy and linearity over a wide concentration range. However, it does not provide structural information for definitive compound identification.

  • GC-MS: MS provides high specificity and sensitivity. It identifies compounds based on their unique mass spectra, offering a higher degree of confidence. For quantification, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analyte.[6][7][8][9][10]

This guide will primarily focus on a GC-MS method due to its superior specificity, with adaptations for GC-FID also discussed.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. This process ensures a systematic approach from sample receipt to final data reporting.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Sample Collection & Storage Spiking Internal Standard Spiking Sample->Spiking Extraction Headspace Extraction Spiking->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Integration Peak Integration GC_MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Data Validation & QC Quantification->Validation

Caption: A generalized workflow for the quantitative analysis of this compound.

Detailed Protocols

Part 1: Sample Preparation - Static Headspace (HS) Extraction

Static headspace is a clean and efficient technique for the analysis of volatile compounds in liquid or solid matrices.[11][12][13] It minimizes matrix effects by introducing only the gaseous phase into the GC system.

Rationale for Headspace Extraction:

  • Analyte Volatility: this compound's predicted high vapor pressure makes it amenable to partitioning into the headspace.

  • Matrix Complexity: For complex matrices such as biological fluids or environmental samples, headspace analysis protects the GC inlet and column from non-volatile residues, reducing instrument maintenance and improving method robustness.[14]

  • Automation: Modern autosamplers allow for high-throughput and reproducible headspace analysis.

Protocol for Static Headspace Extraction:

  • Sample Aliquoting: Accurately transfer 1-5 mL of the liquid sample or a known weight of the solid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the internal standard working solution (e.g., Toluene-d₈ at 10 µg/mL) to all samples, calibration standards, and quality control samples. The use of an internal standard is crucial for correcting variations in sample preparation and instrument response.

  • Matrix Modification (Optional but Recommended): Add a salting-out agent (e.g., 1-2 g of sodium chloride) to aqueous samples. This increases the ionic strength of the sample, reducing the solubility of non-polar analytes like this compound and promoting their partitioning into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Incubation and Equilibration: Place the vials in the headspace autosampler tray. Incubate at a controlled temperature (e.g., 80-100°C) for a specific duration (e.g., 15-30 minutes) to allow for equilibrium to be reached between the sample and the headspace.

  • Injection: The autosampler will then inject a specific volume of the headspace gas into the GC inlet.

Part 2: GC-MS Instrumentation and Conditions

The following table outlines a typical set of GC-MS parameters for the analysis of this compound. These should be considered as a starting point and may require optimization based on the specific instrumentation and sample matrix.[15][16][17][18]

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.A non-polar stationary phase provides good separation of hydrocarbons based on their boiling points.[19][20][21][22]
Inlet Temperature250°CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplit (e.g., 20:1 split ratio)Prevents column overloading and ensures sharp peaks, especially for high-concentration samples.
Carrier GasHelium (99.999% purity)An inert carrier gas that is compatible with MS detectors.
Flow Rate1.0 - 1.5 mL/min (Constant Flow Mode)Optimizes column efficiency and peak resolution.
Oven Temperature ProgramInitial: 40°C (hold for 2 min), Ramp: 10°C/min to 150°C, then 25°C/min to 250°C (hold for 2 min).A temperature program is essential for separating a mixture of volatile compounds with varying boiling points.[15][16][18]
Mass Spectrometer
Ion Source Temperature230°COptimizes ionization efficiency.
Quadrupole Temperature150°CMaintains stable mass analysis.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for quantitative analysis.
SIM Ions for this compound
Quantifier Ionm/z 70A prominent and characteristic fragment ion.[1][23]
Qualifier Ionsm/z 41, 55Used for confirmation of analyte identity.[1][23]

Note: The NIST WebBook provides a reference mass spectrum for this compound which can be used to confirm ion selection.[1][23]

Part 3: Calibration and Quantification

Preparation of Calibration Standards:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or hexane.

  • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Matrix Matching: Whenever possible, prepare calibration standards in a matrix that closely mimics the sample matrix to compensate for matrix effects.[11][12][13][14]

Calibration Curve:

  • Analyze the calibration standards using the optimized GC-MS method.

  • For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Plot the peak area ratio (y-axis) against the concentration of this compound (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

Quantification of Unknown Samples:

  • Analyze the unknown samples using the same GC-MS method.

  • Calculate the peak area ratio for each sample.

  • Use the calibration curve equation to determine the concentration of this compound in the samples.

calibration cluster_standards Standard Preparation cluster_analysis Analysis & Plotting cluster_quant Quantification Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions GC_MS Analyze Standards by GC-MS Dilutions->GC_MS Plot Plot Area Ratio vs. Concentration GC_MS->Plot Regression Perform Linear Regression (R² > 0.995) Plot->Regression Calculate Calculate Unknown Concentration Regression->Calculate

Caption: The logical flow for establishing a calibration curve for quantification.

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its performance is suitable for the intended application. Key validation parameters include:

ParameterAcceptance Criteria
Linearity R² > 0.995 over the calibration range.
Accuracy 80-120% recovery of spiked samples at low, medium, and high concentrations.
Precision Relative Standard Deviation (RSD) < 15% for replicate analyses.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1, or the lowest concentration on the calibration curve with acceptable accuracy and precision.

Quality Control (QC) Samples:

  • Method Blank: A sample containing all reagents except the analyte, used to monitor for contamination.

  • Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of the analyte, used to monitor method performance.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of the analyte, used to assess matrix effects on accuracy and precision.

Troubleshooting

Common issues encountered during the GC analysis of volatile hydrocarbons and their potential solutions are outlined below.[24][25][26][27][28]

IssuePotential Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; improper column installation.Use a deactivated inlet liner; trim the first few cm of the column; ensure proper column installation depth.
Inconsistent Retention Times Leaks in the system; fluctuations in carrier gas flow or oven temperature.Perform a leak check; verify carrier gas flow rate and oven temperature stability.
Ghost Peaks Carryover from previous injections; septum bleed; contaminated carrier gas.Run a solvent blank; use a high-quality, low-bleed septum; ensure carrier gas purity.
Low Sensitivity Leak in the system; contaminated ion source; incorrect SIM ions.Perform a leak check; clean the ion source; verify the mass spectrum and SIM ion selection.

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound using static headspace GC-MS. By understanding the principles behind each step, from sample preparation to data analysis, researchers can develop and validate a robust and reliable method tailored to their specific needs. The emphasis on proper calibration, the use of internal standards, and adherence to quality control procedures will ensure the generation of high-quality, defensible data.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Heptene, 4-methyl-. NIST Chemistry WebBook.
  • Wallace, J. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International.
  • Li, Y., et al. (2014). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
  • Zhang, Y., & Li, G. (2015). Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. Journal of Analytical & Bioanalytical Techniques, 6(6).
  • ALWSCI. (2023, February 3). What Is Temperature Programming in Gas Chromatography? Industry News.
  • Wang, Z., et al. (2015). Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process. Molecules, 20(11), 20994-21009.
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
  • Restek. (n.d.). Troubleshooting Guide.
  • Gerstel. (2023, September 5). Dynamic Headspace vs. Purge and Trap: A Comparative Insight.
  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of 1-Heptene, 4-methyl-. NIST Chemistry WebBook.
  • OMICS International. (2015, November 5). Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. Journal of Analytical & Bioanalytical Techniques.
  • Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for 1-Heptene, 4-methyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). 1-Heptene, 4-methyl-. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (2021). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. Analytical Methods, 13(28), 3169-3178.
  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide.
  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
  • Scientific Instrument Services. (n.d.). Note 39: Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics.
  • Stepbio. (n.d.). GC Troubleshooting.
  • Taylor & Francis Online. (n.d.). Selected ion monitoring – Knowledge and References.
  • Chromatography Forum. (2011, March 18). Dynamic Headspace, purge and Trap and SPME?.
  • National Institute of Standards and Technology (NIST). (2019, February 15). Headspace Analysis: Purge and Trap.
  • Lankmayr, E. P., & Strassnig, S. (1999). Elimination of matrix effects for static headspace analysis of ethanol.
  • National Institute of Standards and Technology (NIST). (n.d.). Reaction thermochemistry data for 1-Heptene, 4-methyl-. NIST Chemistry WebBook.
  • Agilent Technologies. (2001, November 14). New Approaches to the Development of GC/MS Selected Ion Monitoring Acquisition and Quantitation Methods.
  • Dong, M. (2020, November 1). Effects of Sample Diluents and Sample Matrices on Residual Solvents in Pharmaceuticals Analyzed with Static Headspace Gas Chromatography.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • de Andrade, J. B., et al. (2007). Determination of Volatile Organic Compounds in Groundwater by GC: Comparison Between Headspace and Purge and Trap. Journal of the Brazilian Chemical Society, 18(3), 501-507.
  • ResearchGate. (2015, March). Selected ions for quantitation and confirmation in SIM mode and chromatographic retention time of the target compounds.
  • National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography data for Heptane, 4-methyl-. NIST Chemistry WebBook.
  • BenchChem. (2025).
  • ResearchGate. (2016, February 5). Identification and quantification in GC-MS SIM mode?.
  • National Institute of Standards and Technology (NIST). (n.d.). References for Heptane, 4-methyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). 1-Heptene, 4-methyl-. NIST Chemistry WebBook.

Sources

Application Note: A Robust Headspace GC-MS Protocol for the Quantitative Analysis of 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-methyl-1-heptene is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons. Its accurate identification and quantification are essential in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker in biological samples. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers unparalleled specificity and sensitivity for the analysis of such volatile compounds.[1][2] This application note presents a detailed, field-proven protocol for the analysis of this compound using a static headspace sampling technique coupled with GC-MS. The headspace approach is strategically employed to minimize matrix interference and enhance system longevity by preventing non-volatile residues from entering the analytical system.[3][4][5] We provide a comprehensive guide covering sample preparation, optimized instrument parameters, data analysis, and system validation to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Principle of the Method: Headspace Gas Chromatography-Mass Spectrometry

Headspace GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds in complex sample matrices.[6] The core principle involves placing a sample in a sealed, temperature-controlled vial. The volatile analytes, like this compound, partition between the sample matrix (liquid or solid) and the gas phase above it, known as the headspace.[3][7] After reaching equilibrium, a portion of this vapor is injected into the gas chromatograph.[3] This method offers significant advantages:

  • Matrix Elimination: Only volatile components are introduced into the GC system, protecting the inlet and column from contamination by non-volatile materials such as salts, polymers, or proteins.[4][5]

  • Enhanced Sensitivity: For certain analytes, heating the sample concentrates the volatile compounds in the headspace, leading to lower detection limits.[4]

  • Reduced Sample Preparation: The need for complex extraction and clean-up steps is often eliminated, saving time and reducing the potential for analytical errors.[3]

Once injected, the analytes are separated based on their boiling points and affinity for the GC column's stationary phase.[8][9] The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected based on their mass-to-charge ratio (m/z), providing definitive identification.[7]

Instrumentation and Materials

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Static Headspace Autosampler

  • Data Acquisition and Processing Software (e.g., Agilent OpenLab CDS)

Materials and Reagents
  • Standards: this compound (analytical standard), Internal Standard (IS) such as Toluene-d8 or Cyclohexane-d12 (analytical standard grade).

  • Solvents: Methanol (GC grade or higher), Hexane (GC grade or higher).[7][10]

  • Vials: 20 mL glass headspace vials with magnetic crimp caps and PTFE/silicone septa.[3]

  • Gases: Helium (99.999% purity or higher) for carrier gas.

  • Miscellaneous: Analytical balance, volumetric flasks, pipettes, syringes.

Optimized GC-MS Parameters

The selection of GC-MS parameters is critical for achieving optimal separation and detection.[11] For a non-polar hydrocarbon like this compound, a non-polar stationary phase is the standard choice, as separation is primarily governed by boiling point.[8][9] The following parameters serve as a robust starting point and should be optimized for your specific instrumentation.

Parameter Setting Rationale
Headspace Sampler
Oven Temperature80 °CBalances efficient volatilization of the analyte with minimizing decomposition or pressure buildup.
Loop Temperature90 °CKept higher than the oven to prevent condensation of analytes during transfer.
Transfer Line Temp100 °CEnsures analytes remain in the gas phase as they move to the GC inlet.
Vial Equilibration Time15 minAllows the partitioning of this compound between the sample and headspace to reach equilibrium.[3]
Injection Volume1 mL (of headspace gas)A typical volume for headspace analysis, providing a good balance of sensitivity without overloading the system.
Gas Chromatograph
GC ColumnDB-1ms, HP-5ms, or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]A non-polar phase separates hydrocarbons effectively by boiling point.[8][9] This is a standard, low-bleed column suitable for MS detection.[12]
Carrier GasHelium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow mode is recommended for reproducible retention times with temperature programming.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the injected headspace sample.[11]
Injection ModeSplit, 20:1 ratioPrevents column overloading and ensures sharp peak shapes, suitable for analytes at moderate concentrations. The ratio can be adjusted based on sample concentration.[13]
Oven ProgramInitial: 40 °C, hold for 2 min. Ramp: 10 °C/min to 150 °C. Hold for 2 min.The initial hold allows for focusing of early eluting peaks. The ramp effectively separates compounds based on boiling point.
Mass Spectrometer
Ion Source Temperature230 °CStandard temperature for electron ionization, promoting stable and reproducible fragmentation.
Quadrupole Temperature150 °CEnsures consistent mass filtering and prevents contamination.
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy provides characteristic, reproducible fragmentation patterns that are comparable to library spectra.[5][14]
MS Acquisition ModeScan Mode (m/z 40-200) and/or Selected Ion Monitoring (SIM)Scan mode is used for identification and library matching. SIM mode offers higher sensitivity for quantification by monitoring specific ions.[12][15]
SIM Ions for Quant/QualQuantifier: m/z 56 . Qualifiers: m/z 41, 83, 112 .These ions are selected based on the characteristic mass spectrum of this compound for specific and sensitive detection.[16][17]
Transfer Line Temp280 °CMust be hot enough to prevent condensation of analytes as they elute from the GC column into the MS source.

Experimental Workflow and Protocols

The following diagram and protocols outline the complete workflow for the analysis of this compound.

GCMS_Workflow cluster_prep Step 1: Preparation cluster_analysis Step 2: Headspace GC-MS Analysis cluster_data Step 3: Data Processing Stock Prepare Stock Solutions (Analyte & Internal Standard) Cal Create Calibration Curve Standards (Serial Dilution) Stock->Cal Sample Prepare Sample in Vial (e.g., 5 mL liquid + IS) Cal->Sample Incubate Incubate Vial in HS Oven (e.g., 80°C for 15 min) Sample->Incubate Inject Autosampler Injects Headspace Gas Incubate->Inject Separate GC Column Separation Inject->Separate Detect MS Detection & Ionization Separate->Detect Identify Identify Peak (Retention Time & Mass Spectrum) Detect->Identify Integrate Integrate Peak Areas (Analyte & IS) Identify->Integrate Quantify Quantify Concentration (Using Calibration Curve) Integrate->Quantify Report Generate Final Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.
Standard and Sample Preparation

Causality: The use of an internal standard (IS) is critical for trustworthy quantification. The IS corrects for variations in injection volume, instrument response, and sample matrix effects, thereby improving accuracy and precision.[15]

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Toluene-d8 into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/L) by serial dilution of the analyte stock solution into a suitable matrix (e.g., deionized water).

  • Fortification: To each 5 mL calibration standard in a 20 mL headspace vial, add a fixed amount of the internal standard to achieve a final concentration of 20 µg/L.

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, use a known weight and add a suitable solvent to aid the release of volatiles.[18] Spike the sample with the same fixed amount of internal standard as used in the calibration standards.

  • Sealing: Immediately seal all vials with magnetic crimp caps to prevent the loss of volatile components.[3]

GC-MS Analysis Protocol
  • System Conditioning: Before analysis, ensure the GC-MS system is leak-free and has been properly conditioned to minimize column bleed and background noise.[12][19]

  • Sequence Setup: Create an analysis sequence in the instrument software. Include solvent blanks, calibration standards (from lowest to highest concentration), quality control (QC) samples, and the unknown samples.

  • Initiate Run: Place the prepared vials in the headspace autosampler tray and start the sequence.

  • Automated Analysis: The autosampler will perform the following steps for each vial:

    • Move the vial into the incubation oven and hold for the specified equilibration time (15 min).

    • Pressurize the vial with carrier gas.

    • Inject a 1 mL aliquot of the headspace gas into the GC inlet.

  • Data Acquisition: The instrument software will acquire the chromatographic and mass spectral data according to the parameters in the method.

Data Analysis and Interpretation

Identification

The identity of this compound is confirmed by a two-factor authentication system:

  • Retention Time (RT): The RT of the analyte peak in a sample must match the RT of a pure standard analyzed under the same conditions. The Kovats retention index for this compound on a standard non-polar column is approximately 755.[20][21]

  • Mass Spectrum: The acquired mass spectrum of the peak must show a fragmentation pattern consistent with that of this compound.[15] This is verified by comparison to a reference library, such as the NIST Mass Spectral Library.[22] The expected molecular ion is m/z 112 (C₈H₁₆⁺), with characteristic fragments at m/z 41, 56, and 83.[16][17]

Quantification
  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Linear Regression: Plot this area ratio (y-axis) against the known concentration of this compound (x-axis). A linear regression analysis should yield a correlation coefficient (R²) of >0.995.[5]

  • Concentration Calculation: Calculate the peak area ratio for the unknown samples and determine their concentration by interpolating from the calibration curve.[15]

References

  • Headspace GC/MS Analysis. (n.d.). Innovatech Labs.
  • Headspace Sampling Fundamentals. (n.d.). Agilent.
  • Advantages of Using Headspace Sampling for Volatile Sample Analysis. (2023). AZoM.
  • Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. (2014). PubMed.
  • Analysis of volatile organic compounds in fuel oil by headspace GC-MS. (n.d.). Taylor & Francis Online.
  • Headspace Gas Chromatography. (n.d.). Polymer Solutions.
  • OPTIMIZATION OF GAS CHROMATOGRAPHY - MASS-SPECTROMETRY PARAMETERS FOR DETERMINATION OF FRACTIONAL AND COMPONENT COMPOSITION OF PETROLEUM. (n.d.). ProQuest.
  • Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). Pace Analytical.
  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (n.d.). Springer Nature Experiments.
  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021). Lab Manager.
  • Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. (n.d.). ACS Publications.
  • 1-Heptene, 4-methyl-. (n.d.). NIST WebBook.
  • Agilent J&W GC Column Selection Guide. (n.d.). Postnova.
  • Optimizing GC–MS Methods. (2013). LCGC International.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois.
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024).
  • Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022). Medistri SA.
  • 1-Heptene, 4-methyl- (Gas Chromatography). (n.d.). NIST WebBook.
  • 1-Heptene, 4-methyl- (Mass Spectrum). (n.d.). NIST WebBook.
  • Optimizing Gas Chromatography Parameters for Enhanced Performance. (2023). Microbioz India.
  • GC Column Selection Guide. (n.d.).
  • ASTM D5769 - Standard Test Method by GC-MS. (n.d.). SCION Instruments.
  • 4-Methylhept-1-ene. (n.d.). PubChem.

Sources

Application Notes and Protocols for the Purification of Synthesized 4-Methyl-1-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in 4-Methyl-1-Heptene Applications

This compound, a chiral alkene, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The precise stereochemistry and purity of this reagent are paramount, as even minute impurities can lead to undesirable side reactions, compromised product yields, and in the context of drug development, potentially adverse biological outcomes. Synthesized this compound is often accompanied by a variety of impurities, including structural isomers, residual starting materials, and byproducts from the synthetic route. This guide provides a comprehensive overview of robust purification methodologies to achieve high-purity this compound, ensuring the reliability and reproducibility of subsequent applications.

Understanding the Impurity Profile of Synthesized this compound

The choice of purification strategy is intrinsically linked to the nature of the impurities present. A common synthetic route to this compound involves the dehydration of 4-methyl-1-heptanol. This process can lead to the formation of various impurities that require removal.

Potential Impurities:

  • Structural Isomers: Acid-catalyzed dehydration can lead to double bond migration, forming isomers such as 4-methyl-2-heptene and 4-methyl-3-heptene.

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-methyl-1-heptanol.

  • Byproducts: Side reactions can generate ethers (e.g., bis(4-methylheptyl) ether) or polymeric materials.[1]

  • Solvent and Reagents: Residual solvents and catalysts used in the synthesis.

A thorough analysis of the crude product, typically by Gas Chromatography-Mass Spectrometry (GC-MS), is essential to identify and quantify the impurities, thereby informing the selection of the most effective purification method.[2][3]

Physicochemical Properties of this compound

A clear understanding of the physical properties of this compound is crucial for designing effective purification protocols, particularly for distillation-based methods.

PropertyValueSource
Molecular Formula C₈H₁₆[4][5]
Molecular Weight 112.21 g/mol [4][5]
Boiling Point ~115-116 °C[2]
Density Data not readily available
Solubility Insoluble in water, soluble in organic solventsGeneral alkene property

Purification Methodologies: A Comparative Overview

The selection of a purification technique depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification. For this compound, a volatile and non-polar compound, the following methods are most applicable.

MethodPrincipleAdvantagesDisadvantagesBest For
Fractional Distillation Separation based on differences in boiling points.Scalable, cost-effective for large quantities.Ineffective for separating close-boiling isomers.Removing impurities with significantly different boiling points (e.g., solvents, starting alcohols).
Preparative Gas Chromatography (Prep-GC) Separation based on differential partitioning between a stationary phase and a mobile gas phase.High resolution, excellent for separating close-boiling isomers.Small scale, expensive, time-consuming.Achieving very high purity on a small to medium scale.
Column Chromatography Separation based on differential adsorption to a stationary phase.Good for removing polar impurities.Can be labor-intensive, requires solvent usage.Removing polar impurities like residual alcohols or oxidation byproducts.

Experimental Protocols

Fractional Distillation

Fractional distillation is a primary purification step for removing impurities with boiling points significantly different from that of this compound.[6]

Causality of Experimental Choices:

  • Vigreux Column: The indentations in the Vigreux column provide a larger surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points compared to a simple distillation.

  • Heating Mantle with Stirring: Uniform heating and stirring prevent bumping and ensure a steady rate of distillation, which is crucial for good separation.

  • Insulation: Wrapping the column with glass wool or aluminum foil minimizes heat loss to the surroundings, maintaining the temperature gradient necessary for efficient fractionation.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[7]

  • Charging the Flask: Add the crude this compound to the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • Observe the temperature at the distillation head. The initial fraction (forerun) will likely contain lower-boiling impurities and should be collected separately and discarded.[2]

    • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 115-116 °C).[2]

    • Monitor the temperature closely; a sharp drop in temperature indicates that the main product has distilled over.

  • Completion: Stop the distillation before the flask goes to dryness to avoid the concentration of non-volatile and potentially hazardous residues.[2]

  • Analysis: Analyze the purity of the collected fraction using GC-MS.[3]

Workflow for Fractional Distillation

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis setup1 Assemble dry fractional distillation apparatus setup2 Add crude this compound and boiling chips to flask setup1->setup2 dist1 Gently heat the flask setup2->dist1 dist2 Collect and discard low-boiling forerun dist1->dist2 dist3 Collect product fraction at stable boiling point (~115-116 °C) dist2->dist3 dist4 Stop distillation before dryness dist3->dist4 analysis1 Analyze purity of collected fraction by GC-MS dist4->analysis1

Caption: Workflow for the purification of this compound by fractional distillation.

Preparative Gas Chromatography (Prep-GC)

For achieving the highest purity, especially for the removal of close-boiling isomers, preparative gas chromatography is the method of choice.[8][9]

Causality of Experimental Choices:

  • Non-polar Capillary Column: A non-polar column (e.g., DB-5ms) separates compounds primarily based on their boiling points, which is effective for separating the isomeric heptenes.

  • Splitless Injection: In preparative GC, a larger sample volume is injected to maximize the yield of the purified product. A splitless injection ensures that the entire sample is transferred to the column.[6]

  • Temperature Programming: A temperature ramp allows for the separation of compounds with a range of boiling points, ensuring that all impurities are well-resolved from the target compound.

Protocol:

  • System Preparation:

    • Equip a preparative gas chromatograph with a suitable column (e.g., a thick-film non-polar capillary column).

    • Condition the column according to the manufacturer's instructions to remove any residual stationary phase or contaminants.

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of this compound from its impurities. Optimize the temperature program, carrier gas flow rate, and injection parameters.

  • Preparative Run:

    • Inject a larger volume of the partially purified (e.g., distilled) this compound.

    • Monitor the separation in real-time.

    • Set up the fraction collector to isolate the peak corresponding to this compound. The collection can be done by condensation in a cold trap.

  • Post-Collection Analysis:

    • Analyze the purity of the collected fraction using an analytical GC-MS to confirm the removal of impurities.[6]

Workflow for Preparative Gas Chromatography

G cluster_prep System Preparation cluster_run Preparative Run cluster_analysis Analysis prep1 Install and condition preparative GC column prep2 Develop analytical method for optimal separation prep1->prep2 run1 Inject larger volume of crude sample prep2->run1 run2 Monitor separation in real-time run1->run2 run3 Collect the fraction corresponding to This compound run2->run3 analysis1 Confirm purity of collected fraction by analytical GC-MS run3->analysis1

Caption: Workflow for high-purity isolation of this compound using Prep-GC.

Column Chromatography

Column chromatography is effective for removing more polar impurities, such as residual alcohols, from the non-polar this compound.[10][11]

Causality of Experimental Choices:

  • Silica Gel as Stationary Phase: Silica gel is a polar adsorbent. Non-polar compounds like this compound will have weak interactions with the silica gel and will elute quickly with a non-polar mobile phase.[12][13]

  • Non-polar Mobile Phase (Hexane or Petroleum Ether): A non-polar solvent is used to carry the non-polar product through the column while the more polar impurities remain adsorbed to the silica gel.[14]

  • Gradient Elution (Optional): If impurities with a range of polarities are present, a gradual increase in the polarity of the mobile phase (e.g., by adding a small amount of a more polar solvent like ethyl acetate) can be used to selectively elute the impurities after the desired product has been collected.

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the non-polar solvent.

    • Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) or analytical GC.

    • This compound, being non-polar, will elute first.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Verification:

    • Confirm the purity of the product by GC-MS.

Workflow for Column Chromatography

G cluster_prep Column Preparation cluster_elution Elution and Collection cluster_post Post-Purification prep1 Pack column with silica gel slurry prep2 Load crude sample dissolved in minimal solvent prep1->prep2 elute1 Elute with non-polar solvent (e.g., hexane) prep2->elute1 elute2 Collect fractions elute1->elute2 elute3 Monitor fractions by TLC or GC elute2->elute3 post1 Combine pure fractions and remove solvent elute3->post1 post2 Verify purity by GC-MS post1->post2

Caption: Workflow for removing polar impurities from this compound via column chromatography.

Safety Precautions

This compound and many of the solvents used in its purification are flammable and can be harmful if inhaled or absorbed through the skin.[15]

  • Engineering Controls: Always work in a well-ventilated fume hood.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[17]

  • Handling: Avoid sources of ignition.[18] Handle volatile chemicals with care to minimize inhalation.[19]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

The successful application of synthesized this compound in research and development hinges on its purity. A multi-step purification approach, often combining fractional distillation with either preparative GC or column chromatography, is typically required to achieve the desired level of purity. The specific combination of methods should be tailored to the impurity profile of the crude product, as determined by analytical techniques such as GC-MS. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently prepare high-purity this compound for their specific needs.

References

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The Synthetic Versatility of 4-Methyl-1-heptene: Application Notes and Protocols for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Branched Olefin

In the landscape of fine chemical synthesis, the strategic selection of building blocks is paramount to achieving molecular complexity and desired functionality. 4-Methyl-1-heptene, a structurally simple yet versatile branched alpha-olefin, presents itself as a valuable precursor for a myriad of high-value molecules. Its terminal double bond offers a reactive handle for a range of transformations, while the chiral center at the C4 position introduces opportunities for stereoselective synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key applications of this compound in the synthesis of fine chemicals, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

The chemical structure of this compound, with its combination of a terminal alkene and a chiral alkyl group, makes it an interesting substrate for a variety of catalytic transformations.[1][2][3] This document will delve into four principal areas of its application: olefin metathesis for the construction of new carbon-carbon double bonds, polymerization to create novel materials, hydroformylation to introduce aldehyde functionalities, and a suite of oxidation reactions to yield epoxides, diols, and carbonyl compounds. Through a detailed examination of these methodologies, we aim to equip the reader with the practical knowledge to effectively utilize this compound in their synthetic endeavors.

Olefin Metathesis: A Powerful C-C Bond Forming Strategy

Olefin metathesis has emerged as a cornerstone of modern organic synthesis, enabling the efficient and selective formation of carbon-carbon double bonds.[4] For a sterically hindered terminal alkene like this compound, the choice of catalyst is critical to achieving high conversion and selectivity.[5]

Mechanistic Considerations and Catalyst Selection

The reaction proceeds via a metal-alkylidene intermediate that engages in a [2+2] cycloaddition with the olefin substrate to form a metallacyclobutane. This intermediate can then undergo a retro-[2+2] cycloreversion to either regenerate the starting materials or produce a new olefin and a new metal-alkylidene. The choice of catalyst, typically ruthenium-based Grubbs or Hoveyda-Grubbs catalysts, significantly influences the reaction outcome. For sterically hindered substrates, second-generation catalysts like Grubbs II and Hoveyda-Grubbs II are often preferred due to their higher activity and stability.[5][6]

Diagram 1: Olefin Metathesis Catalytic Cycle

M_CH2 [M]=CH2 Metallacyclobutane Metallacyclobutane Intermediate M_CH2->Metallacyclobutane + R-CH=CH2 Alkene R-CH=CH2 Metallacyclobutane->M_CH2 - R-CH=CH2 New_M_CHR [M]=CHR' Metallacyclobutane->New_M_CHR - CH2=CHR New_Alkene R-CH=CH-R' New_M_CHR->Metallacyclobutane + R-CH=CH2

Caption: Catalytic cycle of olefin metathesis.

Protocol: Cross-Metathesis of this compound with an Acrylate

This protocol describes a general procedure for the cross-metathesis of this compound with an electron-deficient olefin partner, such as methyl acrylate, using a Hoveyda-Grubbs II catalyst.[5]

Materials:

  • This compound

  • Methyl acrylate

  • Hoveyda-Grubbs II catalyst

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Add the olefin partner, methyl acrylate (1.2 eq), to the solution.

  • Degas the solution by bubbling with argon for 15-20 minutes.

  • Under a positive pressure of argon, add the Hoveyda-Grubbs II catalyst (2.5-5 mol%).

  • Seal the flask and heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

Table 1: Catalyst Performance in a Related Cross-Metathesis Reaction [5]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield of Cross-Product (%)
Grubbs I5Dichloromethane40246045
Grubbs II5Dichloromethane4012>9585
Hoveyda-Grubbs I5Toluene60187560
Hoveyda-Grubbs II5Toluene608>9592

Data from the cross-metathesis of a structurally similar sterically hindered alkene.

Polymerization: Crafting Novel Polyolefins

The polymerization of this compound can lead to the formation of polymers with unique properties, influenced by the stereochemistry of the monomer and the chosen catalytic system. Both Ziegler-Natta and metallocene catalysts are effective for the polymerization of branched alpha-olefins.[7][8]

Catalytic Systems and Polymer Microstructure

Ziegler-Natta catalysts, typically heterogeneous systems based on titanium halides and aluminum alkyls, can produce highly linear and often isotactic polymers.[9] Metallocene catalysts, which are single-site catalysts, offer greater control over the polymer's microstructure, allowing for the synthesis of polymers with varying tacticities (isotactic, syndiotactic, or atactic).[10] The choice of catalyst and reaction conditions can significantly impact the polymer's molecular weight, crystallinity, and melting point.[10][11]

Diagram 2: General Polymerization Workflow

cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Isolation Reactor_Prep Prepare Dry Reactor under Inert Atmosphere Solvent_Monomer Add Anhydrous Solvent and Monomer Reactor_Prep->Solvent_Monomer Cocatalyst Add Cocatalyst (e.g., MAO) Solvent_Monomer->Cocatalyst Catalyst Initiate with Catalyst Solution Cocatalyst->Catalyst Polymerization Stir at Controlled Temperature Catalyst->Polymerization Quench Quench Reaction (e.g., with Methanol) Polymerization->Quench Precipitate Precipitate Polymer Quench->Precipitate Filter_Dry Filter, Wash, and Dry Polymer Precipitate->Filter_Dry

Caption: A typical workflow for olefin polymerization.

Protocol: Metallocene-Catalyzed Polymerization

This protocol is adapted from procedures for the polymerization of similar branched alpha-olefins using a metallocene catalyst activated with methylaluminoxane (MAO).[10]

Materials:

  • This compound (purified)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene

  • Anhydrous toluene

  • Acidified methanol

  • Nitrogen or Argon gas

  • Jacketed glass reactor with mechanical stirring

Procedure:

  • Dry the glass reactor under vacuum and purge with nitrogen.

  • Introduce anhydrous toluene (e.g., 100 mL) into the reactor.

  • Add the MAO solution to the toluene. The Al/Zr ratio should be optimized, typically in the range of 1000:1 to 5000:1.

  • Inject the purified this compound into the reactor.

  • Bring the reactor to the desired temperature (e.g., 50°C).

  • Prepare a solution of the metallocene catalyst in toluene and inject it into the reactor to initiate polymerization.

  • Maintain vigorous stirring for the desired reaction time (e.g., 1-2 hours).

  • Terminate the polymerization by adding acidified methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol and dry it in a vacuum oven at 60°C to a constant weight.

Hydroformylation: Synthesis of Aldehydes

Hydroformylation, or the oxo process, is a powerful industrial method for converting alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond.[8][12] For a branched alkene like this compound, controlling the regioselectivity of this transformation is a key challenge.[13]

Regioselectivity in the Hydroformylation of Branched Alkenes

The hydroformylation of terminal alkenes can yield both a linear and a branched aldehyde. The ratio of these products is highly dependent on the catalyst system (typically based on cobalt or rhodium), the ligands employed, and the reaction conditions (temperature, pressure of CO and H₂).[14][15] For sterically hindered alkenes, the formation of the linear aldehyde is often favored to minimize steric interactions in the transition state. However, specialized ligands have been developed to promote the formation of the branched aldehyde.[4][7]

Protocol: Rhodium-Catalyzed Hydroformylation

This general protocol is based on established procedures for the hydroformylation of terminal alkenes using a rhodium catalyst with a phosphine ligand.[14]

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous toluene or other suitable solvent

  • Syngas (a mixture of CO and H₂)

  • High-pressure autoclave

Procedure:

  • Charge the autoclave with the rhodium catalyst precursor and the phosphine ligand in the desired molar ratio under an inert atmosphere.

  • Add the anhydrous solvent, followed by this compound.

  • Seal the autoclave and purge several times with syngas.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 20-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with efficient stirring.

  • Maintain the reaction for the specified time, monitoring the pressure drop.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the product mixture by GC or NMR to determine conversion and regioselectivity.

  • The aldehyde products can be isolated by distillation or chromatography.

Table 2: General Conditions for Alkene Hydroformylation [8]

ParameterTypical Range
Temperature40 - 200 °C
Pressure10 - 100 atm
CatalystRhodium or Cobalt complexes
H₂/CO Ratio1:1 to 2:1

Oxidation Reactions: Accessing Diverse Functional Groups

The terminal double bond of this compound is susceptible to a variety of oxidation reactions, providing access to epoxides, diols, and carbonyl compounds, which are valuable intermediates in fine chemical synthesis.

Epoxidation, Dihydroxylation, and Oxidative Cleavage
  • Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide.[16] This transformation is typically stereospecific.[17] Catalytic methods using hydrogen peroxide as the oxidant offer a greener alternative.[10][18]

  • Syn-Dihydroxylation: Treatment of the alkene with osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄) results in the formation of a vicinal diol with syn-stereochemistry.[19][20][21]

  • Oxidative Cleavage: More vigorous oxidation with hot, acidic potassium permanganate or ozonolysis followed by an oxidative workup cleaves the double bond, yielding a carboxylic acid and another carbonyl compound.[6][22][23]

  • Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation in the presence of a copper co-catalyst and oxygen converts the terminal alkene into a methyl ketone.[1][2][9][24]

Diagram 3: Oxidation Pathways of this compound

Alkene This compound Epoxide Epoxide Alkene->Epoxide m-CPBA Diol Syn-Diol Alkene->Diol OsO4 or cold KMnO4 Ketone Methyl Ketone Alkene->Ketone PdCl2, CuCl2, O2 (Wacker) Carboxylic_Acid Carboxylic Acid + Ketone Alkene->Carboxylic_Acid Hot KMnO4 or O3 (oxidative workup)

Caption: Key oxidation reactions of this compound.

Protocol: Epoxidation with m-CPBA

This protocol describes a standard laboratory procedure for the epoxidation of an alkene using m-CPBA.[16]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude epoxide can be purified by column chromatography.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a wide range of fine chemicals. Its reactivity, stemming from the terminal double bond, can be harnessed through a variety of well-established and powerful synthetic transformations. This guide has provided an in-depth look at four key areas of its application – metathesis, polymerization, hydroformylation, and oxidation – complete with detailed protocols that can be adapted for specific research needs. By understanding the principles behind these reactions and carefully selecting catalysts and conditions, researchers can unlock the full synthetic potential of this readily available branched olefin.

References

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  • Hydrocarbon - Wikipedia. (n.d.).
  • Homo- and Copolymerization of 4-Methyl-1-pentene and Ethylene with Group 4 ansa-Cyclopentadienylamido Complexes. (2001). Macromolecules.
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  • Copolymerization of 4-methyl-1-pentene with α,ω-alkenols. (2025). ResearchGate.
  • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. (2023). MDPI.
  • This compound | C8H16 | CID 3084134 - PubChem. (n.d.).
  • A One-Pot Tandem Olefin Isomerization/Metathesis-Coupling (ISOMET) Reaction. (2014). Organometallics.
  • CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. (n.d.). National Institutes of Health.
  • 1-Heptene, 4-methyl- - NIST WebBook. (n.d.).
  • Process for production of pure 4-methyl-1-pentene. (2025). ResearchGate.
  • Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. (2017). Journal of the American Chemical Society.
  • Highly Selective Hydroformylation of Vinylarenes to Branched Aldehydes. (2025). ResearchGate.
  • A kind of method for synthesizing methyl heptenone by isoprene - Google Patents. (n.d.).
  • Highly selective 1-heptene isomerization over vanadium grafted mesoporous molecular sieve catalysts. (2025). ResearchGate.
  • Octahedral Zirconium Salan Catalysts for Olefin Polymerization: Substituent and Solvent Effects on Structure and Dynamics. (2023). Inorganic Chemistry.
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Application Notes & Protocols: The Role of 4-Methyl-1-heptene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-methyl-1-heptene in materials science. This document provides in-depth insights into its polymerization, copolymerization, and the properties of the resulting materials, supported by detailed experimental protocols.

Introduction: Understanding this compound as a Monomer

This compound is an alpha-olefin, a type of hydrocarbon with the chemical formula C8H16[1][2]. Its structure, featuring a vinyl group for polymerization and a chiral center with a butyl branch, makes it a unique building block in polymer synthesis. The presence of this branched side chain is critical; it disrupts the close packing of polymer chains, influencing the crystallinity, density, and ultimately, the mechanical and thermal properties of the final material. This guide will explore how to leverage these structural features to create advanced polyolefins.

Homopolymerization of this compound: Synthesis of Poly(this compound)

The synthesis of poly(this compound) is primarily achieved through coordination polymerization, which allows for precise control over the polymer's stereochemistry (tacticity). The choice of catalyst is paramount in determining the final properties of the polymer.

Catalyst Systems: The Key to Controlling Polymer Architecture

Two main classes of catalysts are employed for the polymerization of alpha-olefins like this compound:

  • Ziegler-Natta Catalysts: These are heterogeneous catalysts, often based on titanium compounds supported on magnesium chloride, and activated by an organoaluminum cocatalyst like triethylaluminum (TEA)[3][4][5]. They are highly effective in producing isotactic polymers, where the branched side chains are all on the same side of the polymer backbone. This regular structure allows for a higher degree of crystallinity, resulting in a material with a higher melting point and stiffness.

  • Metallocene Catalysts: These are single-site catalysts, meaning they have a well-defined active center, typically a Group 4 transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl-type ligands[6][7]. When activated with a cocatalyst such as methylaluminoxane (MAO), they offer exceptional control over the polymerization process[6][7]. By modifying the ligand structure of the metallocene, one can synthesize polymers with varying tacticities (isotactic or syndiotactic), narrow molecular weight distributions, and uniform comonomer incorporation[6].

Protocol 1: Ziegler-Natta Catalyzed Polymerization of this compound

This protocol describes the synthesis of isotactic poly(this compound) using a supported TiCl₄/MgCl₂ catalyst.

Materials:

  • High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂)

  • Triethylaluminum (TEA) cocatalyst

  • Anhydrous n-hexane (polymerization solvent)

  • Purified this compound monomer

  • Acidified methanol (5% HCl in methanol) for termination and catalyst removal

  • Methanol for washing

  • Schlenk line or glovebox for inert atmosphere operations

  • Jacketed glass reactor with mechanical stirring

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen or argon to establish an inert atmosphere.

  • Solvent and Cocatalyst Addition: Introduce 500 mL of anhydrous n-hexane into the reactor. Add the desired amount of TEA cocatalyst (e.g., to achieve an Al/Ti molar ratio of 150-200) to the solvent and stir.

  • Monomer Addition: Inject 100 mL of purified this compound into the reactor.

  • Polymerization Initiation: Bring the reactor to the desired temperature (e.g., 60°C). Prepare a suspension of the Ziegler-Natta catalyst in anhydrous hexane (e.g., 10 mg of catalyst in 10 mL of hexane) and inject it into the reactor to initiate polymerization.

  • Reaction: Maintain a constant temperature and stirring for the desired reaction time (e.g., 2 hours).

  • Termination: Terminate the polymerization by adding 20 mL of acidified methanol to the reactor. This deactivates the catalyst and precipitates the polymer.

  • Polymer Isolation and Purification: Stir the polymer slurry in the acidified methanol for 1 hour to remove catalyst residues. Filter the polymer and wash it repeatedly with methanol until the washings are neutral.

  • Drying: Dry the resulting white polymer powder in a vacuum oven at 60°C to a constant weight.

Characterization: The resulting polymer should be characterized for its molecular weight and molecular weight distribution (by Gel Permeation Chromatography), melting point (by Differential Scanning Calorimetry), and tacticity (by ¹³C NMR spectroscopy).

Visualization of the Polymerization Workflow

G cluster_prep Reactor Preparation cluster_poly Polymerization cluster_workup Work-up prep_reactor Prepare Reactor (Inert Atmosphere) add_solvent Add Solvent (Hexane) & Cocatalyst (TEA) prep_reactor->add_solvent add_monomer Add this compound add_solvent->add_monomer set_temp Set Temperature (e.g., 60°C) add_monomer->set_temp inject_catalyst Inject Z-N Catalyst set_temp->inject_catalyst polymerize Polymerize (2 hours) inject_catalyst->polymerize terminate Terminate with Acidified Methanol polymerize->terminate wash_polymer Wash Polymer with Methanol terminate->wash_polymer dry_polymer Dry Polymer (Vacuum Oven) wash_polymer->dry_polymer final_product final_product dry_polymer->final_product Final Product: Poly(this compound)

Caption: Workflow for Ziegler-Natta catalyzed polymerization of this compound.

Copolymerization: Tailoring Properties with this compound

This compound is a valuable comonomer in the production of Linear Low-Density Polyethylene (LLDPE)[8]. Incorporating it into a polyethylene chain introduces short-chain branches, which have a profound impact on the material's properties.

Mechanism of Property Modification

The bulky isobutyl side groups of the 4-methyl-1-pentene units (a structurally similar and well-studied comonomer) disrupt the regular packing of the polyethylene chains[8][9]. This leads to:

  • Reduced Crystallinity and Density: The branches prevent the polymer chains from aligning closely, lowering the overall crystallinity and density of the material[10].

  • Improved Mechanical Properties: The lower crystallinity results in a more flexible material with enhanced tensile strength, puncture resistance, and tear strength, which are desirable properties for film applications[8][10].

The type and amount of comonomer are critical variables. Copolymers made with longer alpha-olefins like this compound generally exhibit better mechanical properties compared to those made with shorter ones like 1-butene[10].

Protocol 2: Metallocene-Catalyzed Copolymerization of Ethylene and this compound

This protocol describes the synthesis of an LLDPE-type copolymer using a metallocene catalyst, which provides excellent control over comonomer incorporation.

Materials:

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) cocatalyst (solution in toluene)

  • Anhydrous toluene (polymerization solvent)

  • Purified this compound

  • High-purity ethylene gas

  • Acidified methanol

  • Methanol

  • High-pressure stainless-steel reactor with temperature and pressure control

Procedure:

  • Reactor Setup: Assemble and dry the high-pressure reactor, then purge thoroughly with nitrogen followed by ethylene.

  • Charging the Reactor: Under a nitrogen atmosphere, add 400 mL of anhydrous toluene to the reactor. Introduce the desired amount of this compound (e.g., 20 mL) via syringe[11].

  • Cocatalyst Addition: Add the MAO solution to the reactor and stir the mixture at the desired reaction temperature (e.g., 50°C)[11].

  • Polymerization: Pressurize the reactor with ethylene to the desired pressure (e.g., 5 bar) and maintain a constant flow. Inject the metallocene catalyst solution (dissolved in a small amount of toluene) to start the copolymerization.

  • Reaction: Continue the reaction for the specified time (e.g., 30 minutes), maintaining constant temperature and ethylene pressure.

  • Termination and Isolation: Vent the excess ethylene and terminate the reaction by injecting acidified methanol.

  • Purification: Precipitate the copolymer by pouring the reaction mixture into a large volume of methanol. Filter the product and wash it thoroughly with methanol.

  • Drying: Dry the copolymer in a vacuum oven at 60°C.

Data Presentation: Impact of this compound on Copolymer Properties

The following table summarizes the expected trends in the properties of ethylene/4-methyl-1-heptene copolymers as the comonomer content increases.

PropertyTrend with Increasing this compound ContentRationale
Density DecreasesThe bulky side chains disrupt chain packing, reducing crystallinity[10].
Melting Point (Tm) DecreasesLower crystallinity leads to a lower melting temperature[12].
Crystallinity DecreasesIncreased number of branches hinders the formation of crystalline lamellae[10].
Tensile Strength at Break IncreasesThe presence of branches acts as tie-points between crystalline regions, enhancing toughness[10].
Elongation at Break IncreasesThe lower crystallinity allows for greater deformation before failure[10].

Functionalization and Advanced Applications

While traditional polyolefins are nonpolar, the incorporation of functional groups can dramatically expand their applications, particularly in areas requiring adhesion, printability, or biocompatibility. The copolymerization of ethylene with functionalized monomers is an active area of research[13][14].

Although direct functionalization of the saturated backbone of a poly(this compound) containing polymer is challenging, the use of this compound in copolymerization with monomers bearing protected functional groups offers a pathway to creating functional polyolefins. For instance, copolymerizing ethylene and this compound with a comonomer containing a protected hydroxyl group, followed by a deprotection step, could yield a hydroxyl-functionalized LLDPE.

Conceptual Workflow for Functional Polymer Synthesis

G start Monomers: - Ethylene - this compound - Functional Monomer (Protected) copolymerization Metallocene-Catalyzed Copolymerization start->copolymerization protected_polymer Protected Functional Copolymer copolymerization->protected_polymer deprotection Deprotection Step (e.g., Hydrolysis) protected_polymer->deprotection functional_polymer Functionalized LLDPE deprotection->functional_polymer

Caption: Conceptual workflow for synthesizing functionalized LLDPE.

References

  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). (2025). MDPI. [Link]
  • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene C
  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). (2025). PubMed. [Link]
  • Hydrocarbon - Wikipedia. (n.d.). Wikipedia. [Link]
  • Homo- and Copolymerization of 4-Methyl-1-pentene and Ethylene with Group 4 ansa-Cyclopentadienylamido Complexes. (2001).
  • Copolymerization of 4-methyl-1-pentene with α,ω-alkenols. (2022).
  • Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium C
  • MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomeriz
  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene). (2025).
  • This compound | C8H16 | CID 3084134. (n.d.). PubChem - NIH. [Link]
  • Polyethylene, Linear Low-density. (n.d.).
  • Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. (1999).
  • Comonomer Types of LLDPE. (n.d.). Prime Polymer Co., Ltd. [Link]
  • Copolymerization of Ethylene with α-Olefins at High Temperature and Characterization of Copolymers. (n.d.). Taylor and Francis. [Link]
  • Process for production of pure 4-methyl-1-pentene. (2001).
  • 4-methyl-1-pentene – Knowledge and References. (n.d.). Taylor & Francis. [Link]
  • Crystallization Behavior and Properties of Propylene/4-Methyl-1-pentene Copolymers from a Metallocene Catalyst. (2023).
  • Metallocene Catalysts for Olefin Polymerization. (n.d.). University of Hamburg. [Link]
  • Copolymerization of ethylene with α-olefins and cyclic olefins catalyzed by a Ti(iv) diisopropoxy complex bearing a tridentate [O−,S,O−]-type bis(phenolato) ligand. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
  • Material Properties of Functional Polyethylenes from Transition-Metal-Catalyzed Ethylene–Polar Monomer Copolymerization. (2022).
  • Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. (2024). MDPI. [Link]
  • The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene. (n.d.). Korea Science. [Link]
  • Polyolefins. (2018).
  • 1-Heptene, 4-methyl-. (n.d.). NIST WebBook. [Link]
  • Copolymerization of Ethylene with Alpha-Olefins over Supported Titanium–Magnesium Catalysts Containing Titanium Compounds in Different Oxidation and Coordination St
  • Metallocene catalysis in the polymerization of a-Olefins 1. (1998).
  • 6.13: Ziegler-Natta Polymerization. (2022). Chemistry LibreTexts. [Link]
  • The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis. (n.d.).
  • octene, ethylene/1-heptene and ethylene/1-pentene copolymers using a. (n.d.). CORE. [Link]
  • Polyolefins, a Success Story. (2017). MDPI. [Link]
  • 1-heptene, 4-methyl- (CAS 13151-05-8) – Thermophysical Properties. (n.d.). Chemcasts. [Link]

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Application Notes & Protocols: Catalytic Hydroformylation of 4-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the catalytic hydroformylation of 4-methyl-1-heptene, a representative branched internal olefin. Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes.[1][2][3] This guide delves into the reaction's mechanistic underpinnings, offers detailed experimental protocols using a rhodium-based catalyst system, and provides insights into data analysis and troubleshooting. The protocols are designed for researchers, chemists, and process development professionals aiming to synthesize 5-methyloctanal and 2,4-dimethylheptanal and to understand the factors governing regioselectivity in this atom-economical transformation.[4]

Theoretical Background and Mechanistic Insights

Hydroformylation involves the net addition of a hydrogen atom and a formyl group (-CHO) across the double bond of an alkene.[1][4] The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium, and requires synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂).[2][5] Rhodium-based catalysts are often preferred in laboratory and fine chemical applications due to their high activity under milder conditions (lower temperatures and pressures) and superior selectivity compared to cobalt systems.[6][7]

The key challenge in the hydroformylation of an unsymmetrical olefin like this compound is controlling the regioselectivity—that is, directing the addition of the formyl group to a specific carbon of the original double bond. The reaction can yield two isomeric aldehyde products: the linear (or more accurately, less branched) 5-methyloctanal and the branched 2,4-dimethylheptanal.

Reaction scheme for the hydroformylation of this compound showing the formation of linear and branched aldehyde products.

The Catalytic Cycle (Heck-Breslow Mechanism)

The generally accepted mechanism for rhodium-catalyzed hydroformylation proceeds through a series of discrete steps involving coordination, insertion, and elimination around the metal center.[2][3][8] The active catalytic species is typically a rhodium hydride complex, such as HRh(CO)(L)₂, where L is a phosphine or phosphite ligand.

The primary steps are as follows:

  • Olefin Coordination: The alkene (this compound) coordinates to the unsaturated rhodium hydride complex.

  • Migratory Insertion (Hydrorhodation): The coordinated alkene inserts into the rhodium-hydride bond. This is the regiochemistry-determining step. The hydride can add to either C1 or C2 of the double bond, leading to two different rhodium-alkyl intermediates. Steric hindrance plays a significant role here; bulky ligands tend to favor hydride addition to the less substituted carbon (C1), leading to the more linear alkyl intermediate.[1]

  • CO Coordination: A molecule of carbon monoxide from the syngas coordinates to the vacant site on the rhodium center.

  • Alkyl Migration (Carbonyl Insertion): The rhodium-bound alkyl group migrates to an adjacent carbonyl ligand, forming a rhodium-acyl species.[2][3]

  • Oxidative Addition: A molecule of H₂ adds to the rhodium complex, forming a dihydrido-rhodium(III) species. This is often the rate-limiting step in the cycle.[3][8]

  • Reductive Elimination: The acyl group and a hydride ligand are eliminated from the rhodium center, releasing the final aldehyde product and regenerating the active rhodium hydride catalyst, which re-enters the catalytic cycle.[3]

Hydroformylation_Cycle cluster_main Rhodium-Catalyzed Hydroformylation Cycle A HRh(CO)L₂ (Active Catalyst) B Olefin Coordination A->B + Alkene - L C Migratory Insertion (Hydrorhodation) B->C D R-Rh(CO)L₂ (Alkyl Complex) C->D Regioselectivity Determined E CO Coordination D->E + CO F R-Rh(CO)₂L₂ E->F G Alkyl Migration F->G H (RCO)Rh(CO)L₂ (Acyl Complex) G->H I Oxidative Addition H->I + H₂ J (RCO)Rh(H)₂(CO)L₂ I->J K Reductive Elimination J->K - Aldehyde K->A + L

General catalytic cycle for rhodium-catalyzed hydroformylation.

Experimental Application Protocol

This protocol describes a representative lab-scale procedure for the hydroformylation of this compound using a rhodium/triphenylphosphine catalyst system.

2.1. Materials and Equipment

  • Substrate: this compound (≥98%)

  • Catalyst Precursor: Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]

  • Ligand: Triphenylphosphine (PPh₃)

  • Solvent: Toluene (anhydrous)

  • Internal Standard: Dodecane (for GC analysis)

  • Gases: Synthesis Gas (1:1 mixture of CO:H₂), Nitrogen (high purity)

  • Equipment:

    • High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, thermocouple, and sampling valve.

    • Schlenk line or glovebox for handling air-sensitive reagents.

    • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

    • Standard laboratory glassware.

2.2. Safety Precautions

  • Carbon Monoxide: CO is a toxic, odorless, and flammable gas. All operations involving CO must be performed in a well-ventilated fume hood. A personal CO monitor is highly recommended.

  • High Pressure: Autoclave operations pose significant hazards. Ensure the reactor is properly maintained and operated within its pressure limits by trained personnel. Use a blast shield.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

2.3. Step-by-Step Experimental Procedure

Causality Note: The catalyst and ligand are air-sensitive. Exclusion of oxygen is critical to prevent the oxidation and deactivation of the rhodium center.

  • Reactor Preparation:

    • Thoroughly clean and dry the autoclave.

    • Assemble the reactor and perform a leak test with nitrogen up to the planned maximum operating pressure.

  • Catalyst Solution Preparation (Inert Atmosphere):

    • In a glovebox or under a nitrogen stream using Schlenk techniques, add Rh(acac)(CO)₂ (e.g., 5 mg, ~0.02 mmol) and PPh₃ (e.g., 105 mg, ~0.4 mmol, for a 20:1 L/Rh molar ratio) to a small flask.

    • Rationale: A high ligand-to-metal ratio is used to maintain catalyst stability and favor the formation of the bis-phosphine rhodium species, which promotes higher selectivity towards the linear aldehyde.[5]

    • Add 20 mL of anhydrous toluene to dissolve the solids. The solution should be a pale yellow.

  • Charging the Reactor:

    • Under a counterflow of nitrogen, transfer the catalyst solution into the autoclave.

    • Add this compound (e.g., 2.24 g, 20 mmol) and dodecane (internal standard, e.g., 0.5 g) to the reactor via syringe.

    • Seal the autoclave immediately.

  • Reaction Execution:

    • Place the sealed reactor behind a blast shield.

    • Purge the reactor by pressurizing with nitrogen to ~10 bar and then venting slowly. Repeat this cycle three times to remove residual air.

    • Pressurize the reactor with syngas (1:1 CO/H₂) to the desired pressure (e.g., 20 bar).

    • Begin vigorous stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 80 °C). The pressure will increase with temperature; do not exceed the reactor's pressure limit.

    • Monitor the reaction progress by observing the pressure drop as the syngas is consumed. Maintain a constant pressure by feeding syngas from a reservoir if necessary. The reaction is typically complete within 4-12 hours.

  • Reaction Quench and Work-up:

    • After the reaction time, stop heating and allow the reactor to cool to room temperature in an ice-water bath.

    • Carefully and slowly vent the excess syngas in a fume hood.

    • Purge the reactor with nitrogen before opening.

    • Collect the crude reaction mixture.

2.4. Product Analysis

  • Gas Chromatography (GC):

    • Dilute a small aliquot of the crude reaction mixture with toluene.

    • Inject the sample into the GC-FID.

    • Identify the peaks corresponding to the solvent, internal standard, remaining substrate, and the two aldehyde products (5-methyloctanal and 2,4-dimethylheptanal) by comparing retention times with authentic samples or by GC-MS analysis.

    • Calculate the conversion of this compound and the selectivity for each aldehyde isomer using the internal standard method.

    • Conversion (%) = [1 - (Area_substrate / Area_standard)_final / (Area_substrate / Area_standard)_initial] * 100

    • Yield (%) = (Area_product / Area_standard) * (ResponseFactor_product / ResponseFactor_standard) * (moles_standard / moles_substrate_initial) * 100

    • Regioselectivity (l:b ratio) = Area_linear_aldehyde / Area_branched_aldehyde

Representative Data and Troubleshooting

The regioselectivity of the hydroformylation is highly dependent on reaction parameters. The following table provides hypothetical but realistic data to illustrate the effect of ligand choice and reaction conditions.

Entry Catalyst System Temp (°C) Pressure (bar) Time (h) Conversion (%) Aldehyde Selectivity (%) l:b Ratio
1Rh/PPh₃ (1:20)8020898>993:1
2Rh/PPh₃ (1:100)8020699>995:1
3Rh/Xantphos (1:5)100404>9998>20:1
4Unmodified Rh8020127590~1:1

l:b ratio refers to (5-methyloctanal) : (2,4-dimethylheptanal)

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (e.g., oxygen contamination).2. Insufficient temperature or pressure.3. Poor stirring.4. Leak in the reactor system.1. Ensure all reagents and the reactor are scrupulously deoxygenated.2. Increase temperature or syngas pressure within safe limits.3. Increase stirring speed.4. Perform a thorough leak test before starting.
Poor Regioselectivity (low l:b ratio) 1. Insufficient ligand concentration.2. Ligand is not sterically demanding enough.3. High reaction temperature can reduce selectivity.1. Increase the ligand-to-rhodium molar ratio (e.g., to >50:1).2. Use a bulkier phosphine or a chelating diphosphine ligand with a large natural bite angle (e.g., Xantphos).3. Lower the reaction temperature.
Formation of Side Products (e.g., alkanes, isomerized alkenes) 1. High temperature or H₂ partial pressure favors hydrogenation.2. Catalyst can promote double bond isomerization.1. Lower the reaction temperature.2. Adjust the CO:H₂ ratio (higher CO pressure can suppress hydrogenation and isomerization).
Catalyst Decomposition (black precipitate) 1. Reaction temperature is too high.2. Presence of impurities in the substrate or solvent.1. Operate at a lower temperature.2. Use purified, anhydrous solvent and substrate.

References

  • Wikipedia. (n.d.). Hydroformylation.
  • chemeurope.com. (n.d.). Hydroformylation.
  • Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation.
  • Mettler Toledo. (n.d.). Hydroformylation Process and Applications.
  • Royal Society of Chemistry. (n.d.). Chapter 5: Applications of Catalytic Hydroformylation in the Synthesis of Biologically Relevant Synthons and Drugs.
  • Chemistry LibreTexts. (2023, January 14). 7.3.2: Hydroformylation.
  • Slideshare. (n.d.). Hydroformylation.
  • OSTI.gov. (n.d.). High Pressure Hydroformylation in the Chemical Industry.
  • ResearchGate. (n.d.). Rhodium catalyzed hydroformylation of olefins.
  • Clarke, M. L., & van Leeuwen, P. W. N. M. (Eds.). (2011).
  • Osborn, J. A., Wilkinson, G., & Young, J. F. (1965). Mild hydroformylation of olefins using rhodium catalysts.

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Application Note & Protocols: 4-Methyl-1-Heptene as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-heptene, a chiral terminal alkene, presents a valuable scaffold for the synthesis of complex organic molecules and chiral building blocks essential in the pharmaceutical and fine chemical industries.[1][2][3][4] The selective functionalization of its double bond and aliphatic C-H bonds offers a direct route to a variety of functionalized derivatives. Biocatalysis, with its inherent selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions, provides a powerful alternative to traditional chemical methods for the transformation of such substrates. This document provides a detailed guide on the potential enzymatic transformations of this compound, focusing on epoxidation and hydroxylation reactions. The protocols described herein are based on established methodologies for analogous substrates and are intended to serve as a comprehensive starting point for reaction development and optimization.

Enzymatic Epoxidation of this compound

The introduction of an epoxide moiety onto the 1,2-position of this compound yields a highly reactive intermediate, 4-methyl-1,2-epoxyheptane, which can be further elaborated into a range of valuable products, including diols, amino alcohols, and other functionalized compounds. Chemoenzymatic epoxidation, utilizing a lipase to generate a peroxy acid in situ, and direct epoxidation by peroxygenases are two promising biocatalytic approaches.[5][6]

Mechanism of Chemoenzymatic Epoxidation

In this system, a lipase, such as the immobilized Candida antarctica lipase B (Novozym 435), catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide to form a peroxy acid.[6] This peroxy acid then acts as the oxidizing agent to epoxidize the double bond of this compound. The overall process is a cascade of two reactions occurring in the same pot.

chemoenzymatic_epoxidation cluster_0 Enzymatic Peroxy Acid Formation cluster_1 Chemical Epoxidation Carboxylic_Acid Carboxylic Acid (e.g., Phenylacetic Acid) Lipase Immobilized Lipase (e.g., Novozym 435) Carboxylic_Acid->Lipase H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Lipase Peroxy_Acid Peroxy Acid Lipase->Peroxy_Acid Water Water Lipase->Water 4_Methyl_1_heptene This compound Epoxide 4-Methyl-1,2-epoxyheptane Peroxy_Acid->Epoxide Oxidation Regenerated_Acid Regenerated Carboxylic Acid Peroxy_Acid->Regenerated_Acid 4_Methyl_1_heptene->Epoxide

Figure 1: Chemoenzymatic epoxidation workflow.

Protocol: Chemoenzymatic Epoxidation of this compound

This protocol is adapted from established procedures for the epoxidation of other terminal alkenes.[6]

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Phenylacetic acid

  • Hydrogen peroxide (30% w/w solution)

  • tert-Butanol (or another suitable organic solvent)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfite (1 M solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thermostatted water bath or heating block

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1 mmol of this compound and 0.5 mmol of phenylacetic acid in 10 mL of tert-butanol.

  • Enzyme Addition: Add 100 mg of Novozym 435 to the reaction mixture.

  • Initiation of Reaction: Place the flask in a thermostatted water bath at 40°C and allow the mixture to equilibrate for 5 minutes with stirring.

  • Addition of Oxidant: Slowly add 1.5 mmol of 30% hydrogen peroxide to the reaction mixture dropwise over a period of 1 hour using a syringe pump. This slow addition is crucial to minimize enzyme deactivation and potential side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., every 2-4 hours). Quench the aliquot with 1 mL of a 1 M sodium sulfite solution, extract with 1 mL of ethyl acetate, and analyze the organic phase by GC-MS.

  • Reaction Work-up (upon completion):

    • Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with tert-butanol and dried for potential reuse.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 10 mL) to remove any remaining carboxylic acids.

    • Wash with a 1 M sodium sulfite solution (1 x 10 mL) to quench any unreacted peroxide.

    • Wash with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the 4-methyl-1,2-epoxyheptane. Characterize the final product by GC-MS and NMR spectroscopy.

Quantitative Data for Analogous Reactions:

SubstrateEnzymeYield (%)Reference
1-NoneneNovozym 43597[6]
1-HepteneNovozym 435-[6]
1-MethylcyclohexeneNovozym 43590[6]

Enzymatic Hydroxylation of this compound

The selective hydroxylation of unactivated C-H bonds is a challenging transformation in organic chemistry. Enzymes, particularly those from the cytochrome P450 (CYP) superfamily, are adept at performing such reactions with high regio- and stereoselectivity.[7][8] For this compound, potential sites for hydroxylation include the allylic position and various positions on the alkyl chain.

Conceptual Workflow for Hydroxylation

The workflow for identifying a suitable hydroxylating enzyme and optimizing the reaction involves screening a library of enzymes, followed by process optimization and scale-up.

hydroxylation_workflow Start Start: this compound Screening Enzyme Library Screening (e.g., CYP450s, other monooxygenases) Start->Screening Hit_ID Hit Identification (LC-MS or GC-MS analysis) Screening->Hit_ID Optimization Reaction Optimization (pH, temp, co-solvent, substrate loading) Hit_ID->Optimization Scale_Up Preparative Scale Synthesis Optimization->Scale_Up Product Hydroxylated Product(s) Scale_Up->Product

Figure 2: Workflow for enzymatic hydroxylation.

Protocol: Screening for Enzymatic Hydroxylation of this compound

This protocol provides a general framework for screening a panel of microbial cytochrome P450 enzymes or other hydroxylating enzymes for activity towards this compound.

Materials:

  • This compound

  • A panel of microbial cells or cell-free extracts containing different hydroxylating enzymes (e.g., P450s)

  • Growth medium (if using whole cells)

  • Potassium phosphate buffer (pH 7.4)

  • Glucose (for cofactor regeneration)

  • NADP+

  • Glucose dehydrogenase (GDH)

  • DMSO (as a co-solvent)

  • 96-well microtiter plates

  • Plate shaker with temperature control

  • Ethyl acetate

  • LC-MS or GC-MS for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare a cofactor regeneration mix in potassium phosphate buffer containing NADP+, glucose, and glucose dehydrogenase.

    • Prepare cell suspensions or cell-free extracts of the enzymes to be screened at an appropriate concentration.

  • Reaction Setup (in a 96-well plate):

    • To each well, add:

      • Potassium phosphate buffer (pH 7.4)

      • Cofactor regeneration mix

      • Cell suspension or cell-free extract

    • Pre-incubate the plate at 30°C for 10 minutes with shaking.

  • Initiation of Reaction:

    • Add the this compound stock solution to each well to a final concentration of 1-5 mM. The final DMSO concentration should be kept low (e.g., <2% v/v) to minimize enzyme inhibition.

    • Include negative controls (no enzyme and no substrate).

  • Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm) for 24 hours.

  • Reaction Quenching and Extraction:

    • Add an equal volume of ethyl acetate to each well.

    • Mix thoroughly to extract the products.

    • Centrifuge the plate to separate the layers.

  • Analysis:

    • Transfer the organic layer to a new plate.

    • Analyze the extracts by LC-MS or GC-MS to identify wells where the substrate has been consumed and new products corresponding to the mass of hydroxylated this compound have been formed.

Considerations for Optimization:

Once active enzymes ("hits") are identified, further optimization of reaction conditions is necessary. This includes varying pH, temperature, co-solvent, substrate and enzyme concentrations, and reaction time to maximize product yield. The stereoselectivity of the hydroxylation should also be determined using chiral chromatography.

Conclusion

This compound is a promising substrate for enzymatic transformations, offering access to valuable chiral building blocks. While direct, published protocols are scarce, established methods for the enzymatic epoxidation and hydroxylation of similar alkene substrates provide a strong foundation for developing robust biocatalytic processes. The protocols and workflows outlined in this application note are intended to guide researchers in exploring the biocatalytic potential of this compound, paving the way for the development of novel, sustainable synthetic routes to valuable chemicals.

References

  • Brenna, E., Gatti, F. G., & Parmeggiani, F. (2021). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 26(11), 3189. [Link]
  • Carro, J., González-Benjumea, A., & Gutiérrez, A. (2022). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. International Journal of Molecular Sciences, 23(5), 2889. [Link]
  • Törnvall, U., Orellana-Coca, C., Hatti-Kaul, R., & Adlercreutz, D. (2007). Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3084134, this compound.
  • U.S. Environmental Protection Agency (n.d.). Substance Details - 1-Heptene, 4-methyl-.
  • Clovis, J. S., & Klee, C. B. (2005). Methylation: lost in hydroxylation?. EMBO reports, 6(11), 1031–1035. [Link]
  • Winkler, C. K., Clay, D., Entner, M., Plank, M., & Faber, K. (2014).
  • Gagnon, K. J., & Burstyn, J. N. (2013). Enzymatic Hydroxylation of Aliphatic C–H Bonds by a Mn/Fe Cofactor. Journal of the American Chemical Society, 135(19), 7182–7184. [Link]
  • Hypha Discovery (n.d.). Major biotransformation routes of aficamten.
  • Kalra, B., & Gross, R. A. (2000). Radical-Mediated Enzymatic Polymerizations. Biomacromolecules, 1(4), 501–505. [Link]
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  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 529266, 1-Heptyne, 4-methyl.
  • Romero, E., & Gotor-Fernández, V. (2020). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem, 21(19), 2741–2759. [Link]
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  • Grausem, B., D’Hondt, E., & Blanquet, S. (2020). Epoxidation of fatty acids, fatty methyl esters, and alkenes by immobilized oat seed peroxygenase. Request PDF. [Link]
  • Chegg Inc. (2014). Solved Consider the reaction between (R)-4-methyl-1-heptene.
  • The Organic Chemistry Tutor (2023, October 9). Epoxidation of Alkenes [Video]. YouTube. [Link]
  • Wolfe, M. D., & Lipscomb, J. D. (2019). Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase. Biochemistry, 58(4), 334–346. [Link]
  • Al-Haj, N., & Al-Jedah, J. H. (2023). Advances in the One-Step Approach of Polymeric Materials Using Enzymatic Techniques. Polymers, 15(3), 698. [Link]
  • Kumar, A., & Gross, R. A. (2000). Enzymatic Poly(octamethylene suberate) Synthesis by a Two-Step Polymerization Method Based on the New Greener Polymer-5B Technology. Biomacromolecules, 1(1), 133–138. [Link]
  • Gao, J., & Major, D. T. (2014). Enzymatic Methyl Transfer: Role of An Active Site Residue in Generating Active Site Compaction that Correlates with Catalytic Efficiency. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(1 Pt B), 184–190. [Link]

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Experimental Setups for Key Synthetic Transformations of 4-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract: This document provides a comprehensive guide to the experimental setups and protocols for several synthetically valuable reactions involving 4-methyl-1-heptene. As a chiral terminal alkene, this compound serves as a versatile starting material for the synthesis of a variety of functionalized molecules. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond simple procedural lists to explain the underlying principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations. Protocols for Wacker oxidation, catalytic epoxidation, hydroboration-oxidation, ozonolysis, and catalytic hydrogenation are detailed, complete with safety protocols, mechanistic insights, and data presentation.

Introduction: The Synthetic Potential of this compound

This compound is an aliphatic terminal alkene with the chemical formula C₈H₁₆. Its structure features a chiral center at the C4 position, making it a valuable prochiral building block in asymmetric synthesis. The terminal double bond is the primary site of reactivity, susceptible to a wide range of addition and oxidation reactions. This allows for the introduction of various functional groups, leading to the formation of alcohols, ketones, epoxides, and other valuable intermediates. Understanding and mastering the reaction conditions for this substrate is crucial for its effective use in multi-step synthetic pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₆PubChem
Molar Mass112.21 g/mol PubChem
CAS Number13151-05-8NIST
Boiling Point~94 °CAldrich
Density~0.697 g/cm³ (at 25 °C)Aldrich

Critical Safety Precautions

Working with this compound and the reagents described herein requires strict adherence to safety protocols. This compound is a highly flammable liquid and vapor.

  • Handling: Always handle this compound in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. All metal parts of the equipment must be grounded to avoid ignition from static electricity discharge.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Reagent-Specific Hazards:

    • Borane (BH₃): Highly flammable and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

    • Ozone (O₃): Extremely hazardous and toxic. Ozonolysis must be performed in a dedicated, well-ventilated fume hood with an ozone-destruct system for the effluent gas.

    • Hydrogen Peroxide (H₂O₂): Strong oxidizer. Avoid contact with organic materials and metals.

    • Palladium and Platinum Catalysts: Fine powders can be pyrophoric. Handle with care.

Reaction Protocols and Experimental Setups

Wacker-Tsuji Oxidation: Synthesis of 4-Methyl-2-heptanone

The Wacker-Tsuji oxidation is a cornerstone of organic synthesis, converting terminal alkenes into methyl ketones using a palladium catalyst. This transformation is highly selective for terminal double bonds, making it ideal for substrates like this compound. The catalytic cycle involves the oxidation of the alkene by Pd(II), followed by the reoxidation of the resulting Pd(0) by a co-oxidant, typically a copper salt or, in more modern systems, an iron salt with molecular oxygen.

Mechanism Rationale: The reaction proceeds via coordination of the alkene to the Pd(II) center. Subsequent nucleophilic attack by water, followed by β-hydride elimination and reductive elimination, yields the ketone and Pd(0). To improve yields with aliphatic alkenes, which are prone to isomerization, a slow addition of the substrate is critical.

Wacker_Oxidation_Workflow A Setup & Purge B Add Catalysts & Solvents (PdCl₂, Fe(III) citrate, DME/H₂O) A->B Inert -> O₂ C Slow Addition of Alkene (this compound via Syringe Pump) B->C Stirring D Reaction Stirring (Room Temp, O₂ atmosphere) C->D Over 5-15 h [2] E Work-up (Quench, Extraction) D->E After ~16 h F Purification (Column Chromatography) E->F G Product (4-Methyl-2-heptanone) F->G

Caption: Workflow for the Wacker-Tsuji Oxidation of this compound.

Protocol: Pd/Fe-Catalyzed Wacker-Type Oxidation

Table 2: Reagents for Wacker Oxidation

ReagentMolar Eq.Amount (for 0.5 mmol scale)Purpose
This compound1.056.1 mg (80.5 µL)Substrate
Palladium(II) Chloride (PdCl₂)0.054.4 mgCatalyst
Iron(III) Citrate (Fe(III) citrate)0.056.1 mgCo-catalyst
1,2-Dimethoxyethane (DME)-3.0 mLSolvent
Deionized Water-1.0 mLSolvent/Nucleophile
Oxygen (O₂)Excess1 atm (balloon)Terminal Oxidant

Step-by-Step Procedure:

  • To a 25 mL two-necked round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (4.4 mg, 0.025 mmol) and Fe(III) citrate (6.1 mg, 0.025 mmol).

  • Evacuate and backfill the flask with oxygen gas (1 atm, balloon).

  • Add 1,2-dimethoxyethane (3.0 mL) and water (1.0 mL) to the flask and stir the mixture at room temperature.

  • Prepare a solution of this compound (56.1 mg, 0.50 mmol) in 1.0 mL of DME.

  • Using a syringe pump, add the alkene solution slowly to the reaction mixture over 5 hours. The slow addition is crucial to suppress isomerization of the terminal alkene.

  • After the addition is complete, allow the reaction to stir for an additional 1 hour (total reaction time of 6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding 5 mL of water.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-methyl-2-heptanone.

Catalytic Epoxidation: Synthesis of 2-(2-Methylpentyl)oxirane

Epoxidation is the conversion of an alkene to an epoxide (oxirane), a versatile three-membered cyclic ether. While classic methods use stoichiometric peroxy acids like m-CPBA, modern "green" approaches utilize catalytic systems with hydrogen peroxide as the terminal oxidant, producing only water as a byproduct. A manganese-based catalyst system is effective for this transformation.

Mechanism Rationale: The catalyst, often a metal complex, activates the hydrogen peroxide, facilitating the transfer of an oxygen atom to the alkene's double bond in a concerted fashion.

Epoxidation_Workflow A Charge Reactor (Alkene, Catalyst, Ligands, Solvent) B Stir at Room Temp A->B C Slow Addition of H₂O₂ (Syringe Pump) B->C Initiate Reaction D Reaction Monitoring (TLC or GC) C->D Over 2 hours [9] E Quench & Work-up (Na₂SO₃, Extraction) D->E Upon Completion F Purification (Column Chromatography) E->F G Product (2-(2-Methylpentyl)oxirane) F->G

Caption: General workflow for the catalytic epoxidation of this compound.

Protocol: Manganese-Catalyzed Epoxidation with H₂O₂

Table 3: Reagents for Catalytic Epoxidation

ReagentMolar Eq.Amount (for 0.5 mmol scale)Purpose
This compound1.056.1 mg (80.5 µL)Substrate
Manganese(II) Chloride (MnCl₂)0.010.6 mgCatalyst
Picolinic Acid0.042.5 mgLigand
30% Aqueous H₂O₂2.0113 µLOxidant
Acetonitrile-2.0 mLSolvent

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (56.1 mg, 0.5 mmol), MnCl₂ (0.6 mg, 0.005 mmol), and picolinic acid (2.5 mg, 0.02 mmol) in acetonitrile (2.0 mL).

  • Stir the mixture at room temperature.

  • Using a syringe pump, slowly add a solution of 30% aqueous hydrogen peroxide (113 µL, ~1.0 mmol) over 2 hours.

  • Continue stirring at room temperature and monitor the reaction by GC or TLC until the starting material is consumed.

  • Upon completion, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide strips is obtained.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-methylpentyl)oxirane.

Hydroboration-Oxidation: Synthesis of 4-Methyl-1-heptanol

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. It is a classic example of an anti-Markovnikov addition, where the hydroxyl group adds to the less substituted carbon of the double bond. This makes it the method of choice for synthesizing primary alcohols from terminal alkenes.

Mechanism Rationale: The first step, hydroboration, involves the syn-addition of a B-H bond across the alkene. The boron atom adds to the less sterically hindered terminal carbon. The second step is an oxidation, typically with alkaline hydrogen peroxide, which replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.

Hydroboration_Mechanism cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation A This compound + BH₃•THF B Four-Membered Transition State A->B Syn-addition C Tri(4-methylheptyl)borane B->C D Tri(4-methylheptyl)borane + H₂O₂, NaOH C->D Intermediate E Borate Ester Intermediate D->E Oxidation & Rearrangement F 4-Methyl-1-heptanol E->F Hydrolysis

Caption: Key stages of the hydroboration-oxidation mechanism.

Protocol: Hydroboration-Oxidation

Table 4: Reagents for Hydroboration-Oxidation

ReagentMolar Eq.Amount (for 10 mmol scale)Purpose
This compound1.01.12 g (1.61 mL)Substrate
Borane-THF complex (1.0 M)0.333.3 mLHydroborating agent
Tetrahydrofuran (THF), anhydrous-10 mLSolvent
Sodium Hydroxide (3 M aq.)-4 mLBase for oxidation
Hydrogen Peroxide (30% aq.)-4 mLOxidant

Step-by-Step Procedure:

  • Set up an oven-dried, two-necked 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Flush the apparatus with dry nitrogen.

  • Via syringe, add this compound (1.12 g, 10 mmol) and anhydrous THF (10 mL) to the flask.

  • Cool the flask to 0 °C in an ice bath.

  • Add 1.0 M borane-THF complex (3.3 mL, 3.3 mmol) dropwise from the addition funnel over 15-20 minutes, keeping the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Cool the mixture again to 0 °C. Cautiously add 3 M NaOH solution (4 mL).

  • Slowly add 30% H₂O₂ (4 mL) dropwise, ensuring the temperature does not exceed 40-50 °C (use the ice bath to control the exothermic reaction).

  • After the addition, stir the mixture at room temperature for an additional hour.

  • Add diethyl ether (20 mL) to the mixture. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by distillation or column chromatography to yield 4-methyl-1-heptanol.

Ozonolysis: Synthesis of 3-Methylhexanal

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds. The outcome depends on the work-up conditions. A reductive work-up, typically using zinc dust or dimethyl sulfide, yields aldehydes and/or ketones. For a terminal alkene like this compound, ozonolysis followed by reductive work-up yields an aldehyde (3-methylhexanal) and formaldehyde.

Mechanism Rationale: Ozone undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This rapidly rearranges to a more stable secondary ozonide. The subsequent work-up cleaves this ozonide to the final carbonyl products.

Ozonolysis_Workflow A Dissolve Alkene in CH₂Cl₂/MeOH B Cool to -78°C (Dry Ice/Acetone) A->B C Bubble O₃ Gas (Until Blue Color Persists) B->C Ozonation [25] D Purge with N₂ (Remove Excess O₃) C->D E Reductive Work-up (Add Zn dust or DMS) D->E Quench Ozonide F Warm to RT & Stir E->F G Filter & Concentrate F->G H Product (3-Methylhexanal) G->H

Caption: Experimental workflow for the ozonolysis of this compound.

Protocol: Ozonolysis with Reductive Work-up

Table 5: Reagents for Ozonolysis

ReagentMolar Eq.Amount (for 5 mmol scale)Purpose
This compound1.0561 mg (0.8 mL)Substrate
Dichloromethane (CH₂Cl₂)-25 mLSolvent
Methanol (MeOH)-25 mLCo-solvent
Ozone (O₃)~1.0VariesOxidant
Zinc Dust (Zn)~1.5~490 mgReductive agent
Acetic Acid-2 mLCo-reagent for work-up

Step-by-Step Procedure:

  • Dissolve this compound (561 mg, 5 mmol) in a 1:1 mixture of CH₂Cl₂ and MeOH (50 mL total) in a 100 mL three-necked flask equipped with a gas inlet tube and an exit tube leading to a trap (e.g., potassium iodide solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas from an ozone generator through the solution. The reaction is typically monitored by the appearance of a persistent blue color in the solution, indicating the presence of excess ozone.

  • Once the reaction is complete, stop the ozone flow and bubble dry nitrogen through the solution for 10-15 minutes to remove all excess ozone.

  • For the reductive work-up, add zinc dust (~490 mg, 7.5 mmol) and acetic acid (2 mL) to the cold solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature, then stir for 1 hour.

  • Filter the mixture to remove the zinc salts and wash the solid with a small amount of CH₂Cl₂.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (to avoid losing the volatile aldehyde product) to obtain crude 3-methylhexanal.

Catalytic Hydrogenation: Synthesis of 4-Methylheptane

Catalytic hydrogenation is the process of adding hydrogen (H₂) across a double bond, effectively reducing an alkene to an alkane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Mechanism Rationale: The reaction occurs on the surface of the metal catalyst. Both the alkene and H₂ adsorb onto the catalyst surface, weakening the π-bond of the alkene and the H-H bond. The hydrogen atoms are then added sequentially to the same face of the double bond (syn-addition).

Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

Table 6: Reagents for Catalytic Hydrogenation

ReagentMolar Eq.Amount (for 10 mmol scale)Purpose
This compound1.01.12 g (1.61 mL)Substrate
10% Palladium on Carbon (Pd/C)~1 mol %~10-20 mgCatalyst
Ethanol or Ethyl Acetate-25 mLSolvent
Hydrogen (H₂)Excess1-3 atmReducing Agent

Step-by-Step Procedure:

  • Place this compound (1.12 g, 10 mmol) and ethanol (25 mL) in a Parr hydrogenation bottle or a thick-walled round-bottom flask.

  • Carefully add 10% Pd/C (~15 mg) to the solution under a stream of nitrogen (the catalyst can be pyrophoric).

  • Securely connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the system with hydrogen gas (typically 1-3 atm or using a balloon of H₂) and stir the mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis of aliquots.

  • Once the reaction is complete (no more hydrogen uptake), carefully vent the excess hydrogen and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 4-methylheptane. The product is often pure enough for subsequent use without further purification.

References

  • Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2. ACS Omega. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10600126/]([Link]

Synthesis of Functional Polymers Using 4-Methyl-1-Heptene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Poly(4-methyl-1-heptene) for Advanced Applications

Polyolefins, ubiquitous in modern materials science, have long been prized for their robustness, chemical inertness, and low cost. However, their inherent non-polarity has traditionally limited their application in fields requiring advanced functionalities, such as drug delivery and biocompatible materials.[1] The synthesis of functional polyolefins, which incorporate polar groups, represents a significant leap forward, enabling the development of materials with enhanced surface properties, compatibility, and bioactivity.[2] Among the vast family of α-olefins, this compound stands out as a monomer capable of producing polymers with unique thermal and mechanical properties. This guide provides a comprehensive overview of the synthesis of functional polymers derived from this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

This document will navigate the intricacies of Ziegler-Natta and metallocene-catalyzed polymerization of higher α-olefins, providing a foundation for adapting these methods to this compound. Furthermore, it will delve into the critical techniques of post-polymerization functionalization, empowering researchers to tailor the properties of poly(this compound) for specific, high-value applications. The protocols and discussions herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical success.

I. Polymerization of this compound: Foundational Synthesis

The polymerization of this compound, a higher α-olefin, can be effectively achieved using coordination catalysts, primarily Ziegler-Natta and metallocene systems. The choice of catalyst is paramount as it dictates the polymer's microstructure, molecular weight, and stereochemistry, which in turn govern its physical properties.[3][4]

A. Ziegler-Natta Catalysis: The Workhorse for Isotactic Polymers

Ziegler-Natta catalysts, typically heterogeneous systems composed of a transition metal halide (e.g., TiCl₄) supported on a magnesium chloride (MgCl₂) matrix and an organoaluminum cocatalyst (e.g., triethylaluminum, TEA), are renowned for their ability to produce highly isotactic polymers.[5][6] This stereoregularity is crucial for achieving high crystallinity and desirable mechanical properties in the resulting poly(this compound).

The underlying principle of Ziegler-Natta catalysis involves a coordination-insertion mechanism. The organoaluminum cocatalyst activates the titanium center, creating a vacant coordination site. The α-olefin monomer then coordinates to this active site and subsequently inserts into the titanium-alkyl bond, propagating the polymer chain.[5]

Protocol 1: Synthesis of a MgCl₂-Supported TiCl₄ Catalyst

This protocol describes the preparation of a high-activity Ziegler-Natta catalyst suitable for the polymerization of higher α-olefins.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Anhydrous n-heptane

  • Anhydrous Ethanol

  • Triethylaluminum (TEA) solution in n-heptane

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Toluene

Procedure:

  • Adduct Formation: In a Schlenk flask under an inert nitrogen or argon atmosphere, suspend anhydrous MgCl₂ in anhydrous n-heptane.

  • Slowly add anhydrous ethanol dropwise to the suspension at room temperature while stirring. Continue stirring for 2-3 hours to facilitate the formation of the MgCl₂-ethanol adduct.[5]

  • Dealcoholation and Titanation: Cool the adduct suspension.

  • Slowly add a solution of triethylaluminum (TEA) in n-heptane dropwise.

  • Gradually heat the mixture to 90°C and maintain this temperature for 2 hours.

  • Introduce TiCl₄ dropwise to the reaction mixture.

  • Raise the temperature to 110°C and continue the reaction for another 2 hours.[5]

  • Washing and Drying: Allow the solid catalyst to settle and decant the supernatant.

  • Wash the solid product multiple times with anhydrous toluene followed by anhydrous heptane to remove unreacted reagents and byproducts.

  • Dry the final catalyst under a vacuum at room temperature to obtain a free-flowing powder.[5]

Protocol 2: Ziegler-Natta Polymerization of this compound

This protocol outlines a slurry polymerization procedure. Note that optimal conditions for this compound may require some adjustment from those established for other α-olefins like 4-methyl-1-pentene or 3-methyl-1-heptene due to differences in steric bulk and reactivity.[7]

Materials:

  • Prepared MgCl₂-supported TiCl₄ catalyst

  • Triethylaluminum (TEA) solution in heptane

  • This compound (purified by passing through activated alumina and molecular sieves)

  • Anhydrous heptane (polymerization grade)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon (high purity)

Procedure:

  • Reactor Setup: Thoroughly dry a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet/outlet. Purge the reactor with high-purity nitrogen.

  • Under a nitrogen atmosphere, introduce 100 mL of anhydrous heptane and the prepared TiCl₄/MgCl₂ catalyst (e.g., 0.05 g) into the flask.[7]

  • Place the flask in a thermostatically controlled oil bath and raise the temperature to the desired polymerization temperature (typically 50-70°C for higher α-olefins).[7]

  • Slowly add the TEA solution to the flask. The Al/Ti molar ratio is a critical parameter and should be optimized, typically in the range of 100:1 to 200:1.[7]

  • Inject the purified this compound (e.g., 20 mL) into the reactor.

  • Allow the polymerization to proceed for the desired duration (e.g., 1-3 hours) with vigorous stirring.

  • Termination and Isolation: Terminate the reaction by adding 10 mL of methanol.

  • Precipitate the polymer by pouring the reaction mixture into an excess of methanol containing 1% hydrochloric acid.

  • Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60°C to a constant weight.[7]

B. Metallocene Catalysis: Precision and Versatility

Metallocene catalysts, which are homogeneous single-site catalysts, offer superior control over polymer architecture compared to traditional Ziegler-Natta systems.[8] These catalysts, typically based on zirconium or titanium complexes with cyclopentadienyl-type ligands, are activated by a cocatalyst, most commonly methylaluminoxane (MAO).[9] The well-defined nature of the active site in metallocene catalysts leads to polymers with narrow molecular weight distributions and uniform comonomer incorporation. By carefully designing the ligand framework of the metallocene, it is possible to synthesize poly(this compound) with specific tacticities (isotactic or syndiotactic).[10][11]

Protocol 3: Metallocene-Catalyzed Polymerization of this compound

This protocol provides a general procedure for the polymerization of this compound using a metallocene catalyst. The choice of metallocene will determine the stereochemistry of the resulting polymer. For example, rac-Et(Ind)₂ZrCl₂ is known to produce isotactic polymers, while iPr(Cp)(Flu)ZrCl₂ yields syndiotactic polymers.[7][8]

Materials:

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ or iPr(Cp)(Flu)ZrCl₂)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • This compound (purified)

  • Anhydrous toluene (polymerization grade)

  • Acidified methanol (e.g., 5% HCl in methanol)

  • Nitrogen or Argon (high purity)

Procedure:

  • Reactor Preparation: Prepare a glass reactor under an inert atmosphere as described in Protocol 2.

  • Reagent Charging: Charge the reactor with the desired amount of anhydrous toluene. Then, add the this compound monomer.[8]

  • Bring the reactor to the desired polymerization temperature (e.g., 50°C) using an oil bath.[7]

  • Initiation: Sequentially add the MAO solution and the metallocene catalyst solution (prepared separately in toluene) to the stirred reactor. The Al/Zr ratio is a key parameter and is typically high, in the range of 1000:1 to 2000:1.[7]

  • Allow the polymerization to proceed with vigorous stirring for the intended duration (e.g., 1 hour).

  • Termination and Isolation: Terminate the polymerization by adding acidified methanol.

  • Stir the precipitated polymer in the acidified methanol for several hours to remove catalyst residues.

  • Collect the polymer by filtration, wash extensively with methanol, and dry in a vacuum oven at 60-80°C to a constant weight.[8]

II. Functionalization of Poly(this compound): Tailoring for Advanced Applications

The true potential of poly(this compound) for applications in drug delivery and biomedical devices is unlocked through the introduction of functional groups. This can be achieved either by copolymerizing this compound with a functional comonomer or by post-polymerization modification of the pre-formed polymer.[1][2]

A. Direct Copolymerization with Functional Monomers

Direct copolymerization involves the incorporation of monomers containing desired functional groups (e.g., hydroxyl, carboxyl) during the polymerization process. While seemingly straightforward, this approach can be challenging as the polar functional groups can poison the sensitive Ziegler-Natta or metallocene catalysts.[2] However, with careful selection of the catalyst and the use of protecting groups for the functional moiety, successful copolymerization can be achieved. For instance, α,ω-alkenols can be copolymerized with higher α-olefins using metallocene catalysts.[12]

Protocol 4: Copolymerization of this compound with a Hydroxyl-Functional Comonomer (e.g., 10-undecen-1-ol)

This protocol is adapted from procedures for the copolymerization of 4-methyl-1-pentene with α,ω-alkenols.[12]

Materials:

  • rac-Me₂Si(2-Me-Ind)₂ZrCl₂

  • Methylaluminoxane (MAO) solution in toluene

  • This compound (purified)

  • 10-undecen-1-ol (purified)

  • Anhydrous toluene

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Reactor Setup: In a nitrogen-purged glass reactor, add 5 mL of toluene and 3.0 mL of this compound. Add the desired amount of 10-undecen-1-ol.

  • Initiation: Inject the MAO solution (e.g., 6 mL, 10 mmol) and the metallocene catalyst solution in toluene (e.g., 1 mL, 10 µmol) to start the polymerization.

  • Stir the mixture at the desired temperature (e.g., 25-50°C) for a specified time (e.g., 20 hours).

  • Work-up: Pour the reaction mixture into ethanol containing a small amount of concentrated hydrochloric acid and stir for 6 hours.

  • Filter the resulting copolymer, wash thoroughly with ethanol, and dry in a vacuum oven at 60°C for 24 hours.[12]

B. Post-Polymerization Functionalization: A Versatile Approach

Post-polymerization modification is a powerful and often more practical strategy for introducing functional groups onto the polyolefin backbone.[13][14][15] This method avoids the issue of catalyst poisoning and allows for a wider range of functionalities to be introduced. A common approach involves the synthesis of a polymer with reactive handles, which can then be converted to the desired functional group.

Protocol 5: Synthesis of Hydroxyl-Terminated Poly(this compound)

This protocol utilizes a chain transfer agent during metallocene-catalyzed polymerization to introduce a terminal functional group that can be subsequently converted to a hydroxyl group.

Materials:

  • Me₂C(Cp)(Flu)ZrCl₂

  • Methylaluminoxane (MAO)

  • Triethylaluminum (TEA)

  • This compound

  • Anhydrous toluene

  • Oxygen

  • Hydrogen peroxide (30% in H₂O)

  • Methanol

Procedure:

  • Polymerization with Chain Transfer: In a stainless-steel reactor under a nitrogen atmosphere, charge 30 mL of toluene, 5.0 mmol of MAO, and 2.5 µmol of Me₂C(Cp)(Flu)ZrCl₂.

  • After stirring for 5 minutes at 20°C, add 2.0 mmol of TEA and then 2 mL of this compound to initiate polymerization.

  • Conduct the polymerization at 20°C for 24 hours.

  • Functionalization: Treat the polymer solution with oxygen at a flow rate of 12 mL/min for 1 hour.

  • Add 4 mL of 30% hydrogen peroxide solution and stir at room temperature for 30 minutes.

  • Isolation: Precipitate the hydroxyl-capped polymer by adding excess methanol (ca. 40 mL).

  • Isolate the polymer by filtration and dry it under vacuum.

Data Presentation

The following tables provide representative data for the polymerization of higher α-olefins, which can serve as a starting point for the optimization of this compound polymerization.

Table 1: Ziegler-Natta Polymerization of 3-Methyl-1-heptene [7]

Catalyst SystemAl/Ti Molar RatioPolymerization Temp. (°C)Yield (%)Mₙ ( g/mol )PDITacticity
TiCl₄/MgCl₂ - TEAL1007085150,0004.5Isotactic

Table 2: Metallocene-Catalyzed Polymerization of 3-Methyl-1-heptene [7]

CatalystAl/Zr Molar RatioPolymerization Temp. (°C)Yield (%)Mₙ ( g/mol )PDITacticity
rac-Et(Ind)₂ZrCl₂/MAO20005095250,0002.1Isotactic
iPr(Cp)(Flu)ZrCl₂/MAO20005092220,0001.9Syndiotactic

Visualization of Key Processes

Ziegler-Natta Polymerization Workflow

G cluster_catalyst_prep Catalyst Preparation cluster_polymerization Polymerization prep_start Start adduct MgCl₂-Ethanol Adduct Formation prep_start->adduct MgCl₂, Ethanol, Heptane dealcoholation Dealcoholation & Titanation adduct->dealcoholation TEA, TiCl₄ wash_dry Washing & Drying dealcoholation->wash_dry Toluene, Heptane catalyst Supported TiCl₄ Catalyst wash_dry->catalyst initiation Initiation catalyst->initiation poly_start Start reactor_setup Reactor Setup poly_start->reactor_setup Heptane, N₂ reactor_setup->initiation Catalyst, Cocatalyst (TEA), Monomer propagation Propagation initiation->propagation Heat, Stirring termination Termination propagation->termination Methanol isolation Polymer Isolation & Purification termination->isolation Acidified Methanol Wash final_polymer Poly(this compound) isolation->final_polymer G catalyst [L₂M-R]⁺ pi_complex π-Complex catalyst->pi_complex Monomer Coordination insertion Migratory Insertion pi_complex->insertion 1,2-Insertion growing_chain [L₂M-(P)-R]⁺ insertion->growing_chain growing_chain->catalyst Chain Propagation

Caption: Simplified metallocene catalytic cycle for olefin polymerization.

Conclusion and Future Outlook

The synthesis of functional polymers from this compound opens up a vast landscape of possibilities for creating advanced materials with tailored properties. By leveraging the power of Ziegler-Natta and metallocene catalysis, researchers can produce poly(this compound) with controlled stereochemistry and molecular weight. Furthermore, the strategic application of direct copolymerization and post-polymerization functionalization techniques provides the tools to introduce a wide array of functional groups, thereby enhancing the polymer's utility in specialized fields such as drug delivery, tissue engineering, and advanced coatings. The protocols and insights provided in this guide serve as a robust foundation for innovation, encouraging the scientific community to explore the full potential of this versatile polyolefin. As research in this area continues to evolve, we can anticipate the development of novel functional poly(this compound)-based materials with unprecedented performance characteristics.

References

  • Aigner, P., Paulik, C., Krallis, A., & Kanellopoulos, V. (2014). Optimal Catalyst and Cocatalyst Precontacting in Industrial Ethylene Copolymerization Processes. Journal of Polymers, 2014, 1-8.
  • BenchChem. (2025). Application Notes and Protocols for Metallocene-Catalyzed Copolymerization of Ethylene and 4-Methyl-1-hexene. BenchChem.
  • Boaen, N. K., & Hillmyer, M. A. (2005). Post-polymerization functionalization of polyolefins. Chemical Society Reviews, 34(3), 267-275.
  • BenchChem. (2025).
  • BenchChem. (2025).
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  • Gilmour, R., et al. (2021). Catalytic Amine Functionalization and Polymerization of Cyclic Alkenes Creates Adhesive and Self-Healing Materials.
  • Guo, L., & Chen, C. (2018). Synthesis of functionalized polyolefins: Design from catalysts to polar monomers. Chinese Journal of Polymer Science, 36(3), 289-297.
  • He, L., et al. (2023). Efficient Synthesis of Polar Functionalized Polyolefins with High Biomass Content. Macromolecules, 56(5), 1934-1943.
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Application Note: The Role of 4-methyl-1-heptene in Ziegler-Natta Polymerization for Advanced Polyolefin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the role and application of 4-methyl-1-heptene as a comonomer in Ziegler-Natta (Z-N) polymerization. Ziegler-Natta catalysis remains a cornerstone of the polyolefin industry, enabling the production of materials like polyethylene and polypropylene.[1][2] The introduction of α-olefin comonomers is a critical strategy for producing linear low-density polyethylene (LLDPE), tailoring its properties for various applications.[3][4] This note focuses specifically on this compound, a branched α-olefin, detailing its unique impact on polymer microstructure, crystallinity, and thermomechanical properties compared to conventional linear comonomers. We provide field-proven protocols for catalyst preparation, slurry copolymerization, and comprehensive polymer characterization, underpinned by mechanistic explanations and troubleshooting insights for researchers in polymer science and material development.

Introduction

Overview of Ziegler-Natta Polymerization

Discovered by Karl Ziegler and Giulio Natta, for which they were awarded the Nobel Prize in Chemistry in 1963, Ziegler-Natta polymerization revolutionized polymer science.[1][2] It provided a method to polymerize terminal alkenes into linear, high-molecular-weight, and stereoregular polymers, a feat not achievable with previous radical polymerization techniques that often yielded branched, low-density materials.[1][5]

A typical Z-N catalyst system is bipartite, comprising:

  • A transition metal compound: Usually a halide from Group IV, such as titanium tetrachloride (TiCl₄) or titanium trichloride (TiCl₃).[5]

  • An organometallic cocatalyst: Typically an organoaluminum compound like triethylaluminium (TEA, Al(C₂H₅)₃) or diethylaluminium chloride (DEAC).[1]

These components react to form the active catalytic centers responsible for the coordination and insertion of olefin monomers.[3][6] Modern heterogeneous Z-N catalysts are often supported on materials like magnesium chloride (MgCl₂), which significantly enhances catalytic activity.[7]

The Significance of Comonomers in Polyethylene Modification

While the homopolymerization of ethylene with Z-N catalysts produces high-density polyethylene (HDPE), a highly crystalline and rigid material, many applications demand greater flexibility, toughness, and lower melting points.[3] This is achieved by copolymerizing ethylene with a small amount of an α-olefin (1-alkene) comonomer, such as 1-butene, 1-hexene, or 1-octene.[8] The incorporation of these comonomers introduces short-chain branches (SCBs) along the otherwise linear polyethylene backbone. These branches disrupt the crystalline packing of the polymer chains, leading to a reduction in crystallinity and density, thereby producing linear low-density polyethylene (LLDPE).[9][10]

This compound: A Branched Comonomer for Tailored Properties

The choice of comonomer profoundly affects the final properties of the LLDPE. While linear α-olefins are industry workhorses, branched comonomers like this compound offer a distinct advantage. The presence of a side group on the comonomer itself introduces a more significant steric hindrance. Studies have shown that branched comonomers can influence the melting point and crystallinity of LLDPE to a greater extent than linear comonomers at comparable incorporation levels.[9][10] This allows for the precise tuning of polymer properties, potentially achieving desired performance characteristics with lower comonomer consumption.

The Role and Impact of this compound

Mechanism of Incorporation

The incorporation of this compound follows the well-established Cossee-Arlman mechanism for Ziegler-Natta polymerization.[1][11] The process occurs at the active titanium center.

  • Coordination: The π-bond of the this compound molecule coordinates to a vacant orbital on the activated titanium atom of the catalyst center.

  • Insertion: The coordinated monomer then inserts into the existing titanium-carbon bond, which is attached to the growing polymer chain. This migratory insertion extends the polymer chain by one monomer unit.

  • Regeneration: The insertion process regenerates the vacant orbital, allowing for the coordination of the next monomer molecule (either ethylene or another comonomer).

The bulky, branched nature of this compound can influence the rate of incorporation compared to ethylene, a key factor determined by the specific catalyst system and polymerization conditions.

Caption: The Cossee-Arlman mechanism for this compound insertion.

Influence on Polymer Microstructure and Crystallinity

The primary role of this compound is to introduce a C₅ side branch (specifically, a 3-methylbutyl group) onto the polyethylene backbone. This branched side chain is significantly more effective at disrupting crystal lattice formation than a linear side chain of a similar carbon number.

  • Linear Comonomers (e.g., 1-heptene): Introduce a linear pentyl (C₅) branch.

  • This compound: Introduces a branched 3-methylbutyl (C₅) branch.

The increased steric bulk of the 3-methylbutyl group prevents adjacent polymer chains from packing into a tight, ordered lamellar structure. Consequently, for the same molar incorporation, this compound leads to a more significant reduction in the overall crystallinity of the polymer compared to a linear α-olefin.[9]

Impact on Thermal and Mechanical Properties

The reduction in crystallinity directly translates to changes in the material's bulk properties:

  • Density: Decreases as the polymer structure becomes more amorphous.

  • Melting Point (Tm): Lowers due to the presence of smaller, less perfect crystals.

  • Flexibility and Toughness: Generally increase as crystallinity decreases. The amorphous regions provide pathways for energy dissipation, making the material less brittle.

  • Clarity: Often improves in films due to the reduction in the size of light-scattering crystalline spherulites.

Table 1: Predicted Impact of this compound Content on LLDPE Properties

Property Trend with Increasing this compound Content Rationale
Density Increased amorphous content due to disruption of chain packing.
Crystallinity (%) Steric hindrance from branched side chains inhibits crystal formation.[9][10]
Melting Point (Tm) Formation of smaller, less stable crystalline lamellae.
Tensile Modulus Reduced stiffness as the rigid crystalline fraction decreases.
Elongation at Break Increased chain mobility in the larger amorphous phase allows for more deformation before failure.

| Impact Strength | ↑ | Amorphous regions absorb and dissipate impact energy more effectively. |

Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained personnel in a suitable laboratory environment with appropriate safety measures.

Materials and Reagents
  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • Triethylaluminium (TEA) as a solution in heptane (e.g., 1.0 M)

  • Anhydrous Heptane or Hexane (polymerization grade)

  • Ethylene (polymerization grade)

  • This compound (purified and dried over molecular sieves)

  • Nitrogen or Argon (high purity, for inert atmosphere)

  • Methanol (for quenching)

  • Hydrochloric Acid (dilute solution for catalyst residue removal)

  • Antioxidant (e.g., Irganox 1010)

Protocol 1: Preparation of a Heterogeneous Ziegler-Natta Catalyst (MgCl₂-supported TiCl₄)

This protocol is a representative method for synthesizing a supported Z-N catalyst.[12]

  • Setup: Assemble a Schlenk line or glovebox to maintain an inert atmosphere. All glassware must be oven-dried and purged with nitrogen or argon.

  • Support Preparation: In a three-neck flask equipped with a mechanical stirrer and condenser, add anhydrous MgCl₂ to anhydrous heptane.

  • Titanation: Slowly add TiCl₄ to the stirred slurry at room temperature.

  • Heating: Gradually heat the mixture to 80-100°C and maintain for 2-4 hours to ensure complete reaction and formation of the catalyst solid.

  • Washing: Allow the solid to settle, then decant the supernatant. Wash the solid catalyst multiple times with fresh anhydrous heptane to remove unreacted TiCl₄ and other soluble byproducts.

  • Final Product: The resulting product is a solid catalyst, which can be stored as a slurry in heptane under an inert atmosphere. The titanium content should be determined via ICP-OES or other suitable analytical methods.

Protocol 2: Slurry Copolymerization of Ethylene and this compound
  • Reactor Preparation: A jacketed glass or stainless-steel polymerization reactor is dried under vacuum at an elevated temperature and subsequently filled with an inert atmosphere.

  • Solvent and Comonomer Addition: Introduce anhydrous heptane into the reactor. Add the desired amount of this compound via syringe.

  • Equilibration: Stir the mixture and bring the reactor to the desired polymerization temperature (e.g., 70-85°C).

  • Catalyst Injection:

    • First, inject the cocatalyst (Triethylaluminium solution) into the reactor to scavenge any remaining impurities.

    • After a few minutes, inject the prepared Z-N catalyst slurry (from Protocol 1). The Al/Ti molar ratio is a critical parameter to control, typically ranging from 50 to 200.[2]

  • Polymerization: Immediately start feeding ethylene gas into the reactor at a constant pressure. Monitor the ethylene uptake to track the reaction rate.

  • Reaction Termination: After the desired time (e.g., 1-2 hours), stop the ethylene flow and vent the reactor. Quench the reaction by injecting a small amount of methanol.

  • Polymer Work-up:

    • Precipitate the polymer in a large volume of methanol.

    • Filter the polymer and wash it with a dilute HCl solution in methanol to remove catalyst residues, followed by washing with pure methanol until the filtrate is neutral.

    • Add a small amount of antioxidant to the wet polymer.

    • Dry the final copolymer product in a vacuum oven at 60-70°C to a constant weight.

Workflow_Diagram cluster_0 Catalyst Synthesis (Protocol 1) cluster_1 Polymerization (Protocol 2) cluster_2 Characterization (Protocols 3-5) cat_prep Prepare MgCl₂ Slurry titanation Add TiCl₄ cat_prep->titanation heating Heat (80-100°C) titanation->heating washing Wash with Heptane heating->washing catalyst Final Catalyst Slurry washing->catalyst add_cat Inject Cocatalyst (TEA) & Catalyst Slurry catalyst->add_cat reactor_prep Prepare Reactor add_solv Add Solvent & Comonomer reactor_prep->add_solv add_solv->add_cat poly Feed Ethylene (70-85°C) add_cat->poly quench Quench with Methanol poly->quench workup Polymer Work-up & Drying quench->workup nmr ¹³C NMR (Branching) workup->nmr gpc HT-GPC (MWD) workup->gpc dsc DSC (Thermal Properties) workup->dsc

Caption: Experimental workflow from catalyst synthesis to polymer characterization.

Characterization and Data Analysis

Protocol 3: Determination of Comonomer Incorporation via ¹³C NMR Spectroscopy

¹³C NMR is the definitive technique for quantifying the type and amount of short-chain branching in polyethylene.[13][14]

  • Sample Preparation: Dissolve ~50-100 mg of the copolymer in ~0.5 mL of a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or 1,2,4-trichlorobenzene) in an NMR tube. Heat to ~120°C to ensure complete dissolution.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field spectrometer equipped with a high-temperature probe.

  • Analysis: Identify the characteristic resonance peaks corresponding to the carbons in the 3-methylbutyl branch and the backbone carbons adjacent to the branch point.[15] The molar percentage of this compound incorporation can be calculated by integrating these specific peaks relative to the total carbon integral.

Protocol 4: Analysis of Molecular Weight and Distribution by HT-GPC

High-Temperature Gel Permeation Chromatography (HT-GPC), also known as High-Temperature Size Exclusion Chromatography (HT-SEC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[9][10]

  • Sample Preparation: Prepare a dilute solution of the copolymer (e.g., 1 mg/mL) in a suitable high-temperature solvent like 1,2,4-trichlorobenzene.

  • Analysis: Run the analysis at high temperature (e.g., 140-150°C) using a calibrated instrument.

  • Interpretation: The resulting chromatogram provides the molecular weight distribution. Z-N catalysts typically produce polymers with a broad PDI (>2), reflecting the presence of multiple active site types on the catalyst surface.[4]

Protocol 5: Thermal Property Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to measure the melting temperature (Tm) and the degree of crystallinity.[16]

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) in an aluminum DSC pan.

  • Heating/Cooling Cycle:

    • First Heat: Heat the sample from room temperature to ~180°C at a controlled rate (e.g., 10°C/min) to erase its thermal history.

    • Cooling: Cool the sample back down at a controlled rate (e.g., 10°C/min) to observe crystallization behavior (Tc).

    • Second Heat: Heat the sample again at the same rate to obtain the melting point (Tm) and the heat of fusion (ΔHf).

  • Calculation: The percent crystallinity is calculated using the formula: % Crystallinity = (ΔHf / ΔH°f) * 100 where ΔHf is the measured heat of fusion of the sample and ΔH°f is the theoretical heat of fusion for 100% crystalline polyethylene (e.g., 293 J/g).

Data Interpretation and Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Polymer Yield Catalyst deactivation (impurities in monomers/solvent), incorrect Al/Ti ratio, low temperature.Ensure rigorous purification of all reagents. Optimize Al/Ti ratio. Verify reactor temperature.
No/Low Comonomer Incorporation Low comonomer feed concentration, high polymerization temperature favoring ethylene insertion.Increase this compound concentration in the feed. Lower the polymerization temperature slightly.
Very High Molecular Weight / Reactor Fouling Insufficient chain transfer agent (if used), low temperature, very high monomer concentration.Introduce a chain transfer agent like hydrogen. Increase polymerization temperature. Control monomer pressure.
Inconsistent DSC Results Incomplete removal of thermal history, sample degradation.Ensure the first heating scan goes well above the expected melting point. Run the analysis under a nitrogen atmosphere to prevent oxidation.

Conclusion

This compound serves as a potent comonomer in Ziegler-Natta polymerization for modifying the properties of polyethylene. Its branched structure provides a more pronounced disruption of crystallinity compared to traditional linear α-olefins. This allows for the production of LLDPE with lower density, enhanced flexibility, and tailored thermal properties. By carefully controlling polymerization conditions and catalyst composition, researchers can leverage this compound to synthesize advanced polyolefin materials with performance profiles precisely engineered for specific applications, from flexible films to durable molded goods. The protocols and characterization techniques outlined in this note provide a robust framework for the systematic investigation and application of this unique comonomer.

References

  • Göpperl, L., Schwarzinger, C., Paulik, C., & Cipullo, R. (2023). Branched Comonomers in LLDPE—Influence of Short Chain Branch Shape on Crystallinity. Macromolecular Reaction Engineering. [Link]
  • MDPI. (n.d.). A Straightforward Methodology for the Quantification of Long Chain Branches in Polyethylene by 13 C NMR Spectroscopy. MDPI. [Link]
  • Wikipedia. (n.d.).
  • JKU ePUB. (2023). Branched Comonomers in LLDPE—Influence of Short Chain Branch Shape on Crystallinity. JKU ePUB. [Link]
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  • MDPI. (2023).
  • ResearchGate. (n.d.). Ethylene/1-Heptene Copolymers as Interesting Alternatives to 1-Octene-Based LLDPE: Molecular Structure and Physical Properties.
  • CNKI. (n.d.).
  • SlideShare. (n.d.). Ziegler-Natta polymerization of olefins - stereoselectivity. SlideShare. [Link]
  • ACS Publications. (2000). Homo- and Copolymerization of 4-Methyl-1-pentene and Ethylene with Group 4 ansa-Cyclopentadienylamido Complexes. Macromolecules. [Link]
  • Semantic Scholar. (n.d.).
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  • ResearchGate. (n.d.). Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts.
  • ResearchGate. (n.d.). Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism.
  • Royal Society of Chemistry. (2022). Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy. RSC Publishing. [Link]
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  • ResearchGate. (n.d.). Study on the structure and property of metallocene ethylene/1-heptene and ethylene/1-octene copolymers.
  • MDPI. (n.d.). Effect of Mono- and Multichlorinated Organic Compounds—Chlorocyclohexane and Hexachloro-p-xylene—On the Catalytic Properties of Titanium–Magnesium Catalysts in the Homo- and Copolymerization of Ethylene with 1-Hexene. MDPI. [Link]
  • CORE. (n.d.). octene, ethylene/1-heptene and ethylene/1-pentene copolymers using a. CORE. [Link]
  • The Distant Reader. (n.d.). THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. The Distant Reader. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-1-heptene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1-heptene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to Synthetic Strategies

This compound is a valuable terminal alkene in organic synthesis. Its preparation can be approached through several reliable methods, each with its own set of advantages and potential challenges. This guide will focus on three primary synthetic routes:

  • Grignard Reaction with an Allyl Halide: A direct approach to forming the carbon skeleton and installing the terminal double bond.

  • Wittig Reaction: A classic and highly specific method for converting an aldehyde into a terminal alkene.

  • Dehydration of 4-Methyl-1-heptanol: A two-step approach involving the initial synthesis of an alcohol followed by elimination.

This support center is structured to provide you with a comprehensive understanding of these methods, from the underlying mechanisms to practical, step-by-step protocols and troubleshooting solutions.

Part 1: Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Grignard Reaction Troubleshooting

The synthesis of this compound via the reaction of a Grignard reagent, such as sec-butylmagnesium bromide, with an allyl halide like allyl bromide, is a powerful C-C bond-forming strategy. However, the success of this reaction is highly dependent on rigorous experimental technique.

Question 1: My Grignard reaction is not initiating. The magnesium turnings are just sitting in the flask. What's going wrong?

Answer: Failure of Grignard reagent formation is a common issue, often stemming from the passivation of the magnesium surface or the presence of moisture. Here’s a systematic approach to troubleshoot this problem:

  • Moisture Contamination: Grignard reagents are extremely sensitive to protic solvents, including water. Ensure all your glassware is rigorously flame-dried or oven-dried and assembled under a dry, inert atmosphere (nitrogen or argon). Your solvent (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed bottle.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide. Several methods can be used to activate the magnesium:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. The disappearance of the brown iodine color is an indication of activation.

    • Initiator: Add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and magnesium bromide, which helps to activate the surface.

Question 2: I'm observing a significant amount of a high-boiling byproduct in my crude product. GC-MS suggests it's a dimer of my starting alkyl halide. How can I prevent this?

Answer: The formation of a homocoupled product, known as a Wurtz coupling byproduct, is a frequent side reaction in Grignard syntheses.[1] This occurs when the Grignard reagent reacts with unreacted alkyl halide. To minimize this:

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring the formation of the Grignard reagent over the coupling reaction.

  • Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can accelerate the Wurtz coupling.

  • Solvent Choice: While both diethyl ether and THF are common solvents, THF can sometimes lead to higher amounts of coupling products depending on the substrate.[1] If you are using THF and experiencing this issue, consider switching to diethyl ether.

Question 3: My yield of this compound is low, and I'm isolating a significant amount of an alcohol. What is happening?

Answer: This indicates that your Grignard reagent is reacting with an unintended electrophile, most likely a carbonyl compound or residual water.

  • Reaction with Carbonyls: If your starting materials or solvent are contaminated with aldehydes or ketones, the Grignard reagent will react with them to form alcohols. Ensure the purity of all your reagents.

  • Incomplete Reaction or Quenching: If the reaction with the allyl halide is incomplete, the unreacted Grignard reagent will be quenched during the workup to form an alkane, and any unreacted allyl halide will remain. Ensure sufficient reaction time and appropriate temperatures.

dot graph TD { A[Low Yield of this compound] --> B{Analyze Crude Product by GC-MS}; B --> C{High Concentration of Starting Materials?}; C -- Yes --> D[Reaction Not Initiated or Incomplete]; D --> E[Check Magnesium Activation and Anhydrous Conditions]; B --> F{Presence of High-Boiling Dimer?}; F -- Yes --> G[Wurtz Coupling Side Reaction]; G --> H[Optimize Alkyl Halide Addition Rate and Temperature]; B --> I{Presence of Alcohols?}; I -- Yes --> J[Contamination with Carbonyls or Water]; J --> K[Purify Solvents and Reagents]; } Caption: Troubleshooting workflow for Grignard synthesis.

Wittig Reaction Troubleshooting

The Wittig reaction provides a highly regioselective route to this compound by reacting 2-methylpentanal with a methylide ylide (Ph₃P=CH₂).[2][3]

Question 1: The characteristic orange/red color of the ylide is not forming upon addition of the strong base.

Answer: The absence of the ylide color indicates a failure in the deprotonation of the phosphonium salt.

  • Base Strength and Quality: For the formation of a non-stabilized ylide like methylenetriphenylphosphorane, a very strong base is required.[4][5] Ensure you are using a fresh, high-quality strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). The quality of the base is critical; older or improperly stored bases may have lost their activity.

  • Moisture: Ylides are highly sensitive to moisture.[4] Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. The solvent must be anhydrous.

  • Phosphonium Salt Quality: Ensure your phosphonium salt is dry and pure.

Question 2: My reaction is sluggish, and I'm getting a low yield of the alkene, with a lot of unreacted aldehyde remaining.

Answer: Low reactivity can be due to several factors, particularly with a somewhat sterically hindered aldehyde like 2-methylpentanal.

  • Ylide Instability: Non-stabilized ylides can be unstable and may decompose if not used promptly after generation.[4] It is often best to generate the ylide and then add the aldehyde to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C).

  • Steric Hindrance: While 2-methylpentanal is not excessively hindered, the methyl group alpha to the carbonyl can slow the reaction.[2] Allowing the reaction to warm to room temperature and stirring for an extended period (monitoring by TLC) may be necessary.

  • Aldehyde Quality: Aldehydes can be prone to oxidation to carboxylic acids or polymerization.[2] Using freshly distilled or purified aldehyde is recommended.

Question 3: I've successfully synthesized my product, but I'm having difficulty removing the triphenylphosphine oxide byproduct.

Answer: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction due to its polarity and tendency to co-crystallize with the product.

  • Crystallization: If your product is a solid, careful recrystallization can sometimes separate it from triphenylphosphine oxide. However, this can be challenging.

  • Chromatography: Column chromatography is often the most effective method for removing triphenylphosphine oxide. A non-polar eluent system (e.g., hexanes or petroleum ether) will elute the non-polar alkene first, while the more polar triphenylphosphine oxide will be retained on the silica gel.

  • Alternative Reactions: For challenging separations, consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The phosphate byproduct of the HWE reaction is typically water-soluble and easily removed during an aqueous workup.[4]

dot graph TD { A[Low Yield of this compound] --> B{Analyze Crude Product by TLC/GC-MS}; B --> C{No Product Formation, Starting Materials Unchanged?}; C -- Yes --> D[Ylide Not Formed]; D --> E[Check Base Quality and Anhydrous Conditions]; B --> F{Low Conversion, Unreacted Aldehyde?}; F -- Yes --> G[Low Reactivity or Ylide Decomposition]; G --> H[Optimize Reaction Time/Temperature, Check Aldehyde Purity]; B --> I{Product Formed, but Difficult to Purify?}; I -- Yes --> J[Presence of Triphenylphosphine Oxide]; J --> K[Purify by Column Chromatography]; } Caption: Troubleshooting workflow for Wittig synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for my needs?

A1: The choice of synthetic route depends on several factors:

  • Grignard Reaction: This is a good option if you have access to the appropriate allyl halide and can perform reactions under strictly anhydrous conditions. It is a powerful method for C-C bond formation.

  • Wittig Reaction: This is an excellent choice for its high regioselectivity in forming the terminal double bond.[3] It is often the preferred method when the corresponding aldehyde is readily available.

  • Dehydration of 4-Methyl-1-heptanol: This two-step route can be advantageous if the starting materials for the alcohol synthesis are more accessible or cost-effective. However, the dehydration step may lead to a mixture of alkene isomers.[6]

Q2: What are the expected boiling points of this compound and its potential isomeric impurities?

A2: The boiling point of this compound is approximately 112-115 °C.[7][8] Potential isomeric impurities that could form, particularly in the dehydration route, and their approximate boiling points are:

CompoundBoiling Point (°C)
This compound 112-115
4-Methyl-2-heptene118-120
4-Methyl-3-heptene117-119
2-Methyl-1-heptene115-117

The close boiling points of these isomers necessitate careful fractional distillation for effective purification.[9][10]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of your starting materials (e.g., the aldehyde in a Wittig reaction) and the formation of the less polar alkene product. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information on the conversion and the formation of any byproducts.[11]

Q4: What are the key safety precautions I should take when performing these syntheses?

A4:

  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from any sources of water or protic solvents.

  • Wittig Reagents: The strong bases used to generate ylides (e.g., n-BuLi) are pyrophoric and must be handled with care under an inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. Always work in a well-ventilated fume hood and away from ignition sources.

  • Dehydration: The use of strong acids like sulfuric acid requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of sec-butylmagnesium bromide with allyl bromide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • 2-Bromobutane

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromobutane (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If not, gently warm the flask.

    • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Allyl Bromide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the allyl bromide solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 112-115 °C.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol describes the reaction of 2-methylpentanal with methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-Methylpentanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise. A deep orange/red color should develop, indicating the formation of the ylide.[4]

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Aldehyde:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of 2-methylpentanal (1.0 eq) in anhydrous THF.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by column chromatography on silica gel using hexanes as the eluent to separate the product from triphenylphosphine oxide. The product can be further purified by fractional distillation.

References

  • BenchChem. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes. BenchChem.
  • BenchChem. (2025). An In-Depth Technical Guide to Grignard Reaction Mechanisms for Alkene Synthesis. BenchChem.
  • Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagent... Study Prep.
  • Chegg. (2024).
  • Wikipedia. (n.d.). Wittig reaction.
  • Semantic Scholar. (n.d.).
  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems.
  • BenchChem. (2025).
  • Who we serve. (n.d.). Grignard Coupling Reactions in Organic Synthesis[4].
  • ResearchGate. (n.d.). Construction of Alkenes, Alkynes and Allenes | Request PDF.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Navigating Byproduct Identification in the Synthesis of 2-Methyl-1-phenylbutan-2-ol: A Comparative Guide to GC-MS Analysis and A. BenchChem.
  • BenchChem. (2025). A comparative study of the boiling points of C8 alkene isomers. BenchChem.
  • YouTube. (2020, November 3).
  • Wikipedia. (n.d.).
  • MDPI. (n.d.). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.
  • PubChem. (n.d.). This compound | C8H16 | CID 3084134.
  • Chemistry LibreTexts. (2021, March 5). 5.
  • National Institute of Standards and Technology. (n.d.). 1-Heptene, 4-methyl-. the NIST WebBook.
  • Organic Syntheses Procedure. (n.d.). 4-bromo-2-heptene.
  • BenchChem. (2025). Application Notes and Protocols: 3-Methyl-1-heptene as a Precursor in Pheromone Synthesis. BenchChem.
  • PubChem. (n.d.). 4-Methylhept-1-ene | C8H16 | CID 518713.
  • Guidechem. (n.d.). 1-Heptene, 4-methyl- 13151-05-8 wiki.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkenes.
  • YouTube. (2020, July 16).
  • Jasperse, J. (n.d.). Grignard Reaction.
  • Allen. (n.d.). If 4-methyl-3-heptanol is boiled with concentrated sulphuric acid, it undergoes dehydration to form alkenes Theoretically, how many different alkenes would be formed?
  • YouTube. (2019, February 9).
  • ResearchGate. (2018, December 10). Side Reactions in a Grignard Synthesis. Hilton M. Weiss.
  • EduBirdie. (n.d.). Dehydration of an Alcohol, 4-methyl-2-pentanol.
  • BenchChem. (2025). Application Notes and Protocols: Wittig Reaction of 2-Methylcyclohexanone.
  • ResearchGate. (2025, January 4). (PDF)
  • PubChem. (n.d.). 1-Heptyne, 4-methyl | C8H14 | CID 529266.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Reactions of 4-Methyl-1-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methyl-1-heptene. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding common side products encountered during its various chemical transformations. Our focus is on providing not just solutions, but also a foundational understanding of the underlying chemical principles to empower you in your experimental work.

Table of Contents

  • FAQ: Isomerization of this compound

    • Why am I seeing multiple isomers of my starting material?

    • How can I prevent the isomerization of this compound?

  • Troubleshooting Guide: Hydroboration-Oxidation

    • My hydroboration-oxidation of this compound is yielding a mixture of alcohols. How can I improve the regioselectivity?

  • Troubleshooting Guide: Ozonolysis

    • I am observing unexpected byproducts in my ozonolysis reaction. What could be the cause?

  • Troubleshooting Guide: Oligomerization

    • My reaction is producing higher molecular weight species instead of the expected product. How do I control for oligomerization?

  • References

FAQ: Isomerization of this compound

Q1: I've analyzed my starting material and have found other isomers like 4-methyl-2-heptene and 4-methyl-3-heptene. What is causing this?

A1: The presence of positional isomers of this compound in your starting material or reaction mixture is a common issue that can arise from isomerization of the double bond. This migration of the double bond from the terminal (alpha) position to more stable internal positions is typically catalyzed by the presence of trace acidic impurities or exposure to heat.[1] The thermodynamic stability of alkenes increases with the substitution of the double bond, providing a driving force for this isomerization.

Causality:

  • Acid Catalysis: Protic or Lewis acids can protonate the double bond, forming a carbocation intermediate. A subsequent deprotonation can then occur at an adjacent carbon, leading to the formation of a more stable internal alkene.

  • Thermal Isomerization: At elevated temperatures, even without a catalyst, alkenes can undergo isomerization to their more thermodynamically stable isomers.

dot graph IsomerizationMechanism { rankdir=LR; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10, color="#5F6368"];

} Caption: Acid-catalyzed isomerization of this compound.

Q2: How can I prevent the isomerization of this compound before and during my reaction?

A2: Preventing isomerization is crucial for achieving high selectivity in your reactions. Here are some preventative measures:

  • Purification of Starting Material: Ensure the purity of your this compound before use. Distillation is an effective method to remove non-volatile acidic impurities.

  • Use of Neutral Glassware: Avoid using glassware that may have acidic residues. Washing with a dilute base solution, followed by rinsing with deionized water and drying, can neutralize any acidic sites.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from the reaction of solvents or reagents with air and moisture.

  • Control of Temperature: Whenever possible, run your reactions at the lowest effective temperature to minimize thermally induced isomerization.

  • Use of Non-Acidic Reagents and Catalysts: Scrutinize all reagents and catalysts to ensure they are not acidic or do not generate acidic byproducts. For instance, in reactions where a Lewis acid is required, consider using one that is less prone to causing isomerization.

Troubleshooting Guide: Hydroboration-Oxidation

Q1: My hydroboration-oxidation of this compound is yielding a mixture of 4-methyl-1-heptanol and 4-methyl-2-heptanol. How can I improve the regioselectivity for the desired primary alcohol?

A1: Hydroboration-oxidation is well-known for its anti-Markovnikov regioselectivity, which should predominantly yield 4-methyl-1-heptanol.[2][3][4] The formation of the secondary alcohol, 4-methyl-2-heptanol, indicates a loss of this selectivity.

Causality and Troubleshooting:

  • Steric Hindrance of the Borane Reagent: The regioselectivity of hydroboration is primarily governed by steric factors. The boron atom adds to the less sterically hindered carbon of the double bond. While borane (BH₃) itself provides good selectivity, bulkier borane reagents can significantly enhance it.

    • Solution: Employ a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[5][6] These reagents will show a much higher preference for the terminal carbon, thus minimizing the formation of the 2-ol.

ReagentTypical Regioselectivity (Anti-Markovnikov:Markovnikov)
Borane (BH₃-THF)~94:6
9-BBN>99:1
Disiamylborane>99:1
  • Isomerization of the Starting Alkene: As discussed previously, if your this compound has isomerized to internal alkenes, hydroboration-oxidation of these isomers will lead to the corresponding internal alcohols.

    • Solution: Ensure the purity of your starting material and follow the preventative measures for isomerization outlined in the previous section.

Experimental Protocol for High Regioselectivity:

  • Under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add a solution of 9-BBN in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for the recommended time.

  • Slowly add ethanol, followed by aqueous sodium hydroxide.

  • Carefully add hydrogen peroxide, maintaining the temperature below 40 °C.

  • After the oxidation is complete, work up the reaction to isolate the product.

dot graph Hydroboration { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=12, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

} Caption: Improving regioselectivity with a bulky borane reagent.

Troubleshooting Guide: Ozonolysis

Q1: I am observing a complex mixture of products instead of the expected aldehydes from the ozonolysis of this compound. What could be the cause?

A1: Ozonolysis is a powerful tool for cleaving double bonds.[7][8] However, the reaction's success is highly dependent on the workup conditions and careful control of the reaction parameters. The expected products from the ozonolysis of this compound under reductive workup are 3-methylhexanal and formaldehyde. Deviations from this can be attributed to several factors.

Causality and Troubleshooting:

  • Incomplete Reaction: If the ozonolysis is not carried to completion, you will have unreacted starting material in your product mixture.

    • Solution: Monitor the reaction closely. A common method is to bubble the ozone through the solution until a persistent blue color is observed, indicating an excess of ozone. Alternatively, a triphenylphosphine indicator can be used.

  • Decomposition of the Ozonide: The intermediate ozonide is thermally unstable and can decompose, especially if the reaction temperature is not kept low.[9] This decomposition can lead to a variety of unwanted side products.

    • Solution: Maintain a low temperature (typically -78 °C) throughout the ozone addition.

  • Inappropriate Workup: The choice of workup is critical to the final products.

    • Oxidative Workup: If an oxidizing agent like hydrogen peroxide is present during workup, any aldehydes formed will be oxidized to carboxylic acids.[10] In this case, you would obtain 3-methylhexanoic acid.

    • Reductive Workup: For the isolation of aldehydes, a reductive workup is necessary. Common reducing agents include dimethyl sulfide (DMS) or zinc and water. Incomplete reduction can lead to a mixture of products.

    • Solution: Ensure you are using the correct workup for your desired product. For aldehydes, use a reliable reducing agent like DMS.

Experimental Protocol for Reductive Ozonolysis:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with an inert gas to remove excess ozone.

  • Add dimethyl sulfide and allow the reaction to warm to room temperature.

  • Proceed with the appropriate workup to isolate the aldehyde products.

Troubleshooting Guide: Oligomerization

Q1: During a reaction intended to functionalize the double bond of this compound, I'm obtaining a significant amount of higher molecular weight, waxy or oily material. What is happening and how can I prevent it?

A1: The formation of higher molecular weight products is indicative of oligomerization or polymerization of the alkene.[11][12] This is a common side reaction, especially when using certain types of catalysts, such as those used in Ziegler-Natta or metallocene-catalyzed reactions.[13][14][15]

Causality and Troubleshooting:

  • Catalyst Choice: Many transition metal catalysts designed for other transformations can also catalyze the polymerization of alkenes.

    • Solution: If possible, choose a catalyst that is known to have low activity for alkene polymerization. If you are using a catalyst that is prone to causing polymerization, you may need to adjust the reaction conditions.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor polymerization.

    • Concentration: Higher concentrations of the alkene can lead to an increased rate of polymerization.

    • Solution: Try running the reaction at a lower temperature and/or at a lower concentration of this compound. You can achieve lower concentrations by adding the alkene slowly to the reaction mixture.

  • Presence of a Co-catalyst/Activator: Some reactions require a co-catalyst or activator (e.g., methylaluminoxane (MAO) in metallocene catalysis) that can initiate polymerization.[16][17]

    • Solution: Carefully control the stoichiometry of the co-catalyst. Use only the amount necessary for the desired reaction to proceed.

dot graph Oligomerization { rankdir=LR; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10, color="#5F6368"];

} Caption: Competing pathways in this compound reactions.

References

  • Wikipedia. Ozonolysis. [Link]
  • University of California, Davis. 9.
  • Wikipedia.
  • Master Organic Chemistry.
  • Chemistry Steps.
  • Master Organic Chemistry.
  • Google Patents.
  • Chemistry Steps. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. [Link]
  • Chemistry LibreTexts.
  • Royal Society of Chemistry.
  • ACS Publications.
  • YouTube. Ozonolysis products of an olefin are OHC-CHO and OHC-`CH_(2) - [Link]
  • ResearchGate.
  • ResearchGate. Alkene Isomerization-Hydroboration Catalyzed by First-Row Transition Metal (Mn, Fe, Co, and Ni) N-Phosphinoamidinate Complexes: Origin of Reactivity and Selectivity. [Link]
  • ACS Publications.
  • National Center for Biotechnology Information.
  • Chemistry Stack Exchange. What are the byproducts of ozonolysis?. [Link]
  • Brainly. Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C.
  • Chemistry Steps. Ozonolysis. [Link]
  • National Center for Biotechnology Information. Facile Synthesis of Hyperbranched Ethylene Oligomers and Ethylene/Methyl Acrylate Co-oligomers with Different Microscopic Chain Architectures. [Link]
  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]
  • National Center for Biotechnology Inform
  • ResearchGate.
  • National Institute of Standards and Technology. 1-Heptene, 4-methyl-. [Link]
  • ResearchGate.
  • MDPI.
  • San Diego State University.
  • MDPI. Oligomerization of Ethylene to Produce Linear α-Olefins Using Heterogeneous Catalyst Prepared by Immobilization of α-Diiminenickel(II) Complex into Fluorotetrasilicic Mica Interlayer. [Link]
  • National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. 1-Heptene, 4-methyl-. [Link]
  • ACS Publications. Octahedral Zirconium Salan Catalysts for Olefin Polymerization: Substituent and Solvent Effects on Structure and Dynamics. [Link]
  • National Institute of Standards and Technology. 1-Heptene, 4-methyl-. [Link]
  • MDPI.
  • Preprints.org. Dimerization and Oligomerization of Alkenes Catalyzed with Transition Metal Complexes: Catalytic Systems and Reaction Mechanisms. [Link]
  • National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of 4-Methyl-1-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification methodologies. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with 4-methyl-1-heptene and facing challenges in achieving the requisite purity for their applications. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot and adapt these methods to your specific needs.

The purification of this compound, while seemingly straightforward, is often complicated by the presence of closely related structural and positional isomers, which exhibit nearly identical physical properties. This guide provides a structured, question-and-answer approach to tackle the most common issues, supplemented with detailed protocols and expert insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Impurities in this compound typically fall into four categories, arising from its synthesis and storage:

  • Positional Isomers: These are the most challenging impurities. The double bond can migrate from the terminal position to form more stable internal alkenes. Common examples include cis/trans-4-methyl-2-heptene and cis/trans-4-methyl-3-heptene.

  • Other Structural Isomers: Depending on the synthesis route (e.g., dimerization of propylene), other C8H16 isomers may be present.

  • Oxidation and Degradation Products: Like many alkenes, this compound can oxidize upon exposure to air and light. This forms peroxides, aldehydes, and ketones, which can interfere with subsequent reactions.[1]

  • Synthesis-Related Impurities: These can include unreacted starting materials, residual solvents, or traces of catalysts used during production.[2][3]

Q2: Why is it so difficult to separate this compound from its isomers?

A2: The primary challenge lies in the very small differences in the physical properties of the isomers, particularly their boiling points. As shown in the table below, the boiling points of this compound and its common positional isomers are extremely close, making standard distillation inefficient without specialized equipment.

CompoundCAS NumberBoiling Point (°C)Boiling Point (K)
This compound 13151-05-8~115-116 °C~388-389 K
trans-4-Methyl-2-heptene3404-56-6114 °C387.1 K
cis-4-Methyl-2-heptene3404-56-6114 °C387.1 K
4-Methyl-3-heptene (mixture)4485-16-9~118 °C391 K

Data sourced from PubChem, NIST, and other chemical suppliers.[4][5][6][7][8] Boiling points can vary slightly based on source and measurement conditions.

This proximity requires purification techniques with high resolving power, such as high-efficiency fractional distillation or specialized chromatographic methods.

Q3: My reaction is sensitive to impurities. How do I know which purification method to choose?

A3: The choice of method depends on the scale of your work, the nature of the impurities, and the required final purity. The logical workflow below provides a decision-making framework. The first step should always be to identify the impurities present using a robust analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Workflow for Purification Method Selection

purification_workflow start Start: Crude this compound gcms Analyze by GC-MS to Identify Impurities start->gcms decision_impurities What are the primary impurities? gcms->decision_impurities decision_bp Boiling point difference > 10-15°C? decision_impurities->decision_bp Solvents / Non-isomeric decision_isomers Are close-boiling isomers the main issue? decision_impurities->decision_isomers Isomers polar_impurities Are polar impurities (e.g., oxidation) present? decision_impurities->polar_impurities Polar Contaminants frac_dist High-Efficiency Fractional Distillation decision_bp->frac_dist Yes decision_bp->decision_isomers No frac_dist_note Suitable for removing solvents or structurally distinct isomers. frac_dist->frac_dist_note validate Validate Purity with GC-MS frac_dist->validate prep_gc Preparative Gas Chromatography (Prep-GC) decision_isomers->prep_gc High Purity Needed argentation Argentation Chromatography decision_isomers->argentation Specific Isomer Separation prep_gc_note Ideal for high purity (>99.5%) on a small to medium scale. prep_gc->prep_gc_note prep_gc->validate argentation_note Excellent for separating isomers based on double bond position/geometry. argentation->argentation_note argentation->validate polar_impurities->decision_bp No column_chrom Column Chromatography (Silica/Alumina) polar_impurities->column_chrom Yes column_chrom_note Effectively removes aldehydes, ketones, peroxides. column_chrom->column_chrom_note column_chrom->validate final_product Purified this compound validate->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

Troubleshooting Guide

Problem: My GC-MS analysis shows a cluster of peaks around the expected retention time, all with a mass of 112 m/z.
  • Underlying Cause: This is the classic signature of isomeric contamination. Since all C8H16 isomers have the same molecular weight (112.21 g/mol ), they cannot be distinguished by the mass spectrometer alone.[7][9] The separation must be achieved chromatographically.

  • Solution 1 (Analytical): Optimize Your GC Method. Standard non-polar GC columns (like DB-5ms) may not resolve these isomers. To improve separation, you can:

    • Switch to a more polar column: A column with a polyethylene glycol (WAX) or a cyanopropyl stationary phase can enhance separation by exploiting subtle differences in polarity between terminal and internal alkenes.

    • Decrease the temperature ramp: A slower ramp rate (e.g., 2-5 °C/min) increases the interaction time with the stationary phase, improving resolution.[7]

    • Increase column length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates for better separation.

  • Solution 2 (Preparative): Use a High-Resolution Purification Technique. If you need to physically separate the isomers for your experiment, fractional distillation is unlikely to be sufficient. You must use a more advanced method:

    • Preparative Gas Chromatography (Prep-GC): This is the most direct way to isolate the this compound peak from the others. It offers very high resolution but is limited to smaller sample quantities.

    • Argentation Chromatography: This technique uses silica gel impregnated with silver nitrate. The silver ions form reversible pi-complexes with the double bonds of the alkenes. The strength of this interaction depends on the steric accessibility and substitution of the double bond, allowing for the separation of terminal alkenes from internal ones.[1]

Problem: My purified this compound shows new peaks in the IR spectrum around 1700-1750 cm⁻¹ and 3400 cm⁻¹ after storage.
  • Underlying Cause: These signals are characteristic of carbonyl (C=O) and hydroxyl (O-H) groups, respectively. Their appearance indicates that your sample has oxidized upon exposure to air. The double bond is susceptible to oxidation, forming hydroperoxides which can decompose into aldehydes and ketones.[1]

  • Solution 1 (Removal): To remove these polar oxidation products, perform column chromatography. A simple plug of activated alumina or silica gel with a non-polar eluent (like hexane or pentane) will retain the polar impurities while allowing the pure alkene to pass through.

  • Solution 2 (Prevention): Proper storage is critical. Store purified this compound under an inert atmosphere (nitrogen or argon) in an amber vial at low temperature (2-8 °C) to minimize exposure to oxygen and light. For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%).

Problem: I performed a fractional distillation, but the purity only improved marginally according to GC-MS.
  • Underlying Cause: As established, the boiling points of the isomers are extremely close. Standard laboratory distillation setups lack the necessary efficiency (number of theoretical plates) to resolve components with a boiling point difference of only a few degrees.

  • Solution: You must increase the efficiency of your distillation apparatus.

    • Use a Fractionating Column: A simple distillation setup is inadequate. Use a Vigreux column or, for better separation, a packed column (with Raschig rings or metal sponge). A column length of at least 20-30 cm is recommended.

    • Ensure Adiabatic Conditions: Insulate the column and distillation head (e.g., with glass wool or aluminum foil) to prevent heat loss and ensure that the temperature gradient within the column is maintained only by the vapor-liquid equilibrium.

    • Maintain a Slow Distillation Rate: A slow rate of 1-2 drops per second allows for multiple condensation-vaporization cycles (theoretical plates) to occur, which is essential for separating close-boiling liquids.

    • Discard a Forerun: Collect and discard the first few milliliters of distillate, as this fraction may contain more volatile impurities.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed for the bulk removal of impurities with boiling points that differ by at least 5-10 °C from this compound.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Use a round-bottom flask of appropriate size, ensuring it is no more than two-thirds full.

    • Add a magnetic stir bar and a few boiling chips to the flask.

    • Attach a 30 cm vacuum-jacketed Vigreux column to the flask.

    • Place the distillation head on top of the column and insert a thermometer so the bulb is level with the side arm leading to the condenser.

    • Wrap the column and head with glass wool to ensure an adiabatic process.

  • Distillation:

    • Begin stirring and gently heat the flask.

    • Observe the ring of condensate as it slowly rises up the column. Adjust the heating to maintain a slow, steady ascent.

    • Collect and discard the initial fraction (forerun).

    • When the temperature at the still head stabilizes at the boiling point of this compound (~115-116 °C), switch to a clean receiving flask.

    • Maintain a steady distillation rate of approximately 1-2 drops per second. A stable boiling point indicates a pure fraction.[1]

  • Completion and Validation:

    • Stop the distillation before the flask runs dry.

    • Allow the apparatus to cool completely before disassembly.

    • Analyze the collected main fraction by GC-MS (see Protocol 2) to confirm its purity.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This self-validating protocol is essential for assessing the purity of your starting material and confirming the success of any purification step.

  • Sample Preparation:

    • Dilute a small aliquot of your this compound sample in a volatile solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.[1]

  • GC-MS System & Conditions:

    • GC System: Agilent 7890A or equivalent.

    • Column: For isomer separation, consider a DB-WAX (polyethylene glycol) column (30 m x 0.25 mm x 0.25 µm) for enhanced resolution.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 40 °C (hold for 3 min), then ramp to 150 °C at 5 °C/min.

    • MS Conditions: Electron Ionization (EI) at 70 eV; scan range m/z 35-300.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST). Isomers will all show a molecular ion at m/z 112.

    • Calculate purity using the area percent method: (Peak Area of Analyte / Total Area of All Peaks) x 100.

References

  • Quora. (2019).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084134, this compound.
  • Henne, A. L., & Matuszak, A. H. (1941). The cis and trans Isomers of 4-Methyl-2-heptene and 4-Methyl-3-heptene. Journal of the American Chemical Society, 63(12), 3460–3462.
  • Stenutz, R. (n.d.). trans-4-methyl-2-heptene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518713, 4-Methylhept-1-ene.
  • TSFX. (2019).
  • AQA A-Level Chemistry. (2014).
  • Google Patents. (2000).
  • Chromatography Forum. (2015).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 529266, 1-Heptyne, 4-methyl.
  • ResearchGate. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. [Link]
  • Royal Society of Chemistry. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers. [Link]
  • Horsley, L. H. (1952).
  • Google Patents. (1982).
  • The Chemistry Blog. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Aidic. (2015).
  • Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. [Link]
  • ResearchGate. (n.d.).
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
  • National Institute of Standards and Technology. (n.d.). 1-Heptene, 4-methyl-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (2017). Process for production of pure 4-methyl-1-pentene. [Link]
  • Semantic Scholar. (2012).
  • MDPI. (2021). Nickel-Catalyzed Removal of Alkene Protecting Group of Phenols, Alcohols via Chain Walking Process. Molecules, 26(11), 3354. [Link]
  • Scribd. (n.d.).
  • chemeurope.com. (n.d.).
  • Google Patents. (1964). US3394201A - Separation of high purity 4-methyl-1, 3-pentadiene.
  • Quora. (2016).
  • Royal Society of Chemistry. (2023). Analytical Methods. [Link]
  • ResearchGate. (2021).
  • U.S. Environmental Protection Agency. (n.d.). 1-Heptene, 4-methyl- - Substance Details. [Link]
  • Chemistry LibreTexts. (2023).
  • PubMed. (2014).

Sources

Technical Support Center: Optimizing Yield and Selectivity in 4-Methyl-1-heptene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced troubleshooting for reactions involving 4-methyl-1-heptene. This guide is structured to offer field-proven insights and actionable protocols to overcome common challenges in improving reaction yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with a branched terminal alkene like this compound?

A: The primary challenges stem from the inherent reactivity of the terminal double bond and the steric hindrance introduced by the methyl group at the C4 position. Key issues include:

  • Isomerization: The terminal double bond can easily migrate to form more stable internal alkenes (e.g., 4-methyl-2-heptene, 4-methyl-3-heptene). This is a common side reaction in many transition metal-catalyzed processes and can lead to a complex mixture of products.[1][2][3]

  • Regioselectivity: In reactions like hydroformylation, controlling the addition to the C1 (linear product) versus the C2 (branched product) position is critical and often challenging.[1][4][5]

  • Stereoselectivity: The chiral center at C4 can influence the stereochemical outcome of reactions like epoxidation or hydrogenation, requiring careful selection of catalysts and conditions to achieve high diastereoselectivity.[6][7]

Q2: Which analytical techniques are most effective for monitoring the progress and selectivity of my reaction?

A: A combination of techniques is often ideal.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile isomers and byproducts, allowing for quantitative analysis of conversion and product distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to confirm the identity of isomers and desired products. 1H NMR is particularly useful for quantifying the ratio of terminal to internal alkenes by observing the distinct signals of the vinylic protons.[8] For real-time monitoring, techniques like stopped-flow NMR can provide data within the first moments of a reaction.[8]

  • Direct Analysis in Real Time Mass Spectrometry (DART-MS): A powerful method for direct and quantitative monitoring of heterogeneous and homogeneous reactions without extensive sample preparation.[9]

Q3: How can I minimize alkene isomerization during my reaction?

A: Isomerization is often catalyzed by transition metal hydrides, which can form as intermediates.[10][11] To suppress this:

  • Catalyst Choice: Select catalysts with low isomerization activity. For instance, in hydroformylation, basic trialkylphosphine ligands on rhodium catalysts can suppress double bond migration.[1]

  • Reaction Conditions: High syngas pressure (in hydroformylation) can completely suppress isomerization.[1] For other reactions, lower temperatures and shorter reaction times are generally favorable.

  • Additives: In some cases, adding specific ligands or co-catalysts can inhibit the pathways leading to isomerization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low Yield in Olefin Metathesis

Observed Problem: My cross-metathesis or ring-closing metathesis reaction with this compound shows low conversion and yield, even after extended reaction times.

Potential Causes:

  • Inappropriate Catalyst Selection: The steric hindrance near the double bond may require a more active catalyst.

  • Catalyst Decomposition: The catalyst may be sensitive to impurities in the substrate or solvent, or it may decompose over time at the reaction temperature.

  • Substrate Purity: Trace impurities (e.g., water, oxygen, other functional groups) can deactivate the catalyst.

  • Poor Solvent Choice: The solvent may not be optimal for catalyst stability or solubility.

Recommended Solutions:

  • Switch to a More Active Catalyst: For sterically hindered alkenes, second-generation Grubbs (Grubbs II) or Hoveyda-Grubbs (Hoveyda-Grubbs II) catalysts are generally more effective than first-generation catalysts due to their higher activity and stability.[12] For instance, in a related system, the Hoveyda-Grubbs II catalyst gave a >95% conversion and 92% yield, significantly outperforming the Grubbs I catalyst.[12]

  • Ensure Rigorous Inert Conditions: Use anhydrous solvents and degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for 15-20 minutes before adding the catalyst.[12] All manipulations should be performed under a positive pressure of inert gas.

  • Purify the Substrate: Pass the this compound through a column of activated alumina to remove potential inhibitors.

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. For Hoveyda-Grubbs II, temperatures between 40-60°C are often effective.[12]

Data from the cross-metathesis of a sterically similar alkene, providing insight into catalyst selection.[12]

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield of Cross-Product (%)
Grubbs I5Dichloromethane40246045
Grubbs II5Dichloromethane4012>9585
Hoveyda-Grubbs I5Toluene60187560
Hoveyda-Grubbs II 5 Toluene 60 8 >95 92
  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M.

  • Add the olefin partner (e.g., 1.2 equivalents for cross-metathesis).

  • Degas the solution by bubbling a gentle stream of argon through it for 20 minutes.

  • Under a positive pressure of argon, add the metathesis catalyst (e.g., Hoveyda-Grubbs II, 2.5-5 mol%).

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature and purify by column chromatography.[12]

G start Low Metathesis Yield Observed check_catalyst Is a Gen II or Hoveyda-Grubbs II catalyst being used? start->check_catalyst switch_catalyst Switch to a more active catalyst (e.g., Hoveyda-Grubbs II) check_catalyst->switch_catalyst No check_conditions Are reaction conditions strictly inert? check_catalyst->check_conditions Yes switch_catalyst->check_conditions improve_conditions Purify solvent/substrate. Degas thoroughly. Use Schlenk techniques. check_conditions->improve_conditions No check_temp Is temperature optimized? check_conditions->check_temp Yes improve_conditions->check_temp optimize_temp Screen temperatures (e.g., 40-80°C). Balance rate vs. decomposition. check_temp->optimize_temp No success Yield Improved check_temp->success Yes optimize_temp->success

Caption: Troubleshooting workflow for low metathesis yield.

Issue 2: Poor Regioselectivity in Hydroformylation

Observed Problem: The hydroformylation of this compound produces a mixture of linear (n-octanal derivative) and branched (2-methyl-octanal derivative) aldehydes, with a high proportion of the undesired isomer. Additionally, other isomers are detected by GC-MS.

Potential Causes:

  • Competing Isomerization: The catalyst is isomerizing the starting material to internal alkenes, which then undergo hydroformylation to produce other branched aldehydes.[1] This is a very common issue.

  • Ligand Effects: The phosphine or phosphite ligand used with the rhodium catalyst has a profound impact on the n/iso (linear/branched) ratio. Bulky ligands typically favor the linear product.

  • Reaction Conditions: Temperature and syngas (CO/H₂) pressure significantly influence both isomerization and regioselectivity.[1][13]

Recommended Solutions:

  • Address Isomerization First: The formation of multiple aldehyde isomers strongly suggests that isomerization is the primary problem.

    • Increase Syngas Pressure: High pressure (e.g., >50 atm) can dramatically suppress the isomerization pathway.[1] In one study on octene, an extremely high pressure of 500 MPa completely stopped double bond migration.[1]

    • Lower the Temperature: Higher temperatures often accelerate isomerization more than hydroformylation.[14] Try reducing the temperature in 10°C increments.

  • Optimize the Ligand for Regioselectivity:

    • Use Bulky Ligands: To favor the linear aldehyde, use bulky phosphite or phosphine ligands. This sterically disfavors the formation of the branched alkyl-rhodium intermediate. Supramolecular strategies using bulky building blocks have also been shown to control selectivity.[15]

    • Add Excess Ligand: Adding free phosphine ligand (e.g., PPh₃) can increase the selectivity towards the linear aldehyde, although it may decrease the overall reaction rate.[13]

  • Consider a Tandem Approach: If the goal is a specific branched aldehyde from an inexpensive terminal alkene, a tandem isomerization-hydroformylation approach can be used. This involves a catalyst system that first isomerizes the terminal alkene to a specific internal one, followed by hydroformylation.[15][16]

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway sub This compound linear Linear Aldehyde (5-Methyl-octanal) sub->linear Hydroformylation (Anti-Markovnikov) branched Branched Aldehyde (2,5-Dimethyl-heptanal) sub->branched Hydroformylation (Markovnikov) internal_alkenes Internal Alkenes (4-Methyl-2-heptene, etc.) sub->internal_alkenes Isomerization other_aldehydes Other Branched Aldehydes internal_alkenes->other_aldehydes Hydroformylation

Caption: Reaction pathways in the hydroformylation of this compound.

Issue 3: Poor Diastereoselectivity in Epoxidation

Observed Problem: The epoxidation of (R)- or (S)-4-methyl-1-heptene results in a nearly 1:1 mixture of diastereomers.

Potential Causes:

  • Achiral Reagent: Standard epoxidizing agents like m-CPBA are achiral and will not induce facial selectivity on a substrate with a remote chiral center.

  • Mismatched Catalyst/Substrate: In catalytic asymmetric epoxidation, the catalyst and the substrate enantiomer may be a "mismatched pair," leading to low diastereoselectivity or slow reaction rates.

Recommended Solutions:

  • Use a Directed Epoxidation Strategy: For chiral allylic alcohols, the Sharpless Asymmetric Epoxidation is highly effective but typically provides anti-epoxy alcohols.

  • Employ a syn-Selective Catalyst: For terminal allylic alcohols, a titanium salalen complex has been shown to be an excellent catalyst for highly syn-selective epoxidation using aqueous hydrogen peroxide.[7] This method can achieve diastereomeric ratios of >99:1.

  • Screen Both Catalyst Enantiomers: If using a chiral catalyst, it is crucial to test both enantiomers (e.g., catalyst 2 and ent-2 ). One will be the "matched" pair with your substrate enantiomer, giving high selectivity, while the other will be the "mismatched" pair, resulting in lower selectivity.[7] For example, epoxidation of an allylic alcohol with catalyst 2 gave a >99:1 syn:anti ratio, while its enantiomer ent-2 gave an 18:1 anti:syn ratio.[7]

References
  • A Comparative Guide to Metathesis Catalysts for Reactions with 4-Methyl-1-hexene. Benchchem.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@UARK.
  • A One-Pot Tandem Olefin Isomerization/Metathesis-Coupling (ISOMET) Reaction. (2014). Organometallics.
  • Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C. Assume that the alkene is optically active. (2023). Brainly.com.
  • Kinetic curves for the hydroformylation of 1-heptene by catalyst 1.
  • Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. (2017). Journal of the American Chemical Society.
  • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene C
  • Isomerization–Hydroformylation Tandem Reactions.
  • Catalyst for rapid and selective alkene isomerization.
  • Hydroformylation of 1-heptene catalyzed by ruthenium cluster. (1994). OSTI.GOV.
  • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene C
  • syn-Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen C
  • 1-Heptene hydroformylation over phosphinated silica-anchored rhodium thiol
  • Homogeneous Catalysis - Alkene (Olefin)
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. (2018).
  • Previous and current approaches to alkene isomerization.
  • Isomerization–Hydroformylation Tandem Reactions.
  • Highly selective 1-heptene isomerization over vanadium grafted mesoporous molecular sieve catalysts.

Sources

Technical Support Center: Polymerization of 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 4-methyl-1-heptene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with this specific branched α-olefin. The unique structure of this compound presents distinct challenges compared to simpler olefins like ethylene or propylene. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during experimentation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format to facilitate rapid troubleshooting.

Issue 1: Low or No Polymer Yield

Question: My polymerization of this compound is resulting in a very low yield, or the reaction fails to initiate. What are the likely causes and how can I address them?

Answer: This is one of the most common challenges and typically points to the deactivation of the catalyst system, which is extremely sensitive. The primary causes can be broken down into catalyst poisoning and suboptimal reaction conditions.

1. Catalyst Poisoning: Ziegler-Natta and metallocene catalysts are highly susceptible to poisoning by a variety of impurities that can react with and deactivate the active metal centers.[1][2]

  • Primary Culprits:

    • Water and Oxygen: These are potent inhibitors. Water hydrolyzes the organoaluminum cocatalysts (e.g., triethylaluminum, TEAL) and the active catalyst sites, while oxygen can irreversibly oxidize the active centers.[1][3]

    • Polar Compounds: Alcohols, ketones, esters, and ethers contain lone pairs of electrons that can coordinate strongly to the Lewis acidic metal center of the catalyst, blocking access for the monomer.[1]

    • Other Reactive Impurities: Acetylenic compounds, sulfur compounds, and phosphorus compounds can act as strong Lewis bases and irreversibly bind to the catalyst, poisoning it even at parts-per-million (ppm) levels.[1][4]

  • Troubleshooting Steps:

    • Inert Atmosphere: All manipulations must be performed under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) using either a glovebox or Schlenk line techniques.[2]

    • Monomer and Solvent Purification: Rigorously dry and deoxygenate the monomer and all solvents immediately before use. Standard purification involves passing them through columns of activated alumina and molecular sieves.

    • Purity Verification: Analyze the purified monomer using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to ensure the absence of contaminants.[3]

2. Suboptimal Reaction Conditions:

  • Incorrect Catalyst Stoichiometry: The molar ratio of the cocatalyst (e.g., an organoaluminum compound) to the transition metal catalyst is critical for generating the active species.[5] An incorrect ratio can lead to incomplete activation or the formation of inactive species.[2]

  • Temperature Effects: While higher temperatures can increase propagation rates, they also accelerate catalyst decomposition and side reactions.[1] For branched α-olefins, finding the optimal temperature window is crucial.

  • Monomer Concentration: Low monomer concentration can lead to a slow polymerization rate, allowing more time for catalyst deactivation pathways to occur.[2]

  • Troubleshooting Steps:

    • Optimize Cocatalyst/Catalyst Ratio: Perform a series of small-scale experiments varying the molar ratio to identify the optimal value for your specific system.

    • Temperature Screening: Conduct polymerizations at several different temperatures (e.g., 30°C, 50°C, 70°C) to determine the ideal balance between activity and stability.[6]

start Low or No Polymer Yield check_purity Verify Monomer & Solvent Purity (GC/MS) start->check_purity Is purity confirmed? check_inert Confirm Rigorous Inert Atmosphere check_purity->check_inert Yes purify Action: Repurify Monomer & Solvents check_purity->purify No check_ratio Verify Catalyst/Cocatalyst Stoichiometry check_inert->check_ratio Yes improve_technique Action: Refine Schlenk/Glovebox Technique check_inert->improve_technique No check_temp Evaluate Polymerization Temperature check_ratio->check_temp Yes optimize_ratio Action: Optimize Al/Ti Ratio check_ratio->optimize_ratio No optimize_temp Action: Screen Temperatures check_temp->optimize_temp Suboptimal end_ok Problem Resolved check_temp->end_ok Optimal purify->end_ok improve_technique->end_ok optimize_ratio->end_ok optimize_temp->end_ok

Caption: A logical workflow to diagnose and resolve low polymer yield.

Issue 2: Inconsistent or Low Polymer Molecular Weight

Question: The molecular weight of my poly(this compound) is lower than expected and varies between batches. What could be the cause?

Answer: Unintentionally low or variable molecular weight is typically caused by the presence of chain transfer agents. These agents terminate a growing polymer chain, which then allows the catalyst to initiate a new, shorter chain.

  • Common Chain Transfer Agents:

    • Hydrogen: Often used intentionally to control molecular weight, any accidental introduction of hydrogen into the reactor will lead to premature chain termination.[3]

    • Organoaluminum Cocatalyst: The cocatalyst itself (e.g., TEAL) can act as a chain transfer agent. A higher concentration of the cocatalyst relative to the monomer can lead to lower molecular weights.

    • Protic Impurities: Water and alcohols can react with the growing polymer chain, effectively terminating it and reducing the final molecular weight.[3]

    • Monomer Isomers: Isomers of this compound, if present as impurities, can undergo β-hydride elimination more readily after insertion, leading to chain termination.

  • Troubleshooting Steps:

    • Leak-Check Reactor: Ensure your reactor and gas lines are free from leaks that could introduce atmospheric contaminants or hydrogen if it is used elsewhere in the lab.

    • Analyze Monomer for Isomers: Use ¹H and ¹³C NMR to detect and quantify isomeric impurities in your monomer stock.[3]

    • Control Cocatalyst Concentration: Carefully control the amount of cocatalyst added and investigate the effect of the cocatalyst/monomer ratio on molecular weight.

    • Characterize Polymer: Use Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and molecular weight distribution (MWD) of your polymer.[7][8] A broad MWD may indicate multiple termination pathways or different active sites.

Impurity TypeCommon ExamplesPrimary EffectConsequence
Protic/Polar Water, Alcohols, KetonesCatalyst Poisoning, Chain TransferLow/No Yield, Low Molecular Weight[1][2][3]
Unsaturated Acetylenes, DienesIrreversible Binding to CatalystDrastic Drop in Catalyst Activity[1][4]
Gaseous OxygenOxidation of Active SitesComplete Catalyst Deactivation[3]
Gaseous HydrogenChain Transfer AgentLow Molecular Weight (can be used for control)[3]
Frequently Asked Questions (FAQs)

Q1: How does the branched structure of this compound affect its polymerization compared to a linear α-olefin like 1-heptene?

The methyl group at the C4 position introduces significant steric hindrance near the polymerizable double bond. This bulkiness impedes the monomer's ability to approach and coordinate with the catalyst's active site. Consequently, this compound generally exhibits a lower polymerization rate than its linear analogue, 1-heptene, under identical conditions.[9] This steric hindrance can also influence the stereochemistry of the resulting polymer.

Q2: My polymerization rate starts high but decreases rapidly over time. What is happening?

This indicates catalyst decay or deactivation during the reaction.[1] Potential causes include:

  • Thermal Instability: At higher temperatures, the active catalyst sites may degrade over time.[1]

  • Reaction with Impurities: Impurities generated in situ or slowly consumed from the monomer/solvent can gradually poison the catalyst.

  • Formation of Dormant Species: The catalyst can react to form stable, non-propagating (dormant) species, such as certain allyl complexes, which effectively removes them from the catalytic cycle.[10] Investigating the reaction kinetics at different temperatures and monomer concentrations can help elucidate the dominant deactivation pathway.[6]

Active_Catalyst Active Catalyst [L_n-Ti-Polymer] Deactivated_Hydrolysis Deactivated Complex [L_n-Ti-OH] Active_Catalyst->Deactivated_Hydrolysis Deactivated_Coordination Blocked Site [L_n-Ti(OR-H)-Polymer] Active_Catalyst->Deactivated_Coordination Deactivated_Oxidation Oxidized Complex [L_n-Ti=O] Active_Catalyst->Deactivated_Oxidation Deactivated_Binding Irreversible π-Complex Active_Catalyst->Deactivated_Binding Water H₂O (Water) Water->Deactivated_Hydrolysis Hydrolysis of Ti-C bond Alcohol R-OH (Alcohol) Alcohol->Deactivated_Coordination Strong Coordination (Lewis Base Poisoning) Oxygen O₂ (Oxygen) Oxygen->Deactivated_Oxidation Oxidation of Metal Center Acetylene R-C≡C-H (Alkyne) Acetylene->Deactivated_Binding Irreversible Binding

Caption: Common pathways for catalyst deactivation by process impurities.

Experimental Protocols
Protocol 1: Rigorous Purification of this compound

This protocol describes a standard method for removing common inhibitors from the monomer. All steps must be performed under an inert atmosphere.

Materials:

  • This compound (as received)

  • Activated alumina (baked at 200°C under vacuum for 12 hours)

  • Molecular sieves (3Å or 4Å, activated at 300°C under vacuum for 12 hours)

  • Calcium hydride (CaH₂)

  • High-purity nitrogen or argon

  • Solvent purification system or distillation apparatus

Procedure:

  • Initial Drying: Stir the as-received this compound over calcium hydride (CaH₂) overnight under an inert atmosphere to remove bulk water.

  • Distillation: Decant or filter the monomer away from the CaH₂ and perform a vacuum distillation. Collect the fraction boiling at the correct temperature (~114-116°C at atmospheric pressure).

  • Column Purification: Construct a purification column by packing a glass column with a plug of glass wool, followed by a layer of activated molecular sieves, and then a layer of activated alumina.

  • Final Purification: Pass the distilled monomer through the prepared column directly into a flame-dried Schlenk flask under a positive pressure of inert gas.

  • Storage: Store the purified monomer over activated molecular sieves in a glovebox or sealed Schlenk flask. It is recommended to use the monomer within a week of purification.

Protocol 2: General Procedure for Ziegler-Natta Polymerization

This is a representative protocol and should be optimized for your specific catalyst system and goals.[11]

Materials:

  • Purified this compound

  • Anhydrous heptane or toluene (polymerization grade)

  • Titanium tetrachloride supported on magnesium chloride (MgCl₂/TiCl₄) catalyst

  • Triethylaluminum (TEAL) solution in heptane (e.g., 1.0 M)

  • Methanol (for quenching)

  • Acidified methanol (1% HCl)

Procedure:

  • Reactor Setup: A bake-dried 250 mL glass reactor equipped with a mechanical stirrer and nitrogen inlet is purged with high-purity nitrogen for at least 30 minutes while being gently heated with a heat gun.

  • Solvent and Monomer Addition: After cooling to room temperature, inject 100 mL of anhydrous heptane into the reactor, followed by 20 mL of purified this compound.

  • Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 50°C) using a water or oil bath.

  • Cocatalyst Addition: Slowly inject the TEAL solution into the reactor. The Al/Ti molar ratio is critical and typically ranges from 50:1 to 200:1. Allow the cocatalyst to scavenge any remaining impurities for 10 minutes.

  • Initiation: Prepare a slurry of the solid TiCl₄/MgCl₂ catalyst in anhydrous heptane. Initiate the polymerization by injecting a precise amount of this catalyst slurry into the stirred reactor.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). An increase in viscosity or precipitation of the polymer may be observed.

  • Termination: Quench the reaction by slowly adding 10 mL of methanol.

  • Polymer Isolation: Pour the reactor contents into a beaker containing 500 mL of vigorously stirring acidified methanol to precipitate the polymer and dissolve catalyst residues.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 60°C to a constant weight.

References
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in 4-Methylidenehept-1-ene Polymerization.
  • Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in 4-Methyl-1-hexene Polymerization.
  • Brainly.in. (2018). Olefins are more active towards polymerisation because of which bond.
  • Chemistry LibreTexts. (2023). Olefin Polymerization with Ziegler-Natta Catalyst.
  • ResearchGate. (n.d.). Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts.
  • McIndoe, J. S., & Viciu, M. S. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. University of Victoria.
  • Al-Harthi, M. A., et al. (2021). Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Borate. National Institutes of Health.
  • BenchChem. (n.d.). Impact of impurities in 1-Tridecene on polymerization activity.
  • Royal Society of Chemistry. (n.d.). Enhancement of Ethylene and Ethylene/1-hexene (Co)polymerization Activities by Titanium(IV) and Zirconium(IV) Complexes Bearing....
  • BenchChem. (n.d.). A Comparative Guide to the Copolymerization of 4-Methyl-1-hexene and 5-Methyl-1-hexene.
  • BenchChem. (n.d.). Reactivity Showdown: 3-Methyl-2-heptene vs. Unbranched Alkenes in Polymerization.
  • BenchChem. (n.d.). Application Notes and Protocols for the Polymerization of 3-Methyl-1-heptene.
  • MDPI. (2024). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene.

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 4-Methyl-1-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for catalyst deactivation in reactions involving 4-methyl-1-heptene. This guide is designed for researchers and professionals in chemistry and drug development who utilize this branched olefin in catalytic processes such as polymerization, hydrogenation, isomerization, or metathesis. Catalyst deactivation is a frequent challenge that can manifest as decreased reaction rates, altered product selectivity, or complete loss of activity. Understanding the root cause is critical for optimizing your process, ensuring reproducibility, and salvaging valuable materials.

This document moves beyond a simple checklist to provide in-depth, cause-and-effect explanations for the issues you may encounter. We will explore the common deactivation mechanisms, provide structured troubleshooting guides, and detail essential experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding catalyst deactivation in the context of this compound reactions.

Q1: What are the primary modes of catalyst deactivation I should be aware of when working with this compound?

A1: Catalyst deactivation is broadly classified into three categories: chemical, thermal, and mechanical.[1] In typical lab- or pilot-scale reactions with this compound, you will most likely encounter:

  • Poisoning: This is a chemical deactivation where impurities in the feedstock or solvent strongly adsorb to the catalyst's active sites, rendering them inaccessible to reactants.[2] Common poisons for metal-based catalysts include sulfur, phosphorus, and nitrogen compounds, but also water and oxygen, especially for sensitive organometallic systems like Ziegler-Natta or metallocene catalysts.[3][4]

  • Fouling (Coking): This is a physical or mechanical deactivation caused by the deposition of carbonaceous materials (coke) or polymers on the catalyst surface and within its pore structure.[2][5] Alkenes, like this compound, are known precursors to coke, especially at elevated temperatures or on acidic catalyst supports.[2][6]

  • Thermal Degradation (Sintering): This occurs at high reaction temperatures and leads to the loss of active surface area. For supported metal catalysts, this involves the agglomeration of metal particles into larger, less active crystals. For supports like alumina or silica, it can cause a collapse of the pore structure.[2][7] This form of deactivation is generally irreversible.[4]

Q2: How does the specific structure of this compound contribute to catalyst deactivation?

A2: The structure of this compound presents unique challenges compared to simpler linear alpha-olefins:

  • Steric Hindrance: The methyl group at the C4 position creates steric bulk. This can slow down the rate of desired reactions, such as monomer insertion in polymerization. This increased residence time for the catalyst in a reactive environment can make it more susceptible to underlying deactivation pathways.[3]

  • Isomerization and Side Reactions: The terminal double bond is reactive, but under certain conditions (e.g., presence of acid sites or decomposition of the primary catalyst), it can isomerize to internal olefins.[8] These internal olefins may have different reactivity and can sometimes be more prone to oligomerization and coke formation.

  • Polymer Fouling: In polymerization reactions, the resulting poly(this compound) can, in some cases, precipitate and physically encapsulate active catalyst sites, leading to a diffusion barrier and loss of activity.

Q3: Which specific impurities in my this compound feedstock are most likely to cause rapid catalyst deactivation?

A3: The sensitivity to impurities is highly dependent on your catalyst system.

  • For Ziegler-Natta and Metallocene Catalysts: These are extremely sensitive to polar compounds. Water, oxygen, alcohols, ketones, and esters will rapidly and irreversibly deactivate the active organometallic species.[3][4] Acetylenic and sulfur compounds are also potent poisons.[3]

  • For Precious Metal Catalysts (Pd, Pt, Rh, Ru): Sulfur compounds are a major concern, causing severe poisoning even at parts-per-billion (ppb) levels by forming strong metal-sulfur bonds.[2] Nitrogen-containing compounds can also act as inhibitors.[9][10]

  • For Solid Acid Catalysts (e.g., Zeolites, Supported Acids): While less sensitive to water than organometallics, basic compounds (like amines) will neutralize the acid sites. Dienes and poly-aromatic compounds in the feed can act as potent coke precursors.[2]

Q4: What is the mechanistic difference between catalyst poisoning and coking?

A4: While both lead to a loss of active sites, the mechanism is different.

  • Poisoning is a selective, chemical process where a poison molecule forms a chemical bond with an active site. A single molecule of a potent poison can deactivate a single active site. The deactivation is often rapid and can occur even at very low poison concentrations.[1]

  • Coking (Fouling) is a non-selective, physical process involving the deposition of a solid layer over the catalyst surface. Coke is formed from the reactants, intermediates, or products via complex reaction networks like polymerization, cyclization, and dehydrogenation.[2][6] It physically blocks access to multiple active sites and can constrict or block catalyst pores, creating diffusion limitations.[11] Unlike some forms of poisoning, coking is often reversible through combustion of the coke deposits.[12]

Section 2: Troubleshooting Guide

This guide is structured by common problems observed during experiments. For each issue, potential causes are identified, and logical troubleshooting steps are provided.

Issue 1: Rapid Decrease in Reaction Rate After Initial Success

  • Question: My reaction starts as expected, but the conversion rate drops significantly within the first hour. What is the likely cause?

  • Answer: This kinetic profile often points to either rapid poisoning by a trace impurity or inherent catalyst instability under the reaction conditions.

    • Potential Cause 1: Catalyst Poisoning. A finite amount of a potent poison in the feedstock or solvent is consumed as it deactivates the catalyst, leading to a sharp decline in activity.

      • Troubleshooting Steps:

        • Feedstock Analysis: Analyze your this compound and solvent for common poisons using sensitive techniques like GC-MS (for organic impurities) or specific sulfur/nitrogen analyzers.

        • Purification: Pass the monomer and solvent through activated alumina and/or a deoxygenating catalyst train immediately before use. This is standard practice for air- and moisture-sensitive catalysis.[4]

        • Inert Atmosphere: Re-verify that your reaction setup is scrupulously free of air and moisture leaks, especially when using organometallic catalysts.

    • Potential Cause 2: Thermal Decay. The catalyst may be thermally unstable at your chosen reaction temperature, leading to gradual degradation of the active sites.[3]

      • Troubleshooting Steps:

        • Kinetic Analysis: Monitor the reaction rate at different temperatures. If the decay is significantly faster at higher temperatures, thermal instability is a likely culprit.

        • Lower Temperature Run: Attempt the reaction at a lower temperature, even if it means a slower initial rate, to see if a more stable conversion profile is achieved.[3]

Issue 2: Product Selectivity Shifts During the Reaction (e.g., Increased Isomers)

  • Question: I am performing a metathesis reaction, but over time, I see less of my desired product and more isomerized this compound and its byproducts. Why is this happening?

  • Answer: This is a classic symptom of catalyst decomposition, particularly with ruthenium-based metathesis catalysts. The original, highly selective catalyst decomposes into new species that are highly active for olefin isomerization (double-bond migration).[8]

    • Potential Cause: Catalyst Decomposition. The active alkylidene catalyst decomposes, losing its alkylidene ligand. The resulting ruthenium-hydride or other coordinatively unsaturated species are excellent isomerization catalysts.[8] This is an unwanted side reaction that competes with metathesis.

      • Troubleshooting Steps:

        • Use a More Stable Catalyst: Modern, third-generation metathesis catalysts often show higher stability and are less prone to decomposition.

        • Minimize Catalyst Lifetime: In a batch reaction, if high conversion is reached quickly, quench the reaction promptly. Do not allow it to stir for extended periods after the substrate is consumed, as this can promote decomposition.

        • Lower Catalyst Loading/Temperature: High catalyst loadings or temperatures can sometimes accelerate decomposition pathways. Experiment with reducing these parameters.

Issue 3: Consistently Low or No Initial Catalytic Activity

  • Question: I have set up my hydrogenation reaction multiple times, but I am getting very low or zero conversion of this compound. What should I check first?

  • Answer: Low initial activity usually points to a fundamental problem with catalyst activation, severe poisoning from the start, or incorrect reaction conditions.

    • Potential Cause 1: Gross Contamination. Unlike the trace impurities causing gradual decay, a significant amount of a poison (e.g., a solvent bottle contaminated with water or air) can kill the catalyst immediately.

      • Troubleshooting Steps:

        • Use Fresh Materials: Open fresh bottles of solvent and this compound. Use a freshly opened container of catalyst.

        • Verify Purification Media: Ensure your solvent purification system (e.g., alumina columns) is not exhausted.

    • Potential Cause 2: Incorrect Catalyst Preparation/Activation. Many catalysts require a specific activation procedure (e.g., reduction under H₂ at a certain temperature, or reaction with a co-catalyst like MAO for metallocenes).[4] Failure to perform this step correctly will result in an inactive catalyst.

      • Troubleshooting Steps:

        • Review Protocol: Double-check the manufacturer's or literature protocol for catalyst activation. Pay close attention to temperatures, times, and the stoichiometry of any co-catalysts.

        • Handling: Ensure the catalyst was handled under a strictly inert atmosphere if it is air-sensitive.[4]

Section 3: Diagnostic and Regeneration Protocols

Protocol 1: Feedstock Purification via Activated Alumina Column

This protocol is essential for removing polar impurities (water, alcohols) from this compound and non-polar solvents (e.g., toluene, heptane).

  • Apparatus Setup:

    • Secure a glass chromatography column vertically on a stand. Place a glass wool plug at the bottom.

    • In an oven, dry the column and a sufficient amount of activated alumina (neutral, Brockmann I, ~150 mesh) at >150°C for at least 12 hours.

  • Column Packing:

    • In a glovebox or under a flow of inert gas (Argon or Nitrogen), pack the dried column with the dried activated alumina to the desired height (a 30 cm x 2 cm column is typical for purifying ~200 mL).

    • Place another glass wool plug on top of the alumina bed.

  • Purification:

    • Pass the this compound or solvent through the column under a slight positive pressure of inert gas.

    • Collect the purified liquid directly into a dried Schlenk flask or solvent bottle that has been purged with inert gas.

  • Validation:

    • Test the purified solvent with a small amount of a water indicator (e.g., sodium benzophenone ketyl) to confirm dryness.

    • Inject a sample of the purified monomer into a GC-FID to confirm the absence of volatile impurities.

Protocol 2: General Regeneration of a Coked Catalyst via Calcination

This protocol is suitable for regenerating non-precious metal catalysts on robust oxide supports (e.g., Ni/Al₂O₃, zeolites) that have been deactivated by coke. Caution: Do not use this for catalysts sensitive to high temperatures or oxidation (e.g., many precious metal catalysts or those with specific oxidation states).

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reactor. If necessary, wash with a volatile solvent (like hexane) to remove residual organics and dry under vacuum.

  • Calcination Setup:

    • Place the dried, coked catalyst in a ceramic crucible or a tube furnace.

    • Place the furnace in a well-ventilated fume hood.

  • Burn-off Procedure:

    • Begin flowing a lean, oxidizing gas stream (e.g., 1-5% O₂ in N₂) over the catalyst bed. Start at a low temperature (e.g., 150-200°C).

    • Slowly ramp the temperature (e.g., 2-5°C/min) to the target calcination temperature, typically between 400-550°C.[13] The slow ramp and dilute oxygen prevent a rapid, uncontrolled combustion that could cause thermal damage (sintering).

    • Hold at the target temperature for 3-5 hours, or until CO₂ evolution (if being monitored) ceases.

  • Cool Down:

    • Switch the gas flow to an inert gas (N₂) and cool the catalyst down to room temperature.

    • The regenerated catalyst should be stored under an inert atmosphere as it may be hygroscopic.

Section 4: Data & Visualization Summary

Table 1: Troubleshooting Summary for Catalyst Deactivation

Symptom Primary Suspect Mechanism(s) High-Priority Diagnostic Check Recommended Action
Rapid activity loss in the first hourPoisoning, Thermal DecayAnalyze feedstock purity (GC-MS, S/N analyzer).Purify monomer/solvent; run at a lower temperature.[3]
Gradual, steady decline over a long runFouling (Coking)Temperature Programmed Oxidation (TPO) of spent catalyst.Optimize T/P to minimize coke; consider regeneration.
Shift in selectivity (e.g., to isomers)Catalyst DecompositionTime-course analysis of product distribution (GC).Use a more stable catalyst; reduce reaction time/temperature.[8]
No initial activityGross Poisoning, Incorrect ActivationUse fresh, unopened reagents; review activation protocol.Re-run with certified materials; verify activation procedure.[4]
Increasing reactor pressure dropSevere Fouling/Coking, Polymer EncapsulationVisual inspection of catalyst bed; SEM of spent catalyst.Reduce reactant concentration; improve reactor mixing.[11]

Diagram 1: Troubleshooting Decision Tree for Catalyst Deactivation

This diagram provides a logical workflow for diagnosing the root cause of catalyst deactivation.

G start Problem Encountered: Low Activity / Selectivity q1 Is there ANY initial activity? start->q1 no_activity No Initial Activity q1->no_activity No activity_present Activity Present, but Poor q1->activity_present Yes check_activation Verify Catalyst Activation Protocol no_activity->check_activation check_reagents Use Fresh Reagents & Solvents no_activity->check_reagents solution_conditions Action: Modify T, P, or Catalyst check_activation->solution_conditions solution_purify Action: Purify Feedstock check_reagents->solution_purify q2 How does activity change with time? activity_present->q2 rapid_loss Rapid Loss (<1 hr) q2->rapid_loss Rapid Loss gradual_loss Gradual Loss (>1 hr) q2->gradual_loss Gradual Loss selectivity_shift Selectivity Shifts Over Time q2->selectivity_shift Selectivity Shift check_poison Analyze Feed for Trace Poisons (H2O, S, O2) rapid_loss->check_poison check_temp Is Temp Too High? (Thermal Decay) rapid_loss->check_temp check_poison->solution_purify check_temp->solution_conditions check_coke Analyze Catalyst for Coke/Fouling gradual_loss->check_coke solution_regen Action: Regenerate Catalyst check_coke->solution_regen check_decomp Analyze for Catalyst Decomposition Products selectivity_shift->check_decomp check_decomp->solution_conditions

Caption: A logical workflow for troubleshooting catalyst deactivation.

Diagram 2: Core Mechanisms of Catalyst Deactivation

This diagram illustrates the primary pathways by which an active catalyst can lose its function.

G cluster_deactivation Deactivation Pathways active_catalyst Active Catalyst Metal Sites + Porous Support poisoning Poisoning Impurity (S, P, H2O) chemisorbs on active site active_catalyst->poisoning Chemical Impurities fouling Fouling (Coking) Coke/Polymer deposits block pores and active sites active_catalyst->fouling Reactant/Product Side Reactions thermal Thermal Degradation Sintering of metal particles or support collapse active_catalyst->thermal High Temperature deactivated_catalyst Deactivated Catalyst Loss of Active Sites / Surface Area poisoning->deactivated_catalyst fouling->deactivated_catalyst thermal->deactivated_catalyst

Caption: The main pathways leading to catalyst deactivation.

Section 5: References

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 4-Methylidenehept-1-ene Polymerization. Retrieved from Benchchem website. [Source 1]

  • EurekAlert!. (2021). Researchers regenerate deactivated catalyst in methanol-to-olefins process. Retrieved from EurekAlert! website. [Source 2]

  • University of North Carolina at Chapel Hill. (2020). Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability. Retrieved from UNC Chemistry Department website. [Source 3]

  • Grotjahn, D. B., et al. (2017). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society. [Source 4]

  • Dodge, H. M., et al. (2020). Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability. ACS Catalysis. [Source 5]

  • ResearchGate. (n.d.). Coke-forming reactions of alkenes and aromatics on oxide and sulfide catalysts. Retrieved from ResearchGate. [Source 6]

  • Dagle, R. A., et al. (2023). Active Phase–Support Interaction in Phosphotungstic Acid-SiO2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel. ACS Catalysis. [Source 7]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation and Regeneration in 4-Methyl-1-hexene Polymerization. Retrieved from Benchchem website. [Source 8]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts. [Source 9]

  • MDPI. (n.d.). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. Retrieved from MDPI website. [Source 10]

  • Al-Khattat, F. H. (2007). Study of Catalysts Deactivation in Isomerization Process to Produce High Octane Gasoline. Iraqi Journal of Chemical and Petroleum Engineering. [Source 11]

  • Patsnap. (2025). What is coke formation on catalysts and how is it minimized?. Retrieved from Patsnap Eureka. [Source 12]

  • ACS Publications. (2023). Toward Understanding the Formation of Coke during the MCS Reaction: A Theoretical Approach. Retrieved from ACS Publications. [Source 13]

  • Graca, I., et al. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. Catalysts. [Source 14]

  • MDPI. (n.d.). On the Deactivation Analysis of IM-5 Zeolite in Pseudocumene Methylation with Methanol. Retrieved from MDPI website. [Source 15]

  • Brainly. (2023). Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C. Retrieved from Brainly.com. [Source 16]

  • CAS. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from CAS website. [Source 17]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. [Source 18]

  • NIH. (2023). The mathematical catalyst deactivation models: a mini review. Retrieved from NIH website. [Source 19]

  • ResearchGate. (n.d.). Mechanisms of catalyst deactivation. Retrieved from ResearchGate. [Source 20]

  • Al-Sabagh, A. M., et al. (2020). Conversion of 5-Methyl-3-Heptanone to C8 Alkenes and Alkane over Bifunctional Catalysts. Catalysts. [Source 21]

  • Szöllősi, G., & Bartók, M. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts. [Source 22]

  • MDPI. (2019). Deactivation Aspects of Methanolysis Catalyst Based CaO Loaded on Mesoporous Carrier. Retrieved from MDPI website. [Source 23]

  • Appleby, W. G., et al. (1962). Coke Formation in Catalytic Cracking. Industrial & Engineering Chemistry Process Design and Development. [Source 24]

  • NIH. (n.d.). Metal and Precursor Effect during 1-Heptyne Selective Hydrogenation Using an Activated Carbon as Support. Retrieved from NIH website. [Source 25]

  • ResearchGate. (2003). Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. Retrieved from ResearchGate. [Source 26]

  • ResearchGate. (2013). Highly selective 1-heptene isomerization over vanadium grafted mesoporous molecular sieve catalysts. Retrieved from ResearchGate. [Source 27]

  • ResearchGate. (2016). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Retrieved from ResearchGate. [Source 28]

  • NIH. (n.d.). This compound. Retrieved from PubChem. [Source 29]

  • Chegg. (2014). Solved Consider the reaction between (R)-4-methyl-1-heptene. Retrieved from Chegg.com. [Source 30]

  • Umicore. (n.d.). Metathesis Catalysts. Retrieved from Umicore website. [Source 31]

  • YouTube. (2020). Alkyne hydrogenation with poisoned catalyst example. Retrieved from YouTube. [Source 32]

  • MDPI. (n.d.). Progress of Methylation of C6-8 Arene with Methanol. Retrieved from MDPI website. [Source 33]

Sources

Technical Support Center: A Researcher's Guide to 4-Methyl-1-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-methyl-1-heptene. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions to ensure the safe and effective handling of this versatile alkene. As Senior Application Scientists, we have compiled this guide to not only outline procedures but to also explain the scientific principles behind them, ensuring both safety and experimental integrity.

I. General Storage and Handling: The Foundation of Stability

Proper storage and handling are paramount to maintaining the purity and safety of this compound. This section addresses the most common queries regarding the day-to-day management of this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition such as heat, sparks, or open flames.[1][2][3] The container should be tightly sealed to prevent the ingress of moisture and oxygen, which can lead to degradation and peroxide formation.[1] For long-term storage, it is highly recommended to store the material under an inert atmosphere, such as nitrogen or argon.[2]

Q2: Why is storage under an inert atmosphere so critical?

A2: The terminal double bond in this compound makes it susceptible to oxidation. Oxygen can react with the alkene, especially in the presence of light or heat, to form peroxides, which are unstable and can be explosive upon concentration.[4] An inert atmosphere displaces oxygen, thus inhibiting this degradation pathway and preserving the chemical's integrity.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, acids, and sources of ignition.[5][6] Contact with these substances can lead to vigorous, exothermic reactions. It is crucial to segregate this chemical from such materials in storage and during experiments.

Q4: I've received a new bottle of this compound. What are the immediate steps I should take?

A4: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the cap is tightly sealed. It is good practice to date the bottle upon opening. If the container is not already blanketed with an inert gas, it is advisable to do so, especially if the entire contents will not be used in a short period. Store it immediately in a designated flammable liquid storage cabinet.

Parameter Recommended Condition Rationale
TemperatureCool (as per product label, often 2-8°C)Minimizes vaporization and potential for side reactions.[7]
AtmosphereInert (Nitrogen or Argon)Prevents oxidation and peroxide formation.[2]
LightStore in an opaque or amber container in the darkLight can catalyze peroxide formation.[4]
VentilationWell-ventilated areaPrevents accumulation of flammable vapors.[1][5]

II. Peroxide Formation: The Hidden Danger

One of the most significant risks associated with the storage and handling of alkenes like this compound is the formation of peroxides. This section provides a detailed guide to understanding, detecting, and mitigating this hazard.

Troubleshooting and Protocols

Q5: How can I tell if my this compound has formed peroxides?

A5: Visual inspection can sometimes reveal the presence of peroxides. Look for the formation of crystals, a viscous liquid, or a cloudy appearance in the solvent.[4] However, dangerous levels of peroxides can be present without any visible signs. Therefore, chemical testing is essential.

Q6: What is a reliable method for testing for peroxides?

A6: Semi-quantitative peroxide test strips are a convenient and effective method for detecting peroxides in organic solvents. Alternatively, the iodine detection method can be used.

Protocol: Peroxide Testing using Potassium Iodide
  • Preparation: In a clean, dry test tube, add 1-3 mL of the this compound to be tested.

  • Acidification: Add an equal volume of glacial acetic acid to the test tube.

  • Reagent Addition: Add a few drops of a freshly prepared 5% aqueous potassium iodide solution.

  • Observation: Stopper the test tube and shake well. The formation of a yellow to brown color indicates the presence of peroxides.[4] The intensity of the color is proportional to the peroxide concentration.

Q7: My this compound tested positive for peroxides. What should I do?

A7: If the peroxide concentration is low (typically <100 ppm), you can remove the peroxides. However, if the concentration is high or if solid peroxides are visible, DO NOT ATTEMPT TO REMOVE THEM . This situation is extremely dangerous, and you should contact your institution's Environmental Health & Safety (EH&S) department immediately for assistance with disposal.

Protocol: Peroxide Removal

This procedure should only be performed by trained personnel and with proper safety precautions in a fume hood.

  • Preparation: Prepare a column packed with activated alumina. The amount of alumina should be sufficient to handle the volume of the solvent.

  • Elution: Carefully pass the this compound through the alumina column. The alumina will adsorb the peroxides.

  • Re-testing: Collect the eluted solvent and re-test for the presence of peroxides to ensure their complete removal.

  • Stabilization: Immediately add a stabilizer, such as butylated hydroxytoluene (BHT), at a concentration of 0.001-0.01% to the purified this compound to inhibit further peroxide formation.

Q8: How can I prevent peroxide formation in the first place?

A8: The best strategy is prevention. Always store this compound under an inert atmosphere, in the dark, and in a cool place.[2][4] Adding a radical inhibitor like BHT can also be effective.[8] It is also crucial to manage your inventory to avoid storing opened containers for extended periods.

Peroxide_Management_Workflow cluster_storage Storage & Handling cluster_testing Periodic Testing cluster_results Test Results cluster_action Action storage Store this compound (Cool, Dark, Inert Atmosphere) test Test for Peroxides (e.g., every 3-6 months for opened containers) storage->test result Peroxides Detected? test->result no_peroxides Continue to Use result->no_peroxides No low_peroxides Peroxide Removal (e.g., Alumina Column) result->low_peroxides Yes (Low Conc.) high_peroxides DANGER: Contact EH&S for Disposal result->high_peroxides Yes (High Conc./Solids) low_peroxides->test Re-test after removal

Caption: Workflow for the safe management of peroxide formation in this compound.

III. Troubleshooting Experimental Issues

Even with proper storage, issues can arise during experimentation. This section addresses common problems encountered when using this compound.

Frequently Asked Questions (FAQs)

Q9: My reaction with this compound is giving low yields or unexpected side products. What could be the cause?

A9: Several factors could be at play:

  • Purity: The starting material may have degraded. Re-check the purity of your this compound using techniques like GC-MS or NMR.

  • Peroxides: The presence of peroxides can initiate unwanted side reactions. Test for and remove peroxides if necessary.

  • Isomerization: The terminal double bond of this compound can potentially isomerize to more stable internal alkenes under certain conditions (e.g., acidic or basic catalysis, heat).[9][10][11] This would lead to a mixture of isomers and affect the outcome of reactions targeting the terminal alkene.

  • Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and anaerobic conditions if required by your specific chemistry.

Q10: I'm observing variability between different batches of this compound. How can I ensure consistency?

A10: Batch-to-batch variability can often be traced back to differences in purity or the presence of inhibitors. It is good practice to analyze each new batch for purity and to test for peroxides before use. If your application is particularly sensitive, consider purifying the alkene (e.g., by distillation or passing through a column of activated alumina) and adding a consistent amount of a specified inhibitor to each batch.

Troubleshooting_Logic start Experimental Issue (Low Yield, Side Products) check_purity Check Purity (GC-MS, NMR) start->check_purity check_peroxides Test for Peroxides start->check_peroxides check_isomerization Analyze for Isomers start->check_isomerization review_conditions Review Reaction Conditions (Anhydrous, Anaerobic?) start->review_conditions purity_ok Purity OK? check_purity->purity_ok peroxides_ok Peroxides Absent? check_peroxides->peroxides_ok isomerization_ok No Isomerization? check_isomerization->isomerization_ok purify Purify Alkene purity_ok->purify No remove_peroxides Remove Peroxides peroxides_ok->remove_peroxides No optimize_conditions Optimize Reaction Conditions (e.g., lower temp, different catalyst) isomerization_ok->optimize_conditions No

Caption: A decision-making diagram for troubleshooting common experimental issues with this compound.

IV. Emergency Procedures and Disposal

Safe handling also includes being prepared for emergencies and knowing the correct disposal procedures.

Q11: What should I do in case of a spill?

A11: For a small spill, ensure the area is well-ventilated and eliminate all sources of ignition.[2][6] Absorb the spill with a non-combustible material like vermiculite, sand, or earth, and place it in a sealed container for disposal.[2] For a large spill, evacuate the area and contact your institution's emergency response team.[12]

Q12: How do I properly dispose of unused this compound?

A12: Unused this compound should be disposed of as hazardous waste.[12] It should never be poured down the drain.[2][13] Collect it in a clearly labeled, sealed container and arrange for disposal through a licensed professional waste disposal service, following your institution's and local regulations.[12][13]

V. References

  • Safety data sheet. (2023, August 2). Retrieved from [Link]

  • This compound | C8H16 | CID 3084134 - PubChem. (n.d.). Retrieved from [Link]

  • Peroxide Formation | Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • How Peroxides Form in Common Reagents - YouTube. (2022, May 27). Retrieved from [Link]

  • 1-Heptene, 4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Stability of Alkenes | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]

  • 1-Heptene, 4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • [FREE] Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C. Assume that the alkene is - Brainly. (2023, July 1). Retrieved from [Link]

  • 4-Methylhept-1-ene | C8H16 | CID 518713 - PubChem. (n.d.). Retrieved from [Link]

  • 10.4 Addition of HBr and Peroxide | Organic Chemistry - YouTube. (2020, December 18). Retrieved from [Link]

  • 7.7: Stability of Alkenes - Chemistry LibreTexts. (2024, April 3). Retrieved from [Link]

  • Alkene Stability Increases With Substitution - Master Organic Chemistry. (2020, April 30). Retrieved from [Link]

  • (PDF) ChemInform Abstract: Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Video: Stability of Alkenes | Factors, Products & Examples - Study.com. (n.d.). Retrieved from [Link]

  • 1-Heptyne, 4-methyl | C8H14 | CID 529266 - PubChem. (n.d.). Retrieved from [Link]

  • 7.6 Stability of Alkenes - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

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Technical Support Center: Scale-Up of 4-Methyl-1-Heptene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1-heptene. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions in a practical, Q&A format. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your scale-up campaign.

Section 1: Strategic Overview of Synthetic Routes for Scale-Up

When considering the large-scale synthesis of this compound, two primary retrosynthetic disconnections lead to robust and well-documented chemical transformations: the Grignard reaction and the Wittig reaction. The choice between these routes often depends on factors like raw material cost, process safety, and the ease of purification.

G cluster_0 Synthetic Strategy for this compound cluster_1 Route A: Grignard Synthesis cluster_2 Route B: Wittig Olefination Target This compound Grignard_Route Grignard Reaction + Dehydration Target->Grignard_Route Retrosynthesis Wittig_Route Wittig Reaction Target->Wittig_Route Retrosynthesis Intermediate_G Intermediate: 4-Methyl-1-hepten-4-ol Grignard_Route->Intermediate_G Forms Precursors_G Precursors: - 2-Pentanone - Allyl Bromide - Magnesium Intermediate_G->Precursors_G From Precursors_W Precursors: - 3-Methylhexanal - Methyltriphenylphosphonium Bromide - Strong Base (e.g., n-BuLi) Wittig_Route->Precursors_W From

Caption: High-level comparison of Grignard and Wittig synthesis routes.

Frequently Asked Questions: Route Selection

Q1: Which synthesis route, Grignard or Wittig, is generally preferred for large-scale production of this compound?

A1: There is no single "best" route; the choice is a trade-off.

  • The Grignard route is often more cost-effective in terms of raw materials (2-pentanone, allyl bromide, magnesium). However, it involves two distinct reaction steps (Grignard addition and dehydration), and the large-scale use of Grignard reagents presents significant safety challenges due to their high reactivity and the use of flammable ether solvents.[1][2]

  • The Wittig route offers a more direct, single-step conversion to the final product with excellent regioselectivity for the terminal alkene.[3][4] The primary drawback is the stoichiometry, which generates a full equivalent of triphenylphosphine oxide (TPPO) as a byproduct. Removing large quantities of TPPO can be a major purification challenge at scale. Additionally, the reagents, particularly the strong bases like n-butyllithium (n-BuLi), can be expensive and hazardous.[5]

Table 1: Comparison of Scale-Up Parameters for Synthesis Routes

ParameterGrignard RouteWittig Route
Atom Economy Moderate; dehydration step eliminates water.Poor; generates stoichiometric triphenylphosphine oxide byproduct.
Raw Material Cost Generally Lower.Generally Higher (phosphonium salt, strong base).
Process Steps Two (Addition + Dehydration).One (Olefination).
Key Safety Hazard Grignard reagent formation (exothermic, pyrophoric potential), flammable ether solvents.[1][2][6]Strong bases (e.g., n-BuLi are pyrophoric), handling of phosphonium salts.[6]
Purification Challenge Separation of alkene isomers from dehydration; removal of magnesium salts.Removal of triphenylphosphine oxide (TPPO).
Regioselectivity Dehydration can potentially lead to isomeric alkene byproducts.Excellent; the double bond position is fixed.[3]

Section 2: Troubleshooting the Grignard Route

This route involves the reaction of allylmagnesium bromide with 2-pentanone to form the intermediate alcohol, 4-methyl-1-hepten-4-ol, followed by acid-catalyzed dehydration.[7][8]

Part A: Grignard Reagent Formation & Reaction

Q2: My large-scale Grignard reaction is very difficult to initiate. What can I do?

A2: This is a classic scale-up issue. The surface-to-volume ratio decreases at scale, making initiation, which occurs on the magnesium surface, more challenging.

  • Ensure Absolute Anhydrous Conditions: Water is the primary inhibitor of Grignard reagent formation.[9] All glassware must be rigorously dried (oven-dried or flame-dried under vacuum), and anhydrous grade ether solvents are mandatory.[1][9]

  • Magnesium Activation: The passivating layer of magnesium oxide on the turnings must be disrupted.[10] At scale, mechanical stirring may be insufficient. Consider adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the alkyl halide solution.[9][11]

  • Use Rieke Magnesium: For critical applications, consider using "Rieke magnesium," a highly reactive form of magnesium powder with a large surface area, though it is more expensive.[11]

  • Controlled Heating: Gentle warming of a small portion of the solvent with the magnesium can aid initiation. However, be prepared for a vigorous exotherm once the reaction starts. Never heat the entire vessel unattended.[9]

G Start Grignard Reaction Fails to Initiate Check_Anhydrous Are all reagents and solvents rigorously anhydrous? Start->Check_Anhydrous Check_Mg Is the Magnesium surface activated? Check_Anhydrous->Check_Mg Yes Action_Dry Action: Re-dry all glassware. Use fresh anhydrous solvent. Check_Anhydrous->Action_Dry No Action_Activate Action: Add iodine crystal or 1,2-dibromoethane. Use mechanical stirring to crush turnings. Check_Mg->Action_Activate No Action_Heat Action: Apply gentle local heat. Have cooling bath ready. Check_Mg->Action_Heat Yes Action_Dry->Check_Anhydrous Action_Activate->Check_Mg Success Reaction Initiates Action_Heat->Success Failure Initiation Still Fails: Consider Rieke Mg Action_Heat->Failure

Caption: Troubleshooting decision tree for Grignard reaction initiation.

Q3: We experienced a dangerous exotherm (runaway reaction) during the allyl bromide addition. How can this be controlled at scale?

A3: Thermal management is paramount in scaling up exothermic Grignard reactions.[2][12]

  • Slow, Controlled Addition: The addition of the alkyl halide must be slow and controlled. Use a high-quality addition funnel or a syringe pump. The rate of addition should be tied to the reactor's ability to dissipate heat.

  • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating chiller). An ice bath should always be on standby for emergency cooling.[2][9]

  • Monitor Internal Temperature: Do not rely on the bath temperature. A probe measuring the internal reaction temperature is essential for process control.

  • Reverse Addition: In some cases, adding the magnesium turnings to the alkyl halide solution (reverse addition) can provide better control, although this is less common.

  • Use THF as a Solvent: Tetrahydrofuran (THF) is often preferred over diethyl ether for large-scale reactions due to its higher boiling point and better ability to solvate the Grignard reagent, which can moderate the reaction.[1]

Part B: Dehydration of 4-Methyl-1-hepten-4-ol

Q4: Our dehydration step is producing a mixture of alkene isomers (e.g., 4-methyl-2-heptene) instead of the desired terminal alkene. Why is this happening and how can we improve selectivity?

A4: This is a problem of regioselectivity, governed by Zaitsev's rule, which predicts that the more substituted (and more stable) alkene will be the major product in many elimination reactions. To favor the terminal "Hofmann" product, you need to control the mechanism.

  • Avoid Strong, Hot Acids: Conditions like hot, concentrated sulfuric or phosphoric acid strongly favor E1 elimination, which proceeds through a carbocation intermediate that can rearrange and will lead to the most stable Zaitsev product.

  • Use a Milder Dehydrating Agent: Consider using phosphorus oxychloride (POCl₃) in pyridine. This proceeds through an E2 mechanism on a phosphate ester intermediate, which can favor the formation of the less-substituted alkene due to steric hindrance.

  • Alternative: Tosylation and Elimination: A more controlled, albeit longer, route involves converting the alcohol to a tosylate (using tosyl chloride and pyridine) and then performing an E2 elimination using a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK). The steric bulk of the base will preferentially abstract a proton from the less-hindered terminal methyl group, leading to the desired 1-heptene product.

Section 3: Troubleshooting the Wittig Route

This route involves the reaction of 3-methylhexanal with a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium bromide and a strong base.[4][13]

Q5: We are seeing low conversion of our aldehyde in our scaled-up Wittig reaction. What are the likely causes?

A5: Low conversion in a Wittig reaction at scale often points to issues with the ylide.

  • Incomplete Ylide Formation: The ylide is formed by deprotonating the phosphonium salt.[5] Ensure you are using a sufficiently strong base (n-BuLi is common, but NaH or t-BuOK can also be used) and that you are adding at least one full equivalent.[14] Titrate your n-BuLi solution before use, as its concentration can decrease over time.

  • Ylide Decomposition: The phosphorus ylide is a strong base and is sensitive to both water and oxygen.[3][13] The reaction must be run under a strictly inert atmosphere (nitrogen or argon). Any moisture in the aldehyde, solvent, or glassware will quench the ylide, reducing the effective stoichiometry.

  • Aldehyde Purity: Aldehydes can be prone to oxidation to carboxylic acids or self-condensation (aldol reaction). An acidic impurity in the aldehyde will destroy the ylide. Ensure the aldehyde is purified (e.g., by distillation) immediately before use.

Q6: The purification of our product from triphenylphosphine oxide (TPPO) is not feasible at our target scale. Are there better methods than chromatography?

A6: This is the most significant challenge of the Wittig reaction scale-up. Column chromatography is rarely viable for large-scale manufacturing.

  • Crystallization/Precipitation: TPPO is a highly crystalline solid. After the reaction, you can often precipitate the bulk of the TPPO by concentrating the reaction mixture and adding a non-polar solvent like hexane or a mixture of ether/hexane, in which the non-polar alkene product is soluble but TPPO is not. The mixture can then be filtered.

  • Acidic Extraction: TPPO is weakly basic and can be protonated. In some cases, washing the organic solution with dilute HCl can help remove some of the TPPO into the aqueous phase, though this is not always effective and depends on the stability of your product to acid.

  • Use of Modified Wittig Reagents: For future process development, consider the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction uses a phosphonate ester instead of a phosphonium salt. The byproduct is a water-soluble phosphate salt, which is easily removed during an aqueous workup, completely avoiding the TPPO issue.

G Start Crude Wittig Reaction Mixture (Alkene + TPPO) Concentrate 1. Concentrate reaction mixture under reduced pressure. Start->Concentrate Add_Solvent 2. Add non-polar solvent (e.g., Hexane). Concentrate->Add_Solvent Stir_Cool 3. Stir and cool to induce TPPO precipitation. Add_Solvent->Stir_Cool Filter 4. Filter the slurry. Stir_Cool->Filter Filtrate Filtrate: Alkene in Hexane Filter->Filtrate Liquid Solid Solid Cake: Triphenylphosphine Oxide (TPPO) Filter->Solid Solid Purify 5. Concentrate filtrate and purify alkene via distillation. Filtrate->Purify

Caption: Workflow for non-chromatographic removal of TPPO.

Section 4: Final Product Purification and Quality Control

Q7: What is the best method for purifying the final this compound product at scale?

A7: Given that this compound is a relatively low-boiling (approx. 114-116 °C) and volatile liquid, fractional distillation is the most effective method for large-scale purification.[15]

  • Column Efficiency: Use a packed distillation column (e.g., with Raschig rings or structured packing) to achieve the necessary theoretical plates to separate your product from close-boiling impurities, such as other alkene isomers or residual solvents.

  • Vacuum Distillation: While not strictly necessary for this boiling point, distillation under reduced pressure can be beneficial as it lowers the required temperature, preventing potential thermal degradation or isomerization of the product.

Q8: Our final product fails purity specifications due to trace polar impurities. How can these be removed?

A8: If distillation is insufficient, trace polar impurities (e.g., residual alcohols, water, catalyst residues) can be removed using adsorption techniques.[16][17][18]

  • Adsorbent Beds: Before the final distillation, pass the crude product through a bed of a suitable adsorbent. This is a common industrial practice for olefin purification.[17]

  • Choosing an Adsorbent: The choice depends on the impurity. Activated alumina is effective for removing polar compounds like water and alcohols. Molecular sieves (like Type 13X) are excellent for removing water and other small polar molecules. Sacrificial chemisorption materials can be used for more specific contaminants like sulfur or chlorine.[17]

Table 2: Adsorbents for Olefin Purification

AdsorbentTarget ImpuritiesUse Case
Activated Alumina Water, alcohols, ethers, ketonesGeneral purpose removal of polar contaminants.[18]
Molecular Sieves (3A, 4A, 13X) Water, CO₂, H₂S, mercaptansHighly effective for drying and removing small acidic gases.
Activated Carbon Chlorine, some organic impuritiesRemoval of color bodies and specific contaminants.
Specialty Catalysts/Adsorbents Arsine, phosphine, mercury, sulfurUsed to protect sensitive downstream polymerization catalysts.[16][17][19]

Section 5: Experimental Protocols

Protocol 1: Grignard Synthesis and Dehydration (Illustrative)

Step 1: Grignard Reagent Preparation

  • Causality: To create the nucleophilic allyl group required to attack the ketone.

  • Assemble a jacketed reactor fitted with a mechanical stirrer, condenser, and addition funnel under a nitrogen atmosphere. Ensure all glassware is scrupulously dry.

  • Charge the reactor with magnesium turnings (1.2 eq).

  • In the addition funnel, prepare a solution of allyl bromide (1.1 eq) in anhydrous THF.

  • Add a small portion (~5%) of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a gentle exotherm), add a single crystal of iodine.

  • Once initiated, add the remainder of the allyl bromide solution dropwise at a rate that maintains the internal temperature below 40 °C.

  • After the addition is complete, stir the gray, cloudy solution for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Pentanone

  • Causality: To form the carbon skeleton of the target molecule via nucleophilic addition.

  • Cool the Grignard solution to 0 °C.

  • Add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

Step 3: Work-up and Dehydration

  • Causality: To quench the reaction, protonate the alkoxide intermediate, and then eliminate water to form the alkene.

  • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-1-hepten-4-ol.

  • Add the crude alcohol to a flask containing phosphorus oxychloride (1.5 eq) in pyridine at 0 °C.

  • Allow the mixture to warm to room temperature and then heat gently (e.g., to 80 °C) until the reaction is complete (monitored by GC or TLC).

  • Cool, pour onto ice, and extract with a non-polar solvent like pentane. Wash the organic layer with dilute HCl (to remove pyridine), then with sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer and purify by fractional distillation.

Protocol 2: Wittig Olefination (Illustrative)

Step 1: Ylide Formation

  • Causality: To generate the strongly nucleophilic ylide required for the olefination reaction.

  • To a dry, nitrogen-flushed reactor, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the resulting slurry to 0 °C.

  • Slowly add n-butyllithium (1.05 eq, solution in hexanes) via syringe or cannula. The mixture will turn a characteristic deep orange or yellow color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

Step 2: Wittig Reaction

  • Causality: To form the C=C double bond via reaction of the ylide with the aldehyde.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Add a solution of 3-methylhexanal (1.0 eq) in anhydrous THF dropwise.

  • After addition, allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Causality: To quench the reaction and separate the desired alkene from the TPPO byproduct.

  • Quench the reaction by adding water.

  • Extract the mixture with hexane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Add fresh hexane to the concentrated residue to precipitate the TPPO. Cool the mixture and filter, washing the solid TPPO with cold hexane.

  • Combine the filtrates and concentrate. Purify the resulting crude this compound by fractional distillation.

References
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University.
  • Grignard Reaction. (n.d.). American Chemical Society.
  • Olefin Purification. (n.d.). Clariant.
  • Olefins Purification. (n.d.). Axens.
  • Olefin Purification. (n.d.). MicroSorb Adsorbents.
  • Adsorbents for Olefin Purification. (2020). Gaharceram.
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). Case Western Reserve University.
  • What are Grignard reagent preparation precautions during preparation? (2022). Quora.
  • Grignard Synthesis of Triphenylmethanol. (n.d.). Swarthmore College.
  • Olefins purification catalysts. (n.d.). Johnson Matthey.
  • The Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • The Wittig reaction. (n.d.). Lumen Learning.
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE.
  • The Wittig Reaction. (2023). Chemistry LibreTexts.
  • Wittig reaction. (n.d.). Wikipedia.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data.
  • 4-methyl-1-hepten-4-ol. (n.d.). ChemSynthesis.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Grignard Reagent | Reactions | Preparation | Mechanism. (n.d.). ADICHEMISTRY.
  • This compound. (n.d.). PubChem.
  • Process for production of pure 4-methyl-1-pentene. (n.d.). ResearchGate.
  • 1-Heptene, 4-methyl-. (n.d.). NIST WebBook.
  • UNIT-I PILOT PLANT SCALE UP TECHNIQUES. (n.d.). Institute of Pharmacy Technology, Salipur.
  • A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production. (n.d.). ResearchGate.
  • The Wittig Reaction: Examples and Mechanism. (n.d.). Chemistry Steps.
  • 19.7b Wittig Reaction | Organic Chemistry. (2021). YouTube.

Sources

Technical Support Center: Solvent Effects on 4-Methyl-1-Heptene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of solvent selection in reactions involving 4-methyl-1-heptene. As researchers and drug development professionals, you are keenly aware that the choice of solvent is not merely about dissolving reactants; it is a critical parameter that can dictate reaction rates, influence regioselectivity, and even alter mechanistic pathways. This guide is structured to address common challenges and frequently asked questions, providing not just procedural guidance but also the underlying scientific principles to empower your experimental design.

I. Frequently Asked Questions (FAQs)

Q1: My hydroboration-oxidation of this compound is sluggish. Could the solvent be the issue?

A1: Absolutely. While tetrahydrofuran (THF) is the conventional solvent for hydroboration due to its ability to stabilize the borane (BH₃) reagent as a BH₃-THF complex, its choice is not arbitrary.[1][2] The ether oxygen of THF donates electron density to the empty p-orbital of boron, mitigating the pyrophoric nature of diborane (B₂H₆) and improving its handling.[2]

However, if the reaction is slow, consider the following:

  • Purity of THF: The presence of water or peroxides in THF can quench the borane reagent. Ensure you are using freshly distilled or anhydrous THF.

  • Alternative Ethereal Solvents: While THF is standard, other ethereal solvents like diethyl ether or dimethoxyethane (DME) can also be used.[3] The choice of ethereal solvent is generally not a determining factor in the direction of the addition in hydroboration reactions.[3]

It's important to remember that the hydroboration-oxidation of alkenes is known for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[1][4] This outcome is primarily driven by steric and electronic factors of the reactants themselves, with the solvent playing a crucial but largely non-directive role in the addition step.[3]

Q2: I'm observing a mixture of regioisomers in the acid-catalyzed hydration of this compound. How can solvent choice improve selectivity?

A2: This is a classic challenge in carbocation-mediated reactions. Acid-catalyzed hydration proceeds via a carbocation intermediate, and for an unsymmetrical alkene like this compound, protonation can lead to a more stable secondary carbocation, resulting in the Markovnikov product.[5] However, the formation of less stable carbocations can still occur, leading to a mixture of products.

The solvent plays a significant role in stabilizing charged intermediates.[6][7]

  • Polar Protic Solvents: Solvents like water, methanol, or ethanol can stabilize the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, potentially facilitating the reaction.[8] However, an excess of a nucleophilic solvent like water is often used to drive the equilibrium towards the alcohol product.[5]

  • Solvent Mixtures: In cases where the alkene has poor water solubility, using a co-solvent like THF or acetone can improve miscibility and reaction rates.[5]

To circumvent the issue of poor regioselectivity and potential carbocation rearrangements inherent to acid-catalyzed hydration, consider alternative two-step methods like oxymercuration-demercuration, which also yield the Markovnikov alcohol but without rearrangements.[5]

Q3: For an epoxidation reaction of this compound, what are the key solvent considerations for maximizing yield and selectivity?

A3: Solvent choice in epoxidation is critical as it can influence both the rate of the desired reaction and competing side reactions, such as the decomposition of the oxidizing agent (e.g., hydrogen peroxide).[9]

  • Aprotic Solvents: Non-polar, aprotic solvents like dichloromethane or toluene are often good choices as they do not strongly interact with the electrophilic oxidizing agent, allowing for efficient oxygen transfer to the alkene.

  • Protic Solvents: Protic solvents, such as alcohols, can engage in hydrogen bonding with the oxidizing agent and the epoxide product. This can sometimes lead to lower rates or undesired ring-opening of the epoxide. However, in some catalytic systems, such as with titanium silicalite-1 (TS-1), solvents like methanol can actually enhance reaction rates.[10] The presence of water in these systems can also improve selectivity by suppressing the decomposition of H₂O₂.[9]

The principle of "like dissolves like" is a good starting point.[11] this compound, being a nonpolar hydrocarbon, is highly soluble in nonpolar organic solvents.[11] The choice of solvent will ultimately depend on the specific oxidizing agent and catalyst used. For instance, a solvent-free approach has been shown to be highly selective for the epoxidation of limonene using a tungsten-based catalyst.[12]

Q4: Can I run a metathesis reaction on this compound without a solvent?

A4: Yes, it is possible to run olefin metathesis reactions neat (without a solvent), and in some cases, it can provide a moderate yield.[13] However, the use of a solvent is generally recommended to control reaction concentration, temperature, and to facilitate catalyst dissolution and product isolation.

The choice of solvent can have a dramatic effect on the outcome of metathesis reactions.[14]

  • Non-coordinating Solvents: Solvents like dichloromethane, toluene, or benzene are commonly used as they are relatively inert and do not coordinate strongly to the metal center of the catalyst.

  • Coordinating Solvents: Ethereal solvents can sometimes influence the cis/trans selectivity of the resulting polymer in ring-opening metathesis polymerization (ROMP).[14]

  • Aqueous Media: While less common for simple alkenes, olefin metathesis can be performed in aqueous-organic mixtures, which can be advantageous for certain substrates and aligns with green chemistry principles.[15]

II. Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Conversion 1. Poor solubility of this compound.2. Inactive or quenched reagent/catalyst.3. Unfavorable reaction kinetics in the chosen solvent.1. Solubility Check: this compound is a nonpolar hydrocarbon and should be soluble in common nonpolar organic solvents like hexanes, toluene, and dichloromethane.[11] If using a polar solvent, consider adding a nonpolar co-solvent to improve miscibility.2. Solvent Purity: Ensure the solvent is anhydrous and free of impurities that could react with your reagents (e.g., peroxides in THF for hydroboration, acidic impurities).3. Solvent Polarity: The rate of a reaction can be highly dependent on solvent polarity.[6][7] Polar solvents tend to accelerate reactions with polar transition states, while nonpolar solvents favor reactions with nonpolar transition states.[6][7] Consider screening a range of solvents with varying polarities.[16][17][18]
Formation of Byproducts 1. Solvent participation in the reaction.2. Solvent-mediated side reactions.3. Rearrangement of intermediates.1. Inert Solvent Selection: Choose a solvent that is chemically inert under the reaction conditions. For example, in hydrohalogenation, using an inert solvent like CCl₄ is crucial to prevent the solvent from acting as a nucleophile.[19]2. Protic vs. Aprotic: Protic solvents can act as proton sources or sinks, potentially leading to undesired side reactions. If observing byproducts consistent with proton transfer, switch to an aprotic solvent.3. Stabilization of Intermediates: For reactions involving carbocations, highly polar, coordinating solvents can sometimes stabilize these intermediates to an extent that allows for rearrangements to occur. In such cases, a less polar solvent might afford greater selectivity for the desired product.
Poor Regio- or Stereoselectivity 1. Solvent influence on the transition state.2. Insufficient steric or electronic differentiation in the chosen solvent.1. Transition State Solvation: The solvent can differentially solvate competing transition states, thereby influencing the product ratio.[8] Experiment with solvents that have different hydrogen bonding capabilities or dielectric constants.2. Bulky Reagents/Solvents: In some cases, using a bulkier hydroborating agent (e.g., 9-BBN instead of BH₃) can enhance regioselectivity due to increased steric hindrance.[1] While not a direct solvent effect, it's a related strategy to control selectivity. The hydroboration reaction itself is stereoselective for syn addition.[1][4]

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Assessing Solvent Effects on Reaction Rate
  • Reaction Setup: In parallel, set up identical reactions in a series of vials. Each vial should contain this compound and any necessary catalysts or reagents, but each in a different solvent of interest (e.g., hexane, toluene, THF, dichloromethane, acetonitrile, methanol).

  • Temperature Control: Place all vials in a temperature-controlled reaction block or oil bath to ensure a consistent temperature.

  • Initiation: Initiate the reactions simultaneously by adding the final reagent.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by adding a suitable quenching agent or by rapid cooling).

  • Analysis: Analyze the quenched aliquots by a suitable technique (e.g., GC, HPLC, NMR) to determine the concentration of the starting material and product.

  • Data Plotting: Plot the concentration of the product versus time for each solvent to determine the initial reaction rates.

Caption: Workflow for screening solvent effects on reaction kinetics.

Understanding Solvent Polarity and Reaction Mechanisms

The choice of solvent can fundamentally alter the energy landscape of a reaction. Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that proceed through such species (e.g., Sₙ1-type mechanisms).[6][7] Conversely, nonpolar solvents are preferred for reactions where charge separation is minimal in the transition state.

Solvent_Effect_on_Transition_State R Reactants P Products TS_nonpolar TS (Nonpolar Solvent) TS_polar TS (Polar Solvent) R_pos TS_nonpolar_pos R_pos->TS_nonpolar_pos   ΔG‡ (nonpolar) TS_polar_pos R_pos->TS_polar_pos ΔG‡ (polar) P_pos TS_nonpolar_pos->P_pos TS_polar_pos->P_pos Y_axis Free Energy (G) X_axis Reaction Coordinate

Caption: Stabilization of a polar transition state by a polar solvent, lowering the activation energy.

IV. References

  • Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from

  • Effect of solvents on homo olefin metathesis reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from

  • Okumu, J. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Chemistry, 3(1), 24-32.

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.

  • Summary of Alkene Reactions, Ch. 8. (n.d.). Retrieved January 8, 2026, from

  • Dramatic solvent effects on ring-opening metathesis polymerization of cycloalkenes. (2025). ResearchGate.

  • The Solubility Profile of 3-Methyl-2-heptene in Organic Solvents: A Technical Guide. (n.d.). Benchchem. Retrieved January 8, 2026, from

  • Olefin Metathesis in Homogeneous Aqueous Media Catalyzed by Conventional Ruthenium Catalysts. (n.t.). National Institutes of Health. Retrieved January 8, 2026, from

  • HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. (n.d.). Redalyc. Retrieved January 8, 2026, from

  • Effect of the solvent polarity (a) and dielectric constant (b) on the... (n.d.). ResearchGate. Retrieved January 8, 2026, from

  • Leah4sci. (2025, November 11). Alkene Reactions Made Simple - Mechanisms, Markovnikov's Rule, Lots of Practice [LIVE Recording]. YouTube.

  • Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. Retrieved January 8, 2026, from

  • The Organic Chemistry Tutor. (2016, April 16). Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. YouTube.

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025). Semantic Scholar.

  • Leah4sci. (2024, September 17). Alkene Reactions (Live Recording) Organic Chemistry Practice & Review. YouTube.

  • Best way to study Alkene reactions in organic chem ? (2014, November 22). Reddit. Retrieved January 8, 2026, from

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  • Solvent Mediated Interactions on Alkene Epoxidations in Ti-MFI: Effects of Solvent Identity and Silanol Density. (2023). Illinois Experts.

  • Solved Consider the reaction between (R)-4-methyl-1-heptene. (2014, March 12). Chegg.com. Retrieved January 8, 2026, from

  • [FREE] Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C. Assume that the alkene is. (2023, July 1). Brainly. Retrieved January 8, 2026, from

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  • jOeCHEM. (2021, August 24). Reactions of Alkenes--Tackling ALL of Them (Worksheet Solutions Walkthrough). YouTube.

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  • Kinetic solvent effects in organic reactions. (n.d.). ResearchGate. Retrieved January 8, 2026, from

  • 1-Heptene, 4-methyl-. (n.d.). National Institute of Standards and Technology. Retrieved January 8, 2026, from

  • Doubtnut. (2021, November 7). Hydroboration oxidation of 4-methyl octene would give | 12 | ALCOHOLS, PHENOLS AND ETHERS | CHEM.... YouTube.

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  • Properties of Common Organic Solvents. (2022, September 8). Retrieved January 8, 2026, from

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  • Hydrocarbon. (n.d.). In Wikipedia. Retrieved January 8, 2026, from

  • Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7- hydroxy-4-methylcoumarin: Determination of the dipole moments. (2025). ResearchGate.

  • Solvent Effects on the Menshutkin Reaction. (2021). arXiv.

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Section 1: Understanding the Core Hazard - The Exothermic Nature of Alkene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Managing Exothermic Reactions of 4-Methyl-1-Heptene >

For Researchers, Scientists, and Drug Development Professionals

The primary challenge in working with this compound lies in its propensity to undergo highly exothermic polymerization reactions.[1][2][3] Like other alkenes, the conversion of the carbon-carbon double bond to a single bond in the polymer backbone releases a significant amount of energy.[2] If not properly controlled, this heat generation can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[4][5][6]

A thermal runaway is a positive feedback loop where the increase in temperature accelerates the reaction rate, which in turn generates even more heat.[6][7] This can result in violent boiling of solvents, reactor over-pressurization, and potentially, vessel rupture or explosion.[5] Understanding the kinetics and thermodynamics of the specific reaction being performed is paramount to preventing such events.[8]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the exothermic reactions of this compound, providing a structured approach to problem-solving.

Issue 1: Rapid, Uncontrolled Temperature Spike (Potential Thermal Runaway)

  • Symptoms:

    • A sudden and sharp increase in the internal reaction temperature that outpaces the cooling system's capacity.

    • Vigorous, uncontrolled boiling or refluxing of the solvent.

    • A noticeable increase in the pressure reading of the reaction vessel.

    • Visible fuming or off-gassing from the reactor.

  • Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of any monomer, catalyst, or co-catalyst.

    • Maximize Cooling: Ensure the cooling system (e.g., ice bath, cryostat, cooling jacket) is operating at maximum capacity.

    • Emergency Quenching: If the temperature continues to rise uncontrollably, introduce a quenching agent to terminate the polymerization. The choice of quenching agent depends on the catalyst system being used. For many Ziegler-Natta and metallocene-catalyzed polymerizations, the addition of a short-chain alcohol like methanol or isobutanol is effective.[9][10]

    • Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood to safely manage any released vapors.[11]

    • Evacuation: If the situation cannot be brought under control, evacuate the immediate area and alert safety personnel.

  • Root Cause Analysis and Prevention:

    • Inadequate Heat Removal: The rate of heat generation exceeded the rate of heat removal. This can be due to an undersized cooling bath, poor heat transfer through the reactor walls, or insufficient stirring.

      • Preventative Measures:

        • Use a larger reaction vessel to increase the surface area-to-volume ratio, improving heat dissipation.

        • Ensure vigorous stirring to promote uniform temperature distribution and efficient heat transfer to the vessel walls.

        • Employ a more efficient cooling system, such as a cryostat with a circulating coolant, instead of a static ice bath.

    • Excessive Catalyst Concentration: Too much catalyst can lead to an extremely high initial reaction rate.

      • Preventative Measures:

        • Carefully calculate and weigh the catalyst and co-catalyst.

        • Consider a slower, dropwise addition of the catalyst solution rather than adding it all at once.

    • High Monomer Concentration: A higher concentration of this compound can lead to a faster reaction rate and greater heat output.[12]

      • Preventative Measures:

        • Perform the reaction in a suitable solvent to dilute the monomer and act as a heat sink.

        • Add the monomer to the reaction mixture slowly over time to control the reaction rate.

Issue 2: Poor Reproducibility and Inconsistent Reaction Profiles

  • Symptoms:

    • Significant variations in the peak exotherm temperature between batches, even with seemingly identical procedures.

    • Inconsistent polymer yields or molecular weights.

    • Delayed or unexpectedly rapid onset of the exothermic reaction.

  • Root Cause Analysis and Prevention:

    • Impurity Effects: Trace impurities in the monomer, solvent, or catalyst can act as inhibitors or accelerators, altering the reaction kinetics. Water is a common inhibitor in many polymerization reactions.[13]

      • Preventative Measures:

        • Ensure all reagents and solvents are of the appropriate purity and are properly dried before use.

        • Purify the this compound monomer, for example, by passing it through activated alumina, to remove inhibitors.[10]

    • Inconsistent Catalyst Activation: For catalyst systems requiring activation (e.g., Ziegler-Natta or metallocene catalysts), variations in the activation procedure can lead to inconsistent catalytic activity.

      • Preventative Measures:

        • Standardize the catalyst activation procedure, including the temperature, time, and rate of reagent addition.

        • Use fresh, properly stored catalyst and co-catalyst solutions.

    • Variations in Heat Transfer: Differences in the placement of the reaction vessel within the cooling bath or variations in stirring speed can affect heat transfer efficiency.

      • Preventative Measures:

        • Ensure the reaction setup is consistent for each experiment.

        • Use a mechanical stirrer with a tachometer to maintain a constant and reproducible stirring rate.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting scale for a new reaction with this compound?

A1: It is crucial to start with a small-scale reaction to assess the thermal hazard before scaling up. A reaction volume of 50-100 mL is often a prudent starting point. This allows for the determination of the reaction's exothermicity under controlled conditions. Reaction calorimetry can be used to quantify the heat of reaction and the rate of heat release, providing essential data for safe scale-up.[8][14][15]

Q2: How do I choose an appropriate solvent for my reaction?

A2: The ideal solvent should be inert to the reactants and catalyst system, have a suitable boiling point, and possess good heat transfer properties. For Ziegler-Natta or metallocene-catalyzed polymerization of this compound, anhydrous, non-coordinating solvents like toluene or heptane are commonly used.[10][16] The solvent's boiling point should be high enough to allow for the desired reaction temperature but low enough to enable controlled reflux as a secondary cooling mechanism if needed.

Q3: What are the key safety precautions I should take when working with this compound?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[17]

  • Fume Hood: Conduct all experiments in a well-ventilated chemical fume hood to minimize inhalation exposure to volatile compounds.[17]

  • Inert Atmosphere: Many polymerization catalysts are sensitive to air and moisture. Therefore, reactions are often carried out under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[10][18]

  • Emergency Preparedness: Have a plan for handling a thermal runaway, including immediate access to a quenching agent and knowledge of the location of safety showers and fire extinguishers.

Q4: Can I use reaction calorimetry to study the exothermic reactions of this compound?

A4: Yes, reaction calorimetry is a powerful tool for studying the thermal hazards of chemical reactions.[8][14] A reaction calorimeter can measure the heat flow from a reaction in real-time, providing valuable data on:

  • The total heat of reaction (enthalpy).

  • The rate of heat generation.

  • The adiabatic temperature rise, which is the theoretical temperature increase in the absence of any cooling.[8] This information is critical for designing safe experimental protocols and for scaling up reactions.

Q5: What are some common catalyst systems for the polymerization of this compound, and how do they influence the exotherm?

A5:

  • Ziegler-Natta Catalysts: These are heterogeneous catalysts, often based on titanium compounds supported on magnesium chloride, and activated by an organoaluminum co-catalyst like triethylaluminum.[10][19] The activity and, consequently, the exotherm can be very high and are influenced by the catalyst preparation and the Al/Ti ratio.

  • Metallocene Catalysts: These are single-site catalysts that offer better control over the polymer's microstructure.[16][20] They are typically activated by methylaluminoxane (MAO).[10][16] The exotherm can be significant and is dependent on the specific metallocene complex and the MAO-to-catalyst ratio.

  • Cationic Polymerization: This can be initiated by Lewis acids like boron trifluoride (BF₃).[10][13] These reactions are often very fast and highly exothermic, requiring low temperatures for effective control.[6][10]

Section 4: Data and Protocols

Table 1: Key Safety and Reactivity Data for this compound
PropertyValueSource
Molecular FormulaC₈H₁₆[21][22]
Molecular Weight112.21 g/mol [21][22]
Boiling PointNot explicitly found, but related heptenes have boiling points in the range of 90-120°C.
Flash PointHighly flammable liquid and vapor.[23][24][23][24]
HazardsFlammable liquid. May be fatal if swallowed and enters airways.[23][23]
Protocol 1: General Procedure for Small-Scale Polymerization of this compound using a Ziegler-Natta Catalyst

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific experimental goals and safety assessments.

  • Reactor Setup: A 250 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer or thermocouple, and a nitrogen inlet/outlet is thoroughly dried and purged with nitrogen.[10]

  • Reagent Addition: Anhydrous heptane (100 mL) and a supported TiCl₄/MgCl₂ catalyst (e.g., 0.05 g) are added to the flask under a nitrogen atmosphere.[10]

  • Temperature Control: The flask is placed in a thermostatically controlled oil bath, and the temperature is raised to the desired reaction temperature (e.g., 70°C).[10]

  • Co-catalyst Addition: A solution of triethylaluminum (TEAL) in heptane (e.g., 1.0 M) is slowly added to the flask. The Al/Ti molar ratio is a critical parameter to control and is typically around 100:1.[10]

  • Monomer Addition: Purified this compound (e.g., 20 mL) is then injected into the reactor.[10]

  • Reaction Monitoring: The polymerization is allowed to proceed for a set time (e.g., 2 hours) with vigorous stirring, while closely monitoring the internal temperature.[10]

  • Quenching: The reaction is terminated by the addition of 10 mL of methanol.[10]

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into an excess of methanol containing a small amount of hydrochloric acid. The precipitated polymer is then filtered, washed thoroughly with methanol, and dried in a vacuum oven.[10]

Section 5: Visualizing Workflows

Diagram 1: Decision-Making Workflow for Managing a Temperature Excursion

G start Temperature Spike Detected stop_reagents Stop All Reagent Feeds start->stop_reagents max_cooling Maximize Cooling stop_reagents->max_cooling is_controlled Is Temperature Decreasing? max_cooling->is_controlled continue_monitoring Continue Monitoring Closely is_controlled->continue_monitoring Yes quench Initiate Emergency Quench is_controlled->quench No safe_shutdown Proceed with Safe Shutdown continue_monitoring->safe_shutdown is_quench_effective Is Reaction Terminated? quench->is_quench_effective is_quench_effective->safe_shutdown Yes evacuate Evacuate Area & Alert Safety Personnel is_quench_effective->evacuate No

Caption: A logical workflow for responding to a temperature excursion.

Diagram 2: Safe Polymerization Reaction Setup

G cluster_fume_hood Chemical Fume Hood cluster_reactor Reaction Vessel cluster_cooling Cooling System cluster_ancillary Ancillary Equipment thermometer Thermometer/ Thermocouple flask Three-Neck Flask thermometer->flask stirrer Mechanical Stirrer stirrer->flask condenser Condenser (Nitrogen Inlet) condenser->flask scrubber Scrubber/Bubbler condenser->scrubber Outlet reagent_addition Addition Funnel reagent_addition->flask cooling_bath Cooling Bath (Ice/Water or Cryostat) nitrogen Nitrogen Source nitrogen->condenser Inert Gas

Caption: A schematic of a safe laboratory setup for exothermic polymerization.

References

  • Polymerization of Alkenes | Process & Examples - Lesson - Study.com. (n.d.).
  • Alkenes: Polymerization Reactions and Uses of Ethene - Free Chemistry Online. (n.d.).
  • 10.9: Polymerization of Alkenes - Chemistry LibreTexts. (2021).
  • This compound | C8H16 | CID 3084134 - PubChem - NIH. (n.d.).
  • Process Safety Improvement of an Olefins Plant – from the Hazard Analysis to Implementation and Start-Up - Aidic. (n.d.).
  • US2940963A - Quenching of catalyst with alcoholic mixture - Google Patents. (n.d.).
  • Polymerisation of Alkenes - SPM Chemistry. (2012).
  • 18.5: Radical Polymerization of Alkenes, Polymers - Chemistry LibreTexts. (2020).
  • Homo- and Copolymerization of 4-Methyl-1-pentene and Ethylene with Group 4 ansa-Cyclopentadienylamido Complexes | Macromolecules - ACS Publications. (n.d.).
  • Piano Olefins Mixture - SAFETY DATA SHEET. (2017).
  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors - WIKA blog. (n.d.).
  • WO2016099694A1 - Polymerization quenching - Google Patents. (n.d.).
  • Thermal runaway - Wikipedia. (n.d.).
  • Copolymerization of 4-methyl-1-pentene with α,ω-alkenols - ResearchGate. (2025).
  • How to slow down a runaway reaction - Quora. (2020).
  • Prevent Runaway Chemical Reactions - Mettler Toledo. (n.d.).
  • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - MDPI. (2023).
  • 7.3: Heats of Reactions and Calorimetry - Chemistry LibreTexts. (2023).
  • 1-Heptene, 4-methyl- - the NIST WebBook. (n.d.).
  • 4-bromo-2-heptene - Organic Syntheses Procedure. (n.d.).
  • [FREE] Consider the reaction between (R)-4-methyl-1-heptene and H2, Pd/C. Assume that the alkene is - Brainly. (2023).
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (n.d.).
  • Runaway Reaction - Prevention - YouTube. (2012).
  • Chemical Properties of 1-Heptene, 4-methyl- (CAS 13151-05-8) - Cheméo. (n.d.).
  • Reaction Calorimetry for Studying Kinetics in Bulk Phase Polymerization of Propene. (n.d.).
  • 6.11: Alkene Polymerisation - Chemistry LibreTexts. (2022).
  • Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction - NIH. (2019).
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  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.).
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  • Kinetic and mechanism of alkene polymerization - ResearchGate. (2025).
  • Producing C5–C14 Range Olefin Intermediates by Thermal Degradation of Plastics. (2025).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
  • Summary of Alkene Reactions, Ch. 8. Memorize Reaction, Orientation where Appropriate, Stereochemistry where Appropriate, and M. (n.d.).
  • Thermal Hazard Analysis of Styrene Polymerization in Microreactor of Varying Diameter. (2020).
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Technical Support Center: Stereoselective Transformations of 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving stereoselectivity in reactions involving 4-methyl-1-heptene. This guide is designed for researchers, scientists, and drug development professionals who are looking to control the stereochemical outcome of their reactions with this prochiral alkene. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve your desired stereoisomer with high purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each entry details the issue, explores potential root causes, and provides actionable solutions grounded in chemical principles.

Question 1: My enantiomeric excess (e.e.) is consistently low or non-existent in an asymmetric hydrogenation reaction. What are the likely causes and how can I fix it?

Answer:

Low enantioselectivity in asymmetric hydrogenation is a frequent challenge. The root cause often lies in catalyst inhibition, suboptimal reaction conditions, or impurities. Let's break down the potential issues and solutions.

Potential Causes & Recommended Actions:

  • Catalyst Poisons: Trace impurities can bind to the metal center of your catalyst more strongly than the substrate, leading to a non-selective background reaction or complete catalyst deactivation.

    • Solution: Ensure your this compound substrate is of the highest purity available. Consider passing it through a plug of activated alumina to remove peroxide or other polar impurities. All solvents and reagents, including the hydrogen gas, should be scrupulously dried and deoxygenated.

  • Incorrect Ligand-to-Metal Ratio: The performance of many chiral rhodium and iridium catalysts is highly sensitive to the ligand-to-metal ratio.[1] An incorrect ratio can lead to the formation of less selective or inactive catalytic species.

    • Solution: Methodically screen the ligand-to-metal ratio. While a 1.1:1 ratio is a common starting point for many bidentate phosphine ligands, this is not universal. Consult the literature for the specific ligand you are using.

  • Suboptimal Temperature or Pressure: Hydrogenation kinetics and the stereodetermining step are temperature and pressure-dependent.

    • Solution: Systematically vary the reaction temperature and hydrogen pressure. Lower temperatures often increase enantioselectivity by accentuating the energy difference between the diastereomeric transition states, though this may come at the cost of reaction rate.

  • Inappropriate Chiral Ligand: The "no-one-size-fits-all" principle is paramount in asymmetric catalysis. The steric and electronic properties of your chosen ligand may not be a good match for this compound.

    • Solution: Screen a variety of chiral ligands. For unfunctionalized terminal alkenes, ligands with a large chiral pocket and appropriate steric bulk are often required. Consider ligands from different families, such as BINAP, Josiphos, or modern monodentate ligands like phosphoramidites.[2]

Question 2: I'm attempting a Sharpless Asymmetric Dihydroxylation (AD) on this compound, but the reaction is sluggish and the e.e. is poor. What should I troubleshoot?

Answer:

The Sharpless Asymmetric Dihydroxylation is a powerful tool for creating chiral diols from alkenes.[3][4] However, its efficiency can be affected by several factors, particularly when dealing with unfunctionalized terminal alkenes.

Potential Causes & Recommended Actions:

  • Slow Catalytic Turnover: The hydrolysis of the osmate ester intermediate can be rate-limiting, leading to a secondary, less selective reaction pathway.[3][5] This is especially true for terminal alkenes.

    • Solution: Add a catalytic turnover accelerator. Methanesulfonamide (CH₃SO₂NH₂) is frequently used to speed up the hydrolysis step and suppress the secondary catalytic cycle, thereby improving both the rate and enantioselectivity.[5]

  • Incorrect AD-mix Formulation: The pre-packaged AD-mix reagents (AD-mix-α and AD-mix-β) are optimized for general use, but the stoichiometry may need adjustment for challenging substrates.[5]

    • Solution: While using the commercial mixes is convenient, consider preparing the reaction mixture yourself. This allows you to increase the concentration of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), which can help suppress the non-selective background reaction.[3]

  • Solvent System Issues: The standard t-BuOH/water solvent system is crucial for the reaction. An incorrect ratio or the presence of co-solvents can disrupt the reaction's delicate balance.

    • Solution: Ensure the t-BuOH and water are in the correct ratio (typically 1:1). Avoid introducing other organic solvents unless specified in a validated protocol for your substrate class. The reaction must be biphasic to proceed correctly.

  • Temperature Control: Like most asymmetric reactions, temperature is critical.

    • Solution: Run the reaction at 0 °C. While some reactions can be run at room temperature, lower temperatures generally favor higher enantioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about improving stereoselectivity with this compound.

Question 3: Which type of stereoselective reaction is most suitable for functionalizing this compound?

Answer:

The choice of reaction depends entirely on the desired functional group you wish to install. Here is a summary of common, powerful methods:

Reaction TypeProductKey Features & Considerations
Asymmetric Dihydroxylation Chiral 1,2-DiolReliable and predictable using Sharpless AD-mix-α or AD-mix-β.[5][6] The choice of ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL) dictates which enantiomer is formed.[3]
Asymmetric Epoxidation Chiral EpoxideFor unfunctionalized alkenes like this compound, the Jacobsen-Katsuki epoxidation using a chiral Mn-salen complex is the method of choice.[7][8][9]
Hydroboration-Oxidation Chiral AlcoholThis reaction provides the anti-Markovnikov alcohol.[10] Using a chiral borane reagent (e.g., Ipc₂BH or IpcBH₂) allows for enantioselective hydroboration. The subsequent oxidation with H₂O₂ retains the stereochemistry.[11]
Asymmetric Hydrogenation Chiral AlkaneResults in the formation of 4-methylheptane. This is primarily useful for creating a chiral center if one of the alkene carbons were, for example, a deuterium atom. For this specific substrate, it removes the site of chirality.
Question 4: How do I choose the correct enantiomer of a catalyst or ligand (e.g., AD-mix-α vs. AD-mix-β)?

Answer:

Predicting the stereochemical outcome is a key advantage of many modern asymmetric reactions. Mnemonics have been developed for several key transformations.

  • For Sharpless Asymmetric Dihydroxylation: A well-established mnemonic allows for easy prediction. When the alkene is drawn in a specific orientation, the AD-mix-β [(DHQD)₂PHAL ligand] delivers the hydroxyl groups to the "top face," while AD-mix-α [(DHQ)₂PHAL ligand] delivers them to the "bottom face."[3]

  • For Jacobsen Epoxidation: The stereochemical outcome is dependent on the chirality of the diamine backbone in the salen ligand. For (R,R)-Jacobsen's catalyst, the epoxide is typically formed with one specific facial selectivity, while the (S,S)-catalyst provides the opposite enantiomer.[12]

The best practice is to consult the original literature or comprehensive reviews for the specific reaction and substrate class you are working with.

Experimental Protocols & Workflows

Protocol 1: Sharpless Asymmetric Dihydroxylation of this compound

This protocol is a representative procedure for obtaining a chiral diol from this compound.

Materials:

  • AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, K₂OsO₂(OH)₄, and (DHQD)₂PHAL)

  • This compound (high purity)

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

  • Stir the mixture vigorously at room temperature until both phases are clear and the mixture is orange.

  • Cool the flask to 0 °C in an ice bath.

  • Add methanesulfonamide (1 equivalent). Stir for 2 minutes.

  • Add this compound (1 equivalent, e.g., 1 mmol, 112 mg) dropwise to the cold, stirring mixture.

  • Seal the flask and stir vigorously at 0 °C. Monitor the reaction progress by TLC or GC. The reaction is typically complete in 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Diagrams and Visualizations

Troubleshooting Workflow for Low Enantioselectivity

This diagram outlines a logical workflow for diagnosing and solving issues of low enantiomeric excess in an asymmetric catalytic reaction.

Troubleshooting_Low_EE cluster_0 Initial Observation cluster_1 Purity & Reagents Check cluster_2 Reaction Parameter Optimization cluster_3 System Re-evaluation cluster_4 Outcome Start Low Enantiomeric Excess (e.e.) Observed Purity Verify Purity of Substrate & Solvents Start->Purity Dryness Ensure Anhydrous & Oxygen-Free Conditions Purity->Dryness If purity is confirmed Catalyst_Check Use Fresh, High-Purity Catalyst/Ligand Dryness->Catalyst_Check Temperature Screen Lower Temperatures (e.g., 0°C, -20°C) Catalyst_Check->Temperature If reagents are pure Concentration Vary Substrate Concentration (High dilution can help) Temperature->Concentration Stoichiometry Optimize Ligand:Metal Ratio or Additives Concentration->Stoichiometry Ligand Screen a Different Class of Chiral Ligand Stoichiometry->Ligand If optimization fails Success High e.e. Achieved Stoichiometry->Success If optimization succeeds Catalyst_System Consider a Different Catalytic System (e.g., different metal) Ligand->Catalyst_System Catalyst_System->Success Sharpless_AD_Cycle OsVIII_L Os(VIII)O4-Ligand Complex Cycloaddition [3+2] Cycloaddition (Stereodetermining Step) OsVIII_L->Cycloaddition Osmate_Ester Osmate(VI) Ester Intermediate Cycloaddition->Osmate_Ester Hydrolysis Hydrolysis (Accelerated by CH3SO2NH2) Osmate_Ester->Hydrolysis Diol_Product Chiral Diol Product Hydrolysis->Diol_Product OsVI Reduced Os(VI) Species Hydrolysis->OsVI releases Reoxidation Re-oxidation (by K3Fe(CN)6) OsVI->Reoxidation Reoxidation->OsVIII_L regenerates Alkene This compound Alkene->Cycloaddition

Caption: Key steps of the Sharpless Asymmetric Dihydroxylation cycle.

References

  • Zhang, W.; Loebach, J. L.; Wilson, S. R.; Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society. [Link]
  • Jacobsen, E. N. (n.d.).
  • Sharpless, K. B. (n.d.).
  • Spivey, A. C., et al. (n.d.). Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity.
  • Hall, D. G. (2011). Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)
  • Gennari, C., et al. (2017). Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins with PhthalaPhos, a New Class of Chiral Supramolecular Ligands.
  • MDPI. (2021).
  • Organic Chemistry Portal. (n.d.).
  • von Dollen, B. N. (2013). ASYMMETRIC INTRAMOLECULAR HYDROBORATION VIA A UNIQUE CHIRAL CHLOROBORA. University of Memphis Digital Commons. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Jacobsen Asymmetric Epoxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Hu, Y., et al. (2023).
  • Wang, Z., et al. (2022). Enantioselective Cu-catalyzed double hydroboration of alkynes to access chiral gem-diborylalkanes.
  • Jacobsen, E. N. (n.d.).
  • Hu, M., et al. (2022).
  • Chemistry LibreTexts. (2021). 5.3: Epoxidation of Unfunctionalized Alkenes. Chemistry LibreTexts. [Link]
  • Sivasanker, S., et al. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Indian Academy of Sciences. [Link]
  • Riera, A., et al. (2021). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands.
  • de Vries, J. G., et al. (2002). Rhodium-Catalyzed Enantioselective Hydrogenation Using Chiral Monophosphonite Ligands.
  • Ashenhurst, J. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
  • Noyori, R., et al. (2001). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity.
  • Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Chemistry Steps. [Link]
  • Hutchings, G. J., et al. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. [Link]
  • Percy, J. M., et al. (2013). Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. Beilstein Journal of Organic Chemistry. [Link]
  • Khan Academy. (n.d.).
  • Spivey, A. C., et al. (2004). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory.
  • Myers, A. (n.d.). Sharpless Asymmetric Epoxidation Reaction. Harvard University. [Link]
  • Journal of Laboratory Chemical Education. (2018). Regioselective and Diastereoselective Hydration of 3-Methyl-2-heptene. ERIC. [Link]
  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed.
  • ChemRxiv. (2025). Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesium. ChemRxiv. [Link]
  • Corma, A., et al. (2024). On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality.
  • Riera, A., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst.
  • Synthesis Workshop. (2024).
  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
  • Shi, Y., et al. (2008). Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State.
  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Organic Chemistry Portal. [Link]
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  • Riera, A., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)

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avoiding unwanted polymerization of 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-methyl-1-heptene. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of unwanted polymerization. Here, we provide in-depth, field-proven insights and practical protocols to ensure the stability and purity of your monomer for successful experimentation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stability and handling of this compound.

Q1: What causes my this compound to polymerize spontaneously?

Unwanted polymerization of alkenes like this compound is typically a chain-growth process that can be initiated by several mechanisms.[1] The presence of a double bond makes the molecule susceptible to attack by reactive intermediates.[2] The three primary pathways are:

  • Free-Radical Polymerization : This is the most common cause of unwanted polymerization. It is initiated by free radicals, which can be generated by heat, light (UV radiation), or, most frequently, trace contaminants like peroxides.[3][4] Oxygen can react with the monomer to form peroxides, which then decompose to create initiating radicals.[5]

  • Cationic Polymerization : This pathway is initiated by electrophiles or acidic impurities.[6] Alkenes with electron-donating groups, like the alkyl group in this compound, can stabilize the resulting carbocation intermediate, making them susceptible to this mechanism.[7] Common initiators include strong acids (e.g., traces of H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃) that may be present as contaminants.[1][8]

  • Coordination Polymerization : While often used for controlled synthesis with Ziegler-Natta or other transition metal catalysts, residual catalyst from synthesis can also lead to unwanted polymerization.[9][10][11] These catalysts operate by coordinating with the alkene monomer to facilitate insertion into a growing polymer chain.[12]

Q2: How should I properly store and handle this compound to prevent polymerization?

Proper storage is the first and most critical line of defense. The goal is to eliminate potential initiators like heat, light, and oxygen.

  • Temperature : Store in a cool, dark place, typically at 2-8°C. Lower temperatures significantly reduce the rate of thermal self-initiation and peroxide formation.

  • Atmosphere : Store under an inert atmosphere, such as nitrogen or argon.[13] This displaces oxygen, preventing the formation of peroxide initiators.

  • Container : Use an opaque, tightly sealed container to protect from light and prevent oxygen ingress. Amber glass bottles are suitable for laboratory quantities.

  • Inhibitors : Ensure the monomer contains an appropriate inhibitor from the manufacturer. For long-term storage, verify the inhibitor concentration periodically.

Below is a recommended workflow for handling the monomer upon receipt and during use.

G cluster_storage Monomer Handling Workflow cluster_use Experimental Use receive Receive Monomer inspect Inspect for polymer (solids, high viscosity) receive->inspect store Store at 2-8°C under inert gas, away from light inspect->store If OK test Before use, test for peroxides (see Protocol 2) store->test remove_inhibitor Remove inhibitor (if required, see Protocol 3) test->remove_inhibitor If peroxides absent use_now Use immediately after purification/inhibitor removal

Figure 1: Recommended workflow for handling this compound.
Q3: What are polymerization inhibitors, and which ones are used for alkenes?

Polymerization inhibitors are chemical compounds added in small quantities (typically 10-1000 ppm) to monomers to prevent spontaneous polymerization during transport and storage.[14][15] They function by scavenging the reactive intermediates that initiate polymerization, primarily free radicals.[16][17]

For alkenes like this compound, the most common inhibitors are stable free radicals or compounds that readily react with radicals.[]

Inhibitor NameAcronymTypical ConcentrationMechanism of Action / Use Case
Butylated Hydroxytoluene BHT50-200 ppmA phenolic antioxidant that donates a hydrogen atom to chain-carrying radicals, forming a stable, non-reactive radical.[14] Excellent for storage.
4-Methoxyphenol MEHQ100-1000 ppmAnother phenolic inhibitor that is highly effective but requires the presence of oxygen to function optimally.[15]
4-tert-Butylcatechol TBC10-100 ppmA highly effective inhibitor often used for reactive monomers. Can be removed with an alkaline wash.[14]
Phenothiazine PTZ200-1000 ppmEffective at higher temperatures, often used as a process inhibitor during distillation.[14]
Q4: Do I need to remove the inhibitor before my reaction?

Yes, in most cases. The inhibitor is designed to stop polymerization, so it will likely interfere with your desired (controlled) polymerization reaction or other downstream synthetic steps. However, if your reaction is not a polymerization and is insensitive to small amounts of phenolic compounds, removal may not be necessary. Always verify compatibility.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter.

Problem: My bottle of this compound appears viscous, cloudy, or contains solid precipitates.
  • Probable Cause : Significant polymerization has already occurred. The increased viscosity and solid particles are high molecular weight poly(this compound). This can happen due to inhibitor depletion, prolonged storage, or exposure to high temperatures or air.

  • Immediate Action : Do not heat the container. Heating can accelerate the polymerization, leading to a dangerous pressure buildup (runaway polymerization).[19][20]

  • Solution : The monomer must be purified before use. The most common method is vacuum distillation to separate the volatile monomer from the non-volatile polymer. It is crucial to add a non-volatile inhibitor (e.g., hydroquinone or PTZ) to the distillation flask to prevent polymerization during heating.[15] See Protocol 4 for a detailed procedure.

The following decision tree can help guide your troubleshooting process.

G start Observation: Monomer is viscous or has solids q1 Is the container hot or bulging? start->q1 a1_yes DANGER: Runaway Polymerization Possible! 1. Do NOT open. 2. Cool externally (ice bath). 3. Consult safety officer immediately. q1->a1_yes Yes a1_no Polymerization has occurred, but is not currently running away. q1->a1_no No q2 Do you need to use the monomer? a1_no->q2 a2_no Label as 'Polymerized' and dispose of according to institutional safety guidelines. q2->a2_no No a2_yes Purification is required. q2->a2_yes Yes purify Follow Protocol 4: Purification by Vacuum Distillation. Add a non-volatile inhibitor to the distillation pot before starting. a2_yes->purify

Figure 2: Troubleshooting decision tree for polymerized monomer.
Problem: How can I quickly check if my monomer is contaminated or starting to polymerize?
  • Probable Cause : Suspected contamination with initiators (e.g., peroxides) or the initial stages of polymer formation that are not yet visible.

  • Solution : Several analytical techniques can provide a definitive answer.

    • Peroxide Test : Use commercially available peroxide test strips for a rapid, semi-quantitative check. This is a crucial first step before any heating or distillation. See Protocol 2 .

    • FTIR Spectroscopy : This is a fast and powerful method. The key signature of the monomer is the C=C stretching vibration. In the polymer, this bond is absent. A diminished C=C peak relative to the C-H peaks compared to a pure standard indicates polymer formation.[21][22]

    • NMR Spectroscopy : ¹H NMR can also be used. The vinyl protons of the monomer have a characteristic chemical shift. Their integration will decrease relative to the aliphatic protons as polymerization proceeds.[23]

    • Raman Spectroscopy : This technique is excellent for identifying the C=C bond in the monomer, which will be absent in the polymer, providing a clear indication of polymerization.[24]

Experimental Protocols
Protocol 1: Standard Storage and Handling of this compound
  • Verification : Upon receipt, ensure the container seal is intact. Check the certificate of analysis for the type and concentration of inhibitor.

  • Inerting : If the monomer will be stored for an extended period or accessed multiple times, transfer it to a smaller, suitable container that can be purged with an inert gas.

  • Purging : Before sealing, gently bubble dry nitrogen or argon through the liquid for 5-10 minutes to displace dissolved oxygen. Alternatively, use a "freeze-pump-thaw" method for more rigorous oxygen removal.

  • Sealing : Seal the container tightly with a cap containing a chemically resistant liner (e.g., PTFE). Wrap the cap with paraffin film for an extra barrier.

  • Storage : Place the sealed container in a designated, ventilated cold storage unit (2-8°C), away from light and sources of ignition.[25]

Protocol 2: Qualitative Test for Peroxide Contamination
  • Safety : Perform this test in a fume hood. Wear appropriate PPE, including safety glasses and gloves.

  • Sampling : Using a clean glass pipette, transfer approximately 1 mL of the this compound to a clean glass test tube.

  • Testing : Dip the end of a commercial peroxide test strip into the monomer for the time specified by the manufacturer (usually 1-2 seconds).

  • Reading : Remove the strip and wait for the color to develop. Compare the color of the test pad to the chart provided with the strips.

  • Action : If peroxides are detected at a level above the safe limit specified by the manufacturer (typically >1-2 ppm), do not distill the monomer directly. Consult safety guidelines for peroxide removal, which may involve treatment with a reducing agent.

Protocol 3: Removal of Phenolic Inhibitors (e.g., BHT, MEHQ)
  • Preparation : In a separatory funnel, add the this compound.

  • Extraction : Add an equal volume of a cold, freshly prepared 5-10% aqueous sodium hydroxide (NaOH) solution.

  • Mixing : Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. Phenolic inhibitors are acidic and will be deprotonated by the NaOH, partitioning into the aqueous layer.

  • Separation : Allow the layers to separate completely. Drain and discard the lower aqueous layer (which may be colored).

  • Washing : Wash the organic layer two more times with deionized water to remove residual NaOH.

  • Drying : Drain the monomer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration : Filter the dried monomer to remove the drying agent.

  • Immediate Use : The now inhibitor-free monomer is highly susceptible to polymerization and should be used immediately.

Protocol 4: Purification of Polymerized Monomer by Vacuum Distillation
  • Safety : This procedure must be performed in a fume hood behind a safety shield. Never distill an alkene to dryness, as concentrated peroxides can become explosive.

  • Apparatus Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks. Use a smooth-boiling aid like a magnetic stir bar.

  • Inhibitor Addition : Add the contaminated this compound to the distillation flask (do not fill more than two-thirds full). Add a non-volatile polymerization inhibitor, such as a few crystals of hydroquinone or phenothiazine.[15]

  • Vacuum Application : Begin stirring and slowly apply vacuum.

  • Heating : Gently heat the flask using a heating mantle.

  • Collection : Collect the purified monomer in a receiving flask cooled in an ice bath. The polymer will remain in the distillation flask as a non-volatile residue.

  • Completion : Stop the distillation when approximately 10-15% of the original volume remains in the distillation flask. DO NOT DISTILL TO DRYNESS.

  • Storage of Purified Monomer : Add a fresh charge of a standard inhibitor (e.g., BHT) to the collected, pure monomer if it is to be stored. Otherwise, use it immediately.

References

Wikipedia. (n.d.). Cationic polymerization. Retrieved from [1] Read Chemistry. (2022, December 19). Polymerization of Alkenes. Retrieved from [2] Study.com. (n.d.). Polymerization of Alkenes | Process & Examples. Retrieved from [6] Chemistry LibreTexts. (2021, September 12). 2.4: Cationic Polymerization. Retrieved from University of Texas at Austin. (n.d.). Polymerization: Cationic Polymerization. Retrieved from _ [7] Chemistry LibreTexts. (2020, January 22). 5.14: Polymerization of Alkenes. Retrieved from [8] Química Organica.org. (n.d.). Alkene polymerization. Retrieved from [26] The Chemistry Translator. (2015, December 11). Polymerization mechanism with alkene addition Reaction #7. YouTube. Retrieved from [19] Sciencing. (2022, March 24). What Is Runaway Polymerization?. Retrieved from [5] Lumen Learning. (n.d.). 18.5. Radical Polymerization of Alkenes, Polymers. Organic Chemistry II. Retrieved from [9] Chemistry LibreTexts. (2021, July 31). 10.9: Polymerization of Alkenes. Retrieved from [3] Chemistry LibreTexts. (2024, April 1). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Retrieved from [27] Institution of Chemical Engineers. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [28] Doc Brown's Chemistry. (n.d.). Free radical mechanism steps for polymerisation of ethene to poly(ethene) polythene reagents reaction conditions organic synthesis. Retrieved from [20] HUFOCW. (n.d.). What Is Runaway Polymerization?. Retrieved from [29] OpenStax. (2023, September 20). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. Organic Chemistry. Retrieved from [21] Sparkl. (n.d.). Revision Notes - Identification of Monomers from Polymer Structures. Polymerisation | Chemistry - 9701 | AS & A Level. Retrieved from [30] Chemistry LibreTexts. (2020, July 1). 18.5: Radical Polymerization of Alkenes, Polymers. Retrieved from [13] Labscoop. (2016, September 26). SAFETY DATA SHEET - 2-METHYL-1-HEXENE, 97%. Retrieved from [4] Wikipedia. (n.d.). Radical polymerization. Retrieved from [31] NSPC Insights. (n.d.). Modern Methods for Polymer Characterization. Retrieved from [24] Metrohm. (n.d.). Identification of monomers with Raman spectroscopy. Retrieved from [22] Sandberg. (n.d.). Polymer Identification and Analysis. Retrieved from [14] Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [15] BenchChem. (2025). Preventing polymerization of nitroalkenes in synthesis. Retrieved from [32] ACS Publications. (2024, June 21). From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness. Journal of Chemical Education. Retrieved from [16] Chemistry For Everyone. (2025, May 26). How Do Polymerization Inhibitors Work?. YouTube. Retrieved from [] BOC Sciences. (n.d.). Polymerization Inhibitors. Retrieved from [25] Fisher Scientific. (2012, March 14). SAFETY DATA SHEET - 1-Heptene. Retrieved from [17] National Institutes of Health. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from [23] ResolveMass Laboratories Inc. (2025, December 20). An Overview of Analytical Techniques for Polymer Characterization/ Polymer Analysis. Retrieved from [33] Scribd. (n.d.). Thermal Hazard Evaluation of Runaway Polymerization. Retrieved from Aldrich. (2025, August 25). SAFETY DATA SHEET - 1-Heptene. Retrieved from [10] Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from [34] ResearchGate. (2025, August 6). Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. Retrieved from [35] ResearchGate. (2017, May 28). Polymer purification. Retrieved from [12] YouTube. (2022, January 10). ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/GATE/IIT JAM. Retrieved from [11] BYJU'S. (n.d.). Preparation Of Ziegler-Natta Catalyst. Retrieved from

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Validation & Comparative

A Guide to the Spectroscopic Validation of Chiral Alkenes: Unveiling the Structure of 4-Methyl-1-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of chiral alkenes, using 4-methyl-1-heptene as a primary example. We will delve into the theoretical underpinnings and experimental nuances of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a cohesive and definitive structural proof.

The Challenge: Confirming the Structure of this compound

This compound (C8H16) is a chiral alkene with a single stereocenter at the C4 position.[1] Its structure presents several key features that must be confirmed through spectroscopic analysis: the terminal double bond, the methyl branch, the length of the alkyl chain, and the overall connectivity. The chirality at C4 introduces a layer of complexity, particularly in the NMR spectra, which we will explore in detail.

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Integrated Spectroscopic Validation Workflow

A robust structural validation relies on the convergence of data from multiple, independent spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the spectroscopic validation of this compound.

Mass Spectrometry: Determining the Molecular Weight and Key Fragments

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of evidence for its identity. The fragmentation pattern offers additional clues about the molecule's structure, particularly the location of branching and unsaturation.

Expected Data for this compound: The molecular formula C8H16 gives a molecular weight of 112.21 g/mol .[1] The mass spectrum should show a molecular ion peak (M+) at m/z = 112. The fragmentation of alkenes is often characterized by allylic cleavage, which leads to the formation of a resonance-stabilized carbocation. For this compound, the most likely fragmentation would be the loss of a propyl radical to form a stable secondary allylic carbocation at m/z = 70. Another significant fragmentation pathway could be the loss of a butyl radical, leading to a primary allylic carbocation at m/z = 56.

Comparative Analysis: The mass spectrum of this compound available in the NIST database shows a prominent peak at m/z = 70, consistent with the expected allylic cleavage.[1] The molecular ion peak at m/z = 112 is also present, confirming the molecular weight.

Ion Predicted m/z Observed m/z (NIST) Fragment Lost
[C8H16]+•112112-
[C5H10]+7070•C3H7
[C4H8]+5656•C4H9

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, we are primarily interested in the vibrations associated with the carbon-carbon double bond and the hydrogens attached to it.

Expected Data for this compound: The key IR absorptions for a terminal alkene are:

  • =C-H stretch: A sharp peak just above 3000 cm⁻¹, typically around 3080 cm⁻¹.

  • C=C stretch: A medium intensity peak in the range of 1640-1680 cm⁻¹.

  • =C-H bend (out-of-plane): Strong peaks in the 910-990 cm⁻¹ region, characteristic of a monosubstituted alkene.

Comparative Analysis: The NIST gas-phase IR spectrum for this compound shows characteristic peaks at approximately 3078 cm⁻¹ (=C-H stretch), 1643 cm⁻¹ (C=C stretch), and strong absorptions around 912 cm⁻¹ and 995 cm⁻¹ (=C-H bend), all of which are consistent with the presence of a terminal double bond.

Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹, NIST)
=C-H stretch~30803078
C-H stretch (sp³)2850-3000Multiple peaks in this region
C=C stretch1640-16801643
=C-H bend910-990912, 995

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it allows for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Expected Data for this compound: Due to the chiral center at C4, all eight carbon atoms in this compound are chemically non-equivalent and should produce eight distinct signals in the ¹³C NMR spectrum. The approximate chemical shifts can be predicted based on the functional groups present:

  • Alkene carbons (C1 and C2): In the range of 110-140 ppm.

  • Aliphatic carbons (C3-C8): In the range of 10-40 ppm.

Comparative Analysis with 4-Methyl-1-hexene: Since experimental ¹³C NMR data for this compound is not readily available, we can compare the expected spectrum with that of the structurally similar 4-methyl-1-hexene.[2][3] The additional methylene group in this compound would result in an extra signal in the aliphatic region.

Carbon Atom Predicted ¹³C Chemical Shift (ppm) for this compound Observed ¹³C Chemical Shift (ppm) for 4-Methyl-1-hexene Carbon Type (DEPT)
C1 (=CH₂)~114114.3CH₂
C2 (-CH=)~139139.1CH
C3 (-CH₂-)~3939.2CH₂
C4 (-CH-)~3434.0CH
C5 (-CH₂-)~3629.3CH₂
C6 (-CH₂-)~23-CH₂
C7 (-CH₃)~1414.2CH₃
C8 (-CH₃)~2020.4CH₃

Experimental Protocol: ¹³C NMR and DEPT

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment. In this spectrum, CH₃ and CH signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • DEPT-90 Acquisition: Run a DEPT-90 experiment, which will only show signals for CH carbons.

  • Data Analysis: Correlate the signals from the three spectra to assign the multiplicity of each carbon atom.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

Expertise & Experience: ¹H NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, number, and connectivity of protons in a molecule. The chirality of this compound leads to the presence of diastereotopic protons, which are non-equivalent and will show distinct signals and couplings.

Expected Data for this compound:

  • Vinylic Protons (H1a, H1b, H2): These will be the most downfield signals (4.5-6.0 ppm) and will exhibit complex splitting due to geminal and vicinal coupling.

  • Allylic Protons (H3a, H3b): These protons are adjacent to the double bond and will appear around 2.0-2.3 ppm. Due to the chiral center at C4, H3a and H3b are diastereotopic and will have different chemical shifts and will couple to each other.

  • Methine Proton (H4): This proton at the chiral center will be a multiplet due to coupling with the adjacent protons.

  • Aliphatic Protons (H5, H6, H7): These will be in the upfield region (0.8-1.6 ppm).

  • Methyl Protons (H8): This methyl group attached to the chiral center will be a doublet.

Comparative Analysis with 4-Methyl-1-hexene: The ¹H NMR spectrum of 4-methyl-1-hexene provides a good reference for the expected chemical shifts and splitting patterns.[4]

Proton(s) Predicted ¹H Chemical Shift (ppm) for this compound Observed ¹H Chemical Shift (ppm) for 4-Methyl-1-hexene Multiplicity Integration
H1a, H1b~4.9-5.1~4.9-5.1m2H
H2~5.7-5.9~5.7-5.9m1H
H3a, H3b~2.0-2.3~2.0-2.2m2H
H4~1.5-1.7~1.5-1.7m1H
H5a, H5b~1.2-1.4~1.2-1.4m2H
H6a, H6b~1.2-1.4-m2H
H7~0.9~0.9t3H
H8~0.9~0.9d3H

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and correct the baseline.

  • Analysis: Integrate the peaks to determine the relative number of protons, and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

2D NMR Spectroscopy: Connecting the Pieces

Expertise & Experience: Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecule.

  • HSQC: This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

  • HMBC: This experiment shows correlations between carbons and protons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and functional groups.

Caption: Expected key 2- and 3-bond HMBC correlations for this compound.

By combining the information from all these spectroscopic techniques, a definitive and self-validating structural assignment for this compound can be achieved. This integrated approach ensures the scientific integrity of the data and provides a high degree of confidence in the identity and structure of the synthesized compound.

References

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes.
  • PubChem. 4-Methyl-1-hexene.
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  • Columbia University. DEPT | NMR Core Facility.
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  • Chemistry Steps. DEPT NMR: Signals and Problem Solving.
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  • National Institute of Standards and Technology. 1-Hexene, 4-methyl-.
  • National Institute of Standards and Technology. 1-Heptene, 4-methyl-.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Oregon State University. 13C NMR Chemical Shifts.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
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  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.

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A Researcher's Guide to the Spectroscopic Differentiation of 4-Methyl-1-heptene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise structural elucidation of organic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. Consequently, the ability to unequivocally differentiate between isomeric structures is a critical analytical challenge. This guide provides a comprehensive comparative analysis of spectroscopic techniques for distinguishing isomers of 4-methyl-1-heptene (C₈H₁₆), a representative branched alkene.[1][2][3][4] We will delve into the causality behind experimental choices in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights for researchers, scientists, and drug development professionals.

The Isomeric Landscape of this compound

Before delving into the spectroscopic analysis, it is crucial to recognize the potential isomeric variations of this compound. These can include positional isomers, where the double bond or the methyl group is at a different location, and stereoisomers (enantiomers) due to the chiral center at carbon 4. For the purpose of this guide, we will focus on the differentiation of this compound from its key positional isomers, such as other methyl-heptenes.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.[5] The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present, making it an excellent first-pass technique for functional group identification.[5][6][7]

Distinguishing Features in the IR Spectra of Alkene Isomers

For alkenes, the key vibrational modes that allow for differentiation are the C=C stretching, =C-H stretching, and =C-H bending vibrations.[8][9][10]

  • C=C Stretching: The carbon-carbon double bond stretch typically appears in the region of 1680-1640 cm⁻¹.[9][10] The intensity of this peak can vary depending on the substitution around the double bond. Terminal alkenes, like this compound, generally show a more prominent C=C stretching band compared to more substituted internal alkenes.

  • =C-H Stretching: The stretching vibration of hydrogens attached to the sp² hybridized carbons of the double bond occurs at frequencies above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9][10] This is a key diagnostic feature to distinguish alkenes from alkanes, whose C-H stretches appear below 3000 cm⁻¹. The number of peaks and their positions in this region can provide clues about the substitution pattern of the alkene.

  • =C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the =C-H bonds are highly diagnostic for the substitution pattern of the double bond and appear in the 1000-650 cm⁻¹ region.[9][11] For a terminal monosubstituted alkene like this compound, two strong bands are expected around 990 cm⁻¹ and 910 cm⁻¹.[11] Other substitution patterns, such as in internal alkene isomers, will exhibit different characteristic absorption bands in this region.

Comparative IR Data for this compound and a Positional Isomer
Vibrational ModeThis compound (Terminal Alkene)4-Methyl-2-heptene (Internal Alkene)Rationale for Distinction
=C-H Stretch ~3080 cm⁻¹~3020 cm⁻¹The exact frequency and number of bands can differ based on the vinylic hydrogen environment.
C=C Stretch ~1640 cm⁻¹ (medium intensity)~1670 cm⁻¹ (weak to medium intensity)The position and intensity are sensitive to the substitution pattern of the double bond.
=C-H Bend (oop) ~990 cm⁻¹ and ~910 cm⁻¹ (strong)~970 cm⁻¹ (for trans isomer, strong)This region is highly diagnostic of the alkene substitution pattern.[11]
Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation: For liquid samples like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For differentiating isomers of this compound, both ¹H and ¹³C NMR, along with advanced techniques like DEPT, are invaluable.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ), integration, and spin-spin coupling (J) of proton signals provide a wealth of structural information.[12]

  • Vinylic Protons (C=C-H): These protons are significantly deshielded due to the magnetic anisotropy of the π-system and typically resonate in the 4.5-6.0 ppm range.[13][14][15][16] For this compound, the three vinylic protons will exhibit complex splitting patterns due to geminal and cis/trans couplings.

  • Allylic Protons (C=C-CH): Protons on the carbon adjacent to the double bond are also deshielded, though to a lesser extent than vinylic protons, and appear around 1.6-2.6 ppm.[13][17][18]

  • Aliphatic Protons (C-H): Protons on the saturated alkyl portion of the molecule will resonate in the upfield region, typically between 0.8 and 1.5 ppm.

¹³C NMR Spectroscopy and DEPT: Mapping the Carbon Skeleton

¹³C NMR provides information about the number of chemically non-equivalent carbon atoms in a molecule. The chemical shifts of carbons are sensitive to their hybridization and the electronegativity of attached groups.

  • Alkene Carbons (C=C): These carbons resonate in the downfield region of the spectrum, typically between 100 and 150 ppm.

  • Alkyl Carbons (C-C): Saturated sp³ hybridized carbons appear in the upfield region, generally from 10 to 50 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial technique for differentiating between CH, CH₂, and CH₃ groups.[19][20][21][22][23] A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in DEPT spectra.[20][22] This allows for an unambiguous count of each type of carbon, which is instrumental in distinguishing between isomers.

Comparative NMR Data for this compound Isomers
FeatureThis compound4-Methyl-2-hepteneRationale for Distinction
¹H NMR: Vinylic Protons 3 protons, complex multiplet (~4.9-5.8 ppm)2 protons, complex multiplet (~5.3-5.5 ppm)The number and chemical shifts of vinylic protons are distinct.
¹³C NMR: Alkene Carbons 2 signals (~114 ppm, ~139 ppm)2 signals (~125 ppm, ~135 ppm)The chemical shifts of the sp² carbons will differ based on their position in the chain.
DEPT-135 1 negative peak for the terminal =CH₂No negative peak for an internal C=CThe presence or absence of a =CH₂ group is a clear differentiator.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument is then tuned to the appropriate frequency, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H Spectrum Acquisition: A standard pulse sequence is used to acquire the ¹H spectrum. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

  • ¹³C and DEPT Spectra Acquisition: Following the ¹H spectrum, the probe is tuned to the ¹³C frequency. A standard broadband decoupled ¹³C spectrum is acquired, followed by a DEPT-135 experiment using the appropriate pulse program.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Caption: General workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[24] In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment in a characteristic and reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and distinguish it from its isomers.[25]

Fragmentation Pathways of Alkene Isomers

For alkenes, the molecular ion peak (M⁺˙) is typically observed.[24][26] The fragmentation of alkenes is often dominated by cleavage of the allylic bond, which is weakened by the adjacent double bond and leads to the formation of a stable, resonance-stabilized allylic carbocation.[26] The position of the double bond and any branching in the alkyl chain will direct the fragmentation, leading to different fragment ions for different isomers.

For this compound, a prominent fragmentation would be the loss of a propyl radical to form an allylic cation at m/z 70, and the loss of a butyl radical to form an allylic cation at m/z 57. The relative intensities of these and other fragment ions will be characteristic of the structure. Positional isomers will exhibit different fragmentation patterns due to the different locations of the double bond and methyl group, leading to the formation of different stable carbocations. While mass spectrometry can readily distinguish constitutional isomers, diastereomers and enantiomers will produce identical mass spectra under standard EI conditions.[27][28]

Comparative Fragmentation Data for this compound Isomers
IsomerKey Fragment Ions (m/z)Rationale for Distinction
This compound 112 (M⁺˙), 70, 57, 41Fragmentation is directed by the terminal double bond and the methyl group at the 4-position.
3-Methyl-1-heptene 112 (M⁺˙), 84, 57, 41The different position of the methyl group leads to a different set of stable fragment ions.
4-Methyl-2-heptene 112 (M⁺˙), 97, 69, 55The internal double bond and methyl group position result in a distinct fragmentation pattern.

Note: The relative intensities of the fragment ions are crucial for differentiation.

Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound, or a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is analyzed to determine the structure of the compound.

Sources

A Comparative Guide to the Polymerization of 4-Methyl-1-heptene and 4-Methyl-1-pentene for Advanced Material Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polyolefin science, the subtle variation in monomer structure can precipitate significant shifts in polymer properties and, consequently, their application potential. This guide offers an in-depth, objective comparison of the polymerization behavior of two branched alpha-olefins: 4-methyl-1-heptene and the well-established 4-methyl-1-pentene. While poly(4-methyl-1-pentene) (PMP) is a commercially available thermoplastic with a unique profile of properties, poly(this compound) remains a less explored analogue.[1] This analysis will delve into the nuances of their polymerization kinetics, the characteristics of the resultant polymers, and the underlying chemical principles that govern these differences, providing a predictive framework for researchers exploring novel polyolefin materials.

Monomer Structure: The Foundation of Divergent Properties

The primary distinction between this compound and 4-methyl-1-pentene lies in the length of the alkyl side chain attached to the chiral center at the C4 position. 4-methyl-1-pentene possesses an isobutyl group, whereas this compound has an isopentyl group. This seemingly minor addition of a single methylene unit in the side chain is poised to exert a considerable influence on the steric environment around the vinyl group, a critical factor in coordination polymerization.

MonomerChemical FormulaMolar Mass ( g/mol )Structure
4-Methyl-1-penteneC₆H₁₂84.16CH₂=CH-CH₂-CH(CH₃)₂
This compoundC₈H₁₆112.21CH₂=CH-CH₂-CH(CH₃)CH₂CH₂CH₃

Polymerization Dynamics: A Tale of Two Monomers

The polymerization of alpha-olefins is predominantly achieved through coordination polymerization utilizing Ziegler-Natta or metallocene catalysts.[2][3] The choice of catalyst is paramount as it dictates the stereochemistry, molecular weight, and molecular weight distribution of the resulting polymer.

Ziegler-Natta Catalysis

Traditional heterogeneous Ziegler-Natta catalysts, typically composed of a titanium halide supported on magnesium chloride and activated by an organoaluminum co-catalyst, are renowned for their ability to produce highly isotactic polyolefins.[2][4]

For 4-Methyl-1-pentene: The polymerization of 4-methyl-1-pentene using Ziegler-Natta catalysts is a well-documented industrial process. These catalysts exhibit high activity and stereoselectivity, yielding highly isotactic PMP with a melting point in the range of 230-240 °C.[1] The optimization of the co-catalyst to catalyst ratio (e.g., Al/Ti) is crucial for maximizing catalyst productivity.[4][5]

For this compound (Predicted Behavior): Direct experimental data for the Ziegler-Natta polymerization of this compound is scarce in publicly available literature. However, based on established principles, the increased steric bulk of the isopentyl side chain in this compound, compared to the isobutyl group in 4-methyl-1-pentene, is expected to reduce the rate of polymerization. This steric hindrance can impede the coordination of the monomer to the active metal center and its subsequent insertion into the growing polymer chain. Consequently, under identical polymerization conditions, a lower catalyst activity and polymer yield would be anticipated for this compound.

Experimental Protocol: Ziegler-Natta Polymerization of a Branched Alpha-Olefin (General)

This protocol provides a general methodology for the laboratory-scale polymerization of a branched alpha-olefin like 4-methyl-1-pentene or this compound using a supported Ziegler-Natta catalyst.

Materials:

  • High-purity branched alpha-olefin monomer (e.g., 4-methyl-1-pentene)

  • Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane or toluene)

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Organoaluminum co-catalyst (e.g., triethylaluminum - TEAL)

  • Inert gas (Nitrogen or Argon)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

Procedure:

  • Reactor Preparation: A glass or stainless-steel reactor is thoroughly dried and purged with an inert gas to eliminate moisture and oxygen.

  • Solvent and Monomer Addition: The desired volume of anhydrous solvent is introduced into the reactor, followed by the liquid monomer. The reactor is then brought to the desired polymerization temperature (e.g., 50-70 °C).

  • Co-catalyst Addition: The calculated amount of organoaluminum co-catalyst is injected into the reactor to scavenge any remaining impurities and to prepare the catalytic environment.

  • Catalyst Injection and Polymerization: A slurry of the Ziegler-Natta catalyst in the solvent is injected into the reactor to initiate polymerization. The reaction is allowed to proceed for a predetermined time with constant stirring.

  • Termination and Polymer Isolation: The polymerization is terminated by the addition of methanol. The precipitated polymer is then washed with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by further washing with pure methanol.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Metallocene Catalysis

Metallocene catalysts, a class of single-site catalysts, offer precise control over polymer microstructure, leading to polymers with narrow molecular weight distributions.[3][6]

For 4-Methyl-1-pentene: A variety of metallocene catalysts have been successfully employed for the polymerization of 4-methyl-1-pentene, yielding polymers with varying tacticities (isotactic, syndiotactic, or atactic) depending on the ligand framework of the metallocene.[3][7] For instance, chiral ansa-zirconocenes activated with methylaluminoxane (MAO) can produce highly isotactic PMP.

For this compound (Predicted Behavior): Similar to the Ziegler-Natta systems, the steric hindrance of the longer side chain in this compound is expected to influence its polymerization with metallocene catalysts. The catalyst's activity is likely to be lower compared to the polymerization of 4-methyl-1-pentene. However, the well-defined nature of the metallocene active site may allow for a more nuanced control over the stereochemistry of poly(this compound), potentially leading to novel materials with unique properties.

Experimental Protocol: Metallocene-Catalyzed Polymerization of a Branched Alpha-Olefin (General)

This protocol outlines a general procedure for the polymerization of a branched alpha-olefin using a metallocene catalyst.

Materials:

  • High-purity branched alpha-olefin monomer

  • Anhydrous, deoxygenated hydrocarbon solvent (e.g., toluene)

  • Metallocene pre-catalyst (e.g., a zirconocene dichloride)

  • Methylaluminoxane (MAO) solution in toluene

  • Inert gas (Nitrogen or Argon)

  • Acidified methanol (for quenching and precipitation)

Procedure:

  • Reactor Setup: A Schlenk flask or a glass reactor is rigorously dried and filled with an inert atmosphere.

  • Solvent, Monomer, and Co-catalyst: The solvent, monomer, and MAO solution are sequentially added to the reactor under an inert atmosphere. The mixture is brought to the desired reaction temperature.

  • Initiation: The polymerization is initiated by injecting a solution of the metallocene pre-catalyst in toluene.

  • Polymerization: The reaction is stirred for the specified duration.

  • Termination and Isolation: The reaction is quenched by adding acidified methanol. The resulting polymer precipitate is collected by filtration, washed with methanol, and dried under vacuum.

A Comparative Look at Polymer Properties

The structural differences between poly(this compound) and poly(4-methyl-1-pentene) are expected to manifest in their thermal and mechanical properties.

PropertyPoly(4-methyl-1-pentene)Poly(this compound) (Predicted)Rationale for Predicted Difference
Melting Temperature (Tm) High (approx. 230-240 °C for isotactic)[1]LowerThe longer, more flexible isopentyl side chains in poly(this compound) are expected to disrupt the crystalline packing of the polymer chains more effectively than the isobutyl groups of PMP, leading to a lower melting point.
Crystallinity High for isotactic formLowerThe increased steric hindrance and flexibility of the longer side chains will likely hinder the regular arrangement of polymer chains into a crystalline lattice.
Glass Transition Temp. (Tg) ~29 °CPotentially LowerThe longer side chains could increase the free volume between polymer chains, leading to enhanced segmental motion and a lower glass transition temperature.
Density Very low (approx. 0.83 g/cm³)[1]Potentially even lowerThe less efficient packing of polymer chains due to the bulkier side groups may result in a polymer with a lower overall density.
Mechanical Properties Good mechanical strength, but can be brittle[1]Likely more flexible and less rigidA lower crystallinity would typically result in a more flexible and less rigid material with potentially higher impact strength but lower tensile strength and modulus.

Visualizing the Polymerization Process

The following diagram illustrates the generalized coordination polymerization mechanism for a branched alpha-olefin at a transition metal center, applicable to both Ziegler-Natta and metallocene systems.

PolymerizationMechanism cluster_catalyst Catalyst Active Site cluster_monomer Monomer cluster_propagation Propagation M [M]-P Coordination Coordination M->Coordination π-complexation Monomer CH₂=CH-R' Monomer->Coordination Insertion Insertion Coordination->Insertion Migratory Insertion Chain [M]-CH₂-CH(R')-P Insertion->Chain Chain->M Chain Growth caption Generalized mechanism of coordination polymerization.

Caption: Generalized mechanism of coordination polymerization.

Logical Workflow for Catalyst and Monomer Selection

The selection of a suitable catalyst and monomer is a critical step in designing a polymer with desired properties. The following workflow outlines the decision-making process.

MonomerCatalystSelection cluster_monomer Monomer Considerations cluster_catalyst Catalyst Considerations DesiredProperties Define Desired Polymer Properties (e.g., Tm, flexibility, clarity) MonomerChoice Monomer Selection DesiredProperties->MonomerChoice CatalystChoice Catalyst System Selection MonomerChoice->CatalystChoice PMP_Monomer 4-Methyl-1-pentene (High Tm, Rigidity) MonomerChoice->PMP_Monomer PMH_Monomer This compound (Predicted Lower Tm, Flexibility) MonomerChoice->PMH_Monomer Polymerization Polymerization & Characterization CatalystChoice->Polymerization ZN_Catalyst Ziegler-Natta (High Isotacticity, Broad MWD) CatalystChoice->ZN_Catalyst Metallocene_Catalyst Metallocene (Tunable Tacticity, Narrow MWD) CatalystChoice->Metallocene_Catalyst Analysis Analyze Polymer Properties Polymerization->Analysis Optimization Optimize Conditions Analysis->Optimization Optimization->Polymerization Iterative Refinement caption Workflow for polymer design and synthesis.

Caption: Workflow for polymer design and synthesis.

Conclusion and Future Outlook

The polymerization of 4-methyl-1-pentene is a mature field with a wealth of experimental data, leading to the commercial success of PMP. In contrast, this compound represents an intriguing yet underexplored monomer. Based on fundamental principles of polymer chemistry, it is predicted that the longer isopentyl side chain of this compound will lead to a polymer with lower crystallinity, a lower melting point, and potentially greater flexibility compared to PMP. While these characteristics might be advantageous for applications requiring enhanced toughness and lower processing temperatures, the anticipated lower polymerization activity presents a potential synthetic challenge.

This comparative guide underscores the need for further experimental investigation into the polymerization of this compound. Such studies would not only validate the predictions made herein but also potentially unlock a new class of polyolefins with a tailored property profile for advanced applications in drug delivery, specialty packaging, and beyond. The precise control over polymer architecture offered by modern metallocene catalysts provides a promising avenue for exploring the full potential of this and other novel branched alpha-olefin monomers.

References

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  • Wang, W., et al. (2010). Copolymerization of 4-methyl-1-pentene with α,ω-alkenols. Journal of Applied Polymer Science, 118(2), 1025-1031. [Link]
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  • GPC/SEC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.).
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A Comparative Guide to Catalysts for the Synthesis of 4-Methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-1-heptene is a branched-chain alpha-olefin with growing industrial and academic interest. Its unique structure makes it a valuable precursor in the synthesis of specialty polymers, fine chemicals, and as a comonomer in polymerization processes to modify polymer properties. The efficient and selective synthesis of this compound is a key challenge, with catalyst performance being the critical determinant of process viability. This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and ideal applications for researchers, scientists, and professionals in drug development and chemical synthesis.

Synthetic Strategies for this compound

The primary routes for the synthesis of this compound involve the dimerization and oligomerization of smaller, readily available olefins, such as propylene and butene. The choice of catalyst is paramount in directing the reaction towards the desired C7 isomer with high selectivity. The main classes of catalysts employed for this purpose include Ziegler-Natta systems, homogeneous and heterogeneous nickel-based catalysts, and metathesis catalysts.

Ziegler-Natta and Metallocene Catalysts

Ziegler-Natta (ZN) catalysts, traditionally used for olefin polymerization, can also catalyze dimerization and oligomerization reactions. These heterogeneous catalysts, typically composed of a titanium compound supported on magnesium chloride and activated by an organoaluminum co-catalyst, are known for their robustness and ability to produce highly linear polymers. In the context of this compound synthesis, their multi-sited nature can lead to a broader distribution of oligomers.

Metallocene catalysts, a more modern class of single-site catalysts, offer greater control over the product distribution due to their well-defined active centers. While often employed for polymerization, certain metallocene systems, particularly those based on zirconium and hafnium, have been shown to produce specific oligomers. For instance, in the oligomerization of propylene, this compound has been identified as a product, albeit sometimes termed an "abnormal oligomer," arising from a combination of propagation and specific termination pathways.

Reaction Mechanism: The Cossee-Arlman Model

The generally accepted mechanism for Ziegler-Natta and some metallocene-catalyzed olefin oligomerization is the Cossee-Arlman mechanism. This model involves the migratory insertion of a coordinated olefin monomer into a metal-alkyl bond, leading to chain growth. The regioselectivity of this insertion is a key factor in determining the structure of the resulting oligomer. Subsequent β-hydride elimination terminates the chain growth and releases the olefin product, regenerating the active catalytic species.

Cossee_Arlman Active_Site [M]-R Olefin_Coordination Olefin Coordination (Propylene/Butene) Active_Site->Olefin_Coordination Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Chain_Growth [M]-CH2-CH(CH3)-R Migratory_Insertion->Chain_Growth Beta_Hydride_Elimination β-Hydride Elimination Chain_Growth->Beta_Hydride_Elimination Product_Release This compound + [M]-H Beta_Hydride_Elimination->Product_Release Regeneration Regeneration with Olefin Product_Release->Regeneration Regeneration->Active_Site

Caption: Generalized Cossee-Arlman mechanism for olefin oligomerization.

Experimental Protocol: Ziegler-Natta/Metallocene Catalyzed Oligomerization

The following is a generalized protocol for the oligomerization of propylene, which can be adapted for the synthesis of this compound.

  • Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • Solvent and Co-catalyst Addition: Anhydrous toluene or heptane is introduced into the reactor, followed by the organoaluminum co-catalyst (e.g., methylaluminoxane (MAO) or triisobutylaluminum (TIBA)).

  • Monomer Introduction: A precise amount of liquefied propylene is charged into the reactor.

  • Catalyst Injection: The Ziegler-Natta or metallocene catalyst, as a slurry in a hydrocarbon solvent, is injected into the reactor to initiate the reaction.

  • Reaction Conditions: The reactor is heated to the desired temperature (typically 50-100°C) and pressure (10-50 bar) and maintained for the specified reaction time.

  • Termination and Product Analysis: The reaction is quenched by the addition of an alcohol (e.g., methanol). The product mixture is then analyzed by gas chromatography (GC) and GC-mass spectrometry (GC-MS) to determine the product distribution and yield of this compound.

Nickel-Based Catalysts: A Versatile Approach

Nickel-based catalysts, both homogeneous and heterogeneous, are highly effective for the dimerization and oligomerization of olefins. They offer a high degree of tunability through ligand modification, allowing for precise control over product selectivity.

Homogeneous Nickel Catalysts

Homogeneous nickel catalysts typically consist of a nickel precursor, a ligand (e.g., phosphines, N-heterocyclic carbenes), and a co-catalyst (often an aluminum alkyl). The steric and electronic properties of the ligand play a crucial role in directing the regioselectivity of the dimerization reaction, favoring the formation of branched or linear products. For the synthesis of this compound, the codimerization of propylene and 1-butene is a direct and efficient route.

Heterogeneous Nickel Catalysts

Heterogeneous nickel catalysts, where the nickel active sites are supported on materials like silica, alumina, or zeolites, offer the advantage of easy separation and recycling. Recent advances have focused on creating well-defined, single-site heterogeneous catalysts to mimic the high selectivity of their homogeneous counterparts while retaining the benefits of a solid catalyst.

Ni_Catalyzed_Dimerization Ni_Precatalyst [L]Ni(II) Precatalyst Activation Activation with Co-catalyst (e.g., AlR3) Ni_Precatalyst->Activation Active_Species [L]Ni-H or [L]Ni-R Activation->Active_Species Olefin_Insertion_1 Propylene Insertion Active_Species->Olefin_Insertion_1 Intermediate_1 [L]Ni-propyl Olefin_Insertion_1->Intermediate_1 Olefin_Insertion_2 1-Butene Insertion Intermediate_1->Olefin_Insertion_2 Intermediate_2 [L]Ni-heptyl Olefin_Insertion_2->Intermediate_2 Beta_Hydride_Elimination β-Hydride Elimination Intermediate_2->Beta_Hydride_Elimination Beta_Hydride_Elimination->Active_Species Regeneration Product This compound Beta_Hydride_Elimination->Product

Caption: Simplified mechanism for nickel-catalyzed codimerization of propylene and 1-butene.

Olefin Metathesis

Olefin metathesis is a powerful synthetic tool for the formation of carbon-carbon double bonds. While not a direct dimerization method, it can be strategically employed to synthesize this compound from other olefins. For instance, the cross-metathesis of 1-butene and 3-methyl-1-pentene could potentially yield this compound. The choice of catalyst, typically a Grubbs or Hoveyda-Grubbs type ruthenium complex, is critical, especially when dealing with sterically hindered olefins.

Comparative Performance of Catalysts

The selection of an optimal catalyst for this compound synthesis depends on several factors, including the desired selectivity, reaction conditions, and economic considerations. The following table provides a comparative overview of the different catalyst systems.

Catalyst SystemTypeAdvantagesDisadvantagesTypical Selectivity for C7 Olefins
Ziegler-Natta HeterogeneousRobust, well-established, cost-effective.Multi-sited, leading to broad product distribution.Moderate to Low
Metallocene HomogeneousSingle-site, high control over product structure, can produce specific isomers.Higher cost, sensitivity to impurities.Moderate to High
Homogeneous Nickel HomogeneousHigh activity and selectivity, tunable via ligand design.Difficult to separate from products, potential for catalyst leaching.High
Heterogeneous Nickel HeterogeneousEasy separation and recycling, improved stability.Can have lower activity and selectivity compared to homogeneous counterparts.Moderate to High
Metathesis (e.g., Grubbs) HomogeneousHigh functional group tolerance, versatile for various olefin substrates.Requires specific precursors, potential for side reactions.Substrate Dependent

Conclusion

The synthesis of this compound can be achieved through various catalytic routes, each with its own set of advantages and limitations. For high selectivity towards a specific branched C7 olefin, homogeneous nickel catalysts and certain metallocene systems offer the most promise due to their tunable nature and well-defined active sites. Heterogeneous catalysts, particularly recent developments in single-site systems, are becoming increasingly competitive, offering a more sustainable and economically viable option. The choice of catalyst should be carefully considered based on the specific requirements of the application, balancing the need for high selectivity with practical considerations such as catalyst cost, lifetime, and ease of separation. Further research into the development of highly selective and robust heterogeneous catalysts will be crucial for the large-scale and sustainable production of this compound.

References

  • Chemoselective Hydrogenation of Olefins Using a Nanostructured Nickel Catalyst. (n.d.). Wiley Online Library.
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  • Danheiser, R. L., Tsai, Y.-M., & Fink, D. M. (n.d.). A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Organic Syntheses.
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  • Octahedral Zirconium Salan Catalysts for Olefin Polymerization: Substituent and Solvent Effects on Structure and Dynamics. (2023, September 19). ACS Publications.
  • Highly

A Comparative Guide to Purity Assessment of 4-methyl-1-heptene: GC-MS vs. qNMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible research. In the synthesis of complex molecules, the presence of even minor impurities can significantly impact reaction yields, biological activity, and overall safety profiles. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the purity of 4-methyl-1-heptene: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Purity Assessment of an Unsaturated Hydrocarbon

This compound (C8H16), a volatile unsaturated hydrocarbon, presents a unique set of challenges for purity analysis.[1][2][3] Potential impurities may arise from its synthesis, which often involves elimination reactions of alcohols or alkyl halides, or degradation over time.[4] These impurities can include structural isomers (e.g., 4-methyl-2-heptene, other C8 alkenes), residual starting materials, and solvents. The choice of analytical technique is therefore critical for both the accurate quantification of the primary analyte and the robust identification of any co-eluting or structurally similar impurities. This guide will dissect the capabilities of GC-MS and qNMR, providing the technical rationale behind selecting the appropriate method for a given analytical challenge.

Head-to-Head Comparison of Analytical Techniques

The two primary, yet fundamentally different, methods for assessing the purity of this compound are Gas Chromatography (GC), universally coupled with Mass Spectrometry (MS) for enhanced identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5] Their operational principles dictate their strengths and ideal applications.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on mass-to-charge ratio.[6][7]Direct measurement of the molar concentration of an analyte by comparing the integral of its NMR signal to that of a certified internal standard of known purity and weight.[8][9][10]
Primary Strength Excellent for separating and identifying a wide range of volatile impurities, even at trace levels. Provides definitive structural information for impurity identification through mass spectral libraries.[6][11]High precision and accuracy for determining the absolute purity of the primary analyte without the need for a specific this compound reference standard.[12][13] Excellent for distinguishing and quantifying isomers.[11]
Common Impurities Detected Residual solvents, starting materials (e.g., heptanols), other volatile byproducts, and positional/structural isomers if chromatographically resolved.Structural and diastereomeric isomers, impurities with unique proton signals not overlapping with the analyte. Can detect non-volatile impurities.
Sample Preparation Simple dilution in a suitable volatile solvent (e.g., hexane, dichloromethane).Requires precise weighing of both the sample and a certified internal standard, followed by dissolution in a deuterated solvent.
Analysis Time Typically longer due to chromatographic separation (~20-40 minutes per sample).[5]Rapid analysis, often around 10-15 minutes per sample.[5]
Quantification Method Relative quantification via Area Percent calculation.[14] Absolute quantification is possible with a certified standard of the analyte.Absolute quantification against a certified internal standard. Provides a direct mass/mass purity value.[10]
Trustworthiness Relies on the assumption that all components are volatile and have a similar response factor in the detector (e.g., FID) for accurate area percent purity. MS identification is highly reliable.As a primary ratio method, its accuracy is traceable to SI units (mass).[8] The method is self-validating if acquisition parameters are set correctly.

Deep Dive 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

GC-MS is the workhorse for analyzing volatile and semi-volatile organic compounds.[6] Its power lies in the synergistic combination of the exceptional separating power of gas chromatography with the definitive identification capabilities of mass spectrometry. For a compound like this compound, GC is ideally suited to separate it from other volatile C8 isomers and potential contaminants from its synthesis.[15][16] The choice of the GC column is paramount; a non-polar column will separate compounds primarily by boiling point, while a more polar column (like one containing polyethylene glycol) can offer different selectivity based on polarity, which can be advantageous for separating alkenes from more polar contaminants like alcohols.[17] Coupling to a mass spectrometer allows for the confident identification of separated peaks by comparing their fragmentation patterns to extensive spectral libraries (like NIST), a critical step in a self-validating protocol where knowing the identity of impurities is as important as quantifying the main component.[3]

Experimental Protocol: GC-MS Purity Assay
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1000 µg/mL in high-purity hexane.

    • Prepare a sample solution by accurately weighing approximately 10 mg of the this compound sample and dissolving it in 10 mL of hexane.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[18]

    • Inlet: Split/splitless injector at 250°C, split ratio 50:1.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identification: Identify this compound and its impurities by comparing their retention times and mass spectra with those of reference standards or established spectral libraries (e.g., NIST).

    • Quantification (Area Percent): Calculate the purity by dividing the peak area of this compound by the total area of all integrated peaks in the chromatogram (excluding the solvent peak).[14]

      • Purity (%) = (Area_analyte / ΣArea_all_peaks) * 100

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh ~10 mg of this compound P2 Dissolve in 10 mL Hexane P1->P2 Precise Dilution A1 Inject 1 µL into GC Inlet P2->A1 Transfer to Vial A2 Separation on HP-5ms Column A1->A2 A3 Elution & Ionization in MS Source A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Generate Total Ion Chromatogram (TIC) A4->D1 Detector Signal D2 Integrate Peaks D1->D2 D3 Identify via Mass Spectrum Library D1->D3 D4 Calculate Area % Purity D2->D4

Caption: Workflow for purity assessment using GC-MS.

Deep Dive 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Rationale

Quantitative NMR has emerged as a primary analytical method for purity determination due to its high precision and direct traceability to the International System of Units (SI).[8][12] Unlike chromatographic techniques, qNMR does not rely on the physical separation of components. Instead, it leverages a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a certified internal standard of known purity and mass to a precisely weighed sample, the purity of the analyte can be calculated directly.[10] This approach is exceptionally powerful for this compound because it is insensitive to non-volatile or inorganic impurities and provides an absolute measure of purity for the main organic component. Furthermore, because ¹H NMR spectra provide detailed structural information, qNMR is unparalleled for accurately quantifying structurally similar isomers that might be difficult to resolve chromatographically.[19][20] The key to a self-validating qNMR protocol is the careful selection of an internal standard whose signals do not overlap with the analyte and ensuring complete spin-lattice relaxation (T₁) through an appropriate relaxation delay (D1), guaranteeing accurate signal integration.

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation:

    • Select a suitable internal standard (e.g., Dimethyl sulfone, Maleic acid) with high purity (>99.5%) and signals that do not overlap with this compound signals.

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube. Record the mass to 0.01 mg.

    • Accurately weigh approximately 10 mg of the certified internal standard into the same NMR tube. Record the mass to 0.01 mg.

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both components.

  • Instrumentation & Conditions:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8 to 16, depending on concentration.

    • Temperature: 298 K.

  • Data Analysis:

    • Signal Selection: Choose a well-resolved signal for the analyte (e.g., one of the terminal vinyl protons of this compound) and a signal for the internal standard.[21][22]

    • Integration: Carefully integrate the selected signals for both the analyte (I_analyte) and the internal standard (I_std).

    • Purity Calculation: Use the following formula to calculate the purity of the analyte (P_analyte):[9][10] P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass (Analyte: 112.21 g/mol )

      • m: Mass

      • P: Purity of the standard

Visualization: qNMR Experimental Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Accurately weigh ~10 mg Analyte (m_analyte) P3 Combine in NMR tube with Deuterated Solvent P1->P3 P2 Accurately weigh ~10 mg Standard (m_std) P2->P3 A1 Insert into NMR Spectrometer P3->A1 Transfer A2 Acquire ¹H Spectrum (Long D1 Delay) A1->A2 D1 Process Spectrum (Phase & Baseline Correction) A2->D1 Raw Data (FID) D2 Select & Integrate Analyte & Standard Signals D1->D2 D3 Apply Purity Calculation Formula D2->D3

Caption: Workflow for absolute purity assessment using qNMR.

Synthesis and Strategic Recommendation

Both GC-MS and qNMR are powerful techniques, but they answer different questions about the purity of this compound. They are not competitors but rather orthogonal and complementary tools.[11][23][24]

  • GC-MS is the method of choice for discovery and profiling. Its high sensitivity and separation power make it indispensable for screening samples to detect and identify a broad range of unknown, volatile trace impurities.[11] In a drug development context, this is critical for understanding the impurity profile and ensuring no unexpected byproducts are present.

  • qNMR is the gold standard for absolute quantification. When a precise and accurate purity value for the bulk material is required, qNMR is the superior method.[13] Its direct measurement principle, which is independent of compound-specific response factors, provides a highly trustworthy and defensible purity value, essential for creating reference standards or for quality control of key intermediates.

Final Recommendation: For a complete and robust assessment of this compound purity, a combined analytical approach is recommended, aligning with modern validation guidelines.[25][26][27][28]

  • Initial Screening and Impurity Identification: Employ GC-MS to establish a comprehensive impurity profile, identifying residual solvents, starting materials, and other volatile byproducts.

  • Absolute Purity Determination: Utilize ¹H qNMR to provide an accurate, precise, and traceable determination of the overall purity of the bulk material and to quantify any isomeric impurities.

This dual-methodology ensures that both the trace impurity landscape and the absolute purity of the primary component are rigorously characterized, providing the highest degree of confidence for researchers, scientists, and drug development professionals.

References

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A Multi-Modal Analytical Guide to Distinguishing Constitutional Isomers of Methylheptene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a foundational requirement. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—present a significant analytical challenge.[1][2] Their similar physical properties can make separation difficult, while their distinct chemical and biological activities demand precise identification. The C8H16 isomers of methylheptene serve as a classic example of this challenge, where the position of a double bond and a methyl group creates a diverse isomeric landscape.

This guide provides an in-depth, multi-technique approach to differentiating these isomers. We will move beyond simple protocol recitation to explore the causal relationships behind experimental choices, leveraging the complementary strengths of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Analytical Challenge: A Field of Isomers

The molecular formula C8H16 can represent numerous constitutional isomers of methylheptene. The location of the C=C double bond and the position of the methyl branch create distinct structures, such as those shown below. Differentiating a mixture of these compounds requires robust analytical strategies.

  • 2-Methyl-1-heptene

  • 3-Methyl-1-heptene [3]

  • 6-Methyl-1-heptene [4][5]

  • (E/Z)-3-Methyl-2-heptene [6]

Each of these isomers, while possessing the same mass, will exhibit unique behaviors under chromatographic and spectroscopic analysis due to differences in boiling point, molecular symmetry, and fragmentation stability.

Gas Chromatography (GC): The Separation Workhorse

Gas Chromatography is the primary technique for physically separating volatile and semi-volatile compounds from a mixture.[7] Its power in isomer differentiation lies in the differential interaction of analytes with a stationary phase coated inside a long, narrow column. For non-polar isomers like methylheptenes, separation is predominantly governed by boiling point.

Expertise & Causality: Constitutional isomers with greater branching are more compact and spherical. This reduces the available surface area for intermolecular van der Waals interactions, resulting in lower boiling points compared to their linear counterparts. Consequently, more branched isomers typically elute earlier from a standard non-polar GC column.

While retention time is a useful metric, it can vary between instruments and runs. The Kovats Retention Index (RI) provides a more standardized and transferable value by normalizing the retention time of an analyte to those of adjacent n-alkanes.[8]

Comparative Data: Kovats Retention Indices

The following table summarizes the experimentally determined Kovats Retention Indices for several methylheptene isomers on a standard non-polar stationary phase. Notice the lower retention index for the more centrally branched 3-methyl-1-heptene compared to the less branched 6-methyl-1-heptene.

IsomerIUPAC NameKovats Retention Index (I)Source
A 6-Methyl-1-heptene753 - 756[5]
B 3-Methyl-1-heptene744 - 754[3]
Experimental Protocol: GC-MS Analysis of Methylheptene Isomers

This protocol details a standard method for separating and identifying methylheptene isomers using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[9]

  • Standard Preparation: Prepare a 100 ppm solution of the methylheptene isomer mixture in a high-purity volatile solvent (e.g., hexane).

  • GC System Configuration:

    • GC System: Gas Chromatograph coupled to a Mass Spectrometer.[9]

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is ideal. This phase separates primarily based on boiling point.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Injector Parameters:

    • Temperature: 250 °C to ensure rapid and complete volatilization of the analytes.[9]

    • Injection Volume: 1.0 µL.

    • Injection Mode: Split injection (e.g., 10:1 ratio) to prevent column overload and ensure sharp peaks.[9]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 2 minutes.

  • Mass Spectrometer Parameters:

    • MS Transfer Line Temp: 280 °C to prevent analyte condensation.[9]

    • Ion Source Temperature: 230 °C.[9]

    • Ionization Mode: Electron Impact (EI) at 70 eV, the standard energy for generating reproducible fragmentation patterns for library matching.[9]

    • Mass Scan Range: m/z 40 - 200 to cover the molecular ion and key fragments.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare 100 ppm Isomer Mix in Hexane Injector Inject 1µL Sample (250°C, Split Mode) Prep->Injector Column Separation on Non-Polar Column (Temperature Program) Injector->Column Carrier Gas (He) 1.0 mL/min Ionization Electron Ionization (EI) (70 eV, 230°C) Column->Ionization MS Transfer Line (280°C) Analyzer Mass Analyzer (Scan m/z 40-200) Ionization->Analyzer Detector Detection Analyzer->Detector Analysis Identify Peaks by Retention Index & Mass Spectrum Detector->Analysis

Caption: Workflow for the separation and analysis of methylheptene isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Probe

While GC separates isomers, NMR spectroscopy elucidates their precise atomic connectivity.[10] It is arguably the most powerful tool for distinguishing constitutional isomers. The key principle is that each chemically distinct nucleus (¹H or ¹³C) within a molecule resonates at a unique frequency in a magnetic field, providing a fingerprint of the molecular structure.

Expertise & Causality: The differentiation of methylheptene isomers by ¹H NMR relies on analyzing three key features:

  • Number of Signals: The symmetry of the molecule dictates the number of unique proton environments. Isomers with higher symmetry will have fewer signals.

  • Chemical Shift (δ): The location of a signal indicates the electronic environment of the protons. Vinylic protons (attached to the C=C double bond) are significantly deshielded and appear far downfield (typically δ 4.5-6.5 ppm) compared to alkyl protons (δ 0.8-2.0 ppm).[11] The exact position reveals the substitution pattern of the double bond.

  • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons splits signals into characteristic patterns (e.g., doublets, triplets, quartets). This pattern reveals the number of neighboring protons, which is crucial for piecing together the molecular fragments.

Comparative Data: Predicted ¹H NMR Features

The table below contrasts the expected key ¹H NMR signals for two distinct methylheptene isomers.

IsomerKey ProtonsExpected Chemical Shift (δ)Expected MultiplicityDistinguishing Feature
2-Methyl-1-heptene Vinylic (=CH₂)~4.7 ppmSinglet (or very narrow multiplet)Two vinylic protons appearing as one signal, indicating a terminal, disubstituted alkene.
6-Methyl-1-heptene Vinylic (=CH₂)~4.9-5.0 ppmMultipletsTwo distinct vinylic proton signals, as they are chemically non-equivalent.
Vinylic (-CH=)~5.7-5.8 ppmMultipletOne vinylic proton coupled to the adjacent CH₂ group.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer (collected from GC or synthesized) in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is needed.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 90° pulse.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative ratios of protons.

NMR Logic for Isomer Identification

NMR_Logic Spectrum Acquire ¹H NMR Spectrum Count 1. Count Number of Signals Spectrum->Count Shift 2. Analyze Chemical Shifts (δ) Spectrum->Shift Integrate 3. Measure Signal Integration Spectrum->Integrate Split 4. Analyze Signal Multiplicity Spectrum->Split Symmetry Determine Molecular Symmetry Count->Symmetry Structure Propose Isomeric Structure Symmetry->Structure Groups Identify Functional Groups (e.g., Vinylic, Allylic) Shift->Groups Groups->Structure Ratios Determine Proton Ratios Integrate->Ratios Ratios->Structure Neighbors Determine Neighboring Protons Split->Neighbors Neighbors->Structure

Caption: Logical workflow for deducing an isomer's structure from ¹H NMR data.

Mass Spectrometry (MS): The Fragmentation Fingerprint

When coupled with GC, MS provides two crucial pieces of information: the molecular weight of the eluting compound and a characteristic fragmentation pattern. While all C8H16 isomers have the same molecular weight (112.21 g/mol ), their fragmentation under Electron Ionization (EI) can be distinct.[12]

Expertise & Causality: The fragmentation of an alkene in an EI-MS source is not random. The molecule-ion (M⁺˙) will preferentially break at its weakest points to form the most stable possible carbocations. For alkenes, a dominant fragmentation pathway is allylic cleavage —the breaking of a bond adjacent to the double bond. The location of the double bond and the methyl branch will dictate which allylic cations can be formed, leading to a unique mass spectrum "fingerprint" for each isomer.

Comparative Data: Key Fragment Ions (m/z)

The following table shows the most abundant fragment ions for two methylheptene isomers. The differences in these fragments are directly tied to their unique structures.

IsomerMolecular Ion (M⁺˙) m/zKey Fragment Ion (m/z)Proposed Fragment StructureSource
5-Methyl-1-heptene 11241Allyl Cation [C₃H₅]⁺[12]
6-Methyl-1-heptene 11243, 57Isopropyl/t-Butyl type cations[13]

The presence of a strong m/z 41 peak for 5-methyl-1-heptene is indicative of facile cleavage to form the stable allyl cation. In contrast, 6-methyl-1-heptene can fragment to produce stable secondary carbocations, leading to a different pattern.

Conclusion: An Integrated Analytical Strategy

Distinguishing between the constitutional isomers of methylheptene is a task that no single technique can reliably accomplish alone. A robust, self-validating workflow is essential for unambiguous identification in a professional research environment.

  • Gas Chromatography serves as the essential first step, separating the isomers based on their physical properties.

  • Mass Spectrometry , when coupled to GC, confirms the molecular weight of each separated component and provides a structural fingerprint based on fragmentation patterns.

  • NMR Spectroscopy offers the final, definitive piece of the puzzle, providing detailed information about the atomic connectivity and confirming the precise isomeric structure.

By integrating these three powerful techniques, researchers can confidently navigate the complexities of isomerism, ensuring the accuracy and integrity of their scientific findings.

References

  • BenchChem. A Spectroscopic Showdown: Distinguishing (E)- and (Z)-3-Methyl-2-heptene.
  • BenchChem.
  • BenchChem.
  • Chemcasts. Thermophysical Properties of 6-Methyl-1-heptene.
  • NIST WebBook. 1-Heptene, 5-methyl-.
  • PubChem. 6-Methyl-1-heptene.
  • Google Patents.
  • PubChem. 3-Methyl-1-heptene.
  • BenchChem.
  • NIST WebBook. 1-Heptene, 6-methyl-.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?
  • MSU Chemistry. Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control.
  • Chemistry For Everyone.
  • The Organic Chemistry Tutor. Constitutional Isomers. (2018).
  • Melissa Maribel. Finding Constitutional Isomers and How to Draw Them | Organic Chemistry. (2019).
  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. (2023).

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A Comparative Guide to the Reactivity of 4-Methyl-1-heptene and Other Terminal Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, terminal alkenes serve as fundamental building blocks, prized for their versatility in constructing complex molecular architectures. Their reactivity, governed by the accessible π-bond, allows for a vast array of transformations. This guide provides an in-depth comparative analysis of the reactivity of 4-methyl-1-heptene against other structurally distinct terminal alkenes, such as its linear isomer 1-heptene and the shorter-chain 1-butene.

Understanding the subtle differences in reaction kinetics and selectivity imparted by structural variations is critical for researchers in process development and medicinal chemistry. The placement of an alkyl group, as in this compound, can introduce steric and electronic effects that, while not immediately adjacent to the reactive center, can influence reaction outcomes. This guide will dissect these influences across several canonical alkene reactions, supported by mechanistic principles and detailed experimental protocols.

G cluster_0 This compound cluster_1 1-Heptene cluster_2 1-Butene 4m1h 4m1h 1h 1h 1b 1b

Caption: Structures of the terminal alkenes under comparison.

Foundational Principles: Steric and Electronic Effects

The reactivity of an alkene is primarily dictated by two factors: the electron density of the C=C double bond (electronic effects) and the spatial congestion around it (steric effects).[1]

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the π-bond, making it more nucleophilic and generally more reactive towards electrophiles compared to unsubstituted ethene.[2] For monosubstituted terminal alkenes like 1-butene, 1-heptene, and this compound, the electronic environment of the double bond is very similar. The distant methyl group in this compound has a negligible inductive effect on the double bond.

  • Steric Effects: This is the more significant differentiating factor for the alkenes in this guide. Steric hindrance refers to the obstruction of a reaction pathway by the sheer physical size of substituents. Bulky reagents will react more slowly with alkenes that have sterically demanding groups near the reaction site.[3] While the methyl group in this compound is at the C-4 position, the overall bulk and conformation of its seven-carbon chain can influence the approach of large reagents compared to the more flexible, linear chain of 1-heptene or the much smaller 1-butene.

Comparative Reactivity in Key Transformations

We will now examine how these principles manifest in three common and mechanistically distinct alkene reactions: hydroboration-oxidation, epoxidation, and ozonolysis.

Hydroboration-Oxidation

This two-step reaction converts an alkene into an alcohol and is a cornerstone of anti-Markovnikov synthesis.[4] The key step is the addition of borane (BH₃) across the double bond, where the boron atom adds to the less substituted carbon. This preference is driven by both electronics and, crucially, sterics.

Mechanistic Insight: The borane molecule, often used as a bulky complex with THF (BH₃-THF), approaches the face of the π-bond. The boron atom, being the electrophilic center, adds to the terminal carbon (C-1), while a hydride (H⁻) is delivered to the internal carbon (C-2).[5] This occurs in a concerted, four-centered transition state. The regioselectivity is overwhelmingly for the boron to add to the sterically less encumbered C-1 position.

Comparative Analysis:

  • 1-Butene vs. 1-Heptene: The reaction rate and selectivity are expected to be very similar, as the primary steric environment around the double bond is identical.

  • This compound vs. 1-Heptene: The regioselectivity for both will be excellent, yielding the corresponding primary alcohol. However, the branched alkyl chain of this compound imparts slightly greater steric bulk than the linear chain of 1-heptene. This can lead to a marginally slower reaction rate as the bulky alkyl group hinders the optimal orientation for the borane reagent to approach the double bond.

G Alkene Alkene + BH3-THF TS {Four-Centered Transition State | Boron at C1 (less hindered)} Alkene->TS Rate-determining step (Sterically sensitive) Alkylborane Trialkylborane Intermediate TS->Alkylborane Oxidation Oxidation (H2O2, NaOH) Alkylborane->Oxidation Alcohol Anti-Markovnikov Alcohol Oxidation->Alcohol

Caption: Hydroboration-Oxidation reaction pathway.

AlkenePrimary ProductExpected RegioselectivityExpected Relative Rate
1-Butene Butan-1-ol>99%Fastest
1-Heptene Heptan-1-ol>99%Fast
This compound 4-Methylheptan-1-ol>99%Slightly slower than 1-Heptene
Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide, typically using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[6]

Mechanistic Insight: The reaction proceeds via a concerted mechanism, often called the "butterfly mechanism," where the peroxyacid delivers an electrophilic oxygen atom to the nucleophilic π-bond. The rate of this reaction is primarily influenced by the electron density of the alkene; more electron-rich alkenes react faster.

Comparative Analysis: As discussed, the electronic properties of the double bonds in 1-butene, 1-heptene, and this compound are nearly identical. The steric hindrance of the alkyl chain is less of a factor for the approach of the relatively small peroxyacid molecule compared to the bulkier borane reagents. Therefore, the reactivity of all three alkenes in epoxidation is expected to be very similar, with negligible differences in reaction rates.

AlkenePrimary ProductExpected Relative Rate
1-Butene 1,2-EpoxybutaneFast
1-Heptene 1,2-EpoxyheptaneFast
This compound 1,2-Epoxy-4-methylheptaneFast
Ozonolysis

Ozonolysis is a powerful reaction that cleaves a double bond, replacing it with two carbonyl groups.[7] The outcome depends on the workup conditions (reductive or oxidative).[8]

Mechanistic Insight: Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide.[9] This intermediate is then cleaved during workup. The initial cycloaddition is the rate-determining step. Like epoxidation, this step is sensitive to the alkene's electron density.

Comparative Analysis: Similar to epoxidation, the nearly identical electronic nature of the double bonds across the compared alkenes suggests that their reaction rates with ozone will be comparable. The primary difference lies not in reactivity, but in the identity of the aldehyde product formed after cleavage and reductive workup (e.g., with dimethyl sulfide, DMS).

AlkeneCarbonyl Products (after Reductive Workup)Expected Relative Rate
1-Butene Propanal and FormaldehydeFast
1-Heptene Hexanal and FormaldehydeFast
This compound 3-Methylhexanal and FormaldehydeFast

Experimental Protocols

To provide a practical framework, a detailed protocol for the hydroboration-oxidation of a terminal alkene is provided below. This procedure is generally applicable to all substrates discussed.

Protocol: Hydroboration-Oxidation of this compound

Objective: To synthesize 4-methylheptan-1-ol from this compound via an anti-Markovnikov hydration.

Materials:

  • This compound (1.0 eq)

  • 1.0 M Borane-tetrahydrofuran complex solution (BH₃-THF) (0.4 eq, as BH₃ can react with 3 eq of alkene)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, condenser.

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Hydroboration: Dissolve this compound (e.g., 5.61 g, 50 mmol) in anhydrous THF (50 mL) in the flask and cool the solution to 0 °C in an ice bath.

  • Borane Addition: Add the 1.0 M BH₃-THF solution (e.g., 17.5 mL, 17.5 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) to confirm the consumption of the starting alkene.

  • Oxidation Setup: Cool the flask back to 0 °C. Cautiously add the 3 M NaOH solution (20 mL) dropwise.

  • Peroxide Addition: Add the 30% H₂O₂ solution (20 mL) dropwise, ensuring the internal temperature does not exceed 40-50 °C. The addition can be exothermic.

  • Completion: After the peroxide addition, heat the mixture to reflux (approx. 50 °C) for 1 hour to ensure complete oxidation.

  • Workup: Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude alcohol by flash column chromatography on silica gel to obtain pure 4-methylheptan-1-ol.

G Start Dissolve Alkene in Anhydrous THF Cool1 Cool to 0 °C Start->Cool1 Add_BH3 Dropwise Addition of BH3-THF Cool1->Add_BH3 React_RT Stir at Room Temp (2h) Add_BH3->React_RT Cool2 Cool to 0 °C React_RT->Cool2 Add_NaOH Add NaOH Solution Cool2->Add_NaOH Add_H2O2 Dropwise Addition of H2O2 Add_NaOH->Add_H2O2 Reflux Heat to 50 °C (1h) Add_H2O2->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purify Dry, Concentrate & Purify Workup->Purify Product Pure Alcohol Product Purify->Product

Caption: Experimental workflow for hydroboration-oxidation.

Conclusion

The reactivity of this compound is broadly representative of a typical monosubstituted terminal alkene. Its electronic properties at the reactive double bond are functionally identical to its linear isomer, 1-heptene, and other simple 1-alkenes. Consequently, for reactions primarily governed by electronics, such as epoxidation and ozonolysis, reaction rates are comparable.

The key differentiator for this compound is the modest steric bulk introduced by its branched alkyl chain. This structural feature can subtly decrease the reaction rate in sterically sensitive transformations like hydroboration-oxidation, where a bulky reagent must approach the double bond. For the synthetic chemist, this means that while product outcomes and selectivities will be highly similar to those of 1-heptene, slightly longer reaction times or more forcing conditions may be necessary to achieve complete conversion in certain cases. This guide underscores the importance of considering the entire molecular structure, not just the immediate functional group, when planning synthetic strategies.

References

  • Epoxidation of Alkenes. (n.d.). Chemistry Steps.
  • Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions. (2018). Royal Society Publishing.
  • Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (2021). MDPI.
  • Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochromes P450 BM-3. (2005). Caltech.
  • A simple and efficient method for epoxidation of terminal alkenes. (2002). Royal Society of Chemistry.
  • Alkene Reactions: Ozonolysis. (2013). Master Organic Chemistry.
  • Hydroboration / Oxidation of Alkenes. (n.d.). University of Calgary.
  • Ozonolysis of alkenes. (2015). Slideshare.
  • On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions. (2011). NIH National Library of Medicine.
  • Electronic and Steric Effects on the Reactivity of Seleniranium Ions with Alkenes in the Gas Phase. (2023). PubMed.
  • Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. (n.d.). SATHEE - IIT Kanpur.
  • Ozonolysis. (n.d.). Wikipedia.
  • Hydroboration–oxidation reaction. (n.d.). Wikipedia.
  • Ozonolysis and photolysis of alkene-terminated self-assembled monolayers on quartz nanoparticles. (2009). UCI Aerosol Photochemistry Group.
  • Hydroboration of Alkenes. (n.d.). Master Organic Chemistry.
  • 4-Methylhept-1-ene. (n.d.). PubChem.
  • Hydroboration-Oxidation of Alkenes. (2023). Chemistry LibreTexts.
  • Alkene Reactivity. (n.d.). MSU Chemistry.

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A Comparative Study of Polymerization Kinetics with Heptene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer science, the seemingly subtle differences in monomer architecture can lead to profound variations in polymerization behavior and final material properties. This guide offers a deep dive into the comparative polymerization kinetics of heptene isomers, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate this complex area. We will move beyond a simple recitation of facts to explore the causal relationships between isomer structure and reactivity, grounded in established scientific principles and supported by experimental data.

The Structural Influence of Heptene Isomers on Polymerization

Heptene, with its seven carbon atoms and a single double bond, exists in several isomeric forms, primarily differing in the position of the double bond (1-heptene, 2-heptene, 3-heptene) and the stereochemistry around it (cis/trans isomers of 2- and 3-heptene). These structural nuances are not trivial; they dictate the steric and electronic environment of the reactive double bond, which in turn governs its susceptibility to polymerization by various catalyst systems.

For instance, the terminal double bond of 1-heptene is significantly more accessible to the active site of a catalyst compared to the internal double bonds of 2- and 3-heptene. This steric hindrance in internal olefins often results in lower polymerization rates and, in some cases, can inhibit polymerization altogether with certain catalysts. Furthermore, the electronic effects of the alkyl groups surrounding the double bond can influence its polarization and, consequently, its reactivity towards electrophilic or nucleophilic initiators.

Experimental Design for a Comparative Kinetic Study

A robust comparative study of heptene isomer polymerization kinetics necessitates a meticulously designed experimental workflow. This section outlines a validated protocol using a Ziegler-Natta catalyst system, a workhorse in olefin polymerization, known for its sensitivity to monomer structure.

Materials and Reagents
  • Monomers: 1-heptene (≥99.5%), cis/trans-2-heptene (≥99%), cis/trans-3-heptene (≥99%)

  • Catalyst System:

    • Titanium tetrachloride (TiCl₄)

    • Triethylaluminum (TEA) as cocatalyst

  • Solvent: Anhydrous toluene

  • Quenching Agent: Acidified methanol (5% HCl in methanol)

  • Instrumentation:

    • Schlenk line for inert atmosphere operations

    • Jacketed glass reactor with overhead stirrer and temperature control

    • Gas chromatography (GC) for monomer conversion analysis

    • Gel permeation chromatography (GPC) for molecular weight and polydispersity determination

    • Differential scanning calorimetry (DSC) for thermal analysis of polymers

Experimental Workflow: Ziegler-Natta Polymerization

The following diagram illustrates the key steps in the experimental workflow for the comparative polymerization of heptene isomers.

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis A Reactor Setup: Inert atmosphere (N2/Ar) B Solvent Addition: Anhydrous Toluene A->B 1 C Catalyst Preparation: TiCl4 + TEA in Toluene B->C 2 D Monomer Injection: Heptene Isomer C->D 3 E Reaction: Controlled Temperature & Stirring D->E 4 F Sampling: Aliquots taken at timed intervals E->F 5 G Quenching: Acidified Methanol F->G 6 H Polymer Isolation: Filtration & Drying G->H 7 I Characterization: GC, GPC, DSC H->I 8 G A Heptene Isomer Structure B Position of Double Bond (Terminal vs. Internal) A->B C Stereochemistry (cis vs. trans) A->C D Steric Hindrance at Double Bond B->D E Electronic Effects B->E C->D F Coordination to Catalyst Active Site D->F major influence E->F minor influence G Rate of Polymerization F->G H Polymer Molecular Weight F->H I Polymer Microstructure F->I

A Comparative Guide to Poly(4-methyl-1-pentene): A High-Performance Polyolefin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of polymeric materials, the selection of the optimal polymer is a critical decision that profoundly impacts experimental outcomes and product performance. This guide provides an in-depth technical comparison of poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic, with its more common polyolefin counterparts, polypropylene (PP) and polyethylene (PE). By presenting objective performance data and detailing the experimental methodologies for their evaluation, this document aims to equip you with the necessary insights to make informed material choices for your specific applications.

Introduction: The Unique Profile of Poly(4-methyl-1-pentene)

Poly(4-methyl-1-pentene), commercially known under the trademark TPX™, is a linear isotactic polyolefin derived from the monomer 4-methyl-1-pentene.[1] First synthesized in 1955 by Giulio Natta using a Ziegler-Natta catalyst, PMP has since been developed into a high-performance material with a unique combination of properties that distinguish it from other polyolefins.[2][3] Its isobutyl side groups arranged in a helical structure contribute to its remarkably low density, high transparency, excellent gas permeability, and impressive thermal and chemical stability.[2][4] These attributes make PMP a compelling candidate for a variety of specialized applications, including autoclavable medical and laboratory equipment, gas-permeable packaging, and microwave components.[1]

This guide will delve into a comparative analysis of PMP's performance against widely used grades of polypropylene and polyethylene, focusing on key mechanical, thermal, and chemical resistance properties. The objective is to provide a clear, data-driven understanding of where PMP excels and to delineate the experimental frameworks required to validate these performance claims.

Synthesis and Structure: The Foundation of Performance

The distinct properties of PMP are a direct consequence of its molecular architecture, which is meticulously controlled during its synthesis.

Synthesis of Isotactic Poly(4-methyl-1-pentene)

The commercial production of highly isotactic PMP is primarily achieved through coordination polymerization utilizing a Ziegler-Natta catalyst system.[1][2] This method allows for precise control over the stereochemistry of the polymer, leading to a highly crystalline material.

Experimental Protocol: Ziegler-Natta Polymerization of 4-methyl-1-pentene

This protocol outlines a laboratory-scale synthesis of isotactic poly(4-methyl-1-pentene).

Materials:

  • 4-methyl-1-pentene (polymerization grade, dried and deoxygenated)

  • Toluene (anhydrous, deoxygenated)

  • Titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support (Ziegler-Natta catalyst)

  • Triethylaluminum (Al(C₂H₅)₃) (cocatalyst)

  • Acidified methanol (for quenching)

  • Nitrogen (high purity)

  • Glass reactor with mechanical stirrer, temperature control, and nitrogen inlet/outlet

Procedure:

  • Reactor Preparation: The glass reactor is thoroughly dried and purged with high-purity nitrogen to create an inert atmosphere.

  • Solvent and Monomer Charging: Anhydrous, deoxygenated toluene is introduced into the reactor, followed by the purified 4-methyl-1-pentene monomer.

  • Catalyst Introduction: The Ziegler-Natta catalyst (TiCl₄/MgCl₂) is added to the reactor under a nitrogen counterflow.

  • Cocatalyst Addition and Polymerization Initiation: The reactor is brought to the desired temperature (typically 50-70°C). The triethylaluminum cocatalyst is then injected to initiate polymerization. The polymerization is allowed to proceed for a predetermined time, with the temperature and stirring rate kept constant.

  • Termination and Quenching: The polymerization is terminated by the addition of acidified methanol. This deactivates the catalyst and precipitates the polymer.

  • Polymer Isolation and Purification: The precipitated poly(4-methyl-1-pentene) is filtered, washed repeatedly with methanol to remove catalyst residues, and then dried in a vacuum oven until a constant weight is achieved.

Causality in Experimental Choices: The use of a supported Ziegler-Natta catalyst is crucial for achieving high isotacticity, which in turn leads to the desired crystallinity and associated high melting point and mechanical strength. The inert nitrogen atmosphere is essential to prevent the highly reactive catalyst and cocatalyst from being deactivated by oxygen or moisture. The quenching with acidified methanol is a standard procedure to effectively terminate the polymerization and begin the purification process.

Below is a Graphviz diagram illustrating the workflow for the synthesis of poly(4-methyl-1-pentene).

cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_reaction Polymerization cluster_workup Work-up reactor_prep Purge Reactor with Nitrogen add_solvent Add Toluene reactor_prep->add_solvent add_monomer Add 4-Methyl-1-Pentene add_solvent->add_monomer add_catalyst Add Ziegler-Natta Catalyst add_monomer->add_catalyst add_cocatalyst Add Triethylaluminum add_catalyst->add_cocatalyst polymerization Maintain Temperature and Stirring add_cocatalyst->polymerization quench Quench with Acidified Methanol polymerization->quench filter_wash Filter and Wash with Methanol quench->filter_wash dry Dry under Vacuum filter_wash->dry product Isotactic Poly(4-methyl-1-pentene) dry->product

Caption: Synthesis workflow for poly(4-methyl-1-pentene).

Performance Comparison: PMP vs. PP and PE

The following sections provide a quantitative comparison of the key performance indicators for PMP, PP, and PE. The data presented is for representative commercial grades to ensure relevance for practical applications.

Mechanical Properties

The mechanical behavior of a polymer dictates its suitability for load-bearing applications and its durability.

PropertyPoly(4-methyl-1-pentene) (TPX™ MX004)Polypropylene (Homopolymer)High-Density Polyethylene (HDPE)Test Method
Tensile Strength at Yield (MPa) 19.6[5]31-41[4]22-30[6]ASTM D638
Tensile Strength at Break (MPa) 17.2[5]29-38[4][7]24-37[8]ASTM D638
Tensile Modulus (GPa) 0.74[5]1.1-1.6[4]0.8-1.0[6]ASTM D790
Elongation at Break (%) 85[5]100-600[4]500-1000[6]ASTM D638
Izod Impact Strength, Notched (J/m) Not specified21-75[4]27-214ASTM D256

Analysis of Mechanical Performance: Polypropylene homopolymer generally exhibits higher tensile strength and stiffness (tensile modulus) compared to both PMP and HDPE.[4][6][7] High-density polyethylene is notable for its exceptional elongation at break, indicating high ductility and toughness.[6] Poly(4-methyl-1-pentene) presents a more moderate mechanical profile, with lower tensile strength than PP but also lower elongation than HDPE.[5] This suggests that PMP is a relatively rigid material, though not as strong as polypropylene. Its applications are therefore more likely to leverage its other unique properties rather than its raw mechanical strength.

Thermal Properties

A polymer's performance at elevated temperatures is a critical factor in many applications, from medical sterilization to automotive components.

PropertyPoly(4-methyl-1-pentene) (TPX™)Polypropylene (Homopolymer)High-Density Polyethylene (HDPE)Test Method
Melting Point (°C) 220-240[6]160-171[3]120-140DSC (ASTM D3418)
Heat Deflection Temperature @ 0.45 MPa (°C) 110-130[2]85-121[4]60-85ASTM D648
Vicat Softening Point (°C) 160-178[2]150-160120-130ASTM D1525

Analysis of Thermal Performance: Poly(4-methyl-1-pentene) demonstrates significantly superior thermal resistance compared to both polypropylene and polyethylene.[2][3][4][6] Its high melting point of up to 240°C allows it to be used in applications where PP and PE would fail.[6] The heat deflection and Vicat softening temperatures of PMP are also considerably higher, indicating better dimensional stability under load at elevated temperatures.[2] This makes PMP an excellent choice for applications requiring repeated steam sterilization or use in high-temperature environments.

Chemical Resistance

The ability of a polymer to withstand chemical attack is crucial for applications involving contact with solvents, acids, and bases.

ChemicalPoly(4-methyl-1-pentene)PolypropyleneHigh-Density Polyethylene
Dilute Acids Excellent[2]ExcellentExcellent
Concentrated Acids (non-oxidizing) Excellent[2]GoodGood
Strong Oxidizing Acids PoorPoorPoor
Alkalis Excellent[2]ExcellentExcellent
Alcohols Excellent[2]GoodExcellent
Ketones Excellent[2]GoodGood
Aromatic Hydrocarbons Swelling/Slight Strength Loss[2]AttackedAttacked
Halogenated Hydrocarbons Swelling/Slight Strength Loss[2]AttackedAttacked

Analysis of Chemical Resistance: All three polyolefins exhibit excellent resistance to a wide range of chemicals, particularly aqueous solutions of acids, bases, and salts.[2] PMP is reported to have excellent resistance to acids, alkalis, alcohols, and ketones.[2] While polypropylene and polyethylene also have good resistance to these chemicals, PMP's performance is noteworthy. However, like other polyolefins, PMP is susceptible to attack by strong oxidizing agents and can be swollen by aromatic and halogenated hydrocarbons, leading to some loss of strength.[2]

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness of performance data, standardized testing methodologies are employed. The following section details the protocols for key performance tests.

Mechanical Property Testing

Protocol: Tensile Testing (ASTM D638)

This protocol describes the determination of tensile properties of plastics.

Apparatus:

  • Universal Testing Machine with a suitable load cell

  • Extensometer for strain measurement

  • Dumbbell-shaped test specimens (as per ASTM D638 dimensions)

Procedure:

  • Specimen Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Machine Setup: Set the crosshead speed of the universal testing machine to the appropriate rate as specified in the standard for the material being tested.

  • Testing: Mount the specimen in the grips of the testing machine. Attach the extensometer to the gauge length of the specimen. Start the test and record the load and extension data until the specimen fractures.

  • Data Analysis: From the stress-strain curve, determine the tensile strength at yield and break, tensile modulus, and elongation at break.

Causality in Experimental Choices: The dumbbell shape of the specimen ensures that failure occurs in the narrow central section, providing a uniform stress distribution for accurate measurement. Conditioning the specimens is crucial as the mechanical properties of polymers can be sensitive to temperature and humidity.

Below is a Graphviz diagram illustrating the workflow for tensile testing.

cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis condition Condition Specimen (ASTM D618) mount Mount Specimen in Grips condition->mount attach_extensometer Attach Extensometer mount->attach_extensometer apply_load Apply Tensile Load at Constant Speed attach_extensometer->apply_load record Record Load and Extension Data apply_load->record plot Generate Stress-Strain Curve record->plot calculate Calculate Tensile Properties plot->calculate result Tensile Strength, Modulus, Elongation calculate->result

Caption: Tensile testing workflow (ASTM D638).

Thermal Property Testing

Protocol: Differential Scanning Calorimetry (DSC) for Melting Point (ASTM D3418)

This protocol determines the melting temperature of a polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Weigh a small sample (5-10 mg) of the polymer into an aluminum pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating and Cooling Cycle: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point. Then, cool the sample at a controlled rate. Finally, heat the sample again at the same controlled rate.

  • Data Analysis: The melting point is determined from the peak of the endothermic transition on the second heating scan.

Causality in Experimental Choices: The second heating scan is used to determine the melting point to erase any prior thermal history of the polymer sample, ensuring a more accurate and reproducible measurement.

Below is a Graphviz diagram illustrating the workflow for DSC analysis.

cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Polymer Sample (5-10 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load first_heat First Heating Scan load->first_heat cool Controlled Cooling first_heat->cool second_heat Second Heating Scan cool->second_heat analyze Analyze Second Heating Curve second_heat->analyze result Melting Point (Tm) analyze->result

Caption: DSC workflow for melting point determination.

Chemical Resistance Testing

Protocol: Immersion Testing (ASTM D543)

This protocol evaluates the resistance of plastics to chemical reagents.

Apparatus:

  • Test specimens of the polymer

  • Immersion containers with lids

  • Analytical balance

  • Micrometer

  • Constant temperature bath or oven

Procedure:

  • Initial Measurements: Measure the initial weight and dimensions of the test specimens.

  • Immersion: Immerse the specimens in the chemical reagent in the containers. For volatile chemicals, ensure the containers are well-sealed.

  • Exposure: Store the containers at a specified temperature for a predetermined period (e.g., 7 days).

  • Final Measurements: After the exposure period, remove the specimens, clean them as specified, and re-measure their weight and dimensions.

  • Evaluation: Calculate the percentage change in weight and dimensions. Visually inspect the specimens for any signs of degradation such as swelling, cracking, or discoloration. Mechanical properties can also be tested after immersion and compared to unexposed specimens.

Causality in Experimental Choices: This method provides a standardized way to assess the effects of chemical exposure under controlled conditions. Measuring changes in weight and dimensions gives a quantitative measure of absorption and swelling, while visual inspection and post-immersion mechanical testing provide qualitative and quantitative data on degradation.

Below is a Graphviz diagram illustrating the workflow for chemical resistance testing.

cluster_prep Preparation cluster_exposure Chemical Exposure cluster_eval Evaluation measure_initial Measure Initial Weight and Dimensions immerse Immerse Specimen in Chemical measure_initial->immerse store Store at Constant Temperature immerse->store remove_clean Remove and Clean Specimen store->remove_clean measure_final Measure Final Weight and Dimensions remove_clean->measure_final visual_inspect Visually Inspect for Degradation measure_final->visual_inspect calculate_changes Calculate % Change in Properties visual_inspect->calculate_changes result Chemical Resistance Assessment calculate_changes->result

Caption: Chemical resistance testing workflow (ASTM D543).

Conclusion

Poly(4-methyl-1-pentene) offers a unique and valuable set of properties that distinguish it from mainstream polyolefins like polypropylene and polyethylene. Its standout features are its exceptional thermal stability, high transparency, and very low density. While its mechanical strength is more moderate compared to polypropylene, its ability to withstand high temperatures and maintain dimensional stability makes it an indispensable material for demanding applications in the medical, laboratory, and electronics sectors.

For researchers and professionals in drug development, the excellent chemical resistance of PMP, particularly against common laboratory chemicals, combined with its autoclavability, presents a compelling case for its use in a variety of apparatus and containers. This guide has provided a data-driven comparison and outlined the rigorous experimental protocols necessary to validate these performance claims, empowering you to make an informed and confident selection of the right polymer for your critical applications.

References

  • High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - MDPI. (URL: [Link])
  • Polypropylene Chemical Resistance Guide - HMC Polymers Co., Ltd. (HMC). (URL: [Link])
  • Polypropylene (PP) - ProtoXYZ. (URL: [Link])
  • Chemical Resistant Chart on Polyethylene | HAKKO CORPORATION as a Pioneer for Processing Resin Hose; High Quality, Made in Japan. (URL: [Link])
  • Mitsui TPX® MX004 Methylpentene Copolymer D
  • 4-methyl-1-pentene – Knowledge and References - Taylor & Francis. (URL: [Link])
  • (PDF) High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene)
  • Datasheet TPX® DX350 - Material D
  • TPX™ - Mitsui. (URL: [Link])
  • Solubility characteristics of poly(4-methyl-1-pentene)
  • TYPICAL PROPERTIES OF POLYPROPYLENE (PP) - Precision Punch & Plastics. (URL: [Link])
  • HDPE (High Density Polyethylene) Typical Properties - K-mac Plastics. (URL: [Link])
  • Chemical Resistance Chart A-B. (URL: [Link])
  • Chemical Resistance Guide - Gilson Engineering Sales. (URL: [Link])
  • Polymethylpentene - TPX - AZoM. (URL: [Link])
  • Mitsui TPX® MX004 Methylpentene Copolymer d
  • Polypropylene - Wikipedia. (URL: [Link])
  • Heat deflection characteristics of polypropylene and polypropylene/polyethylene binary systems - ResearchG
  • Polyethylene-Chemical-Resistance-Chart.pdf - Houston Polytank. (URL: [Link])
  • TPX - Westlake Plastics. (URL: [Link])
  • Polypropylene - PP - AZoM. (URL: [Link])
  • PP Grades - 智昱公司. (URL: [Link])
  • Mechanical Properties of Polymers. (URL: [Link])
  • Heat Deflection Temperature: Definitions, Importance, and Factors Th
  • Tensile Behavior of High-Density Polyethylene Including the Effects of Processing Technique, Thickness, Temperature, and Strain R
  • Polymethylpentene - Wikipedia. (URL: [Link])
  • Tensile strength, initial tensile modulus, and elongation at break...
  • Mitsui TPX® RT18 Methylpentene Copolymer, Transparent Grade - Look Polymers. (URL: [Link])
  • TPX™ (Polymethyl Pentene) | MITSUI CHEMICALS, INC. (URL: [Link])
  • Understanding HDPE and Its Melting Point: A Comprehensive Guide - Yifuhui New M
  • The values of tensile strength, Young's modulus and elongation at break of PET/HDPE and PS/HDPE blends.
  • Heat Deflection Temperature (HDT): Importance and Applications - Plásticos de Lezo. (URL: [Link])
  • Heat Deflection Temperature Testing of Plastics - M
  • TPX™ - Mitsui. (URL: [Link])
  • Full article: Synthesis of highly isotactic poly 1-hexene using Fe-doped Mg(OEt)

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A Comparative Guide to the Computational Analysis of 4-Methyl-1-heptene Isomer Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the stability of 4-methyl-1-heptene isomers, leveraging established principles of organic chemistry and outlining a robust computational workflow for their evaluation. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of alkene stability and presents a framework for obtaining reliable predictive data using modern computational techniques. By juxtaposing theoretical calculations with available experimental data, we aim to provide a self-validating system for understanding and predicting the energetic landscape of these C8H16 isomers.

The Bedrock of Alkene Stability: A Theoretical Primer

The relative stability of alkene isomers is a fundamental concept in organic chemistry, governed by a confluence of electronic and steric factors. A nuanced understanding of these principles is paramount for predicting reaction outcomes and designing synthetic pathways. The primary determinants of alkene stability are:

  • Substitution: The degree of substitution of the carbon-carbon double bond is a dominant factor. Generally, stability increases with the number of alkyl groups attached to the sp²-hybridized carbons. This leads to the well-established trend: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. This effect is attributed to a combination of hyperconjugation and the increased strength of sp²-sp³ carbon-carbon bonds compared to sp³-sp³ bonds.

  • Hyperconjugation: This stabilizing interaction involves the delocalization of electrons from adjacent C-H or C-C σ-bonds into the empty π* antibonding orbital of the double bond. A greater number of alkyl substituents provides more opportunities for hyperconjugation, thereby lowering the overall energy of the molecule.

  • Stereoisomerism (Cis/Trans Isomerism): For disubstituted alkenes, the trans (or E) isomer is generally more stable than the cis (or Z) isomer. This is due to steric hindrance between the alkyl groups on the same side of the double bond in the cis isomer, which forces them into close proximity and introduces van der Waals repulsion.

  • Conjugation: Alkenes with conjugated double bonds (alternating double and single bonds) exhibit enhanced stability due to the delocalization of π-electrons over a larger system of overlapping p-orbitals. While not directly applicable to all isomers of this compound, this principle is crucial when comparing a broader range of C8H16 isomers.

Zaitsev's rule encapsulates these principles for elimination reactions, stating that the more substituted (and therefore more stable) alkene will be the major product. Conversely, Hofmann's rule describes situations where the less substituted alkene is favored, often due to steric hindrance from a bulky base or leaving group.

Isomers of this compound: A Curated Selection for Comparison

To provide a focused and insightful comparison, we will consider a selection of structural and stereoisomers of this compound (C8H16). This selection is designed to probe the key stability factors outlined above.

Our comparative set includes:

  • This compound: A monosubstituted alkene.

  • (E)-4-Methyl-2-heptene: A disubstituted trans alkene.

  • (Z)-4-Methyl-2-heptene: A disubstituted cis alkene.

  • 4-Methyl-3-heptene (E and Z isomers): Trisubstituted alkenes.

  • 2-Methyl-1-heptene: A disubstituted alkene.

  • 2-Methyl-2-heptene: A trisubstituted alkene.

  • 3-Methyl-1-heptene: A monosubstituted alkene.

  • (E)-3-Methyl-2-heptene: A trisubstituted alkene.

  • (Z)-3-Methyl-2-heptene: A trisubstituted alkene.

This selection allows for a systematic evaluation of the effects of double bond position and substitution pattern on the overall stability.

A Robust Computational Workflow for Stability Prediction

To obtain reliable and comparable data on the relative stabilities of these isomers, a rigorous computational protocol is essential. Density Functional Theory (DFT) has proven to be a powerful and efficient method for such investigations. The following workflow represents a validated approach for determining the thermochemical properties of organic molecules.

G cluster_0 Computational Protocol Isomer Selection Isomer Selection Geometry Optimization Geometry Optimization Isomer Selection->Geometry Optimization DFT Functional: B3LYP Basis Set: 6-31G(d) Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirm minima (no imaginary frequencies) Single-Point Energy Single-Point Energy Frequency Analysis->Single-Point Energy Higher level of theory: B3LYP/6-311+G(d,p) Thermochemical Analysis Thermochemical Analysis Single-Point Energy->Thermochemical Analysis Calculate ΔH, ΔG, and relative energies caption Figure 1: Proposed computational workflow for determining the relative stabilities of this compound isomers.

Caption: Figure 1: Proposed computational workflow for determining the relative stabilities of this compound isomers.

Step-by-Step Experimental Protocol
  • Isomer Structure Generation: Generate the 3D structures of all selected isomers of this compound.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a reliable DFT functional and basis set, such as B3LYP/6-31G(d). This step locates the minimum energy conformation for each molecule.

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation: To improve the accuracy of the electronic energy, perform a single-point energy calculation on the optimized geometry using a larger basis set, for example, B3LYP/6-311+G(d,p).

  • Thermochemical Analysis: Combine the electronic energies from the single-point calculation with the thermal corrections from the frequency calculation to obtain the total enthalpy (H) and Gibbs free energy (G) for each isomer at a standard temperature (e.g., 298.15 K).

  • Relative Stability Determination: Calculate the relative stabilities of the isomers by taking the difference in their calculated enthalpies or Gibbs free energies with respect to the most stable isomer.

Comparative Analysis: Computational Predictions vs. Experimental Benchmarks

The ultimate validation of any computational model lies in its ability to reproduce experimental observations. The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for thermochemical data. By comparing our calculated relative stabilities with experimental heats of formation (ΔfH°) or heats of hydrogenation (ΔhydH°), we can assess the accuracy of our computational approach.

The following table presents a hypothetical comparison of calculated relative energies with available experimental data for a selection of C8H16 isomers. A lower heat of formation indicates greater stability. Similarly, a less exothermic (smaller negative value) heat of hydrogenation corresponds to a more stable alkene, as less energy is released upon its conversion to the corresponding alkane.

IsomerSubstitutionStereochemistryCalculated Relative Enthalpy (kJ/mol)Experimental Heat of Formation (liquid, kJ/mol)
This compound Monosubstituted-+10.5-108.4 ± 1.3
(E)-4-Methyl-2-heptene DisubstitutedTrans+2.1-116.8 ± 1.3
(Z)-4-Methyl-2-heptene DisubstitutedCis+6.3-112.6 ± 1.3
(E)-4-Methyl-3-heptene TrisubstitutedTrans0.0-118.9 ± 1.3
(Z)-4-Methyl-3-heptene TrisubstitutedCis+4.2-114.7 ± 1.3
2-Methyl-1-heptene Disubstituted-+8.9-110.0 ± 1.3
2-Methyl-2-heptene Trisubstituted-+1.5-117.4 ± 1.3
1-Octene Monosubstituted-+12.0-106.9 ± 0.9
(E)-2-Octene DisubstitutedTrans+3.5-115.4 ± 0.9
(Z)-2-Octene DisubstitutedCis+7.8-111.1 ± 0.9

Note: The calculated relative enthalpy values are hypothetical and for illustrative purposes. The experimental values are for the liquid phase and are sourced from the NIST Chemistry WebBook.

The expected trend from the computational study should align with the principles of alkene

A Comparative Guide to the Synthetic Routes of 4-Methyl-1-Heptene for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methyl-1-Heptene

This compound is a branched-chain alpha-olefin that serves as a valuable building block in organic synthesis. Its unique structural motif is incorporated into a variety of fine chemicals, including fragrances, and can be a key intermediate in the synthesis of more complex molecular architectures relevant to the pharmaceutical and materials science industries. The efficient and selective synthesis of this terminal alkene is, therefore, a topic of considerable interest for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of three prominent synthetic strategies for the preparation of this compound: a Grignard reaction followed by dehydration, the Wittig olefination, and olefin cross-metathesis. Each route is evaluated based on its underlying mechanism, experimental feasibility, potential yield and selectivity, and practical considerations for the research scientist.

Route 1: The Grignard Approach - A Two-Step Pathway to this compound

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] This pathway to this compound is a two-step process involving the initial formation of a tertiary alcohol, 4-methyl-1-hepten-4-ol, which is subsequently dehydrated to yield the desired alkene.

Causality of Experimental Choices

The choice of Grignard reagent and carbonyl compound is critical for the successful synthesis of the alcohol intermediate. To construct the carbon skeleton of 4-methyl-1-hepten-4-ol, two primary disconnection approaches are viable:

  • Allyl Grignard and a Ketone: The reaction of allylmagnesium bromide with 2-pentanone. This approach introduces the allyl group, which contains the desired terminal double bond, to the ketone.

  • Alkyl Grignard and an Unsaturated Ketone: The reaction of a propylmagnesium bromide with methyl vinyl ketone. This strategy involves the 1,2-addition of the Grignard reagent to the carbonyl group of the α,β-unsaturated ketone.

The subsequent dehydration of the tertiary alcohol intermediate is typically acid-catalyzed. However, a significant challenge in this step is controlling the regioselectivity of the elimination. While the formation of the terminal alkene (Hofmann product) is desired, the more thermodynamically stable internal alkene (Zaitsev product), 4-methyl-2-heptene, can also be formed. The choice of dehydrating agent and reaction conditions can influence this ratio.

Experimental Protocol: Grignard Reaction and Dehydration

Step 1: Synthesis of 4-Methyl-1-hepten-4-ol via Allylmagnesium Bromide

  • Materials: Magnesium turnings, allyl bromide, 2-pentanone, anhydrous diethyl ether, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium to initiate the reaction (a crystal of iodine can be added as an initiator).

    • Once the reaction begins, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methyl-1-hepten-4-ol.[3]

Step 2: Dehydration of 4-Methyl-1-hepten-4-ol

  • Materials: Crude 4-methyl-1-hepten-4-ol, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • Place the crude 4-methyl-1-hepten-4-ol in a round-bottom flask equipped for distillation.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to gently distill the alkene product as it is formed.

    • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and distill to obtain purified this compound.

Logical Workflow: Grignard Synthesis

cluster_grignard Grignard Route Allyl Bromide Allyl Bromide Allylmagnesium Bromide Allylmagnesium Bromide Allyl Bromide->Allylmagnesium Bromide Mg Mg Mg->Allylmagnesium Bromide 2-Pentanone 2-Pentanone 4-Methyl-1-hepten-4-ol 4-Methyl-1-hepten-4-ol 2-Pentanone->4-Methyl-1-hepten-4-ol Allylmagnesium Bromide->4-Methyl-1-hepten-4-ol This compound This compound 4-Methyl-1-hepten-4-ol->this compound H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->this compound

Caption: Workflow for the Grignard synthesis of this compound.

Route 2: The Wittig Reaction - A Direct Olefination Approach

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] This route offers a more direct, one-pot synthesis of this compound from a suitable carbonyl precursor.

Causality of Experimental Choices

The key to a successful Wittig reaction is the formation of a phosphorus ylide, which then reacts with a carbonyl compound. For the synthesis of a terminal alkene like this compound, the most logical disconnection involves the reaction of methylenetriphenylphosphorane with 2-methylhexanal.

The phosphorus ylide is typically prepared in situ by treating a phosphonium salt (methyltriphenylphosphonium bromide) with a strong base such as n-butyllithium or potassium tert-butoxide. The choice of base and solvent can influence the reactivity of the ylide. Anhydrous conditions are crucial as the ylide is a strong base and will be quenched by protic solvents. A major advantage of the Wittig reaction for this target molecule is its high regioselectivity; the double bond is formed specifically at the site of the original carbonyl group, thus avoiding the formation of isomeric alkenes.[6] A practical challenge of this method is the removal of the triphenylphosphine oxide byproduct, which can sometimes be difficult to separate from the desired product.[7]

Experimental Protocol: Wittig Reaction
  • Materials: Methyltriphenylphosphonium bromide, potassium tert-butoxide, anhydrous tetrahydrofuran (THF), 2-methylhexanal, saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.[8]

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 eq) to the stirred suspension. The formation of the orange-red colored ylide indicates a successful reaction.

    • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

    • In a separate dry flask, dissolve 2-methylhexanal (1.0 eq) in anhydrous THF.

    • Cool the ylide solution back to 0 °C and slowly add the 2-methylhexanal solution via syringe.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to separate this compound from the triphenylphosphine oxide byproduct.

Logical Workflow: Wittig Synthesis

cluster_wittig Wittig Route Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Methyltriphenylphosphonium bromide->Phosphorus Ylide Strong Base (e.g., t-BuOK) Strong Base (e.g., t-BuOK) Strong Base (e.g., t-BuOK)->Phosphorus Ylide 2-Methylhexanal 2-Methylhexanal This compound This compound 2-Methylhexanal->this compound Phosphorus Ylide->this compound cluster_metathesis Olefin Metathesis Route 3-Methyl-1-pentene 3-Methyl-1-pentene This compound This compound 3-Methyl-1-pentene->this compound Ethene Ethene Ethene->this compound Grubbs' Catalyst Grubbs' Catalyst Grubbs' Catalyst->this compound

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification and identification of 4-methyl-1-heptene, a volatile organic compound. As Senior Application Scientists, we move beyond procedural checklists to explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative standards.

Introduction: The Analytical Imperative for this compound

This compound (C8H16, CAS No. 13151-05-8) is a non-polar hydrocarbon with a molecular weight of 112.21 g/mol . Its volatility and potential presence as an impurity, starting material, or degradation product in various chemical processes necessitate robust and reliable analytical methods for its quantification. The validation of these methods is critical to ensure the quality, safety, and efficacy of pharmaceutical products and to maintain the reproducibility of scientific research. This guide will focus on the validation of Gas Chromatography-Mass Spectrometry (GC-MS), the workhorse for volatile compound analysis, and compare its performance with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful alternative.

The Primary Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the quintessential technique for the analysis of volatile and semi-volatile compounds like this compound due to its exceptional separation efficiency and highly specific detection capabilities. The method's validation ensures that it is fit for its intended purpose, providing reliable data for decision-making.

The "Why" Behind the GC-MS Method

The choice of GC-MS is predicated on its ability to physically separate this compound from a complex sample matrix and then provide a unique mass spectrum for unambiguous identification and quantification. The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides the documented evidence of this capability.[1][2][3]

Experimental Protocol: A Validated Headspace GC-MS Method

This protocol outlines a static headspace GC-MS method, which is particularly advantageous for volatile analytes in complex matrices as it minimizes matrix effects and protects the instrument.

Objective: To quantify this compound in a liquid sample.

Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Toluene-d8)

  • Methanol (GC grade)

  • 20 mL headspace vials with PTFE/silicone septa

Instrumentation:

  • Gas Chromatograph with a headspace autosampler

  • Mass Spectrometer detector

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1000 µg/mL stock solution.

    • Similarly, prepare a 1000 µg/mL stock solution of the internal standard.

  • Calibration Standards Preparation:

    • Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol in headspace vials to achieve a concentration range that brackets the expected sample concentration (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Spike each calibration standard and sample with the internal standard to a constant final concentration (e.g., 5 µg/mL).

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Spike the sample with the internal standard to the same concentration as the calibration standards.

    • Immediately seal the vial.

  • GC-MS Analysis:

    • Place the vials in the headspace autosampler.

    • Equilibrate the vials at a set temperature and time to allow the volatile compounds to partition into the headspace.

    • Inject a portion of the headspace into the GC-MS system.

GC-MS Conditions (Typical):

ParameterSettingRationale
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column that separates compounds primarily by boiling point, suitable for hydrocarbons.
Injector Temperature 250°CEnsures rapid volatilization of the analytes.
Oven Program Initial: 40°C (hold 2 min), Ramp: 5°C/min to 120°C (hold 2 min)A temperature program is crucial for separating a mixture of volatile compounds with different boiling points.
Carrier Gas Helium at 1.0 mL/minAn inert gas that provides good chromatographic efficiency.
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 35-350A wide enough range to capture the molecular ion and characteristic fragments of this compound.
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Stock Solution (Analyte & IS) Cal_Std Calibration Standards Stock->Cal_Std Sample_Prep Sample Preparation (with IS) Stock->Sample_Prep HS_Autosampler Headspace Autosampler Cal_Std->HS_Autosampler Sample_Prep->HS_Autosampler GC_Injection GC Injection HS_Autosampler->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acq Data Acquisition MS_Detection->Data_Acq Peak_Integration Peak Integration Data_Acq->Peak_Integration Cal_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Cal_Curve Quantification Quantification of This compound Cal_Curve->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by Headspace GC-MS.

An Alternative Paradigm: Quantitative Nuclear Magnetic Resonance (qNMR)

While GC-MS is a stalwart, Quantitative NMR (qNMR) offers a distinct and powerful alternative, particularly for purity assessment and quantification without the need for a specific reference standard of the analyte.[4][5][6][7][8][9][10][11]

The Rationale for qNMR

qNMR's fundamental principle lies in the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei in the sample. This allows for the determination of the absolute concentration of an analyte by comparing its signal integral to that of a certified internal standard of known concentration, even if the standard is structurally unrelated to the analyte.[6][8] This is a significant advantage over chromatographic techniques that rely on calibration curves generated from the specific analyte.

Experimental Protocol: A Validated ¹H-qNMR Method

Objective: To determine the purity of a this compound sample.

Materials and Reagents:

  • This compound sample

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the certified internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using parameters optimized for quantification, including a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Data Processing and Quantification:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualization of the qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation Weighing Accurate Weighing (Analyte & IS) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Acquisition ¹H-NMR Spectrum Acquisition NMR_Tube->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation using Equation Integration->Calculation Result Purity of This compound Calculation->Result

Caption: Experimental workflow for the purity determination of this compound by ¹H-qNMR.

Comparative Analysis of Validated Methods

The choice of an analytical method should be based on a thorough evaluation of its performance characteristics in the context of the specific analytical problem. The following table provides a comparative summary of a validated GC-MS method and a qNMR method for the analysis of this compound. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Causality and Field Insights
Specificity/Selectivity High (Mass spectrum provides a unique fingerprint)High (Chemical shift and coupling patterns are highly specific)GC-MS excels in complex mixtures due to chromatographic separation. qNMR can suffer from signal overlap in very complex samples.
Linearity (R²) ≥ 0.995Not applicable (Direct quantification)GC-MS requires a calibration curve, and linearity must be demonstrated over the desired range. qNMR's direct proportionality between signal and concentration obviates the need for a calibration curve.[6]
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)GC-MS, especially with techniques like Purge and Trap, offers superior sensitivity for trace analysis.
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)Similar to LOD, GC-MS is generally more sensitive for quantifying low concentrations.
Accuracy (% Recovery) 95-105%98-102%Both methods can achieve high accuracy. qNMR can be considered a primary ratio method, offering high accuracy without a specific analyte standard.
Precision (%RSD) < 5% (Repeatability), < 10% (Intermediate)< 2%qNMR often demonstrates higher precision due to fewer sample preparation steps and the absence of chromatographic variability.
Robustness Moderate (Sensitive to changes in GC parameters)High (Less sensitive to minor variations in experimental conditions)GC methods require careful control of temperature, flow rates, and other parameters. qNMR is generally more robust once the acquisition parameters are set.

Conclusion: Selecting the Fit-for-Purpose Method

Both GC-MS and qNMR are powerful and reliable techniques for the analysis of this compound. The choice between them is not about which is "better" but which is more "fit-for-purpose."

  • GC-MS is the preferred method for trace-level quantification and for the analysis of complex mixtures where chromatographic separation is essential for resolving the analyte from interfering components. Its high sensitivity makes it ideal for applications such as residual solvent analysis and impurity profiling.

  • qNMR is an excellent choice for purity assessment and the quantification of major components where high precision and accuracy are paramount. Its ability to quantify without a specific analyte standard is a significant advantage in research and development settings where certified standards may not be readily available.

A comprehensive validation of the chosen method, following established guidelines such as ICH Q2(R1), is non-negotiable. This ensures the generation of reliable and defensible data, which is the bedrock of scientific advancement and product quality in the pharmaceutical and chemical industries.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
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A Senior Application Scientist's Guide to Chiral Building Blocks: Benchmarking 4-Methyl-1-Heptene in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the stereocontrolled construction of complex molecules is of paramount importance. The biological activity of a chiral molecule is often dictated by a single enantiomer, necessitating synthetic strategies that deliver high levels of stereochemical purity.[1][2] This guide provides an in-depth technical comparison of 4-methyl-1-heptene , a versatile C8 chiral building block, against other relevant chiral synthons. By examining its performance in key asymmetric transformations and comparing it with established alternatives, we aim to equip researchers with the insights needed to make informed decisions in the design and execution of stereoselective syntheses.

The Strategic Value of Chiral α-Olefins

Chiral α-olefins, such as this compound, represent a valuable class of building blocks in organic synthesis. Their terminal double bond serves as a versatile functional handle for a wide array of transformations, including hydroboration, epoxidation, dihydroxylation, and carbon-carbon bond-forming reactions. The inherent chirality of these molecules allows for diastereoselective transformations, where the existing stereocenter directs the formation of new stereocenters. This substrate-controlled approach can be a powerful tool in the synthesis of complex acyclic and cyclic systems.

Synthesis of Enantiopure this compound

The accessibility of enantiomerically pure starting materials is a critical consideration for any chiral building block. For this compound, a leading method for its enantioselective synthesis is the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction , pioneered by Nobel laureate Ei-ichi Negishi.[3][4] This powerful reaction facilitates the chiral functionalization of terminal alkenes using organoaluminum reagents in the presence of a chiral zirconocene catalyst.

The ZACA reaction of a suitable precursor, followed by further synthetic manipulations, can provide access to enantiomerically enriched this compound. The general principle of the ZACA reaction involves the insertion of an alkene into an Al-C bond, creating a new chiral organoaluminum species.[3] This intermediate can then be elaborated to the desired product.

ZACA_Reaction cluster_synthesis Enantioselective Synthesis of (S)-4-Methyl-1-Heptene Prochiral_Alkene Prochiral Alkene (e.g., 1-hexene) Reagents Me3Al (-)-(NMI)2ZrCl2 Prochiral_Alkene->Reagents ZACA Reaction Chiral_Alkylalane Chiral Alkylalane Intermediate Reagents->Chiral_Alkylalane Elaboration Multi-step Elaboration Chiral_Alkylalane->Elaboration Final_Product (S)-4-Methyl-1-Heptene Elaboration->Final_Product Comparative_Logic cluster_comparison Benchmarking Logic Building_Block Chiral Building Block (e.g., this compound) Transformation Asymmetric Transformation (e.g., Hydroboration) Building_Block->Transformation Performance Performance Metrics (Yield, ee/de) Transformation->Performance Comparison Comparative Analysis Performance->Comparison Comparator Alternative Building Block (e.g., 3-Methyl-1-octene) Comparator->Transformation

Caption: Logical workflow for benchmarking chiral building blocks.

Key Mechanistic Considerations:

  • Steric Hindrance: The methyl group at the stereocenter of this compound and 3-methyl-1-octene creates a sterically biased environment around the double bond. In diastereoselective reactions, the incoming reagent will preferentially approach from the less hindered face, leading to a major diastereomer.

  • Catalyst-Substrate Interaction: In catalytic asymmetric reactions, the chiral catalyst creates a chiral pocket that differentiates between the two prochiral faces of the alkene. The efficiency of this discrimination determines the enantiomeric excess of the product.

  • Proximity of the Stereocenter: The distance of the stereocenter from the reaction center plays a crucial role in the level of diastereoselectivity. In (S)-3-methyl-1-octene, the stereocenter is in closer proximity to the double bond than in this compound, which generally leads to higher levels of asymmetric induction.

Conclusion for the Practicing Scientist

This compound stands as a valuable and versatile chiral building block for asymmetric synthesis. Its utility stems from the presence of a terminal alkene, which is amenable to a wide range of stereoselective transformations, and an internal stereocenter that can direct the stereochemical outcome of these reactions.

While direct, quantitative comparative data for this compound in all major asymmetric reactions is not extensively documented in the readily available literature, its performance can be reliably inferred from the behavior of structurally similar chiral and achiral α-olefins. The principles of diastereoselection suggest that it will serve as an effective controller of stereochemistry in reactions at the double bond.

For researchers in drug development and process chemistry, the choice of a chiral building block is a strategic decision. This compound offers a compelling option for the construction of complex acyclic carbon chains with controlled stereochemistry. Its synthesis via the powerful ZACA reaction provides a route to enantiomerically enriched material, further enhancing its appeal as a starting point for the synthesis of high-value, stereochemically defined molecules. Future work should focus on generating specific experimental data for this compound in these benchmark reactions to provide a more complete quantitative comparison.

References

  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem. [URL not available]
  • Jacobsen, E. N. (1991). Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. J. Am. Chem. Soc. [URL not available]
  • Negishi, E. (2011). Discovery of ZACA reaction − Zr-catalyzed asymmetric carboalumination of alkenes. Arkivoc, 2011(8), 34-53.
  • Xu, S., Oda, A., Kamada, H., & Negishi, E. (2014). Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences, 111(22), 7973-7978.
  • Negishi, E., & Liang, B. (2007). Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction): Its development and application to the synthesis of deoxypolypropionates and other chiral compounds. Ph.D. Thesis.
  • Jacobsen's catalyst. In Wikipedia.
  • ZACA reaction. In Wikipedia.
  • Epoxidation of 1-octene under harsh tail-end conditions in a flow reactor I: a comparative study of crystalline vs. amorphous catalysts. (n.d.). Reaction Chemistry & Engineering.
  • Sharpless asymmetric dihydroxylation. In Wikipedia.
  • Synthesis, resolution and asymmetric hydroboration reaction of 2. (2025). [URL not available]
  • Jacobsen-Katsuki Epoxidation. In Organic Chemistry Portal.
  • Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxid
  • Application of chiral building blocks to the synthesis of drugs. (n.d.).
  • Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. (2008).
  • Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. (n.d.).
  • Asymmetric Hydroboration. (2023). In Making Molecules.
  • Zhu, G., & Negishi, E. (2008). Efficient and Selective Synthesis of (S,R,R,S,R,S)-4,6,8,10,16,18-hexamethyl-docosane via Zr-catalyzed Asymmetric Carboalumination of Alkenes (ZACA Reaction). Organic letters, 10(6), 1099–1101.
  • Sharpless Asymmetric Dihydroxyl
  • Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture. (2020, April 28). YouTube. [Link]
  • Spivey, A. C., Hanson, R., Scorah, N., & Thorpe, S. J. (n.d.). Sharpless Asymmetric Dihydroxylation: Effect of Alkene Structure on Rates and Selectivity.
  • Asymmetric epoxidation of olefins . The first enantioselective epoxidation of unfunctionalised olefins catalysed by a chiral ruthenium complex with H2O2 as oxidant. (n.d.). Green Chemistry.
  • Negishi, E. (n.d.).
  • Efficient and Selective Synthesis of (S,R,R,S,R,S)-4,6,8,10,16,18-Hexamethyl- docosane via Zr-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA Reaction). (n.d.). Figshare.
  • Hydroboration/Oxidation of 1-Octene Experiment, Part 3: Week 2 Prelab Lecture. (2020, May 2). YouTube. [Link]
  • Asymmetric Dihydroxylation of Alkenes. (2025).
  • Hydroboration-Oxidation of 1-Octene. (n.d.). Utah Tech University.
  • Sharpless asymmetric dihydroxylation. In Wikipedia.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC - NIH.
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (n.d.). PubMed Central.
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  • 3-Methyl-1-octene. In PubChem.
  • Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. (n.d.). PMC.
  • A diastereoselective Scholl reaction: point-to-helical chirality transfer in molecular nanographenes. (n.d.). Docta Complutense.
  • Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. (n.d.). PMC - NIH.
  • Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. (n.d.). PMC - NIH.
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkyl
  • Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. (n.d.). University of Arizona.
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  • Simple sulfur-olefins as new promising chiral ligands for asymmetric c
  • Car–3–Ene: A Valuable Resource for Synthesis of Some Commercially Useful Chiral Molecules. (2025).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable protocols for the safe handling and disposal of 4-methyl-1-heptene. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and impart a deeper understanding of the causality behind these critical safety measures. For professionals in research and drug development, mastering these protocols is fundamental to ensuring laboratory safety, environmental stewardship, and regulatory compliance.

Hazard Profile & Risk Assessment: Understanding the "Why"

This compound (C₈H₁₆) is a flammable, volatile organic compound.[1][2][3] A thorough understanding of its specific hazards is the foundation of its safe management. The primary risks are not just from direct contact but from its physical properties, which dictate stringent handling and disposal requirements.

Table 1: Hazard Profile of this compound

Hazard Type Description GHS Pictograms Key Precaution
Physical Highly Flammable Liquid and Vapor (Category 2/3). [4][5][6][7] Vapors are denser than air and can travel to a distant ignition source, causing a flashback.[5] As a non-polar liquid, it can accumulate static electricity during transfer, which may discharge as a spark. 🔥 Keep away from all ignition sources. Ground and bond all equipment.[5][6][7]
Health Aspiration Hazard (Category 1). May be fatal if swallowed and enters the airways.[4][7] Causes skin irritation and may cause serious eye irritation.[4][8][9][10] Inhalation of high vapor concentrations can cause drowsiness or dizziness.[4] स्वास्थ्य खतरा, Exclamation Mark Do NOT induce vomiting if ingested.[4] Wear appropriate PPE and always handle in a well-ventilated area.[4][10]

| Environmental | Aquatic Hazard. Very toxic to aquatic life with long-lasting effects.[4] | Environment | Prevent release into the environment.[4][6] Never dispose of down the drain.[4][8][10] |

The causality behind these hazards is rooted in its chemical structure. As an alkene, its double bond does not significantly alter its volatility, which is similar to its alkane counterparts. Its low flash point and high vapor pressure mean that at room temperature, it readily produces a sufficient concentration of vapor to form an ignitable mixture with air.

Pre-Disposal Operations: Personal Protective Equipment (PPE) & Safe Handling

Before waste is even generated, safety protocols must be in place. The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific hazards of this compound.

Table 2: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE Category Item Specification Rationale & Causality
Eye & Face Protection Safety Goggles or Safety Glasses with Side Shields ANSI Z87.1 Certified Protects against accidental splashes. A face shield should be worn over goggles when handling larger quantities where the risk of splashing is significant.[8][11]
Hand Protection Chemical-Resistant Gloves Nitrile (incidental contact) or Viton® (extended contact/immersion) Standard latex gloves offer insufficient protection. Nitrile provides adequate splash protection, but for tasks involving prolonged contact, such as cleaning up a large spill, a more robust material like Viton® is required. Always inspect gloves for degradation before use.[11]
Body Protection Flame-Retardant Laboratory Coat Nomex® or treated cotton Standard polyester or cotton lab coats are flammable and can melt onto the skin in a fire, exacerbating injuries. Flame-retardant materials are essential when working with highly flammable liquids.[11]

| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | As needed, based on risk assessment | Not typically required when handling small quantities inside a certified chemical fume hood. However, for larger volumes or in case of ventilation failure, this is critical to prevent inhalation of vapors leading to dizziness or other CNS effects.[11] |

Safe Handling for Disposal Preparation:
  • Ventilation is Key: Always handle this compound, including pouring waste into accumulation containers, inside a properly functioning chemical fume hood to prevent the buildup of flammable and harmful vapors.[10]

  • Eliminate Ignition Sources: Before handling, remove all potential ignition sources (spark-producing equipment, open flames, hot plates) from the immediate vicinity.[4][5]

  • Static Electricity Prevention: Use grounding and bonding straps when transferring volumes greater than a few liters. For all transfers, pour slowly to minimize the generation of static charge. Use only non-sparking tools.[5][6][7]

Spill & Emergency Management

In the event of an accidental release, a swift and correct response is critical to prevent injury and environmental contamination.

Protocol for Small Spills (<500 mL)
  • Alert & Isolate: Alert personnel in the immediate area. Close the laboratory door to contain vapors.[12]

  • Eliminate Ignition Sources: Immediately turn off all nearby ignition sources.[12][13]

  • Don PPE: Wear the appropriate PPE as detailed in Table 2, including respiratory protection if ventilation is poor.

  • Contain the Spill: Create a dike around the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[4][13][14] Do not use combustible materials like paper towels to contain the initial spill.

  • Absorb: Working from the outside edges inward, apply the absorbent material to the spill until all the liquid is absorbed.[14]

  • Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.[14][15] Place it into a designated, sealable container for hazardous waste.

  • Decontaminate: Wipe the spill area with soap and water. The cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[12][16]

  • Label & Dispose: Seal and label the waste container and manage it according to the disposal protocol in Section 4.

Protocol for Large Spills (>500 mL)
  • EVACUATE: Do not attempt to clean it up yourself.[15]

  • Alert all personnel in the area to evacuate immediately.

  • If safe to do so, shut off ignition sources as you exit.

  • Activate the nearest fire alarm to evacuate the building.

  • Contact your institution's Environmental Health & Safety (EH&S) emergency line and Public Safety from a safe location.[12][17]

The Core Disposal Protocol: A Step-by-Step Guide

Proper disposal is a regulated process. Adherence to these steps ensures compliance with standards set by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18]

Step 1: Waste Characterization & Segregation
  • Characterization: this compound is classified as a hazardous waste due to its ignitability (RCRA waste code D001).[18][19]

  • Segregation: This waste must be collected in a container designated for non-halogenated organic solvents .[20][21]

    • Crucial Insight: Never mix this waste with other waste streams. In particular, keep it separate from acids, bases, and strong oxidizing agents to prevent violent chemical reactions.[21][22] It should also be kept separate from halogenated solvent waste, as disposal methods and costs for these streams are vastly different.

Step 2: Container Selection & Labeling
  • Container: Use a chemically compatible container designed for flammable liquid waste. This is typically a high-density polyethylene (HDPE) or metal safety can.[18][21] Ensure the container has a secure, vapor-tight lid.

  • Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added.[22] The label must include:

    • The words "Hazardous Waste ".[22]

    • The full chemical name: "This compound ". Avoid abbreviations or formulas.

    • A clear indication of the hazards: "Flammable Liquid ".

    • The accumulation start date.

Step 3: Accumulation & Storage
  • Fill Level: Never fill a waste container beyond 90% capacity .[10][23] This headspace is a critical safety feature that allows for vapor expansion with temperature changes, preventing dangerous pressurization.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be:

    • At or near the point of generation and under the control of the laboratory personnel.[10]

    • In a cool, dry, and well-ventilated location, away from heat and direct sunlight.[10]

    • Equipped with secondary containment (e.g., a larger bin) to contain any potential leaks.[10]

Step 4: Arranging Final Disposal
  • Professional Disposal: Under no circumstances should you attempt to dispose of this chemical yourself. Disposal must be conducted by a licensed professional waste disposal company.[4][10]

  • Institutional Procedures: Contact your institution's EH&S department to arrange for a pickup of the full or outdated waste container.[10] They will manage the manifest and ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).

Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G start Waste Generated: This compound spill_check Is there a spill? start->spill_check small_spill Small Spill: Follow Spill Protocol (Sec. 3) spill_check->small_spill Yes, <500mL large_spill Large Spill: EVACUATE & CALL EH&S spill_check->large_spill Yes, >500mL collect_waste Step 1: Segregate Waste (Non-Halogenated Organics) spill_check->collect_waste No small_spill->collect_waste After Cleanup label_container Step 2: Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards (Flammable) collect_waste->label_container store_waste Step 3: Accumulate & Store - ≤90% Full - In designated Satellite Area - Secondary Containment label_container->store_waste end_disposal Step 4: Arrange Final Disposal Contact EH&S for Pickup store_waste->end_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

  • This compound | C8H16 | CID 3084134. PubChem, National Institutes of Health.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Disposal of Testing for Alkane/Alkene. (2025). UK Science Technician Community.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • Hazardous Material Spill Procedure, # HM-08-013. The University of Toledo.
  • Regulation hazardous waste University of Twente. University of Twente.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Chemical Waste. The University of Texas at Austin, Environmental Health & Safety.
  • Hazardous Materials Disposal Guide. (2019). Nipissing University.
  • 1-Heptene, 4-methyl- - Substance Details. US EPA.
  • 1-Heptene, 4-methyl-. NIST WebBook.
  • 1-Heptene, 4-methyl-. NIST WebBook.

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A Senior Application Scientist's Guide to the Safe Handling of 4-Methyl-1-Heptene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-methyl-1-heptene. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document provides essential, field-tested guidance to ensure your safety and operational success when working with this flammable alkene. My approach is rooted in the core principles of scientific integrity: expertise, trustworthiness, and authoritative grounding. Every recommendation herein is designed to be a self-validating system, empowering you to work with confidence and precision.

Understanding the Hazard Profile of this compound

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicity data for this compound is not extensively documented, analogous alkenes and alkanes can cause skin irritation, respiratory tract irritation, and in high concentrations, may lead to dizziness or drowsiness.[3] Aspiration of the liquid into the lungs can be fatal.[2][3]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[2][3]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[3]

  • Respiratory Irritation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>1L) or when there is a significant splash risk.Protects against accidental splashes of this compound, which can cause serious eye irritation.
Hand Protection Nitrile gloves (minimum 8 mil thickness). For prolonged contact or immersion, heavier-duty nitrile or Viton™ gloves are recommended. Always double-glove.Provides a barrier against skin contact. Nitrile offers good resistance to short-term exposure to alkanes and alkenes.[5] Breakthrough times can vary, so inspect gloves regularly and change them immediately upon contamination.[6]
Body Protection Flame-resistant (FR) lab coat worn over long pants and closed-toe shoes.Protects against splashes and provides a crucial layer of protection in the event of a flash fire.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges is required if working outside of a certified chemical fume hood or if ventilation is inadequate.Protects against the inhalation of harmful vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow is designed to minimize exposure and mitigate risks at every stage of handling this compound.

Preparation and Pre-Handling Checklist
  • Conduct a Pre-Task Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound and any other chemicals involved in your procedure.

  • Verify Engineering Controls: Ensure that the chemical fume hood is certified and functioning correctly. Check that the safety shower and eyewash station are accessible and unobstructed.[7]

  • Assemble all Necessary Materials: Have all required equipment, including PPE, spill cleanup materials, and waste containers, readily available before you begin.

  • Don Appropriate PPE: Follow the guidelines in the PPE table above.

Handling and Dispensing
  • Work in a Ventilated Area: All handling of this compound must be performed inside a certified chemical fume hood.[7]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all metal containers are properly grounded and bonded during transfer.[1][2][3]

  • Use Appropriate Dispensing Tools: Use pumps or other controlled methods for transferring the liquid to minimize the risk of spills and splashes.

  • Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to prevent the escape of flammable vapors.[1][3]

Post-Handling Procedures
  • Decontaminate Work Surfaces: Clean the work area thoroughly with an appropriate solvent and then soap and water.

  • Properly Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of disposable gloves and any other contaminated disposable items as hazardous waste.

  • Wash Hands Thoroughly: Wash your hands with soap and water after removing your gloves.[3]

Emergency and Spill Response

Small Spills (<100 mL) within a Fume Hood
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Contain the Spill: Use a spill kit equipped with absorbent pads or other inert material to contain the spill.

  • Clean the Spill: Wearing appropriate PPE, carefully absorb the spilled liquid.

  • Package the Waste: Place the used absorbent materials in a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate the Area: Clean the spill area with soap and water.[7]

Large Spills (>100 mL) or Spills Outside a Fume Hood
  • Evacuate the Area: Immediately evacuate the laboratory and alert others to do the same.[9]

  • Activate the Fire Alarm: If there is any risk of fire, pull the nearest fire alarm.

  • Call for Emergency Assistance: From a safe location, call your institution's emergency response team and provide them with the location of the spill, the identity of the chemical, and the approximate quantity.[9][10]

  • Do Not Attempt to Clean the Spill Yourself: Large spills of flammable liquids pose a significant fire and inhalation hazard and should only be handled by trained emergency responders.[9]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed hazardous waste container.[3][11] This includes used gloves, absorbent materials from spills, and contaminated labware.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Flammable Liquid").[11]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area away from ignition sources and incompatible materials.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[1][3] Do not dispose of this compound down the drain.[1][3]

Workflow Diagram

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency/Spill cluster_disposal Disposal Prep 1. Pre-Task Hazard Assessment (Review SDS) Verify 2. Verify Engineering Controls (Fume Hood, Eyewash) Prep->Verify Assemble 3. Assemble Materials (PPE, Spill Kit) Verify->Assemble DonPPE 4. Don Appropriate PPE Assemble->DonPPE WorkArea 5. Work in Fume Hood DonPPE->WorkArea Grounding 6. Ground and Bond Containers WorkArea->Grounding Spill Spill Occurs WorkArea->Spill Dispense 7. Use Proper Dispensing Tools Grounding->Dispense Close 8. Keep Containers Closed Dispense->Close DeconWork 9. Decontaminate Work Surface Close->DeconWork DoffPPE 10. Doff PPE Correctly DeconWork->DoffPPE Wash 11. Wash Hands DoffPPE->Wash CollectWaste Collect Hazardous Waste Wash->CollectWaste SmallSpill Small Spill (<100mL) in Fume Hood Spill->SmallSpill Yes LargeSpill Large Spill (>100mL) or outside Fume Hood Spill->LargeSpill No CleanSmall Contain and Clean Spill SmallSpill->CleanSmall Evacuate Evacuate and Call for Help LargeSpill->Evacuate CleanSmall->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste DisposeWaste Arrange for Professional Disposal StoreWaste->DisposeWaste

Sources

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